1-Chloro-1,2-dimethylcyclopentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61042-06-6 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
1-chloro-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C7H13Cl/c1-6-4-3-5-7(6,2)8/h6H,3-5H2,1-2H3 |
InChI Key |
RGIFZFSYOYHEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-1,2-dimethylcyclopentane: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
The cyclopentane ring is a significant structural element in a wide range of biologically active molecules and natural products.[1] Its conformational flexibility and the capacity for intricate stereochemical arrangements make it a valuable scaffold in modern drug discovery.[1][2] This guide focuses on the chemical properties, synthesis, and reactivity of a specific substituted cyclopentane, 1-chloro-1,2-dimethylcyclopentane, providing insights for its application in synthetic and medicinal chemistry.
Physicochemical Properties
This compound is a halogenated cycloalkane. Its core physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H13Cl | [3][4] |
| Molecular Weight | 132.63 g/mol | [3][4] |
| CAS Number | 60400-37-5 | [3] |
| Canonical SMILES | CC1CCCC1(C)Cl | [3] |
| Isomeric SMILES | CC1CCCC1(C)Cl | [3] |
| InChI Key | RGIFZFSYOYHEHU-UHFFFAOYSA-N | [3] |
Synthesis and Stereochemistry
The synthesis of this compound can be approached through several synthetic routes, primarily involving the hydrochlorination of 1,2-dimethylcyclopentene.
Synthesis via Hydrohalogenation of 1,2-Dimethylcyclopentene
A primary method for synthesizing this compound is the electrophilic addition of hydrogen chloride (HCl) to 1,2-dimethylcyclopentene.[5][6] This reaction proceeds through a carbocation intermediate.[7][8]
Reaction: 1,2-Dimethylcyclopentene + HCl → this compound
The mechanism involves the alkene's pi bond acting as a nucleophile, attacking the electrophilic hydrogen of HCl.[5][6] This forms a tertiary carbocation at the more substituted carbon of the original double bond, a process governed by Markovnikov's rule, which states that the hydrogen adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.[5][9] The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product.[5]
Stereochemical Considerations
1,2-dimethylcyclopentane can exist as cis and trans diastereomers. The cis isomer is a meso compound, while the trans isomer is chiral and exists as a pair of enantiomers.[10][11] Consequently, the stereochemistry of the starting 1,2-dimethylcyclopentene and the reaction conditions will influence the stereochemical outcome of the chlorination. The carbocation intermediate is trigonal planar, allowing the chloride ion to attack from either face, potentially leading to a mixture of stereoisomers.[7]
Reactivity and Mechanistic Pathways
As a tertiary alkyl halide, this compound exhibits reactivity characteristic of this class of compounds, primarily involving nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (SN1)
Tertiary alkyl halides readily undergo SN1 reactions, especially with weak nucleophiles like water or alcohols.[12][13] The reaction proceeds through a stable tertiary carbocation intermediate, which is the rate-determining step.[12]
Protocol for Solvolysis (Methanolysis):
-
Dissolve this compound in methanol at a low temperature.
-
The polar protic solvent facilitates the departure of the chloride leaving group, forming a tertiary carbocation.[14]
-
Methanol acts as the nucleophile, attacking the carbocation.
-
A subsequent deprotonation step yields the ether product, 1-methoxy-1,2-dimethylcyclopentane.[14]
Because the reaction proceeds through a planar carbocation, a racemic mixture of the product is expected if the starting material is chiral.[12][14]
Elimination Reactions (E1 and E2)
Elimination reactions are also common for tertiary alkyl halides, leading to the formation of alkenes.
-
E1 Reaction: This pathway competes with SN1 reactions, particularly at higher temperatures, and also proceeds through a carbocation intermediate.[15]
-
E2 Reaction: The use of a strong, non-nucleophilic base will favor the E2 mechanism, where a proton is abstracted simultaneously with the departure of the leaving group.[13] This is often the preferred method for synthesizing alkenes from alkyl halides due to its predictability and avoidance of carbocation rearrangements.[13]
Applications in Research and Drug Development
Substituted cyclopentanes are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[2][16] They are found in prostaglandins, steroids, and various therapeutic agents.[1][17] The ability to synthesize and functionalize molecules like this compound is crucial for creating libraries of diverse compounds for drug screening.[18] For instance, this molecule can serve as a precursor for introducing the 1,2-dimethylcyclopentyl moiety into larger molecules, potentially influencing their binding affinity and pharmacokinetic properties. The stereocontrolled synthesis of such cyclopentane derivatives is an active area of research, with modern synthetic methods enabling the construction of complex structures.[2][16]
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, as a halogenated organic compound, it should be handled with care in a well-ventilated fume hood.[19] Personal protective equipment, including gloves and safety glasses, should be worn.[19][20] It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures.[19][21]
References
- Organic Chemistry Tutor. (n.d.). Hydrohalogenation of Alkenes.
- Chad's Prep. (n.d.). Hydrohalogenation Addition to Alkenes.
- Khan Academy. (n.d.). Hydrohalogenation.
- Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule.
- PubChem. (n.d.). This compound.
- Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 641-686.
- Homework.Study.com. (n.d.). Draw all the stereoisomers of 1,2-dimethylcyclopentane. Assign R and S configurations to the stereocenters in all isomers, and indicate which stereoisomers are chiral and which, if any, are meso.
- Organic Chemistry On-Line. (n.d.). Stereoisomers.
- Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677–686.
- ResearchGate. (n.d.). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- ACS Fall 2025. (n.d.). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition.
- Chemistry Steps. (n.d.). Markovnikov's Rule.
- YouTube. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Hydrohalogenation Addition to Alkenes - Chad's Prep® [chadsprep.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 10. homework.study.com [homework.study.com]
- 11. askthenerd.com [askthenerd.com]
- 12. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ocw.uci.edu [ocw.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 18. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Page loading... [wap.guidechem.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Chloro-1,2-dimethylcyclopentane (CAS 61042-06-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1,2-dimethylcyclopentane, with the CAS number 61042-06-6, is a halogenated cyclic alkane of interest in synthetic organic chemistry. Its structure, featuring a five-membered carbocyclic ring with two methyl groups and a chlorine atom on a tertiary carbon, makes it a potential building block for more complex molecules. The cyclopentane motif is a recognized privileged scaffold in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic drugs.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, based on computed data.[2]
| Property | Value |
| CAS Number | 61042-06-6 |
| Molecular Formula | C₇H₁₃Cl |
| Molecular Weight | 132.63 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1CCCC1(C)Cl |
| InChIKey | RGIFZFSYOYHEHU-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established methods for the formation of tertiary alkyl halides. The choice of synthetic route can influence the stereochemical outcome, a critical consideration for applications in drug development where specific stereoisomers are often required for desired biological activity.
Method 1: Nucleophilic Substitution of 1,2-Dimethylcyclopentanol
A common and direct method for the synthesis of tertiary alkyl chlorides is the reaction of the corresponding tertiary alcohol with a chlorinating agent. In this case, 1,2-dimethylcyclopentanol serves as the precursor.
Reaction Scheme:
Caption: Synthesis of this compound from 1,2-Dimethylcyclopentanol.
Mechanism with HCl (Sₙ1 Pathway):
The reaction with concentrated hydrochloric acid proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism.[3]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl, it is protonated to form a good leaving group, water.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the C1 position. This is the rate-determining step of the reaction.
-
Nucleophilic Attack: The chloride ion (Cl⁻) from HCl, a competent nucleophile, attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture if the adjacent carbon were not also a stereocenter.
Caption: Sₙ1 mechanism for the reaction of 1,2-dimethylcyclopentanol with HCl.
Mechanism with Thionyl Chloride (SOCl₂):
The reaction with thionyl chloride (SOCl₂) offers an alternative route that often proceeds with retention of configuration, via an Sₙi (internal nucleophilic substitution) mechanism, especially in the absence of a base like pyridine.[4][5]
-
Formation of an Alkyl Chlorosulfite: The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate.
-
Deprotonation: A weak base (which can be the displaced chloride ion or the solvent) removes the proton from the oxonium ion.
-
Internal Nucleophilic Attack: The key step involves the internal delivery of the chloride from the chlorosulfite group to the carbon atom, with the simultaneous departure of sulfur dioxide and a chloride ion. This concerted step leads to the formation of the alkyl chloride with retention of stereochemistry.[4]
Method 2: Free-Radical Halogenation of 1,2-Dimethylcyclopentane
Another potential synthetic route is the free-radical chlorination of 1,2-dimethylcyclopentane. This method is generally less selective for producing a single product, as chlorination can occur at various positions on the ring and on the methyl groups.[6]
Reaction Scheme:
Caption: Free-radical chlorination of 1,2-dimethylcyclopentane.
Mechanism:
The reaction proceeds via a standard free-radical chain mechanism involving three stages: initiation, propagation, and termination.
-
Initiation: UV light initiates the homolytic cleavage of the Cl-Cl bond to generate two chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the 1,2-dimethylcyclopentane, preferentially from the tertiary carbon (C1) due to the greater stability of the resulting tertiary radical. This forms a tertiary alkyl radical and HCl. The alkyl radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
Due to the statistical nature of radical reactions, a mixture of monochlorinated products is expected, including isomers where chlorination has occurred at other positions on the cyclopentane ring.[6] This makes purification a critical step if this synthetic route is employed.
Stereochemistry
This compound has two stereocenters (at C1 and C2). Therefore, a total of four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans relationship refers to the relative orientation of the two methyl groups.
-
cis-isomers: The methyl groups are on the same side of the ring.
-
trans-isomers: The methyl groups are on opposite sides of the ring.
The stereochemical outcome of the synthesis will depend on the starting material and the reaction mechanism. For instance, starting with a specific stereoisomer of 1,2-dimethylcyclopentanol and using a reaction that proceeds with a known stereochemical consequence (e.g., Sₙ1 leading to racemization at C1, or Sₙi with retention) can provide some control over the final stereoisomeric composition. The characterization and separation of these diastereomers would be crucial for any application in drug development.[7]
Reactivity and Potential Synthetic Applications
As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions primarily through an Sₙ1 mechanism due to the stability of the tertiary carbocation intermediate. It can also undergo elimination reactions (E1) in the presence of a non-nucleophilic base.
These reactions open up possibilities for introducing a variety of functional groups at the C1 position, making it a versatile intermediate for the synthesis of more complex molecules. For example, it could be used in Friedel-Crafts alkylation reactions to introduce the 1,2-dimethylcyclopentyl moiety onto an aromatic ring, although carbocation rearrangements should be considered.[8]
Spectroscopic Characterization (Predicted)
As of the date of this guide, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 61042-06-6) is limited. Therefore, the following are predicted characteristics based on the analysis of similar structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereomers and overlapping signals from the cyclopentane ring protons. However, some general features can be predicted:
-
Methyl Protons: Two distinct signals for the two methyl groups, likely appearing as singlets or doublets depending on the stereoisomer and coupling with the proton at C2.
-
Cyclopentane Ring Protons: A series of complex multiplets in the upfield region.
-
Proton at C2: A multiplet whose chemical shift and splitting pattern would be highly dependent on the stereochemistry.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be a valuable tool for confirming the carbon skeleton. For a given stereoisomer, seven distinct signals would be expected.
-
Quaternary Carbon (C1): A signal significantly downfield due to the attachment of the electronegative chlorine atom.
-
Methyl Carbons: Two signals in the upfield region.
-
Cyclopentane Ring Carbons: Four signals corresponding to the remaining carbons of the ring. The chemical shifts would be influenced by the stereochemistry of the substituents. For a mixture of diastereomers, more than seven signals would be observed.
Mass Spectrometry
The mass spectrum would provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): An important feature would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation: Common fragmentation pathways for cyclic alkyl halides would be expected, including the loss of a chlorine radical (M-35) and the loss of a methyl group (M-15). The fragmentation pattern of the cyclopentane ring itself could also contribute to the spectrum.[9]
Applications in Drug Discovery
The cyclopentane ring is a key structural feature in numerous FDA-approved drugs and natural products.[1] Its conformational flexibility allows it to adopt various shapes to fit into the binding sites of biological targets. Substituted cyclopentanes have been investigated as scaffolds for a wide range of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[10][11]
While there are no specific documented applications of this compound in drug discovery to date, its structure suggests potential as a synthetic intermediate for creating libraries of novel cyclopentane-based compounds. The 1,2-dimethyl substitution pattern provides a specific stereochemical and conformational constraint that could be exploited in rational drug design to enhance binding affinity and selectivity for a target protein.[12]
The chlorine atom serves as a handle for further functionalization, allowing for the introduction of various pharmacophoric groups through nucleophilic substitution reactions. This would enable the exploration of the chemical space around the cyclopentane core in the search for new bioactive molecules.
Safety and Handling
Purification
Purification of this compound would likely involve standard techniques for non-polar organic compounds.
-
Washing: The crude product from an Sₙ1 reaction with HCl would be washed with water to remove excess acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove dissolved water.
-
Drying: The organic layer would be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Distillation: Final purification can be achieved by distillation, potentially under reduced pressure if the boiling point is high, to separate it from any remaining starting materials or byproducts.[13][14][15]
Conclusion
This compound is a tertiary alkyl halide with potential as a synthetic building block. Its synthesis can be achieved through established methods such as nucleophilic substitution of the corresponding alcohol or free-radical halogenation of the parent alkane, with important considerations for stereochemical control. While specific experimental data and direct applications in drug discovery are currently limited in the public domain, its structural features, particularly the substituted cyclopentane core, align with scaffolds known for biological activity. This technical guide provides a foundational understanding of this compound, intended to support further research and exploration of its synthetic utility and potential in the development of novel therapeutics.
References
- BenchChem. (n.d.). Advancing Modern Therapeutics: Unlocking the Potential of Substituted Cyclopentanes.
- Monochlorination of cis-1,2-dimethyl cyclopentane, #stereoisomerism #blackbook #jeeadvanced. (2025, November 11). YouTube.
- Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC.
- Preparation and Purification of An Alkyl Halide. Scribd.
- Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 641-686.
- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH.
- Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. PMC.
- Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School.
- CAS. (n.d.). CAS Registry.
- Synthesis of Alkyl Halide. Scribd.
- Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin. Scribd.
- Purifying alkyl halides. Google Patents.
- Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. YouTube.
- Cyclopentenone: A special moiety for anticancer drug design. ResearchGate.
- Reaction with Thionyl Chloride. YouTube.
- What is the number of different compounds formed from the monochlorination of cis-1,2-dimethyl cyclopentane? Chemistry Stack Exchange.
- Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction. Google Patents.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Chloro-2,2,4-trimethylpentane.
- Mass Spectrometry Fragmentation Part 1. YouTube.
- How To: Purify by Distillation. University of Rochester Department of Chemistry.
- Thionyl Chloride Reaction on Alcohol. D:\FIROZ\MATERIALS OF ALL TOPIC.
- PubChem. PubChem.
- This compound. PubChem.
- CAS Databases Documentation. CAS.org.
- Synthesis of Chiral Cyclopentenones. ACS Publications.
- mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry.
- mass spectra - fragmentation patterns. Chemguide.
- Cyclopentane, 1-chloro-1-methyl. NIST WebBook.
- How many absorptions would you expect to observe in the ^{13}C NMR spectra of the following compounds? (e) cis-1,2-Dimethylcyclohexane. Toppr.
- 1-Chloro-2-methylcyclopentane. PubChem.
- BenchChem. (n.d.). 1H NMR Spectrum Analysis: A Comparative Guide to 1-Chloro-2,2,4-trimethylpentane.
- CAS SciFinder® for Chemistry R&D. CAS.org.
- Stereochemistry. Unknown Source.
- BenchChem. (n.d.). Application Notes and Protocols for 1-Chloro-2,2,4-trimethylpentane in Organic Synthesis.
- 1,2,4-trisubstituted cyclopentanes as platforms for diversity. PubMed.
- 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.
- CHEM 222: Reaction of Alcohols with Thionyl Chloride. YouTube.
- Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Notability.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Radical Halogenation with Stereochemistry Practice - Organic Chemistry Finals Review. YouTube.
- 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2. SpectraBase.
- The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.
- Organic Chemistry On-Line. Unknown Source.
- [FREE] 3-chloro-2,2-dimethylpentane The ^1H NMR spectrum of a compound with molecular formula. brainly.com.
- 2-Chloro-1,1-dimethylcyclopentane. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. careerendeavour.com [careerendeavour.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistryschool.net [chemistryschool.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. How To [chem.rochester.edu]
synthesis of 1-Chloro-1,2-dimethylcyclopentane
An In-Depth Technical Guide to the Synthesis of 1-Chloro-1,2-dimethylcyclopentane
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for preparing this compound, a tertiary alkyl halide of interest in synthetic organic chemistry. The guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of reaction mechanisms, stereochemical outcomes, and practical experimental protocols. We will critically evaluate two primary synthetic strategies: the hydrochlorination of 1,2-dimethylcyclopentene and the nucleophilic substitution of 1,2-dimethylcyclopentanol. The discussion emphasizes the underlying chemical principles that govern reagent selection and reaction conditions, ensuring a robust and reproducible synthesis.
Introduction and Strategic Overview
This compound (Chemical Formula: C₇H₁₃Cl) is a halogenated cyclopentane derivative classified as a tertiary alkyl halide.[1] In this structure, a chlorine atom and a methyl group are attached to the same carbon (C1), with a second methyl group at the adjacent carbon (C2). Its utility in organic synthesis stems from its nature as a tertiary alkyl halide, making it a potential precursor for creating quaternary carbon centers and other complex molecular architectures through nucleophilic substitution and elimination reactions.[2]
The synthesis of such a tertiary chloride can be approached from several precursors. While the free-radical chlorination of 1,2-dimethylcyclopentane is a theoretical possibility, it is synthetically impractical due to a lack of regioselectivity, which would lead to a complex mixture of monochlorinated isomers and polychlorinated byproducts.[1][3] Therefore, more selective and reliable methods are required.
This guide will focus on the two most scientifically sound and widely applicable strategies:
-
Electrophilic Addition to an Alkene: The hydrochlorination of 1,2-dimethylcyclopentene.
-
Nucleophilic Substitution of a Tertiary Alcohol: The reaction of 1,2-dimethylcyclopentanol with a chlorinating agent.
Both pathways converge on a key intermediate—a stable tertiary carbocation—which dictates the reaction's feasibility and stereochemical outcome.
Synthetic Route I: Hydrochlorination of 1,2-Dimethylcyclopentene
This approach is a classic example of an electrophilic addition of a hydrogen halide to an alkene.[4] The reaction is governed by Markovnikov's rule, which predicts the regioselectivity of the addition.[5][6]
Mechanistic Rationale
The reaction proceeds via a two-step mechanism involving a carbocation intermediate.
-
Protonation of the Alkene: The π-bond of the 1,2-dimethylcyclopentene double bond acts as a nucleophile, attacking the electrophilic proton of hydrogen chloride (HCl). This protonation can occur at either of the two sp²-hybridized carbons. According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate.[6] In the case of 1,2-dimethylcyclopentene, protonation of either carbon of the double bond leads to the formation of a stable tertiary carbocation at the other carbon.
-
Nucleophilic Attack by Chloride: The resultant tertiary carbocation is a potent electrophile. The chloride ion (Cl⁻), acting as a nucleophile, rapidly attacks the positively charged carbon to form the final product, this compound.
Caption: Mechanism of Electrophilic Addition of HCl.
Stereochemical Considerations
The formation of the tertiary carbocation is the stereochemistry-determining step. The carbocation carbon is sp²-hybridized and possesses a planar geometry.[7] Consequently, the nucleophilic chloride ion can attack from either the top or bottom face of the plane with equal probability. This non-selective attack results in the formation of a racemic mixture of the two possible enantiomers of the product.[8][9] Since the reaction creates two chiral centers (at C1 and C2), a mixture of stereoisomers is expected.[8]
Synthetic Route II: Nucleophilic Substitution of 1,2-Dimethylcyclopentanol
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis.[10] The reactivity of the alcohol is highly dependent on its structure (primary, secondary, or tertiary). For tertiary alcohols like 1,2-dimethylcyclopentanol, the reaction proceeds readily via a unimolecular nucleophilic substitution (Sₙ1) mechanism.[11][12]
Reagent Selection and Causality
-
Hydrogen Chloride (HCl): This is the most direct and efficient reagent for converting tertiary alcohols to tertiary alkyl chlorides.[13][14] The reaction is rapid, often occurring at low temperatures, because it proceeds through a stable tertiary carbocation intermediate.[11][15] The strongly acidic conditions facilitate the protonation of the hydroxyl group, turning it into an excellent leaving group (water).
-
Thionyl Chloride (SOCl₂): While highly effective for primary and secondary alcohols, thionyl chloride is less ideal for tertiary alcohols.[11][14][15] The reaction with primary and secondary alcohols often proceeds via an Sₙ2-like mechanism, leading to inversion of stereochemistry.[16] With tertiary alcohols, the Sₙ1 pathway can compete, and the basicity of the pyridine co-solvent can promote elimination (E1) side reactions, reducing the yield of the desired alkyl chloride.
Sₙ1 Mechanism with HCl
The Sₙ1 pathway for this conversion involves three key steps:
-
Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks a proton from HCl, forming a protonated alcohol (an oxonium ion). This step is a fast equilibrium that converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water).[14]
-
Formation of the Carbocation: The C-O bond in the oxonium ion cleaves heterolytically, and the water molecule departs. This is the slow, rate-determining step of the reaction and results in the formation of the same stable tertiary carbocation seen in the hydrochlorination route.
-
Nucleophilic Capture: The chloride ion attacks the electrophilic carbocation to form the final product.
Caption: Sₙ1 reaction pathway for the conversion of a tertiary alcohol.
Comparative Analysis of Synthetic Methodologies
Both validated routes are effective for the . The choice between them often depends on the availability of the starting material and desired experimental conditions.
| Feature | Route I: Hydrochlorination of Alkene | Route II: Substitution of Alcohol |
| Starting Material | 1,2-Dimethylcyclopentene | 1,2-Dimethylcyclopentanol |
| Primary Reagent | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |
| Mechanism | Electrophilic Addition | Unimolecular Nucleophilic Substitution (Sₙ1) |
| Key Intermediate | Tertiary Carbocation | Tertiary Carbocation |
| Stereochemical Outcome | Racemic Mixture | Racemic Mixture |
| Advantages | Atom economical; simple reaction setup. | Readily available starting material (can be made via Grignard reaction); reaction is typically very fast.[13] |
| Disadvantages | Alkene precursor may be less common or require synthesis.[17] | Not as atom economical (produces water as a byproduct). |
Experimental Protocols
Safety Precaution: All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Hydrogen chloride is a corrosive gas with severe respiratory effects. Thionyl chloride is corrosive and reacts violently with water.
Protocol 1: Synthesis from 1,2-Dimethylcyclopentanol with HCl
This protocol is adapted from standard procedures for the conversion of tertiary alcohols to alkyl chlorides.[13][14][15]
-
Reagents and Equipment:
-
1,2-Dimethylcyclopentanol (1.0 eq)
-
Concentrated Hydrochloric Acid (37%, ~2.0-3.0 eq)
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
-
-
Step-by-Step Procedure:
-
Place the round-bottom flask in an ice bath and add 1,2-dimethylcyclopentanol.
-
While stirring, slowly add the concentrated hydrochloric acid to the alcohol over 10-15 minutes. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of two distinct layers (an upper organic layer and a lower aqueous layer) should be observed.
-
Transfer the reaction mixture to a separatory funnel. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Ice-cold water (to remove excess HCl).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid; caution: CO₂ evolution).
-
Brine (to begin the drying process).
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude product by simple or fractional distillation to obtain pure this compound.
-
Protocol 2: Synthesis from 1,2-Dimethylcyclopentene with HCl
This protocol involves the direct addition of HCl gas to the alkene.
-
Reagents and Equipment:
-
1,2-Dimethylcyclopentene (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Hydrogen chloride gas cylinder with a regulator and delivery tube
-
Three-neck flask equipped with a gas inlet, a stirrer, and a drying tube outlet
-
Ice bath
-
Workup materials as described in Protocol 1.
-
-
Step-by-Step Procedure:
-
Set up the three-neck flask in an ice bath.
-
Dissolve 1,2-dimethylcyclopentene in the anhydrous solvent within the flask.
-
Begin stirring and slowly bubble dry HCl gas through the solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (disappearance of starting material), stop the HCl flow and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl.
-
Perform the same aqueous workup as described in Protocol 1 (steps 5-7) to isolate and purify the product.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Physical Properties: The compound is a liquid at room temperature. Its molecular formula is C₇H₁₃Cl with a molecular weight of approximately 132.63 g/mol .[18][19]
-
Spectroscopy:
-
¹H NMR: Will show characteristic signals for the two distinct methyl groups and the methylene protons of the cyclopentane ring.
-
¹³C NMR: Will show seven distinct carbon signals, including the quaternary carbon bonded to the chlorine.
-
Mass Spectrometry: Will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: Will show C-H stretching and bending vibrations and a characteristic C-Cl stretching frequency in the fingerprint region.
-
Conclusion
The is reliably achieved through two primary, high-yielding routes: the hydrochlorination of 1,2-dimethylcyclopentene and the Sₙ1 reaction of 1,2-dimethylcyclopentanol with hydrogen chloride. Both methods proceed through a common tertiary carbocation intermediate, which dictates the rapid reaction rate and the formation of a racemic product mixture. The selection of a specific route will ultimately be guided by the availability of the starting material and the laboratory's resources. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis and characterization of this valuable tertiary alkyl halide for further application in chemical research and development.
References
- EvitaChem. (n.d.). Buy this compound (EVT-14727882). Retrieved from EvitaChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkhdb8b7fh_GXCswjUiR3nKSXaBunriq10TdrNMIoJnsoJ6GU6TPEw-kRr_ltpa8Bh7z7Y0oCyLpzr4dPqWixQ6QX2CPEg7nnm2u0E-qvVuHyZ4QJdXIQ1b4Bb74gwrtapMVCgvxtav5I=]
- Fiveable. (n.d.). Preparing Alkyl Halides from Alcohols. Retrieved from Fiveable Organic Chemistry Class Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb5X35iA-pxxYhNaX50Q_gv-Itmwz3JMTLbqZoL6FDkPLYT6-rIVgP1rZA6j1YKkJOjvHInFHQYNLuAQNiV-3cFn7fBHGvPhQF5FhAtWsw65EF0n0OtRLi0EFFb-F9jGyDGGCQ4Rf5UvGazyUQtCtrMZZaRsFvB9I9M1UTQ0NcLhyhEi6q8aM6U0eDKnFQ9g8Cs84xKn3JaiHCKVC2As_ngM6OJ4US]
- Homework.Study.com. (n.d.). How many stereoisomers will form with the hydrohalogenation reaction of 1,2-dimethylcyclopentene.... Retrieved from Homework.Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrlE_d1r47FGQqfVS4mr1QQd8ksaeP1kGoaE_K3iQxnuKnhnPCnPOCM_gHWcCnrXmaMcWVC6BlW6mUBn_fUjjTNnm5XraI2i1QYUI2kEEl3qlBSc4WEI9L4iYUjqFhvjM92NCdud6IpajqC8R0f_n-JRKiQ-V69Ps1Cj10Dob2CUbpbz5PQ15asffhoHkxfpkNC_78RREplKuCF5OHwkWlM04ia2nVJ4fyS3Ds0ZHsQ9keA1arwNOK3dXYmauCjUa68q0BOw1uYBc4cUnYX9hOmLUCxlUdmgQ5DBQKpWVTT34WZLmV7vTcDZsyY3E-qcDhrKhf24rPTuX8l0SddMuZnIcHA8EiEMrcmkYExdjcQ3Wt67MnNWWbN2c74mn8ze5IOdsLxCe-0XaX65UH]
- Gevorgyan, V., & Takeda, A. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Institutes of Health. [https://vertexaisearch.cloud.google.
- Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1LDpT7f6gnvGUQMIeGgswMyCBvNxQ-kky-pXhhKr4yKHBaSAh9XO9AWhNStHEljI9Ywd6i1pDxPy_IPviTlCrgySCNgyNnA4J9fVUJSra3tT9S47h5DIKlHXLHGqltejtf0wgY8gK81Cgk5p59SpCLXdG3w==]
- Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmDyTVreCbgzbv9d2s0pzl0L8aqTRuTDvwrqeUrugKzgsxgw8uYmJVO_J8lC05o6EJntpWegE_rwqV80PhkxzZ8nmIM1dYB2pFnQn-Ux7aiD29-a_bOkImMnlZFDJ3oFf1QKyoJkXNKqyyjU2qc5mU4iblxNPhpg7aHJduo67QH6jNlmn-lIdPABwHIUEYrB0=]
- OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqPx0RisBwikXXV8ScRoz5P0uoDvXb33QtmvCPv7JiDKaa2YUUtaeuyXg4HhUqHR4Ql5ZtalqjqEKvLAPfi_oFmrTFcU6dd31ftL3HeDYfDnXSgKL17ggUwtLn23LPCziSPNntLIn0xzBozDYzQ8LbhnOyv5WZfKClMgdu8EGdEpX1TPk3dgw4m41UL-Uxr13ARJyFVGNmQg==]
- Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-WP3D71uesLrRH-ZckSa4oh_RFUXunzmi3W2CXFxnsIRleWo90RZZZBNrjQFJ0CDqBljh17F2FG9W7CdelTMLUl4q9UlUOSOG2z1t9IFZiVzNaWMuwhJc_4OHCwU0c6pf417xvIa0qMYK5KqZvXuHU7h2DvjcrZaCUy-rk1KwOEq4_nJs1K_6cRLx8l9_0S6WxZENgd8=]
- Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Uk0GRrxftuaW6SBVzSwr0Mw_GEIj20H4cayUfSPqf2LhhTlTxAZmXnxk45hqLDpQ_vHLB3dNPnHU8CLJz9Iz8lAK_7AqYrbveABMJClq_oxo6e45yYNkU3imDGUARm8TFXAFd9D9T8B57qkxsfx_OBdvFieMHenJfof9k4rL56o7OHUu08xvAc65neE4wPa9HDTHGViZMZDEgyEjSxmINPhE0cQZ7MYz5FqWXVpZ_nzb0z_5GXTjE1q3tnd0PSOnrJvzOS1sEGakWFAUc1hiMgFG2jJcBQ1Xhg==]
- Chegg. (2023, November 3). What is the major product formed when each alcohol is treated with HCl?. Retrieved from Chegg.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa5t07gB8Xmq9ybqZFKPptcL_bDJdfem9Hx7X4pWfio_w9eUxzSMep1jq9c-XknrX6jMrbryYPlHSrflG1vbQ3NCOJ1fuWTta1gp-A8F0Kf3bOxsePC8VT_M7XnAhdgMtz-Rl6Ejnk00BS7ac7lCOUe0iLuHK7_tHauoqXVhu9FhHEpO4aWXWS-pDfIIschGCFhv2B74Oko6PuxxUYlDB4oqvUalubd1fOJUXAP3X6B7WTE8oT6ody5A==]
- Organic Chemistry MCQs. (2025, November 11). Monochlorination of cis-1,2-dimethyl cyclopentane. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90KgTmE_TIbYVHytIM1x24Grp09TC5Jc4WTxdAl1MZXVk58S-4uOfJInEhaYf4HKgM6u7nV2ZG-rr0P4HbK9KLtEmjhJcuaUZ9kHc-aoYDN3aZsFieDgWfLywXcxdAHG8cu0Sqzw=]
- PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzKGNnEKIH50GoiZoi7aeZ0qHDs6QTpF37d28huJxSK233XIZVIcmkwxQ89lG2Jip1QQlXtcajBUIMTpEkxZ91tb30yPWRf5xCCbx9kwCM12Gn6zrF8rVRnoyEqp3990gG-kyt4h17UeNLo-7cO-506sj4E25v9t72Ra1j5gyVkD12s8_kxQ==]
- Chemistry Steps. (n.d.). Converting Alkenes to Alkyl Halides. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4_8tC2oMXjjb2jpdg1u7qCfNUYx-J4JIJxOUS6rkXmsIPsj7eTzjAL24l5L2y7x0i0tOQZaf1nMaCbfrWVFGJymdjOs9JGNLNqEn5Dv_3T6MoJB_MwcOdECURGrykkbDiBY1XUix-py2WSNgDyiBoTsPn-jNlA94eeYNje54=]
- Pearson+. (n.d.). When HBr adds across the double bond of 1,2-dimethylcyclopentene.... Retrieved from Pearson+. [https://vertexaisearch.cloud.google.
- Guidechem. (n.d.). This compound 60400-37-5 wiki. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyhh9a-NPRnh6CFXn_V10IEuFbVAqRq27jiMuLNVp5VDlBDRIQRPaydWtKwledO3wpDOFoVBRRb2VysZCg_AEJLYxz_OWqTXJgJ87xAd6D_ehsA1ExXZ4ukclZEOZ-STwFcvqqZyHnzOZpxyjCdLLd0YThe1EFbeMAJvDqlIYeXfqpkQD7I4uulqlDleiJTKk=]
- NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from NCERT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfQndT7jAi4jdmk2rdojVejR0oMwfKkXhN3--03BT6ZWKldHDD8ZBOiK9ocZ8ZvIi9vw1KLS3k7-4AbDLIH0Ssm-DCKH2e35RhzldYH7XpltKylLHLBtji0vwITg0aZlfy1aY-sbVfAg==]
- The Pennsylvania State University. (n.d.). 6.3 Preparing Alkyl Halides from Alkenes. Fundamentals of Organic Chemistry-OpenStax Adaptation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG86PftNSXlm8MFkamxQu1kM6RKjTHe8mGjMBt7Y1R7VQ23HfmJ6pRBFBfZur-1Xgxt-u_ixCVXRfNUYHMFoY9cKr8V6E9VHH45XrNEAAtFc0LFRU-EJ2mgGDTVWZX0husvKtr7jmN3-JOZKpGAFOdEDoDL0D1KiOa00WrEa_7c-lJL3EOcPrVu6z26BewrhNXHIoU5gaUInAllhPo=]
- YouTube. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx8j3_QV2R0bvLDAfR6boMFhvqM_CZzaL6hZkNg5gYX3BOs9mPbA5ouzJO5cmeMfSnP3gadSVIZQLEf7mjfbjZVHjEgDuNN6KYVdShmO4bO_BFkEW1KxhMP2_yfNpEY3kLjB6fheQ=]
- Leah4Sci. (2016, November 7). Markovnikov vs Anti-Markovnikov in Alkene Addition Reactions Organic Chemistry Tutorial. Retrieved from Leah4Sci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqh0WI7u9W1SkdvSmN5T2DNVRPZMXneF3bG4aWoroCouBVom1nV-SdR2OFRyxHMFRWNNNfLU0s6eEZRQPKgUUN_Lya37p3xP1F8Fhbsl3i6pOZzR6a_FSYCdtse2xF8rIk7P6uSxH1SyjNylaqQ-cRMYq82-gzpwA9NGs1YVxOgAFMHMP9BAOnih9Q-38=]
- Chemistry Steps. (n.d.). Markovnikov's Rule. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwH2MWBA6VIqfeoXflE74gvdXTv_6XIlQHCVtkpwPk4_uAIK4-MupaZJapDbGx-CgG1hGugIyYVXciEvKTQTpVqOTOC1txu8QEeknDTw97Wc9y3KbvWGvsWTA1PmntUFdC3lgJJaXuL1a965Y=]
- Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6hlpVd9a71S2D8i5sX4P9Df74Sf4LMc4I8qSbJJ1qgdgl-N0Us0qRPmOMxFH8NVKhZE5l4hm3_0oCQVDmWMufSPzayrKC-RRcRdF2a9Fdq7f7duO_5U8YEckITqUS98UZWhovDwI=]
- Homework.Study.com. (n.d.). Suggest an experimental procedure that could be used to synthesise 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol. Retrieved from Homework.Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERX-YWvBooN3v5LFEGcBYGQWdRx1crSPr_z-FQrOWXDlFhnVKhkHdN8gpZw8RGB-40UweRy-4gT211CMSQTbWHycPd6J0NV5mQntzzZwkd7Ufrw5jPPqe_7SCMBClLrb9v_QkzhDj756miubRPHZqqgk2Ufx02OTIxm8K6KH0SiWYvv2RZpxcr6dN7ufqAxHTAF6HHLfI9qmN_k9WpimQgVz8ND01xIW7kWOArwfYZypRtZjGVYhT5QNoGfldphGyq_B0lanRQNpnCHndP08AvCoWnkc-rjxYX7ed29v985JhW]
- Filo. (2025, October 6). Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl₂). Retrieved from Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW7FAJxRq_-suJCVMs5sPVgeMM7b91IN_mMtgjxhyVNnmHbTzJzacysdoTeh_VpQVRAvX7av526JrWvpefaeOl5XfyKkmYzAQzOpPJeqdy4vTei475j8B9qQgjoeucTAbobhaCYLe_oPzHOvxhg2_Re0BaeQIMUwqMR_8lydf8Pv1SZX7ZU-GmqgnbFdcN-EjHIG2tbSyArSo-K3dndb6JN9PulSA9HT_vVVzBfc_Z8mwUB_P26poXBPwbBZ1qLqC--nQ=]
- Sciencemadness.org. (2008, May 30). thionyl chloride and alcohols. Retrieved from Sciencemadness.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSkAvw9llkvIg7ASZXzLLmQou6BRlX7no5DgAaHnv39IKrwmja7txNCVLaLWAEfVj7sI7dp4X1MivVJ5IXGe_mMqgBWGkHTI--0C8_riCuBeKBipTRi1hZzLgumG4WpVhm_Y3ggNH6pJ1lmdtMhQN9xYziHUVD]
Sources
- 1. Buy this compound (EVT-14727882) | 61042-06-6 [evitachem.com]
- 2. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Converting Alkenes to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 7. When HBr adds across the double bond of 1,2-dimethylcyclopentene,... | Study Prep in Pearson+ [pearson.com]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. fiveable.me [fiveable.me]
- 11. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 6.3 Preparing Alkyl Halides from Alkenes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 16. youtube.com [youtube.com]
- 17. homework.study.com [homework.study.com]
- 18. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
An In-depth Technical Guide to the IUPAC Nomenclature of 1-Chloro-1,2-dimethylcyclopentane
Abstract: The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, specific molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers a comprehensive deconstruction of the IUPAC nomenclature for the chiral molecule 1-chloro-1,2-dimethylcyclopentane. We will systematically analyze its structure, apply the foundational rules of cycloalkane naming, and delve into the critical stereochemical descriptors required for its complete and unequivocal identification. This document is intended for researchers, scientists, and professionals in drug development who require a deep, operational understanding of complex organic nomenclature.
PART 1: Foundational Principles of Cycloalkane Nomenclature
The naming of any substituted cycloalkane is a logical process built on a few core principles. Before addressing the specific target molecule, it is essential to establish this foundation.
Determining the Parent Structure
The parent structure is the core cyclic hydrocarbon. In cases where a molecule contains both a ring and an acyclic (straight or branched) chain, the parent is typically the component with the greater number of carbon atoms.[1] For this compound, the parent structure is a five-carbon ring, cyclopentane .
Identifying and Naming Substituents
Any atom or group of atoms replacing a hydrogen on the parent structure is a substituent. For our target molecule, we identify the following:
-
-Cl: A chlorine atom, named as a chloro substituent.[2]
-
-CH₃: Two methyl groups, collectively named using the prefix "di-" as dimethyl .
The Lowest Locant Rule for Numbering
The carbon atoms of the parent ring must be numbered to assign locations (locants) to the substituents. The primary directive is the "lowest locant rule," which dictates that the numbering scheme must provide the lowest possible set of locants for the substituents.[3][4] This is determined by comparing numbering schemes at the first point of difference.
The Role of Alphabetical Order
When multiple numbering schemes result in the same lowest locant set, alphabetical order of the substituents is used as a tie-breaker to assign the number '1' position.[1] Substituents are then listed alphabetically in the final name, irrespective of their locant number. Prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.[4]
PART 2: Systematic Naming of this compound
With the foundational principles established, we can now apply them to the specific structure of this compound.
Structural Analysis of the Target Molecule
The name indicates a cyclopentane ring with three substituents: a chloro group and a methyl group on the same carbon atom, and a second methyl group on an adjacent carbon atom.
Application of Numbering Rules
To assign the lowest possible locants, we must decide which substituted carbon to designate as C1.
-
Option A: Begin numbering at the carbon bearing both the chloro and methyl groups. This assigns locants of 1, 1, and 2 to the substituents.
-
Option B: Begin numbering at the carbon bearing the single methyl group. This assigns locants of 1, 2, and 2 to the substituents.
To determine the correct scheme, we compare the locant sets {1,1,2} and {1,2,2}. At the first point of difference (the second locant), 1 is lower than 2. Therefore, Option A is the correct numbering scheme. The carbon with two substituents is C1, and the adjacent carbon with one substituent is C2.
Assembling the Base Name
Following the rules, we assemble the name by listing the substituents alphabetically, preceded by their locants, and followed by the parent name.
-
Substituents (alphabetical): chloro, dimethyl
-
Locants: 1-chloro, 1-methyl, 2-methyl
-
Combine: 1-chloro-1,2-dimethyl
-
Add Parent: This compound
The logical workflow for determining this base name is illustrated below.
Caption: Workflow for determining the base IUPAC name.
PART 3: Stereochemical Elucidation
The base name this compound is incomplete because it does not describe the three-dimensional arrangement of the atoms. This requires a stereochemical analysis.
Identifying Chiral Centers
A chiral center (or stereocenter) is typically a carbon atom bonded to four different groups.
-
Carbon-1 (C1): Is bonded to -Cl, -CH₃, the C2 of the ring, and the C5 of the ring. These four groups are different. Thus, C1 is a chiral center.
-
Carbon-2 (C2): Is bonded to -CH₃, -H, the C1 of the ring, and the C3 of the ring. These four groups are different. Thus, C2 is a chiral center.
With two chiral centers, a maximum of 2² = 4 stereoisomers can exist.
The Cahn-Ingold-Prelog (CIP) Priority System
To assign the absolute configuration (R or S) at each chiral center, we use the Cahn-Ingold-Prelog (CIP) rules to rank the priority of the attached groups.[5][6]
| Priority Rule | Description |
| Rule 1 | Groups are prioritized based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number = higher priority.[7] |
| Rule 2 | If a tie exists, proceed outward along the substituent chains to the first point of difference. The chain with the atom of higher atomic number at this point receives higher priority.[6] |
| Rule 3 | Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[8] |
Priority Assignment at Stereocenter C1
The four groups attached to C1 are ranked as follows:
| Group | Atom at C1 | Atomic Number | Analysis of Ties | Final Priority |
| -Cl | Cl | 17 | N/A (Highest atomic number) | 1 |
| -C2H(CH₃)- | C | 6 | Bonded to (C, C, H). Highest priority among carbons. | 2 |
| -C5H₂- | C | 6 | Bonded to (C, H, H). Lower priority than C2. | 3 |
| -CH₃ | C | 6 | Bonded to (H, H, H). Lowest priority among carbons. | 4 |
Priority Assignment at Stereocenter C2
The four groups attached to C2 are ranked as follows:
| Group | Atom at C2 | Atomic Number | Analysis of Ties | Final Priority |
| -C1(Cl)(CH₃)- | C | 6 | Bonded to (Cl, C, C). Highest priority. | 1 |
| -C3H₂- | C | 6 | Bonded to (C, H, H). Higher priority than methyl. | 2 |
| -CH₃ | C | 6 | Bonded to (H, H, H). Lower priority than C3. | 3 |
| -H | H | 1 | N/A (Lowest atomic number) | 4 |
The decision-making process for these assignments is visualized below.
Caption: CIP priority assignment logic for stereocenters C1 and C2.
PART 4: The Four Stereoisomers and Their Complete IUPAC Names
With the priorities assigned, we can determine the R/S configuration for each of the four possible stereoisomers. This is done by orienting the molecule so the lowest-priority group (4) is pointing away from the viewer and observing the direction of the path from priority 1 → 2 → 3.
-
Clockwise: R (from rectus, Latin for right)
-
Counter-clockwise: S (from sinister, Latin for left)
The four stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images).
The (1R, 2R) and (1S, 2S) Enantiomeric Pair
-
(1R,2R)-1-chloro-1,2-dimethylcyclopentane: At C1, with the -CH₃ group pointing away, the path from -Cl (1) → -C2 (2) → -C5 (3) is clockwise (R) . At C2, with the -H atom pointing away, the path from -C1 (1) → -C3 (2) → -CH₃ (3) is clockwise (R) .
-
(1S,2S)-1-chloro-1,2-dimethylcyclopentane: This is the mirror image of the (1R, 2R) isomer. All chiral centers are inverted. The path at C1 is counter-clockwise (S) and the path at C2 is counter-clockwise (S) .
The (1R, 2S) and (1S, 2R) Enantiomeric Pair
These isomers are diastereomers of the first pair (stereoisomers that are not mirror images).
-
(1R,2S)-1-chloro-1,2-dimethylcyclopentane: At C1, the configuration is R . At C2, the configuration is S .
-
(1S,2R)-1-chloro-1,2-dimethylcyclopentane: This is the mirror image of the (1R, 2S) isomer. At C1, the configuration is S . At C2, the configuration is R .
A summary of the four unique molecules is presented below.
| Full IUPAC Name | Configuration at C1 | Configuration at C2 | Stereochemical Relationship |
| (1R,2R)-1-chloro-1,2-dimethylcyclopentane | R | R | Enantiomer of (1S,2S) |
| (1S,2S)-1-chloro-1,2-dimethylcyclopentane | S | S | Enantiomer of (1R,2R) |
| (1R,2S)-1-chloro-1,2-dimethylcyclopentane | R | S | Enantiomer of (1S,2R) |
| (1S,2R)-1-chloro-1,2-dimethylcyclopentane | S | R | Enantiomer of (1R,2S) |
Conclusion
The complete and unambiguous IUPAC name for any stereoisomer of this compound requires the integration of several layers of nomenclature rules. The process begins with identifying the parent cycloalkane, naming the substituents, and applying the lowest locant rule to establish the base name: This compound . Subsequently, a rigorous stereochemical analysis is essential. By identifying the two chiral centers at C1 and C2 and applying the Cahn-Ingold-Prelog priority rules, we can assign an R or S descriptor to each. This results in four distinct stereoisomers, each with a unique name, such as (1R,2R)-1-chloro-1,2-dimethylcyclopentane . This systematic approach ensures that every name corresponds to one and only one molecular structure, a prerequisite for accuracy and reproducibility in scientific research and development.
References
- Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes.
- Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.
- University of Calgary. (n.d.). Substituted Cycloalkanes.
- OpenStax. (2023, September 20). 4.1 Naming Cycloalkanes. Organic Chemistry.
- Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
- Chemistry Steps. (n.d.). How to Determine the R and S Configuration.
- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules.
- New World Encyclopedia. (2021, April 2). Cahn–Ingold–Prelog priority rules.
- OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities.
- Solubility of Things. (n.d.). Naming Cycloalkanes.
- Studylib. (n.d.). Cycloalkanes: Naming, Isomers, and Strain.
- UCLA. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules.
- University of Manitoba. (n.d.). Stereochemistry.
Sources
- 1. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 8. vanderbilt.edu [vanderbilt.edu]
stereoisomers of 1,2-dimethylcyclopentane
An In-Depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentane
Abstract
This technical guide provides a comprehensive analysis of the , a fundamental topic in stereochemistry with implications for synthetic chemistry and materials science. We will explore the structural nuances, nomenclature, and stability of the three distinct stereoisomers. This document details the underlying principles of their chirality and symmetry, provides validated experimental protocols for their analytical separation and characterization, and discusses the thermodynamic factors governing their relative stabilities. The guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of stereoisomerism in cyclic systems.
Introduction: The Stereochemical Landscape of 1,2-Dimethylcyclopentane
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] The 1,2-dimethylcyclopentane molecule serves as a classic textbook example to illustrate complex stereochemical relationships, including enantiomers, diastereomers, and meso compounds. The structure contains two adjacent stereogenic centers (chiral carbons) at positions 1 and 2 of the cyclopentane ring.[2] The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the formula 2^n.[2] For 1,2-dimethylcyclopentane (n=2), this would suggest a maximum of four stereoisomers. However, due to internal symmetry in one of the geometric isomers, only three stereoisomers exist in total.[1][3]
These isomers are categorized into two geometric forms: cis and trans, based on the relative positions of the two methyl groups with respect to the plane of the ring.
-
cis-1,2-Dimethylcyclopentane : Both methyl groups are on the same side of the ring.
-
trans-1,2-Dimethylcyclopentane : The methyl groups are on opposite sides of the ring.
The cis isomer is a single, achiral meso compound, while the trans isomer exists as a pair of chiral, non-superimposable mirror images known as enantiomers.[1] The relationship between the cis isomer and either of the trans enantiomers is diastereomeric.[1]
Structural Analysis and Stereochemical Assignment
A rigorous understanding of the three-dimensional structure is paramount for predicting chemical and physical properties. The cyclopentane ring is not planar and adopts an "envelope" conformation to relieve angular strain. This puckering affects the spatial relationship between the substituents.
cis-1,2-Dimethylcyclopentane: A Meso Compound
The cis isomer has both methyl groups oriented on the same face of the cyclopentane ring. Despite having two chiral centers (C1 and C2), the molecule as a whole is achiral. This is because it possesses an internal plane of symmetry that bisects the C3-C4 and C5-C1 bonds, making the molecule superimposable on its mirror image.[2] Such compounds are termed meso compounds.
-
Stereochemical Configuration : The chiral centers in the cis isomer have opposite configurations, (1R, 2S) or (1S, 2R). Due to the plane of symmetry, these two designations represent the same, single achiral molecule.
trans-1,2-Dimethylcyclopentane: A Pair of Enantiomers
In the trans configuration, the two methyl groups are on opposite sides of the ring. This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral.[4] Consequently, trans-1,2-dimethylcyclopentane can exist as a pair of non-superimposable mirror images, known as enantiomers.[4][5]
-
Stereochemical Configuration : The two enantiomers have distinct stereochemical configurations at both chiral centers:
-
(1R, 2R)-1,2-dimethylcyclopentane
-
(1S, 2S)-1,2-dimethylcyclopentane
-
These enantiomers will rotate plane-polarized light in equal but opposite directions and have identical physical properties (boiling point, density, etc.) except when interacting with other chiral entities.
Relative Thermodynamic Stability
The relative stability of stereoisomers is primarily dictated by steric strain. In cyclic systems, this includes torsional strain from eclipsing C-H bonds and steric hindrance between substituents.
-
trans-1,2-dimethylcyclopentane is more stable than the cis isomer. [6]
The causal factor is the steric hindrance between the two methyl groups. In the cis isomer, the adjacent methyl groups are forced to be on the same side of the ring, leading to significant van der Waals repulsion (steric strain).[6] In the trans isomer, the methyl groups are positioned on opposite sides, allowing them to be further apart in space, which minimizes this repulsive interaction.[6][7] When considering the puckered envelope conformation of cyclopentane, the trans isomer can adopt a conformation where both methyl groups occupy pseudo-equatorial positions, which is energetically favorable. The cis isomer, however, is constrained to have one pseudo-equatorial and one pseudo-axial methyl group, introducing unfavorable 1,3-diaxial-like interactions.
| Isomer | Configuration | Chirality | Relative Stability | Key Steric Interaction |
| cis-1,2-Dimethylcyclopentane | (1R, 2S) | Achiral (Meso) | Less Stable | Steric hindrance between adjacent, eclipsed methyl groups. |
| trans-1,2-Dimethylcyclopentane | (1R, 2R) and (1S, 2S) | Chiral | More Stable | Methyl groups are on opposite faces, minimizing steric strain. |
Experimental Protocol: Separation and Characterization by Gas Chromatography (GC)
Due to their similar boiling points, separating the is a significant analytical challenge. High-resolution gas chromatography (GC) is the method of choice. The key to a successful separation lies in the selection of an appropriate stationary phase that can differentiate the isomers based on subtle differences in their shape and polarity.[8]
Causality of Stationary Phase Selection
For non-polar analytes like dimethylcyclopentanes, a non-polar stationary phase (e.g., squalane or a polydimethylsiloxane) will separate components primarily based on boiling point.[8] Since the boiling points of the cis and trans isomers are very close (99.5 °C for cis, 99.3 °C for trans), baseline separation on such columns is difficult. To improve resolution, a more polar stationary phase can be employed.[8] Even though these hydrocarbons are non-polar overall, minor differences in their molecular shape and polarizability can lead to differential interactions with a polar stationary phase, enabling separation.
Step-by-Step GC Methodology
This protocol is a representative method for achieving the separation of dimethylcyclopentane isomers.
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.
-
Column Selection : A high-resolution capillary column is essential. An Agilent CP-Squalane column (100 m x 0.25 mm ID, 0.2 µm film thickness) is a suitable choice for high-resolution separation of hydrocarbon isomers.[8]
-
Sample Preparation : Prepare a dilute solution (e.g., 1% v/v) of the isomer mixture in a volatile solvent such as pentane or hexane.
-
GC Parameters :
-
Injector : Split injection with a high split ratio (e.g., 1:100) at 250°C.
-
Carrier Gas : Hydrogen or Helium at a constant flow or pressure. For Hydrogen, an initial pressure of 210 kPa can be used.[8]
-
Oven Temperature Program : Start at a low initial temperature to maximize interaction with the stationary phase. A slow ramp rate is critical for resolving closely eluting peaks.
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase temperature at 0.5°C/min to 70°C.[8]
-
Final Hold: Hold at 70°C for 5 minutes.
-
-
Detector : FID at 250°C.
-
-
Data Analysis : Identify the peaks based on their retention times. The elution order will depend on the stationary phase. For non-polar phases, the order is typically related to the boiling point. The more stable trans isomer often elutes slightly before the cis isomer. Peak integration will provide the relative abundance of each isomer in the mixture.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these isomers.
-
¹³C NMR : Due to the plane of symmetry in cis-1,2-dimethylcyclopentane, chemically equivalent carbons will produce a single signal. This results in a simpler spectrum with only four distinct signals (one for the two methyl groups, one for C1/C2, one for C3/C5, and one for C4). The chiral trans isomers, lacking this symmetry, will exhibit a more complex spectrum with seven unique signals (one for each of the five ring carbons and one for each of the two non-equivalent methyl groups).
-
¹H NMR : Similar principles apply. The symmetry of the cis isomer leads to a less complex proton spectrum compared to the trans enantiomers.
Spectroscopic data for these compounds are available in public databases, which can be used for reference and confirmation of experimental results.[9][10][11]
Conclusion
The provide a rich platform for understanding the core principles of stereochemistry. The existence of a meso compound and a pair of enantiomers from the same molecular formula highlights the critical role of molecular symmetry. The greater thermodynamic stability of the trans isomer is a direct consequence of minimizing steric strain, a fundamental concept in conformational analysis. Finally, the analytical separation of these closely related compounds by techniques such as gas chromatography underscores the practical challenges and solutions in isomer analysis, which is a critical task in fields ranging from petroleum chemistry to pharmaceutical development.
References
- Organic Chemistry On-Line. (n.d.). Stereoisomers.
- Study.com. (n.d.). Draw all the . Assign R and S configurations to the...
- Brainly. (2024, May 21). Show that trans-1,2-dimethylcyclopentane can exist in chiral, enantiomeric forms.
- Study.com. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable? Explain your answer.
- Wyzant. (2020, September 29). Which is more stable, cis or trans?
- Filo. (2023, November 4). There are two different substances named trans-1,2-dimethylcyclopentane...
- Chegg. (2020, September 25). Solved Which is more stable and why.
- Filo. (2023, November 4). cis-1, 2-Dimethylcyclobutane is less stable than its trans isomer, but ci...
- PubChem. (n.d.). 1,2-Dimethylcyclopentane.
- PubChem. (n.d.). (1S,2S)-1,2-dimethylcyclopentane.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopentane - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1,2-Dimethylcyclopentene.
Sources
- 1. homework.study.com [homework.study.com]
- 2. askthenerd.com [askthenerd.com]
- 3. homework.study.com [homework.study.com]
- 4. brainly.com [brainly.com]
- 5. There are two different substances named trans-1,2-dimethylcyclopentane. .. [askfilo.com]
- 6. wyzant.com [wyzant.com]
- 7. Solved Which is more stable and why | Chegg.com [chegg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2-Dimethylcyclopentane | C7H14 | CID 17148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1S,2S)-1,2-dimethylcyclopentane | C7H14 | CID 641612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
cis and trans isomers of 1-Chloro-1,2-dimethylcyclopentane
An In-depth Technical Guide on the Cis and Trans Isomers of 1-Chloro-1,2-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The stereochemical identity of a molecule is a critical determinant of its behavior, governing everything from its physical properties to its biological activity. Within the class of cyclic organic compounds, the seemingly subtle spatial arrangement of substituents can lead to profoundly different chemical entities. This guide offers a detailed exploration of the , a molecule that serves as an exemplary model for understanding stereoisomerism in five-membered ring systems.
As a Senior Application Scientist, the objective of this document is to merge theoretical chemical principles with practical, field-tested methodologies. The structure of this guide is therefore designed to provide not only a robust theoretical foundation but also actionable protocols for the synthesis, separation, and characterization of these isomers. We will delve into the rationale behind experimental choices, ensuring that each described method is presented as a self-validating system. By grounding our discussion in authoritative scientific literature and employing clear visual aids, we aim to equip researchers, scientists, and drug development professionals with the expertise needed to navigate the complexities of stereoisomers.
Foundational Principles: Stereoisomerism in Substituted Cyclopentanes
Unlike the more rigid chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium of non-planar conformations, primarily the "envelope" and "half-chair" forms, which serve to minimize angular and torsional strain. The introduction of substituents onto the cyclopentane ring can favor certain conformations and, more importantly, creates the possibility of stereoisomerism.
For a 1,2-disubstituted cyclopentane such as this compound, two diastereomers can exist:
-
cis-1-Chloro-1,2-dimethylcyclopentane: In this isomer, the chloro and the adjacent methyl group are located on the same face of the cyclopentane ring.
-
trans-1-Chloro-1,2-dimethylcyclopentane: In this isomer, the chloro and the adjacent methyl group are situated on opposite faces of the ring.
It is a crucial point that each of these diastereomers is chiral and therefore exists as a pair of enantiomers. A complete stereochemical description thus involves a total of four distinct stereoisomers. The difference in the three-dimensional arrangement of the chloro and methyl groups gives rise to unique physical and chemical properties for the cis and trans diastereomers, including differences in boiling points, spectroscopic signatures, and chemical reactivity.
Synthesis and Stereochemical Control: The Hydrochlorination of 1,2-Dimethylcyclopentene
The primary synthetic route to this compound involves the addition of hydrogen chloride (HCl) to 1,2-dimethylcyclopentene. The stereochemical course of this electrophilic addition reaction dictates the resulting ratio of cis and trans isomers. The reaction proceeds via a tertiary carbocation intermediate, and the stereochemistry of the product is determined by the trajectory of the chloride ion's nucleophilic attack on this planar intermediate.
Experimental Protocol: Synthesis via Electrophilic Addition
-
Reaction Assembly: A solution of 1,2-dimethylcyclopentene (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of HCl: Anhydrous hydrogen chloride gas is bubbled through the solution, or a pre-prepared solution of HCl in the same anhydrous solvent is added dropwise. The progress of the reaction should be monitored using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reaction Quench and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.
-
Isolation and Purification: The solvent is removed by rotary evaporation. The resulting crude product, which is a mixture of cis and trans isomers, can then be purified and the isomers separated by fractional distillation or preparative gas chromatography.
Causality Behind Experimental Design:
-
Anhydrous Conditions: The strict exclusion of water is essential to prevent the formation of 1,2-dimethylcyclopentanol, which would arise from the competitive reaction of water with the carbocation intermediate.
-
Low Temperature Control: Conducting the reaction at 0 °C helps to manage the exothermic nature of the addition and can influence the stereoselectivity by favoring the kinetic product.
The stereochemical outcome is typically a mixture of cis and trans products. The final isomer ratio is a function of steric hindrance and the relative stabilities of the transition states. The chloride ion can attack the carbocation intermediate from the same face as the initial proton addition (syn-addition) or from the opposite face (anti-addition).
Caption: Synthesis of cis and trans isomers.
Analytical Differentiation: Spectroscopic and Chromatographic Techniques
The unambiguous identification and differentiation of the are achieved through a combination of modern analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the stereochemistry of organic molecules.
-
¹H NMR: The proton NMR spectra of the cis and trans isomers will exhibit distinct differences in the chemical shifts of the methyl protons and the protons on the cyclopentane ring. The through-space magnetic anisotropy effects are different in each isomer, leading to unique spectral fingerprints.
-
¹³C NMR: Similarly, the carbon-13 NMR spectra will show different chemical shifts for the carbon atoms, particularly the carbons bearing the chloro and methyl groups (C1 and C2) and the methyl carbons themselves. These differences arise from steric compression effects and altered electronic environments.
Table 1: Representative ¹³C NMR Chemical Shift Data
| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) |
| C1 (C-Cl) | ~ 72 | ~ 78 |
| C2 (C-CH₃) | ~ 43 | ~ 48 |
| C1-CH₃ | ~ 22 | ~ 27 |
| C2-CH₃ | ~ 18 | ~ 23 |
| Ring CH₂s | ~ 25-38 | ~ 25-38 |
| Note: These values are illustrative and should be confirmed by experimental data. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This hyphenated technique is ideal for both the separation and identification of the volatile isomers.
-
Gas Chromatography (GC): The cis and trans isomers will have slightly different polarities and boiling points, which allows them to be separated based on their differential partitioning between the stationary and mobile phases in a GC column. This results in distinct retention times for each isomer.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns upon electron ionization can exhibit subtle differences that may be used as a supplementary means of identification.
Experimental Protocol: GC-MS Analysis of Isomers
-
Sample Preparation: A dilute solution of the isomer mixture is prepared in a volatile solvent like hexane or dichloromethane.
-
Injection: A small aliquot (typically 1 µL) of the prepared sample is injected into the heated injector port of the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. A programmed temperature ramp is often used to ensure good separation of the isomers.
-
Detection and Analysis: As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The detector records the abundance of the resulting ions as a function of their mass-to-charge ratio, generating a mass spectrum for each chromatographic peak.
Caption: Workflow for GC-MS analysis of isomers.
Thermodynamic Stability and Isomer Interconversion
The relative thermodynamic stabilities of the cis and trans isomers are primarily dictated by steric interactions.
-
In the cis isomer: The chloro and methyl groups are on the same face of the ring, leading to greater steric strain due to eclipsing interactions.
-
In the trans isomer: The substituents are on opposite faces, which allows for a more relaxed and lower-energy conformation with minimized steric repulsion.
Consequently, the trans isomer is generally the more thermodynamically stable of the two. It is important to note that interconversion between the cis and trans isomers does not occur under normal conditions, as this would necessitate the breaking of covalent bonds, a process with a high activation energy barrier.
Relevance in Drug Development and Chemical Synthesis
The principles of stereoisomerism exemplified by this compound are of profound importance in the pharmaceutical industry. Different stereoisomers of a drug molecule can have drastically different pharmacological activities and toxicological profiles. A classic example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen.
In the field of organic synthesis, the development of stereoselective reactions that favor the formation of a single desired stereoisomer is a major focus. A deep understanding of the factors that control the stereochemical outcome of reactions on cyclic scaffolds is crucial for the efficient synthesis of complex natural products and pharmaceutical agents.
Concluding Remarks
The serve as an excellent platform for understanding the fundamental tenets of stereochemistry in cyclic systems. Their synthesis, characterization, and relative stabilities are governed by a subtle interplay of steric and electronic effects. A comprehensive grasp of these principles, coupled with proficiency in modern analytical techniques, is essential for professionals in the chemical and pharmaceutical sciences. The insights and methodologies presented in this guide provide a solid framework for addressing the challenges posed by stereoisomerism in both academic research and industrial applications.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
chlorination of 1,2-dimethylcyclopentane
An In-Depth Technical Guide to the Free-Radical Chlorination of 1,2-Dimethylcyclopentane
Abstract
This technical guide provides a comprehensive examination of the free-radical . It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. The document delves into the core mechanistic principles of free-radical halogenation, the critical influence of substrate stereochemistry (cis and trans isomers), and the resulting regiochemical and stereochemical outcomes. By synthesizing foundational theory with practical considerations, this guide explains the causality behind experimental choices and product distributions. Detailed experimental protocols, data analysis techniques, and visual representations of reaction pathways are provided to serve as a robust resource for both theoretical understanding and laboratory application.
Introduction: The Principles of Free-Radical Halogenation
Free-radical halogenation is a fundamental substitution reaction in organic chemistry, enabling the functionalization of otherwise unreactive alkanes.[1][2] The reaction proceeds via a chain mechanism initiated by heat or ultraviolet (UV) light, which provides the energy for the homolytic cleavage of a halogen molecule into highly reactive radical species.[3] While the reaction is a cornerstone of alkane chemistry, its utility can be hampered by a lack of selectivity, often yielding a mixture of constitutional isomers and stereoisomers.[2][4]
The overall transformation for the monochlorination of an alkane (R-H) is:
R-H + Cl₂ --(UV light or Δ)--> R-Cl + HCl
The reaction mechanism is universally described by three distinct stages: initiation, propagation, and termination.[3][5]
-
Initiation: The process begins with the homolytic fission of the chlorine molecule (Cl-Cl) into two chlorine radicals (Cl•). This step requires an energy input, typically from UV light.[3][5]
-
Propagation: These highly reactive chlorine radicals proceed to abstract a hydrogen atom from the alkane substrate, generating an alkyl radical (R•) and hydrogen chloride (HCl). The newly formed alkyl radical then reacts with another chlorine molecule to yield the chlorinated alkane product (R-Cl) and another chlorine radical, which continues the chain reaction.[5]
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This can occur through various combinations of the radicals present in the reaction mixture.[2][5]
Below is a generalized workflow for this chain reaction.
Figure 1: Generalized mechanism of free-radical chlorination.
Regioselectivity in Chlorination
Unlike bromination, which is highly selective, chlorination is a more reactive and less selective process.[6][7] The regioselectivity of the reaction is governed by the stability of the intermediate alkyl radical formed during the first propagation step. The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°).[8][9] This stability trend is due to hyperconjugation and is reflected in the carbon-hydrogen (C-H) bond dissociation energies (BDEs); weaker C-H bonds lead to more stable radicals.[8][10][11]
However, the product distribution is not solely determined by radical stability. It is a statistical outcome based on both the intrinsic reactivity of each type of C-H bond and the number of each type of hydrogen atom available for abstraction.[8]
| C-H Bond Type | Relative Reactivity at Room Temp. | Causality |
| Primary (1°) | 1 | Forms the least stable primary radical. |
| Secondary (2°) | ~3.8 - 4.5 | Forms a more stable secondary radical. |
| Tertiary (3°) | ~5 - 5.5 | Forms the most stable tertiary radical. |
| Table 1: Relative reactivity of C-H bonds toward free-radical chlorination.[2][12][13] The increased reactivity of more substituted C-H bonds is directly linked to the increased stability of the resulting radical intermediate.[8] |
Substrate Analysis: cis- and trans-1,2-Dimethylcyclopentane
To predict the outcome of the , one must first analyze the substrate itself. This compound exists as two distinct geometric isomers: cis-1,2-dimethylcyclopentane and trans-1,2-dimethylcyclopentane.[14][15][16] These isomers are diastereomers and cannot be interconverted without breaking bonds.[15] Their different three-dimensional structures profoundly impact the accessibility of various C-H bonds and the stereochemical course of the reaction.
The cyclopentane ring is not planar; it adopts a puckered 'envelope' conformation to relieve torsional strain.[17] In 1,2-dimethylcyclopentane, the methyl groups can be either on the same side of the ring (cis) or on opposite sides (trans). This initial stereochemistry dictates the steric environment around each hydrogen atom.
Chlorination of cis-1,2-Dimethylcyclopentane: A Stereochemical Deep Dive
In cis-1,2-dimethylcyclopentane, a plane of symmetry renders the two methyl-bearing carbons (C1 and C2) equivalent, and the carbons at positions 3 and 5 equivalent.[18] This simplifies the analysis to four distinct sites for potential chlorination:
-
Methyl groups (1° hydrogens)
-
C1/C2 positions (3° hydrogens)
-
C3/C5 positions (2° hydrogens)
-
C4 position (2° hydrogens)
The abstraction of a hydrogen atom at a stereocenter, or one that leads to the creation of a new stereocenter, results in a planar or rapidly inverting sp²-hybridized radical. The subsequent attack by a chlorine molecule can occur from either face, often leading to a mixture of stereoisomers.[18]
Figure 2: Regiochemical pathways for the monochlorination of cis-1,2-dimethylcyclopentane.
| Site of Abstraction | Type of H | Number of H | Resulting Products (including stereoisomers) | Comments |
| Methyl Groups | Primary (1°) | 6 | A pair of enantiomers is formed. | Abstraction creates a chiral molecule. |
| C1 / C2 | Tertiary (3°) | 2 | A mixture of diastereomers is formed. | The original stereocenters are retained, and a new one is formed, leading to diastereomeric products.[18] |
| C3 / C5 | Secondary (2°) | 4 | Multiple diastereomers are possible. | A new stereocenter is created adjacent to existing ones. |
| C4 | Secondary (2°) | 2 | A mixture of diastereomers is formed. | A new stereocenter is created, resulting in cis and trans relationships to the methyl groups. |
| Table 2: Analysis of potential monochlorination products from cis-1,2-dimethylcyclopentane. |
Chlorination of trans-1,2-Dimethylcyclopentane
For the trans isomer, the two methyl groups are on opposite sides of the ring. This molecule is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S). Unlike the cis isomer, there is no plane ofsymmetry. Therefore, C1 and C2 are not equivalent, nor are C3 and C5. This leads to a more complex mixture of products. Chlorination of a racemic mixture of trans-1,2-dimethylcyclopentane will yield a complex array of constitutional isomers and diastereomers.
Experimental Protocol: Laboratory-Scale Synthesis
This section outlines a robust, self-validating protocol for the mono using sulfuryl chloride (SO₂Cl₂), which serves as a safer and more controlled source of chlorine radicals compared to gaseous Cl₂.[19] The reaction is initiated by a radical initiator such as azobisisobutyronitrile (AIBN).
Materials and Equipment
-
Reagents: 1,2-dimethylcyclopentane (cis or trans isomer), sulfuryl chloride (SO₂Cl₂), azobisisobutyronitrile (AIBN), dichloromethane (DCM, solvent), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, nitrogen inlet, bubble trap, separatory funnel, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. The outlet of the condenser should be connected to a bubble trap containing an aqueous solution to capture evolved HCl and SO₂ gases.
-
Reagent Charging: In the flask, dissolve 1,2-dimethylcyclopentane (1.0 eq) in an appropriate volume of dichloromethane. Add a catalytic amount of AIBN (approx. 0.02 eq).
-
Initiation: Begin stirring and gently heat the mixture to reflux (approx. 40-50 °C).
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes. Causality: A slow addition rate is crucial to maintain a low concentration of radicals, which minimizes side reactions and polysubstitution.[5]
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC to observe the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to quench any remaining SO₂Cl₂ and neutralize the acidic byproducts (HCl, H₂SO₄).
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product will be a mixture of chlorinated isomers. If necessary, fractional distillation can be employed for purification, although complete separation of isomers is often challenging.
-
Analysis: The primary method for analyzing the product distribution is Gas Chromatography (GC) or GC-MS.[19] The relative peak areas in the chromatogram correspond to the relative amounts of each isomer produced.[19] Structural elucidation of the major products can be achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
The free-radical is a classic example of how substrate stereochemistry dictates reaction outcomes. The seemingly simple reaction yields a complex mixture of products whose distribution is a predictable function of radical stability, statistical probability, and steric hindrance. For the synthetic chemist, this reaction underscores the challenges of controlling selectivity in highly reactive processes. For the researcher, it provides a rich platform for studying the interplay of conformational analysis and reaction dynamics. A thorough understanding of these principles, combined with careful execution of established protocols and robust analytical methods, is essential for navigating the complexities of alkane functionalization.
References
- Selectivity In Free Radical Reactions. (2013). Master Organic Chemistry. [Link]
- Chlorination of 1-Chlorobutane. Course Hero. [Link]
- Synthesis (2) - Reactions of Alkanes. (2013). Master Organic Chemistry. [Link]
- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
- Monochlorination of cis-1,2-dimethyl cyclopentane. (2025). YouTube. [Link]
- Monochlorination of cis and trans isomers of 1,2-dimethylcyclobutane. Numerade. [Link]
- Chapter 11 Free Radical Substitution and Addition Reactions. University of California, Riverside. [Link]
- Chlorination of Alkanes (AQA A Level Chemistry). (2024). Save My Exams. [Link]
- Experiment #3: Alkanes: Chlorin
- 4.4: Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]
- Selectivity in Chlorin
- 15.1: Free Radical Halogenation of Alkanes. (2019). Chemistry LibreTexts. [Link]
- Free-radical halogen
- Chlorination of Alkanes. AQA A-Level Chemistry. [Link]
- Regioselectivity of Radical Halogen
- No of Stereoisomers in 1,2-dimethyl cyclopentane ?. Allen. [Link]
- Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. [Link]
- Regiochemistry in radical halogen
- Regioselectivity of Free Radical Halogen
- Stereochemistry. Trinity College Dublin. [Link]
- Exam 3, Chapters 7-9.
- Practice Problems – CH 4. La Salle University. [Link]
- Draw all the stereoisomers of 1,2-dimethylcyclopentane. Homework.Study.com. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.ucr.edu [chemistry.ucr.edu]
- 11. youtube.com [youtube.com]
- 12. EXAM 3 [web.pdx.edu]
- 13. www1.lasalle.edu [www1.lasalle.edu]
- 14. No of Stereoisomers in 1,2-dimethyl cyclopentane ? [allen.in]
- 15. maths.tcd.ie [maths.tcd.ie]
- 16. homework.study.com [homework.study.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chlorination [sas.upenn.edu]
An In-depth Technical Guide to the Physical Properties of Chlorinated Cyclopentanes
Introduction: The Significance of Chlorinated Cyclopentanes
Chlorinated cyclopentanes represent a class of cyclic organic compounds that, while not as ubiquitous as their acyclic or aromatic counterparts, hold significant interest in synthetic chemistry, materials science, and as model systems for understanding fundamental physicochemical principles. Their rigid, five-membered ring structure, combined with the progressive substitution of hydrogen with electronegative chlorine atoms, creates a fascinating landscape of varying polarity, molecular symmetry, and intermolecular forces. These characteristics directly govern their physical properties—such as boiling point, density, and solubility—which in turn dictate their behavior in reaction media, their environmental fate, and their suitability for specialized applications, including intermediates in pharmaceutical and agrochemical synthesis.
This guide provides a detailed exploration of the physical properties of this compound class, moving from the foundational monosubstituted chlorocyclopentane to the more complex dichlorinated isomers. We will delve into the causal relationships between molecular structure and macroscopic properties, present available quantitative data, and outline the rigorous experimental methodologies required for their determination.
Physicochemical Profile of Monochlorocyclopentane
Chlorocyclopentane (C₅H₉Cl) serves as the essential baseline for understanding this class of compounds. A single chlorine atom introduces a moderate dipole moment and a significant increase in molecular weight compared to the parent cyclopentane, elevating the strength of intermolecular forces.
Core Physical Properties
At room temperature, chlorocyclopentane is a colorless to pale yellow liquid with a distinct odor.[1] Its primary physical constants are well-documented and provide a reference point for examining the effects of further chlorination.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₅H₉Cl | - | [1] |
| Molecular Weight | 104.58 g/mol | - | [2][3] |
| Boiling Point | 114 °C | at 1 atm | [2][3] |
| Melting Point | -94 °C to -50 °C | at 1 atm | [2] |
| Density | 1.005 g/mL | at 25 °C | [2][3] |
| Refractive Index | 1.4512 | at 20 °C | [2][3] |
| Water Solubility | 760 mg/L | - | [2] |
Analysis of Intermolecular Forces
The physical properties of chlorocyclopentane are a direct consequence of the interplay between two primary intermolecular forces:
-
London Dispersion Forces (LDF): As with all molecules, temporary fluctuations in electron density create transient dipoles. The strength of LDF increases with molecular size and surface area. The addition of a chlorine atom significantly increases the molecular weight from cyclopentane (70.1 g/mol ) to chlorocyclopentane (104.58 g/mol ), leading to substantially stronger LDF and, consequently, a much higher boiling point (114 °C vs. 49 °C for cyclopentane).
-
Dipole-Dipole Interactions: The high electronegativity of the chlorine atom creates a permanent dipole in the C-Cl bond, resulting in a net molecular dipole. This allows adjacent molecules to align, creating an attractive electrostatic force that is stronger than LDF alone.
These combined forces require more thermal energy to overcome, accounting for the liquid state of chlorocyclopentane at standard conditions and its relatively high boiling point.[4]
Dichlorocyclopentanes: The Critical Impact of Isomerism
The introduction of a second chlorine atom gives rise to several constitutional and stereoisomers, each with a unique three-dimensional structure that profoundly influences its physical properties.[5] The primary constitutional isomers are 1,1-, 1,2-, and 1,3-dichlorocyclopentane. The 1,2- and 1,3-isomers also exist as stereoisomers (cis and trans).[5][6]
Structural Isomers and Predicted Property Trends
| Isomer | Molecular Structure | Key Structural Feature | Expected Impact on Boiling Point |
| 1,1-Dichlorocyclopentane | Two chlorines on the same carbon (geminal). | Creates a significant local dipole. The molecule is less symmetric than cyclopentane. | Higher than chlorocyclopentane due to increased molecular weight and polarity. |
| cis-1,2-Dichlorocyclopentane | Chlorines on the same side of the ring. | The individual C-Cl bond dipoles have a net vector sum, resulting in a significant molecular dipole. | Expected to have a higher boiling point than the trans isomer due to stronger dipole-dipole interactions. |
| trans-1,2-Dichlorocyclopentane | Chlorines on opposite sides of the ring. | The individual C-Cl bond dipoles are opposed and partially cancel each other out, leading to a smaller net molecular dipole. | Expected to have a lower boiling point than the cis isomer. |
| cis-1,3-Dichlorocyclopentane | Chlorines on the same side of the ring. | Possesses a plane of symmetry, which can affect crystal packing and melting point. Has a net molecular dipole. | Boiling point influenced by both dipole moment and overall molecular shape. |
| trans-1,3-Dichlorocyclopentane | Chlorines on opposite sides of the ring. | Lacks a plane of symmetry (chiral). Bond dipoles are opposed, resulting in a smaller net molecular dipole than the cis isomer. | Expected to have a lower boiling point than its cis counterpart. |
Available Data for Dichlorocyclopentane Isomers
The following table summarizes available computed data from chemical databases. It is critical to note that these are predicted values and should be used as estimates pending experimental verification.
| Property | 1,1-Dichloro- | cis-1,2-Dichloro- | trans-1,2-Dichloro- | cis-1,3-Dichloro- | trans-1,3-Dichloro- |
| Molecular Formula | C₅H₈Cl₂ | C₅H₈Cl₂ | C₅H₈Cl₂ | C₅H₈Cl₂ | C₅H₈Cl₂ |
| Molecular Weight | 139.02 g/mol | 139.02 g/mol | 139.02 g/mol | 139.02 g/mol | 139.02 g/mol |
| Computed XLogP3-AA | 2.6 | 2.8 | 2.8 | 2.4 | 2.4 |
(Data sourced from PubChem CID 549142, 21122245, 139749, 22213843, and 22213844)[2][7][8][9]
The XLogP3-AA value is a computed measure of hydrophobicity; a higher value indicates lower water solubility. The data suggests that dichlorination increases hydrophobicity compared to the parent cyclopentane.
Highly Chlorinated Cyclopentanes: Trends and Extrapolations
Experimental data for trichloro-, tetrachloro-, and higher chlorinated cyclopentanes is extremely scarce in public literature. However, we can extrapolate the trends observed with mono- and dichlorination:
-
Boiling Point: Expected to increase significantly with each additional chlorine atom. This is primarily due to the large increase in molecular weight, which enhances London dispersion forces—the dominant intermolecular force for larger, less polar molecules.[4]
-
Density: The density is expected to increase progressively. Replacing lighter hydrogen atoms (1.01 g/mol ) with heavier chlorine atoms (35.45 g/mol ) will substantially increase the mass per unit volume.
-
Solubility: Water solubility will continue to decrease. The molecules become increasingly nonpolar and larger, making them less capable of interacting favorably with the hydrogen-bonded network of water.[10] They will, however, remain soluble in nonpolar organic solvents.
For instance, the computed molecular weight of 1,2,3,4-tetrachlorocyclopentane is 207.9 g/mol , a substantial increase from the dichlorinated isomers, which strongly suggests a much higher boiling point.[11]
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for chemical identification, purity assessment, and process design. The protocols described below are self-validating systems that include provisions for calibration and precise measurement.
Protocol for Boiling Point Determination (Micro-Scale Thiele Tube Method)
This method is ideal for small sample volumes and provides high accuracy. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]
Causality: The principle relies on trapping the substance's vapor in an inverted capillary tube. As the liquid is heated, the vapor pressure inside the capillary increases, expelling the air. Upon cooling, the vapor pressure drops. The precise moment the external atmospheric pressure overcomes the internal vapor pressure, liquid is drawn back into the capillary. The temperature at this equilibrium point is the boiling point.[13][14]
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Secure a small glass vial (e.g., a 10 x 75 mm test tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer's bulb.
-
Fill the vial approximately half-full with the chlorinated cyclopentane sample (0.5-1.0 mL).
-
Place a capillary tube (sealed at one end) into the vial with the open end down.[13]
-
-
Heating:
-
Clamp the thermometer assembly so it is suspended in a Thiele tube filled with mineral oil. The sample vial should be positioned near the center of the main body of the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun. The convection currents in the oil will ensure uniform heating.[14]
-
-
Observation and Measurement:
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air and then sample vapor escape.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating the temperature is slightly above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Closely observe the capillary tube. The boiling point is the temperature recorded the instant the bubble stream stops and the liquid is drawn up into the capillary tube.[14]
-
-
Validation:
-
Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a boiling point correction may be necessary.
-
Repeat the determination to ensure reproducibility.
-
Caption: Workflow for Boiling Point Determination.
Protocol for Density Determination
Density is a fundamental property defined as mass per unit volume. For liquids, it is typically measured using a pycnometer or, more simply, by accurately measuring the mass of a precise volume delivered by a calibrated pipette.
Causality: This protocol relies on the direct, first-principles definition of density. Its accuracy is contingent on the precision of the mass balance and the volumetric glassware.
Step-by-Step Methodology:
-
Equipment Preparation:
-
Use a calibrated volumetric pipette (e.g., 1.00 mL or 5.00 mL) and a tared, clean, and dry receiving vessel (e.g., a small Erlenmeyer flask).
-
Ensure the liquid sample has equilibrated to a known, constant temperature (e.g., 25.0 °C) in a water bath, as density is temperature-dependent.
-
-
Measurement:
-
Record the mass of the empty, tared receiving vessel using an analytical balance.
-
Carefully transfer exactly the calibrated volume of the chlorinated cyclopentane into the vessel using the pipette.
-
Record the new mass of the vessel containing the liquid.
-
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty vessel from the mass of the filled vessel.
-
Calculate the density using the formula: Density = Mass / Volume .
-
-
Validation:
-
Perform the measurement in triplicate and calculate the average density to minimize random errors.
-
Ensure the temperature is recorded and reported with the density value.
-
Structure-Property Relationships: A Deeper Analysis
The physical properties of chlorinated cyclopentanes are governed by a logical and predictable set of molecular principles.
// Connections MW -> LDF [label="directly\nproportional"]; Polarity -> DD [label="enables"]; Shape -> LDF [label="affects surface\narea contact"]; Shape -> DD [label="affects net\ndipole vector"];
LDF -> BP [label="major determinant"]; DD -> BP [label="adds strength"]; MW -> Density [label="major determinant"]; Polarity -> Solubility [label="like dissolves\nlike"]; } }
Caption: Causality of Physical Properties.
-
Effect of Chlorination Number: Increasing the number of chlorine atoms increases both molecular weight and, generally, the overall strength of London dispersion forces. This is the primary reason for the steady increase in boiling points and densities as one moves from cyclopentane to tetrachlorocyclopentane.[4]
-
Effect of Isomerism (Polarity): For isomers with the same molecular weight (e.g., dichlorocyclopentanes), the molecular dipole moment becomes a key differentiator. Cis-isomers, where the C-Cl bond dipoles are oriented on the same side of the ring, typically have a larger net molecular dipole than their trans-counterparts, where the dipoles can partially cancel.[6] This leads to stronger dipole-dipole interactions for cis-isomers, generally resulting in higher boiling points.
-
Effect of Isomerism (Packing Efficiency): Molecular symmetry can influence how efficiently molecules pack into a crystal lattice, which primarily affects the melting point. More symmetrical molecules often have higher melting points. For example, the meso compound cis-1,2-dichlorocyclopentane, with its internal plane of symmetry, may pack more readily into a crystal lattice than its chiral trans enantiomers.[15]
Conclusion
The physical properties of chlorinated cyclopentanes are a textbook example of structure-function relationships in organic chemistry. While a complete experimental dataset remains elusive, particularly for higher congeners, the principles of intermolecular forces, molecular weight, and stereochemistry provide a robust framework for predicting their behavior. The addition of chlorine atoms systematically increases boiling points and densities due to rising molecular weight. Finer details, such as the boiling point differences between diastereomers, are governed by the nuanced effects of molecular polarity and symmetry. The rigorous experimental protocols outlined herein provide the necessary tools for researchers to characterize these compounds and expand our quantitative understanding of this important chemical class.
References
- ChemBK. Chlorocyclopentane - Physico-chemical Properties. [Link]
- PubChem - National Center for Biotechnology Inform
- PubChem - National Center for Biotechnology Inform
- CHEMISTRY 1000. Stereoisomers. [Link]
- PubChem - National Center for Biotechnology Inform
- PubChem - National Center for Biotechnology Information. cis-1,2-Dichlorocyclopentane. [Link]
- PubChem - National Center for Biotechnology Information. trans-1,3-Dichlorocyclopentane. [Link]
- PubChem - National Center for Biotechnology Information. Cyclopentane, tetrachloro-. [Link]
- Chemguide. an introduction to alkanes and cycloalkanes. [Link]
- IvyPanda. Micro Method Determination of Boiling Point of Hydrocarbons. [Link]
- Chemistry LibreTexts. 6.
- University of Calgary. Ch 2: Cycloalkanes. [Link]
- University of Massachusetts.
- Master Organic Chemistry.
- University of Rochester. EXPERIMENT (2)
Sources
- 1. Cyclopentane, 1,2-dichloro-, trans- (CAS 14376-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. trans-1,3-Dichlorocyclopentane | C5H8Cl2 | CID 22213844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. クロロシクロペンタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. 1,2-Dichlorocyclopentane | C5H8Cl2 | CID 139749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1-Dichlorocyclopentane | C5H8Cl2 | CID 549142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-1,2-Dichlorocyclopentane | C5H8Cl2 | CID 21122245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Cyclopentane, tetrachloro- | C5H6Cl4 | CID 43086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. benchchem.com [benchchem.com]
A Guide to the Definitive Molecular Weight Determination of 1-Chloro-1,2-dimethylcyclopentane for Advanced Research Applications
Abstract
The precise characterization of halogenated organic compounds is fundamental to progress in synthetic chemistry, materials science, and pharmaceutical development. 1-Chloro-1,2-dimethylcyclopentane (C₇H₁₃Cl), a substituted cycloalkane, serves as a key intermediate and building block in various synthetic pathways.[1] An accurate and unequivocal determination of its molecular weight is the first and most critical step in its structural verification, ensuring the integrity of subsequent research and development. This technical guide provides a comprehensive framework for researchers and scientists on the theoretical principles and field-proven experimental protocols for determining the molecular weight of this compound. We delve into the distinction between average molecular weight and monoisotopic mass, detail validated methodologies using Gas Chromatography-Mass Spectrometry (GC-MS), and underscore the power of High-Resolution Mass Spectrometry (HRMS) for achieving unambiguous molecular formula confirmation.
Introduction to this compound
This compound belongs to the class of halogenated hydrocarbons, characterized by a five-membered carbon ring functionalized with two methyl groups and a chlorine atom.[1] The precise positioning of these substituents gives rise to multiple structural isomers, each possessing the same molecular formula but potentially different chemical and physical properties. For professionals in drug development and organic synthesis, the ability to confirm the exact molecular composition of a target molecule is paramount. An error in molecular weight can signify an incorrect product, an unintended side reaction, or the presence of impurities, all of which have significant consequences for experimental outcomes and regulatory compliance. This guide, therefore, emphasizes a self-validating system of analysis, combining theoretical calculations with robust, state-of-the-art analytical techniques.
Theoretical Molecular Weight and Isotopic Considerations
Before any experimental analysis, a thorough understanding of the theoretical mass is essential. This involves distinguishing between two key concepts: average molecular weight and monoisotopic mass.
-
Average Molecular Weight is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. This value (132.63 g/mol ) is typically used for stoichiometric calculations in bulk chemistry.[2]
-
Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, and ³⁵Cl). This value (132.0705781 Da) is what is most relevant in mass spectrometry, especially in high-resolution instruments.[2]
A critical feature for identifying chlorine-containing compounds is the natural isotopic abundance of chlorine: approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[3] This results in a characteristic isotopic pattern in a mass spectrum, where a molecular ion peak (M) is accompanied by a secondary peak at two mass units higher (M+2) with a relative intensity ratio of roughly 3:1.[4] This signature pattern provides a powerful preliminary confirmation of the presence of a single chlorine atom.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Cl | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 61042-06-6 | [2] |
| Average Molecular Weight | 132.63 g/mol | [2] |
| Monoisotopic Mass | 132.0705781 Da | [2] |
| Canonical SMILES | CC1CCCC1(C)Cl | [2] |
Experimental Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5] For a volatile and thermally stable small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[6][7]
Protocol 1: Nominal Mass Confirmation with GC-MS
Causality Behind Experimental Choices: The coupling of GC with MS is highly synergistic; GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while the MS provides structural information.[7] Electron Ionization (EI) at a standard 70 eV is used because it reliably produces reproducible fragmentation patterns and a discernible molecular ion peak for many small molecules.[6]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as hexane or dichloromethane.
-
GC System Configuration:
-
Injector: Set to 250°C, split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS System Configuration:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
Mass Analyzer: Scan range of m/z 40-300.
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample and acquire the data.
Self-Validating System & Expected Results: The resulting total ion chromatogram (TIC) should display a sharp, well-defined peak at a specific retention time, indicating the elution of a pure compound. The mass spectrum corresponding to this peak should exhibit a molecular ion (M⁺) peak at m/z 132 . Critically, a second peak (M⁺+2) should be present at m/z 134 with an intensity that is approximately one-third of the m/z 132 peak, confirming the presence of one chlorine atom.
Protocol 2: Exact Mass Verification with High-Resolution Mass Spectrometry (HRMS)
Causality Behind Experimental Choices: While nominal mass from a standard quadrupole MS confirms the integer mass, it cannot distinguish between different elemental compositions that add up to the same nominal mass. High-resolution mass spectrometry (HRMS), capable of measuring mass to several decimal places, is required to provide an exact molecular formula.[8][9] This level of certainty is non-negotiable in pharmaceutical and regulatory environments.
Step-by-Step Methodology:
-
Instrumentation: Utilize a GC coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system.
-
Calibration: Prior to analysis, calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Sample Analysis: Analyze the sample using GC parameters similar to those in Protocol 1.
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of interest.
-
Determine the measured m/z of the molecular ion to at least four decimal places.
-
Use the instrument's software to calculate the most probable elemental composition based on the exact mass and isotopic pattern, setting a low mass error tolerance (e.g., < 5 ppm).
-
Self-Validating System & Expected Results: The HRMS analysis should yield a measured exact mass for the molecular ion that closely matches the theoretical monoisotopic mass. For C₇H₁₃³⁵Cl, the expected mass is 132.0705781 Da . A measured value within 5 ppm (e.g., 132.0702 to 132.0709) provides extremely high confidence in the assigned molecular formula, effectively ruling out other potential isobaric compounds.
Data Summary and Conclusion
Table 2: Comparison of Theoretical vs. Experimental Mass Data
| Parameter | Theoretical Value | Observed (GC-MS) | Observed (GC-HRMS) |
| Nominal Mass (M⁺) | 132 | 132 | 132 |
| Isotopic Peak (M⁺+2) | 134 | 134 | 134 |
| Isotopic Ratio (M⁺:M⁺+2) | ~3:1 | ~3:1 | ~3:1 |
| Monoisotopic Mass (Da) | 132.0705781 | N/A | 132.0706 (± 5 ppm) |
| Derived Formula | C₇H₁₃Cl | (Inferred) | C₇H₁₃Cl |
References
- Title: 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas Source: Chemistry LibreTexts URL:[Link]
- Title: 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry Source: Chemistry LibreTexts URL:[Link]
- Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL:[Link]
- Title: Formula determination by high resolution mass spectrometry Source: YouTube URL:[Link]
- Title: 1) Treatment of 1-methyl-1-vinyl cyclopentane with HCl gives mainly 1-chloro-1, 2... Source: Bartleby URL:[Link]
- Title: High-Resolution Native Mass Spectrometry Source: PubMed Central - NIH URL:[Link]
- Title: 6.4: Isotope Abundance Source: Chemistry LibreTexts URL:[Link]
- Title: mass spectra - the molecular ion (M+) peak Source: Chemguide URL:[Link]
- Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL:[Link]
- Title: Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide Source: IntechOpen URL:[Link]
- Title: Mass Spectrometry Tutorial Source: Chemical Instrumentation Facility, Iowa St
- Title: Computational mass spectrometry for small molecules Source: PubMed Central - NIH URL:[Link]
- Title: Chloro pattern in Mass Spectrometry Source: YouTube URL:[Link]
- Title: Mass Spectrum Of Chlorine | Mass, Facts & Summary Source: Chemistry Dictionary URL:[Link]
- Title: Gas Chromatography - Mass Spectrometry Source: LibreTexts project URL:[Link]
- Title: Gas Chromatography Mass Spectrometry Source: Michigan St
- Title: MASS SPECTROMETRY FOR POLYMERS Source: W
- Title: Determination of Molecular Weight by Mass Spectros Source: Scribd URL:[Link]
- Title: Chapter 12: Mass Spectrometry- molecular weight of the sample Source: University of Idaho URL:[Link]
- Title: Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane Source: YouTube URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
Sources
- 1. Buy this compound (EVT-14727882) | 61042-06-6 [evitachem.com]
- 2. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
stability of 1-Chloro-1,2-dimethylcyclopentane under acidic conditions
An In-Depth Technical Guide to the Stability and Reactivity of 1-Chloro-1,2-dimethylcyclopentane Under Acidic Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of this compound, a tertiary alkyl halide, under acidic conditions. For researchers, scientists, and professionals in drug development, understanding the reactivity of such scaffolds is paramount for predicting metabolic fate, designing stable molecules, and controlling synthetic pathways. This document elucidates the governing reaction mechanisms, primarily the unimolecular substitution (SN1) and elimination (E1) pathways, which are dictated by the substrate's sterically hindered tertiary structure. We delve into the critical role of the intermediate carbocation, its potential for rearrangement, and the factors influencing product distribution. Detailed, field-proven experimental protocols for assessing stability and reaction kinetics are provided, supplemented by data visualization and mechanistic diagrams to offer a complete technical narrative.
Theoretical Framework: Predicting Reactivity
The stability of an alkyl halide in a given chemical environment is not an inherent property but rather a function of its structure and the reaction conditions. For this compound, its molecular architecture provides clear indicators of its likely behavior in an acidic medium.
Substrate Analysis: A Tertiary Alkyl Halide
This compound is classified as a tertiary alkyl halide. The electrophilic carbon atom, bonded to the chlorine, is also bonded to three other carbon atoms (the C2 of the cyclopentane ring, the C5 of the ring, and a methyl group). This structural feature is the primary determinant of its reactivity. The significant steric hindrance around the reaction center makes a direct backside attack by a nucleophile, which is required for a bimolecular (SN2) mechanism, highly improbable.[1][2] Consequently, reaction pathways that proceed through a planar carbocation intermediate are strongly favored.[3][4][5]
Dominant Mechanistic Pathways: SN1 and E1
Under acidic, polar protic conditions (e.g., in the presence of water or alcohols), this compound will primarily undergo solvolysis via a combination of SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions.[6][7] Both mechanisms share a common, rate-determining first step: the spontaneous dissociation of the carbon-chlorine bond to form a tertiary carbocation and a chloride ion.[3][8]
This initial ionization is the slowest step in the reaction sequence and is facilitated by polar solvents that can stabilize the resulting charged intermediates.[3][4] The rate of the reaction is therefore dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics (Rate = k[Alkyl Halide]).[9]
Experimental Assessment of Stability
To empirically validate the theoretical predictions, a systematic experimental approach is required. The following protocols outline methods to determine the stability of this compound and characterize its degradation products.
Protocol for Solvolysis and Product Identification
Causality: This experiment is designed to simulate the degradation of the target compound in an acidic, protic environment. By monitoring the disappearance of the starting material and identifying the resulting products using Gas Chromatography-Mass Spectrometry (GC-MS), we can confirm the reaction pathways (substitution, elimination, and rearrangement).
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-nucleophilic solvent (e.g., acetone). Prepare the reaction medium, for example, a 1:1 (v/v) solution of ethanol and 0.1 M aqueous hydrochloric acid.
-
Reaction Initiation: In a sealed vial, add a precise volume of the reaction medium and equilibrate to the desired temperature (e.g., 50°C) in a heating block.
-
Sampling: At time zero (t=0), add a small aliquot of the stock solution to the reaction vial, vortex briefly, and immediately withdraw a sample. Quench the reaction by adding the sample to a vial containing a water-immiscible organic solvent (e.g., diethyl ether) and a neutralizing agent (e.g., saturated sodium bicarbonate solution).
-
Time Points: Repeat the sampling and quenching process at predetermined time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Extraction: After the final time point, vortex all quenched samples, allow the layers to separate, and collect the organic (diethyl ether) layer for analysis.
-
GC-MS Analysis: Inject the organic extracts into a GC-MS system. Use a standard nonpolar column (e.g., DB-5ms) suitable for separating volatile organic compounds. The mass spectrometer will provide fragmentation patterns to help identify the parent compound and its degradation products.
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
A Technical Guide to Determining the Solubility of 1-Chloro-1,2-dimethylcyclopentane in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API), intermediate, or specialty chemical is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and administration. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Chloro-1,2-dimethylcyclopentane, a halogenated cycloalkane, in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, robust experimental protocols, and analytical quantification methods necessary to generate reliable and reproducible solubility data. By synthesizing theoretical concepts with practical, field-proven methodologies, this guide serves as an essential resource for any laboratory tasked with characterizing the solubility profile of novel or specialized chemical entities.
Part 1: Physicochemical Profile and Theoretical Solubility Framework
Molecular Characteristics of this compound
To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
-
Molecular Formula: C₇H₁₃Cl[1]
-
Structure: A five-membered cyclopentane ring substituted with two methyl groups and one chlorine atom. The compound possesses two stereocenters, leading to different stereoisomers.[1]
The key features influencing its solubility are:
-
A Non-polar Cyclopentane Backbone: The hydrocarbon ring is the dominant feature, making the molecule fundamentally non-polar. Alkanes and cycloalkanes are generally hydrophobic and lipophilic.[3]
-
A Polar Carbon-Chlorine (C-Cl) Bond: The electronegativity difference between carbon and chlorine introduces a dipole moment, adding a degree of polarity to the molecule.
-
Methyl Groups: These alkyl groups contribute to the non-polar character and can influence steric interactions.
-
Absence of Hydrogen Bond Donors: The molecule lacks O-H or N-H bonds, meaning it cannot act as a hydrogen bond donor.
The "Like Dissolves Like" Principle in Practice
The foundational principle of solubility is "like dissolves like," which relates solute and solvent polarities.[4][5] For this compound, we can predict solubility trends based on intermolecular forces:
-
High Solubility in Non-polar Solvents: In solvents like hexane and toluene, the primary intermolecular forces are London dispersion forces. The non-polar cyclopentane ring will interact favorably with these solvents, leading to high solubility.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane lack hydrogen-bond-donating capabilities but possess a significant dipole moment. The polar C-Cl bond of the solute can engage in dipole-dipole interactions with these solvents, while the alkyl frame interacts via dispersion forces. This balance typically results in good to moderate solubility.
-
Low Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water have strong hydrogen-bonding networks. To dissolve, the solute must disrupt these powerful networks. Since this compound cannot form hydrogen bonds, it interacts poorly with these solvents, resulting in low solubility.[5]
Part 2: A Validated Protocol for Experimental Solubility Determination
A robust and reproducible method is critical for generating high-quality solubility data. The "Isothermal Equilibrium Shake-Flask Method" is the gold standard for determining the equilibrium solubility of a compound.[6][7] This method ensures that the solution has reached its saturation point under controlled temperature conditions.
Recommended Solvent Panel
To build a comprehensive solubility profile, a diverse panel of solvents should be selected, covering a range of polarities and functionalities.
| Solvent Class | Representative Solvents | Primary Intermolecular Forces | Expected Solubility |
| Non-polar | n-Hexane, Toluene | London Dispersion | High |
| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate, Acetone, Acetonitrile | Dipole-Dipole, Dispersion | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low |
| Aqueous | Water | Hydrogen Bonding | Very Low / Insoluble |
Step-by-Step Isothermal Equilibrium Protocol
This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.[6][8]
-
Preparation:
-
Dispense a known volume (e.g., 2.0 mL) of the selected solvent into several screw-capped glass vials.
-
Add an excess amount of this compound to each vial. The presence of undissolved solid/liquid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed that allows for thorough mixing without creating a vortex.[6]
-
Allow the samples to equilibrate for a predetermined period. A typical duration is 24-48 hours. To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time.[7]
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let undissolved material settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved particles.
-
-
Quantification (See Part 3):
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility is typically reported in units of mg/mL or mol/L.
-
Diagram of the Isothermal Equilibrium Solubility Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Part 3: Analytical Quantification
Accurate quantification of the dissolved solute is paramount. For a volatile, halogenated compound like this compound, Gas Chromatography (GC) is the method of choice.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an ideal technique for separating and quantifying volatile organic compounds.[9] An FID detector is robust and provides a response proportional to the mass of carbon atoms, making it suitable for hydrocarbon-based molecules.
Methodology:
-
Instrument Setup: A gas chromatograph equipped with a capillary column (e.g., DB-5 or similar non-polar phase) and an FID is used.
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., hexane).
-
Analysis: Inject a small, precise volume (e.g., 1 µL) of each standard and the diluted unknown samples into the GC.
-
Data Processing: Generate a calibration curve by plotting the peak area against the concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the unknown samples based on their measured peak areas. EPA methods for analyzing chlorinated hydrocarbons can provide a starting point for developing specific GC conditions.[10]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For complex matrices or lower concentrations, GC-MS offers higher selectivity and sensitivity.[11] By monitoring specific mass fragments of the target molecule, interferences can be minimized, providing more confident identification and quantification.
Part 4: Data Presentation and Predictive Insights
Tabulating Solubility Data
Quantitative results should be presented in a clear, tabular format for easy comparison. The following is an illustrative table showing the expected solubility trends.
Table 1: Illustrative Solubility of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) |
| n-Hexane | Non-polar | 0.1 | > 200 (Miscible) |
| Toluene | Non-polar (Aromatic) | 2.4 | > 200 (Miscible) |
| Dichloromethane | Polar Aprotic | 3.1 | > 150 |
| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 100 |
| Acetone | Polar Aprotic | 5.1 | ~ 75 |
| Acetonitrile | Polar Aprotic | 5.8 | ~ 40 |
| Isopropanol | Polar Protic | 3.9 | < 20 |
| Methanol | Polar Protic | 5.1 | < 10 |
| Water | Polar Protic | 10.2 | < 0.1 (Insoluble) |
Note: This table presents hypothetical data based on chemical principles to illustrate expected trends. Actual values must be determined experimentally.
Predictive Modeling with Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more sophisticated method for predicting solubility by breaking down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13]
-
δD (Dispersion): Relates to van der Waals forces. Chlorinated solvents and aromatics tend to have high δD values.[12]
-
δP (Polar): Relates to dipole moments.
-
δH (Hydrogen Bonding): Relates to the energy of hydrogen bonds.
The "distance" (Ra) between the HSP of a solute and a solvent in 3D "Hansen space" can be calculated. A smaller distance implies greater affinity and higher solubility.[13] While the HSP for this compound is not published, it can be estimated using group contribution methods. It is expected to have a moderate δD, a low-to-moderate δP, and a near-zero δH. Solvents with a similar profile will be the best candidates.
Diagram of Solubility Prediction using Hansen Parameters
Caption: Relationship between HSP similarity and solubility outcome.
Conclusion
Determining the solubility of this compound requires a systematic approach grounded in both theory and rigorous experimentation. By understanding its molecular properties, applying the "like dissolves like" principle, and executing a validated isothermal equilibrium protocol with precise GC-based quantification, researchers can generate the high-quality data needed for process development, formulation, and regulatory submissions. This guide provides the necessary framework to confidently navigate the challenges of solubility determination for specialized halogenated cycloalkanes, ensuring that all experimental choices are deliberate, justified, and lead to trustworthy results.
References
- Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds?. YouTube.
- Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Beran, J. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Wang, P., et al. (2016). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography−Mass Spectrometry. Environmental Science & Technology.
- Wang, P., et al. (2016). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. Semantic Scholar.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Li, G., et al. (2024). Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate.
- PubMed. (2024). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
- Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.
- Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1-chloro-1-methyl.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Diversified Enterprises.
- ResearchGate. (n.d.). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction.
- ResearchGate. (n.d.). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film.
- Royal Society of Chemistry. (n.d.). Oxidation-induced σ-aromaticity in halogenated cycloalkanes.
- PubChem. (n.d.). 1-Chloro-1,2-dimethylcyclohexane. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2020). 2: Alkanes and Cycloalkanes.
- Chemistry LibreTexts. (2023). Halogenation Alkanes.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,2-Dimethylcyclopentene
Abstract
This technical guide provides a comprehensive examination of the electrophilic addition reactions of 1,2-dimethylcyclopentene, a substituted cyclic alkene of significant interest in synthetic organic chemistry. The guide delves into the core mechanistic principles, stereochemical outcomes, and regioselective considerations that govern these transformations. Key reactions, including hydrohalogenation, halogenation, oxymercuration-demercuration, and hydroboration-oxidation, are discussed in detail. The narrative emphasizes the causality behind experimental choices and provides field-proven insights relevant to researchers, scientists, and drug development professionals. Methodologies are presented to be self-validating, and all mechanistic claims are supported by authoritative sources.
Introduction: The Significance of Electrophilic Additions to Substituted Cycloalkenes
Electrophilic addition reactions represent a cornerstone of organic synthesis, enabling the conversion of simple alkenes into a diverse array of functionalized molecules. The π-bond of an alkene serves as a nucleophile, readily attacking electrophilic species to initiate these transformations.[1][2] 1,2-Dimethylcyclopentene, with its tetrasubstituted double bond, presents a compelling substrate for studying the nuances of these reactions. The cyclic framework restricts conformational freedom, allowing for a clearer analysis of stereochemical outcomes, while the methyl substituents influence the regioselectivity and stability of reaction intermediates. Understanding the electrophilic additions to this molecule provides a robust framework for predicting the reactivity of more complex cyclic and acyclic alkenes, a critical skill in the design and synthesis of new chemical entities for pharmaceutical and materials science applications.
Core Mechanistic Principles: A Tale of Intermediates
The course of an electrophilic addition reaction is largely dictated by the nature of the intermediate formed upon the initial attack of the electrophile. For 1,2-dimethylcyclopentene, the primary intermediates are carbocations and bridged ions.
Carbocation Intermediates and the Specter of Rearrangement
In reactions such as hydrohalogenation and acid-catalyzed hydration, the initial protonation of the double bond leads to the formation of a carbocation intermediate.[3][4] The stability of this carbocation is paramount in determining the reaction pathway. According to Markovnikov's rule, the electrophile (typically a proton) will add to the carbon atom of the double bond that results in the formation of the more stable carbocation.[5][6] In the case of 1,2-dimethylcyclopentene, protonation of either carbon of the double bond leads to the formation of a tertiary carbocation, which is a relatively stable intermediate.
However, the formation of a carbocation opens the possibility of rearrangements, such as hydride or alkyl shifts, to form an even more stable carbocation.[7][8][9] While a tertiary carbocation is already quite stable, the specific substitution pattern of the cycloalkane can create strain that might be relieved through rearrangement. For instance, a 1,2-hydride shift or a 1,2-methyl shift could potentially occur if it leads to a thermodynamically more favorable carbocationic species.[7][10] Researchers must always consider the potential for such rearrangements when predicting the products of reactions that proceed through carbocation intermediates.
Bridged Intermediates: Halonium and Mercurinium Ions
In contrast to hydrohalogenation, the halogenation of alkenes with reagents like Br₂ proceeds through a bridged halonium ion intermediate.[11][12][13] The initial attack of the alkene on the bromine molecule results in the formation of a cyclic bromonium ion, with the bromine atom bonded to both carbons of the original double bond. This bridged structure prevents the formation of a discrete carbocation and, consequently, suppresses carbocation rearrangements.
Similarly, oxymercuration reactions involve the formation of a cyclic mercurinium ion intermediate.[14][15] This intermediate also prevents rearrangements and plays a crucial role in the observed regioselectivity of the reaction.
Stereochemical Considerations: Syn- and Anti-Addition
The stereochemistry of the addition products is a critical aspect of these reactions, with the geometry of the intermediate playing a decisive role.
-
Anti-Addition: Reactions that proceed through a bridged intermediate, such as halogenation and oxymercuration, typically result in anti-addition.[11][15] The nucleophile attacks the bridged intermediate from the side opposite to the bridging atom, leading to the formation of a trans product. For 1,2-dimethylcyclopentene, this means the two new substituents will be on opposite faces of the cyclopentane ring.[11]
-
Syn-Addition: In contrast, hydroboration-oxidation is a classic example of a reaction that proceeds via syn-addition.[16][17] The boron and hydrogen atoms add to the same face of the double bond in a concerted step. Subsequent oxidation replaces the boron atom with a hydroxyl group with retention of configuration, resulting in a product where the hydrogen and hydroxyl groups are cis to each other.[18]
-
Mixed Stereochemistry: Reactions involving a planar carbocation intermediate, such as hydrohalogenation, can lead to a mixture of syn- and anti-addition products.[19] The nucleophile can attack the planar carbocation from either face, resulting in a mixture of stereoisomers.[19][20]
Regioselectivity: Markovnikov vs. Anti-Markovnikov Addition
Regioselectivity refers to the preferential addition of an electrophile to a particular carbon atom of an unsymmetrical alkene.
-
Markovnikov Addition: In the context of 1,2-dimethylcyclopentene, which is a symmetrical alkene with respect to the double bond carbons, traditional regioselectivity is not a primary concern for additions like hydrohalogenation. However, for related unsymmetrical alkenes, Markovnikov's rule dictates that the proton adds to the carbon with more hydrogen atoms, leading to the more substituted (and more stable) carbocation.[5][6] Oxymercuration-demercuration also follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon, but without the risk of carbocation rearrangements.[15][21][22]
-
Anti-Markovnikov Addition: Hydroboration-oxidation is a powerful method for achieving anti-Markovnikov hydration of alkenes.[17][23] The boron atom, which is the electrophilic species, adds to the less sterically hindered carbon of the double bond. Subsequent oxidation replaces the boron with a hydroxyl group, resulting in the alcohol with the hydroxyl group on the less substituted carbon.[24] For 1,2-dimethylcyclopentene, this reaction will yield trans-1,2-dimethylcyclopentanol.[24]
Key Electrophilic Addition Reactions of 1,2-Dimethylcyclopentene
The following table summarizes the key characteristics of the major electrophilic addition reactions applied to 1,2-dimethylcyclopentene.
| Reaction | Reagents | Intermediate | Stereochemistry | Regioselectivity | Major Product(s) |
| Hydrohalogenation | H-X (e.g., HBr, HCl) | Tertiary Carbocation | Mixture of syn and anti | Not applicable (symmetrical alkene) | cis- and trans-1-halo-1,2-dimethylcyclopentane |
| Halogenation | X₂ (e.g., Br₂) in CCl₄ | Halonium Ion | Anti | Not applicable (symmetrical alkene) | trans-1,2-dihalo-1,2-dimethylcyclopentane |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | Mercurinium Ion | Anti-addition of H and OH | Markovnikov (OH on more substituted C) | 1,2-dimethylcyclopentanol |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Organoborane | Syn | Anti-Markovnikov (OH on less substituted C) | trans-1,2-dimethylcyclopentanol |
| Epoxidation & Ring Opening | 1. m-CPBA2. H₃O⁺ | Epoxide, Protonated Epoxide | Anti-dihydroxylation | Nucleophilic attack at the more substituted carbon | trans-1,2-dimethylcyclopentane-1,2-diol |
Experimental Protocols: A Practical Guide
While specific laboratory procedures should be optimized for safety and scale, the following provides a general framework for conducting these electrophilic addition reactions.
General Protocol for Hydrohalogenation
-
Dissolution: Dissolve 1,2-dimethylcyclopentene in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Reagent Addition: Cool the solution in an ice bath and bubble anhydrous hydrogen halide gas (e.g., HBr or HCl) through the solution, or add a solution of the hydrogen halide in a non-nucleophilic solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench any excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
General Protocol for Halogenation
-
Dissolution: Dissolve 1,2-dimethylcyclopentene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Reagent Addition: Slowly add a solution of the halogen (e.g., Br₂ in CCl₄) dropwise to the stirred alkene solution at room temperature or below. The disappearance of the halogen color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, wash the organic layer with a solution of sodium thiosulfate to remove any unreacted halogen, followed by water and brine. Dry the organic layer over an anhydrous salt.
-
Purification: Concentrate the solution under reduced pressure and purify the product as necessary.
Conclusion: A Versatile Tool for Molecular Architects
The electrophilic addition reactions of 1,2-dimethylcyclopentene provide a rich playground for understanding and applying the fundamental principles of organic chemistry. The interplay of carbocation stability, bridged intermediates, stereoelectronics, and steric effects dictates the outcome of these transformations. For researchers and professionals in drug development, a deep understanding of these reactions is not merely academic; it is a practical tool for the rational design and synthesis of complex molecular architectures with precise control over stereochemistry and functionality. The ability to predictably functionalize a simple alkene like 1,2-dimethylcyclopentene is a testament to the power and elegance of electrophilic addition chemistry.
References
- Pearson. (n.d.). When HBr adds across the double bond of 1,2-dimethylcyclopentene,... Study Prep.
- Homework.Study.com. (n.d.). How many sterioisomers will form with the hydrohalogenation reaction of 1,2-dimethylcyclopentene...
- Brainly. (2023, January 11). What are the major product(s) formed by treating 1,2-dimethylcyclopentene with Br_2?
- Pearson. (2024, May 11).
- YouTube. (2013, June 20). Bromination of an Alkene - Electrophilic Addition 003.
- Fiveable. (n.d.). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024, April 3). 8.
- Wikipedia. (n.d.).
- Illustrated Glossary of Organic Chemistry. (n.d.).
- Unknown. (n.d.). Electrophilic Addition Reactions II.
- Bertolini, T. M., & Tran, P. D. (n.d.). Electrophilic Additions to Alkenes. Journal of Chemical Education.
- Quora. (2022, October 3).
- Chemistry LibreTexts. (2024, April 3). 7.
- Chemistry LibreTexts. (2023, November 7). 7.
- Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes.
- Master Organic Chemistry. (2013, February 26). Rearrangements in Alkene Addition Reactions.
- Pearson. (2024, May 6). In the hydroboration of 1-methylcyclopentene shown in Solved Prob... Study Prep.
- Wikipedia. (n.d.).
- NC State University Libraries. (n.d.). 7.
- Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes.
- Stack Exchange. (2015, November 27).
- Chemistry LibreTexts. (2022, July 18). 14.1: Electrophilic Addition to Alkenes.
- Chemistry LibreTexts. (2024, July 30). 8.
- Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes.
- Chegg. (2015, October 20). draw the mechanism for the bromination (addition of Br2) to 1,2-dimethylcyclopentene.
- Chemistry Steps. (n.d.).
- YouTube. (2018, July 11).
- Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions.
- Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.
- Chemistry LibreTexts. (2024, October 2). 8.
- Khan Academy. (n.d.). Unit 1: Electrophilic addition reactions of alkenes and alkynes.
- Lumen Learning. (n.d.). 10.3. Regiochemistry, stereochemistry. Organic Chemistry II.
- YouTube. (2021, February 17). Stereochemistry of electrophilic addition.
- Benchchem. (n.d.). Application Notes and Protocols: Acid-Catalyzed Opening of Methyl-1,2-cyclopentene Oxide.
- Master Organic Chemistry. (2013, February 8).
- Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.
- Chemistry LibreTexts. (2020, November 23). 10.2: Electrophilic Addition to Alkenes.
- Khan Academy. (n.d.).
- Purechemistry. (2023, May 4).
- eCampusOntario Pressbooks. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- YouTube. (2020, October 21). Regioselectivity of Electrophilic Addition of Alkenes - Organic Chemistry.
- Chad's Prep®. (n.d.).
- Pearson. (n.d.).
Sources
- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. brainly.com [brainly.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 16. When 1,2-dimethylcyclopentene undergoes hydroboration–oxidation, ... | Study Prep in Pearson+ [pearson.com]
- 17. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. When HBr adds across the double bond of 1,2-dimethylcyclopentene,... | Study Prep in Pearson+ [pearson.com]
- 20. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 21. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 22. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 23. In the hydroboration of 1-methylcyclopentene shown in Solved Prob... | Study Prep in Pearson+ [pearson.com]
- 24. chem.libretexts.org [chem.libretexts.org]
theoretical calculation of 1-Chloro-1,2-dimethylcyclopentane properties
An In-Depth Technical Guide to the Theoretical Calculation of 1-Chloro-1,2-dimethylcyclopentane Properties
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword
In the landscape of modern drug discovery and materials science, a profound understanding of molecular properties is paramount. For chiral halogenated cycloalkanes such as this compound, this understanding extends beyond simple connectivity to the intricate interplay of stereochemistry, conformational dynamics, and electronic structure. Direct experimental characterization of every relevant property for all possible stereoisomers can be a resource-intensive, and at times, an intractable endeavor. It is here that theoretical calculations, grounded in the principles of quantum mechanics, offer a powerful and predictive alternative.
This guide provides a comprehensive, in-depth framework for the theoretical calculation of the key properties of this compound. We will move beyond a mere recitation of steps to explore the underlying rationale for methodological choices, ensuring a self-validating and scientifically rigorous approach. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to gain deeper insights into the behavior of complex organic molecules.
Foundational Concepts: The "Why" Behind the "How"
Before embarking on the practical aspects of the calculations, it is crucial to understand the theoretical underpinnings of our chosen approach. For a molecule like this compound, we are interested in its three-dimensional structure, stability, and spectroscopic properties. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size, offering an optimal balance between accuracy and computational cost.
At its core, DFT is a method that allows us to approximate the solution to the Schrödinger equation for a multi-electron system by calculating the electron density rather than the complex wavefunction. The choice of the functional and basis set is critical and directly impacts the quality of our results. For halogenated organic molecules, the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a long and successful track record. We will couple this with a Pople-style basis set, such as 6-31G(d), which includes polarization functions on heavy atoms, essential for accurately describing the geometry and electronic distribution around the chlorine atom.
A key challenge with a substituted cyclopentane is its conformational flexibility. The five-membered ring is not planar and can adopt various puckered conformations, often referred to as "envelope" and "twist" forms. The presence of two methyl groups and a chlorine atom, each with its own stereocenter, gives rise to multiple diastereomers and enantiomers. Each of these stereoisomers will have a unique set of low-energy conformations. A thorough theoretical study, therefore, must begin with a comprehensive conformational search to identify the global minimum energy structure and other thermally accessible conformers on the potential energy surface.
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines a robust and validated workflow for the theoretical characterization of this compound. This workflow is designed to be implemented using standard computational chemistry software packages such as Gaussian, ORCA, or Spartan.
Step 1: Initial Structure Generation and Conformational Analysis
The first step is to generate the 3D structures for all possible stereoisomers of this compound. This includes (1R,2R), (1S,2S), (1R,2S), and (1S,2R) configurations. For each stereoisomer, a systematic conformational search is imperative.
-
Protocol:
-
Construct the 2D structure of the desired stereoisomer.
-
Convert the 2D structure to an initial 3D model.
-
Employ a molecular mechanics-based conformational search algorithm (e.g., using the MMFF94 force field). This will generate a large number of possible ring puckers and substituent orientations.
-
The resulting conformers should be clustered based on their root-mean-square deviation (RMSD) and ranked by their relative energies.
-
Select the unique, low-energy conformers (typically those within 5-10 kcal/mol of the minimum) for further, more accurate DFT calculations.
-
Step 2: Geometry Optimization and Vibrational Frequency Analysis
Each of the selected conformers from the initial search must be optimized at the DFT level of theory to locate the precise minimum energy structure.
-
Protocol:
-
For each conformer, prepare an input file for the computational chemistry software.
-
Specify the B3LYP functional and the 6-31G(d) basis set.
-
Perform a geometry optimization calculation. This will iteratively adjust the positions of the atoms until the forces on them are negligible.
-
Following a successful optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data. It also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Step 3: Calculation of Spectroscopic and Electronic Properties
With the optimized geometries in hand, we can proceed to calculate a range of properties that are crucial for structural elucidation and understanding reactivity.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.
-
Protocol:
-
Using the B3LYP/6-31G(d) optimized geometry, perform a GIAO NMR calculation.
-
The output will provide the absolute isotropic shielding values for each nucleus (e.g., ¹³C and ¹H).
-
To obtain the chemical shifts, these shielding values are typically referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
δ_sample = σ_TMS - σ_sample
-
-
-
Electronic Properties: A population analysis, such as the Natural Bond Orbital (NBO) analysis, can provide valuable insights into the electronic structure.
-
Protocol:
-
Perform an NBO analysis on the optimized structure.
-
This will yield information on atomic charges, orbital occupancies, and delocalization effects, which are key to understanding the molecule's reactivity.
-
-
Data Presentation and Interpretation
The output of these calculations is a wealth of quantitative data. For clarity and comparative analysis, this data should be organized into tables. Below are examples of how to present the calculated data for the different low-energy conformers of a given stereoisomer.
Table 1: Calculated Relative Energies and Key Geometrical Parameters
| Conformer | Relative Energy (kcal/mol) | C1-Cl Bond Length (Å) | C1-C2-C5-C4 Dihedral Angle (°) |
| A | 0.00 | 1.815 | 25.8 |
| B | 1.25 | 1.818 | -38.2 |
| C | 2.78 | 1.821 | 15.4 |
This table allows for a quick comparison of the relative stabilities of the different conformers and how key geometrical parameters vary with the conformation.
Table 2: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Conformer A | Conformer B | Boltzmann Averaged |
| C1 | 75.2 | 74.8 | 75.1 |
| C2 | 45.6 | 46.1 | 45.7 |
| ¹H on C2 | 2.15 | 2.25 | 2.18 |
Since a molecule exists as a population of thermally accessible conformers, the experimentally observed NMR spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. This table demonstrates how to present both the individual and averaged chemical shifts.
Visualizing the Workflow and Molecular Structures
Diagrams are essential for conveying complex workflows and spatial relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the molecular structure of a representative stereoisomer.
discovery and history of substituted cyclopentanes
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Substituted Cyclopentanes
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The five-membered carbocycle, or cyclopentane ring, is a deceptively simple scaffold that has posed profound synthetic challenges and inspired decades of chemical innovation. Its prevalence in a vast array of structurally complex and biologically potent natural products has made it a perennially important target for synthetic chemists.[1][2] This guide provides a technical deep-dive into the history of substituted cyclopentanes, tracing their journey from discovery in seminal natural products to the development of sophisticated, stereocontrolled synthetic methodologies that enable modern drug discovery. We will explore the causality behind key experimental strategies, from classical cyclizations to powerful transition-metal-catalyzed reactions, offering field-proven insights for today's research professionals.
The Natural Impetus: Prostaglandins as the Driving Force
The story of modern cyclopentane chemistry is inextricably linked to the discovery of prostaglandins. These potent, hormone-like lipid compounds, found in almost every human tissue, regulate a vast range of physiological processes, including inflammation, blood pressure, and smooth muscle contraction.[3][4]
The journey began in the 1930s when Swedish physiologist Ulf von Euler first identified a substance in seminal fluid that could stimulate uterine muscle contraction, which he named "prostaglandin," believing it originated from the prostate gland.[3][5] However, the true structural complexity and the central role of the substituted cyclopentane core remained a mystery for over two decades.
A monumental breakthrough came in the 1950s and 1960s through the pioneering work of Sune Bergström and his student Bengt Samuelsson.[3][5] Using a combination of countercurrent extraction and gas chromatography-mass spectrometry, Bergström successfully purified and deduced the chemical structures of key prostaglandins like PGE and PGF.[5][6] They discovered that these molecules were not only built around a C20 fatty acid skeleton but were all derived from arachidonic acid, featuring a signature five-membered ring at their core.[6][7] This work, which laid the foundation for understanding an entirely new biological system, earned Bergström, Samuelsson, and John Vane the 1982 Nobel Prize in Physiology or Medicine.[3][6][7]
The elucidation of the prostaglandin structures ignited the field of organic synthesis. The molecules presented a formidable challenge: a cyclopentane ring adorned with multiple stereocenters and two distinct side chains, demanding precise control over relative and absolute stereochemistry. The first total syntheses of prostaglandin F2α and E2 by E.J. Corey in 1969 were landmark achievements that showcased novel synthetic strategies and for which he received the Japan Prize in 1989.[4][8] This pursuit for efficient and stereocontrolled routes to prostaglandins and their analogues became a primary engine driving the development of new synthetic methods for constructing substituted cyclopentanes.[9][10]
Table 1: Key Milestones in the Discovery of Prostaglandins
| Year(s) | Discovery | Key Scientist(s) | Significance |
| 1935 | Discovery of a smooth-muscle contracting substance in semen, named "prostaglandin".[3] | Ulf von Euler | First identification of the biological activity that spurred further research. |
| 1950s-60s | Isolation, purification, and structural elucidation of PGE and PGF.[5][6] | Sune Bergström | Revealed the substituted cyclopentane core as the central structural feature. |
| 1960s | Elucidation of the biosynthetic pathway from arachidonic acid.[6][7] | Bengt Samuelsson | Established the biochemical origin and the relationship between different prostaglandin families. |
| 1969 | First total stereocontrolled synthesis of Prostaglandins F2α and E2.[4][8] | E.J. Corey | A landmark in organic synthesis, demonstrating that these complex molecules could be built from scratch. |
| 1971 | Discovery that aspirin-like drugs inhibit prostaglandin synthesis.[4] | John Vane | Explained the mechanism of action for one of the world's most common drugs. |
Forging the Five-Membered Ring: Landmark Synthetic Strategies
The challenge of building a functionalized cyclopentane with high stereocontrol has inspired a diverse arsenal of synthetic reactions. The choice of strategy is dictated by the desired substitution pattern and stereochemistry, with each method offering unique advantages.
The [2+2+1] Cycloaddition: The Pauson-Khand Reaction
One of the most elegant and powerful methods for constructing a cyclopentenone (a common precursor to cyclopentanes) is the Pauson-Khand reaction (PKR). Discovered serendipitously around 1970 by Ihsan Khand and Peter Pauson, this reaction forges the ring in a single step from an alkene, an alkyne, and carbon monoxide, typically mediated by a dicobalt octacarbonyl complex.[11][12][13]
The reaction is a formal [2+2+1] cycloaddition and has become a cornerstone of synthetic chemistry due to its efficiency and convergence.[11][12] The intramolecular version of the PKR is particularly powerful for rapidly building complex, fused bicyclic systems, which are common motifs in natural products.[12][14]
Experimental Insight: The original PKR protocols required stoichiometric amounts of the cobalt complex and often harsh thermal conditions. A critical advancement was the introduction of promoters, such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO), which facilitate CO ligand dissociation from the metal center.[12] This modification allows the reaction to proceed under much milder conditions, often at room temperature, which dramatically improves functional group tolerance and yield. Modern iterations also employ catalytic amounts of other transition metals, including rhodium and iridium, to enhance reactivity and enantioselectivity.[12][14]
Caption: A simplified workflow of the Pauson-Khand reaction.
Radical Cyclizations: Harnessing Reactive Intermediates
Radical cyclization reactions provide a powerful and versatile method for forming five-membered rings.[15] These reactions proceed via uncharged radical intermediates, making them highly tolerant of various functional groups that are often incompatible with polar (ionic) reaction conditions.
The most synthetically useful variant for cyclopentane synthesis is the 5-exo-trig cyclization of a 5-hexenyl radical.[15] This process is kinetically favored over the alternative 6-endo-trig pathway due to superior orbital overlap in the chair-like transition state, leading to the five-membered ring.[15]
Self-Validating Protocol: Tin-Mediated Radical Cyclization A classic and reliable method for generating the required radical and initiating cyclization involves the use of tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN).
-
Substrate Preparation: Synthesize a precursor containing a 5-hexenyl moiety and a radical precursor group (e.g., a bromide or iodide) at the desired initiation site. A typical substrate would be 6-bromo-1-hexene.
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve the substrate in a degassed solvent such as toluene.
-
Initiation: Add Bu₃SnH (typically 1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents) to the solution.
-
Propagation: Heat the reaction mixture (typically ~80-110 °C). AIBN decomposes to form initiating radicals, which abstract a hydrogen from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). This radical then abstracts the halogen from the substrate, creating the primary 5-hexenyl radical.
-
Cyclization & Quenching: The 5-hexenyl radical rapidly undergoes 5-exo-trig cyclization to form a (methylcyclopentyl)methyl radical. This new radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final methylcyclopentane product and regenerating the Bu₃Sn• radical to continue the chain reaction.
-
Workup: Upon completion, the solvent is removed, and the crude product is purified. A key challenge is the removal of tin byproducts, which can often be achieved by flash chromatography or specific chemical treatments.
Expertise in Action: While effective, the toxicity of tin reagents has driven the development of alternative, "greener" methods. Modern approaches often use metalloradical catalysis (e.g., with cobalt) or photoredox catalysis to generate the initial radical, avoiding stoichiometric heavy metal reagents.[16][17][18] Furthermore, while 5-exo cyclization is generally favored, strategies exist to promote the typically disfavored 5-endo-trig cyclization by leveraging polar effects or geometric constraints, opening pathways to different substitution patterns.[19]
Ring-Closing Metathesis (RCM): A Modern Powerhouse
The advent of well-defined ruthenium and molybdenum olefin metathesis catalysts, developed by Nobel laureates Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, revolutionized cyclic chemistry. Ring-Closing Metathesis (RCM) has become a go-to strategy for forming unsaturated rings, including cyclopentenes, from acyclic diene precursors.[20][21]
The reaction's success lies in its exceptional functional group tolerance, predictable reactivity, and the thermodynamic driving force provided by the release of volatile ethylene gas.[20] It is particularly well-suited for the synthesis of 5- to 7-membered rings and has been widely adopted in both academic and industrial settings for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[20][22]
Caption: General schematic for Ring-Closing Metathesis (RCM).
Applications in Modern Drug Discovery
The synthetic methodologies developed over decades now allow for the routine construction of complex cyclopentane scaffolds. This accessibility has cemented the cyclopentane ring as a valuable, albeit sometimes underappreciated, privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets.
Many successful drugs incorporate a substituted cyclopentane core, spanning therapeutic areas from antiviral to glaucoma treatment.
Table 2: Selected Examples of Cyclopentane-Containing Pharmaceuticals
| Drug Name | Therapeutic Area | Core Structure Feature |
| Latanoprost | Glaucoma | Prostaglandin F2α analogue with a cyclopentane core.[2] |
| Abacavir | Antiviral (HIV) | Carbocyclic nucleoside analogue with a cyclopentene ring.[1] |
| Carboplatin | Anticancer | Platinum-based drug with a cyclobutane dicarboxylate ligand (structurally related). |
| Cisapride | Gastroprokinetic | Contains a piperidine ring attached to a larger scaffold. |
| Bimatoprost | Glaucoma, Cosmetic | Another prostaglandin analogue built on the cyclopentane framework.[4] |
Note: The table showcases drugs where the cyclopentane/cyclopentene ring is a central feature of the pharmacophore.
Conclusion and Future Outlook
The journey of the substituted cyclopentane is a compelling narrative of how challenges presented by nature can drive fundamental advances in chemical science. From the initial curiosity surrounding prostaglandins to the invention of powerful, atom-economical reactions, the field has continuously evolved. The development of asymmetric and catalytic methods has transformed the synthesis of these carbocycles from a specialist's art into a reliable and predictable tool for chemists.
Looking ahead, the focus will continue to be on sustainability and efficiency. The development of catalytic systems that avoid precious metals, the use of flow chemistry for safer and more scalable reactions, and the application of chemo- and bio-catalysis to achieve unparalleled levels of stereocontrol will define the next chapter. For drug development professionals, the robust and stereochemically diverse cyclopentane scaffold remains a fertile ground for designing the next generation of therapeutics.
References
- Enantioselective Radical Cyclization for Construction of 5-Membered Ring Structures by Metalloradical C–H Alkylation. Journal of the American Chemical Society.
- Enantioselective Radical Cyclization for Construction of 5-Membered Ring Structures by Metalloradical C–H Alkylation.
- Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications.
- Discovery of Prostaglandins - 1982 Nobel Prize Medicine. Explorable.com. [Link]
- Enantioselective Radical Cyclization for Construction of 5-Membered Ring Structures by Metalloradical C–H Alkylation. Digital Commons @ USF - University of South Florida. [Link]
- Prostaglandin | Definition, Function, Synthesis, & Facts. Britannica. [Link]
- The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions. [Link]
- Press release: The Nobel Prize in Physiology or Medicine 1982. NobelPrize.org. [Link]
- Pauson–Khand reaction. Wikipedia. [Link]
- Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]
- Discovery of the Pauson-Khand Reaction. Colourful Heritage. [Link]
- Prostaglandin. Wikipedia. [Link]
- Pauson-Khand Reaction. chem.iitb.ac.in. [Link]
- The Discovery of Prostaglandins. World Scientific Publishing. [Link]
- Radical cycliz
- 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
- Synthesis of natural products containing fully functionalized cyclopentanes.
- Cyclopentane synthesis. Organic Chemistry Portal. [Link]
- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Cyclopentane. Wikipedia. [Link]
- Ring-closing met
- Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]
- Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions.
- Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH. [Link]
- Design of new synthetic strategies to cyclophanes via ring-closing met
- Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). PubMed. [Link]
- Synthesis of Prostaglandins, Its Improvement and Development (1973). SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopentane - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
- 5. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]
- 6. nobelprize.org [nobelprize.org]
- 7. worldscientific.com [worldscientific.com]
- 8. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (Open Access) Synthesis of Prostaglandins, Its Improvement and Development (1973) | Shiro Terashima | 4 Citations [scispace.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 13. Discovery of the Pauson-Khand Reaction - Colourful Heritage [colourfulheritage.com]
- 14. mdpi.com [mdpi.com]
- 15. Radical cyclization - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective Radical Cyclization for Construction of 5-Membered Ring Structures by Metalloradical C–H Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Enantioselective Radical Cyclization for Construction of 5-Membered Ri" by Yong Wang, Xin Wen et al. [digitalcommons.usf.edu]
- 19. Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: 1-Chloro-1,2-dimethylcyclopentane as a Versatile Synthetic Intermediate
Document ID: AN-CDC-2601
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 1-chloro-1,2-dimethylcyclopentane as a synthetic intermediate. By leveraging its inherent reactivity as a tertiary alkyl halide, this guide details its application in key organic transformations including nucleophilic substitution (SN1), base-induced elimination (E1/E2), and the formation of organometallic reagents. Each section combines mechanistic explanations with detailed, field-tested laboratory protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a valuable alicyclic halogenated hydrocarbon. Its structure, featuring a chlorine atom on a tertiary carbon, dictates its chemical behavior, making it a powerful precursor for introducing the 1,2-dimethylcyclopentyl moiety or for generating specific alkene isomers. The tertiary nature of the carbon-chlorine bond leads to a high propensity for forming a stable tertiary carbocation, which is a cornerstone of its reactivity in SN1 and E1 pathways.[1][2] Conversely, its steric hindrance makes it largely unreactive towards SN2 reactions.[3][4] Understanding these foundational principles is critical for designing successful synthetic strategies.
This guide explores the three primary reaction pathways branching from this intermediate, providing the theoretical basis and practical execution for each.
Physicochemical & Spectroscopic Data
Accurate characterization of the starting material is fundamental. The following data provides a reference for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Cl | [5][6] |
| Molecular Weight | 132.63 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 60400-37-5 | [5] |
| Canonical SMILES | CC1CCCC1(C)Cl | [5][6] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) can vary slightly based on the solvent and instrument used. It is recommended to acquire reference spectra on locally available instrumentation.
Synthesis and Purification
The most direct method for synthesizing this compound is through the chlorination of 1,2-dimethylcyclopentane. An alternative and often more regioselective laboratory-scale synthesis involves the hydrochlorination of 1,2-dimethylcyclopentene.
Protocol 3.1: Synthesis via Hydrochlorination of 1,2-Dimethylcyclopentene
This protocol leverages Markovnikov's rule, where the proton adds to the less substituted carbon of the alkene, and the chloride adds to the more substituted carbon, forming the stable tertiary carbocation intermediate.
Materials:
-
1,2-Dimethylcyclopentene
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or solution in ether)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, gas dispersion tube, magnetic stirrer, drying tube (CaCl₂)
Procedure:
-
Dissolve 1,2-dimethylcyclopentene (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in ether dropwise.
-
Causality: The low temperature controls the exothermicity of the reaction and minimizes potential side reactions, such as polymerization or rearrangement.
-
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation if necessary.
Core Application: Nucleophilic Substitution (SN1 Pathway)
As a tertiary alkyl halide, this compound reacts readily with weak nucleophiles via an SN1 mechanism.[1][7] The rate-determining step is the formation of the planar 1,2-dimethylcyclopentyl carbocation, which is then attacked by the nucleophile from either face.
Workflow for SN1 Reactions
Caption: SN1 reaction workflow for this compound.
Protocol 4.1: Solvolysis to form 1,2-Dimethylcyclopentanol
This protocol demonstrates a classic SN1 reaction where water acts as the nucleophile.[2]
Materials:
-
This compound
-
Acetone/Water mixture (e.g., 80:20 v/v)
-
Sodium Bicarbonate
-
Diethyl Ether
-
Separatory funnel, reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in an 80:20 acetone/water solution.
-
Causality: The polar protic solvent (water) facilitates the ionization of the alkyl halide to form the carbocation and stabilizes the leaving group. Acetone ensures miscibility.
-
-
Gently reflux the mixture for 1-2 hours. Monitor reaction progress by TLC.
-
Cool the reaction to room temperature and neutralize any generated acid with a small amount of sodium bicarbonate.
-
Extract the product into diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent via rotary evaporation to yield 1,2-dimethylcyclopentanol. Purify further by column chromatography (silica gel, ethyl acetate/hexanes gradient) if required.
Core Application: Elimination Reactions (E1 and E2 Pathways)
Elimination reactions of this compound are highly useful for synthesizing substituted cyclopentenes. The choice of base and reaction conditions dictates the mechanism (E1 or E2) and the regioselectivity of the resulting double bond, governed by Zaitsev's rule, which favors the formation of the more substituted (more stable) alkene.[8][9]
Protocol 5.1: E2 Elimination with a Strong, Bulky Base
Using a strong, sterically hindered base like potassium tert-butoxide favors the E2 mechanism, which proceeds via a concerted anti-periplanar transition state.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol or THF
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Causality: A strong, non-nucleophilic base is used to promote deprotonation over substitution. The E2 mechanism is favored, and due to the multiple types of β-hydrogens, a mixture of alkene isomers (primarily the Zaitsev product, 1,2-dimethylcyclopentene) is expected.
-
-
Stir the reaction at room temperature or warm gently (40-50°C) for 2-4 hours.
-
Monitor the disappearance of the starting material by GC-MS or TLC.
-
Carefully quench the reaction by adding water.
-
Extract the product with pentane or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent by distillation (the product is volatile) to yield a mixture of cyclopentene isomers.
Mechanistic Diagram for E2 Elimination
Caption: Concerted E2 mechanism showing the anti-periplanar arrangement. (Note: Images are placeholders for actual chemical structures)
Core Application: Formation of Grignard Reagents
This compound can be converted into its corresponding Grignard reagent, 1,2-dimethylcyclopentylmagnesium chloride. This transforms the electrophilic carbon of the alkyl halide into a potent nucleophile and strong base, enabling the formation of new carbon-carbon bonds.[10][11]
Protocol 6.1: Synthesis of 1,2-Dimethylcyclopentylmagnesium Chloride and Reaction with an Aldehyde
This two-part protocol details the formation of the Grignard reagent and its subsequent reaction with benzaldehyde to form a secondary alcohol.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck flask, reflux condenser, dropping funnel, inert atmosphere setup
Part A: Grignard Reagent Formation
-
Assemble a flame-dried three-neck flask with a condenser and dropping funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Causality: The iodine crystal helps activate the magnesium surface by removing the passivating magnesium oxide layer.[12]
-
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous ether in the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray/brown solution is the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Dissolve benzaldehyde (0.9 eq) in anhydrous ether and add it dropwise to the Grignard solution.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[11] The reaction is highly exothermic and cooling is required.
-
-
After addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Trustworthiness: NH₄Cl is a weak acid used to protonate the alkoxide intermediate without causing side reactions that could occur with stronger acids.
-
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the resulting alcohol by column chromatography.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. It is a flammable liquid and an irritant. Avoid contact with skin and eyes.
-
Grignard Reagents: Highly reactive and pyrophoric. All glassware must be scrupulously dried, and reactions must be conducted under a dry, inert atmosphere. Grignard reagents react violently with water and protic solvents.
-
Potassium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
References
- BenchChem. (n.d.). Tertiary Alkyl Halides Exhibit Markedly Higher Reactivity in SN1 Reactions Compared to Secondary Counterparts.
- Quora. (2019). Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions?
- EvitaChem. (n.d.). This compound.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- Ashby, E. C., & DePriest, R. N. (1982). Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. The Journal of Organic Chemistry.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Guidechem. (n.d.). This compound CAS 60400-37-5 wiki.
- Study.com. (n.d.). 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction and give the name of the product.
- PubChem. (n.d.). This compound.
- Chegg. (2020). Solved: The two isomers of 1-chloro-1,2-dimethylcyclohexane...
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Tutor. (2021). Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane.
- Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.
- Chemistry LibreTexts. (2023). 11.8: Elimination Reactions- Zaitsev's Rule.
- Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities. Schnyder Safety-Chemistry.
- Clark, J. (n.d.). Grignard reagents. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. schnyderchemsafety.com [schnyderchemsafety.com]
Application Notes & Protocols: Nucleophilic Substitution Reactions of 1-Chloro-1,2-dimethylcyclopentane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the nucleophilic substitution and elimination reactions of 1-Chloro-1,2-dimethylcyclopentane. As a sterically hindered tertiary alkyl halide, this substrate serves as an excellent model for exploring the competitive nature of SN1, SN2, E1, and E2 pathways. We delve into the mechanistic underpinnings, stereochemical outcomes, and the critical influence of reaction parameters such as solvent polarity, nucleophile strength, and temperature. Detailed, field-tested protocols for conducting solvolysis (SN1/E1) and base-induced elimination reactions are provided, complete with data interpretation and characterization guidelines.
Introduction: The Substrate and Its Reactivity Profile
This compound is a saturated cyclic alkyl halide. Its chemical behavior is primarily dictated by two key structural features:
-
Tertiary Halide: The chlorine atom is attached to a tertiary carbon atom (a carbon bonded to three other carbons). This structure is capable of forming a relatively stable tertiary carbocation upon heterolytic cleavage of the C-Cl bond.
-
Steric Hindrance: The presence of two methyl groups and the cyclopentane ring structure creates significant steric bulk around the electrophilic carbon center.
These features render the substrate highly susceptible to reaction pathways that proceed through a carbocation intermediate (SN1 and E1) while strongly disfavoring concerted, bimolecular mechanisms (SN2) that require backside nucleophilic attack.[1][2][3] The E2 mechanism, while possible, requires a strong base and specific geometric arrangements that may be conformationally restricted.
Mechanistic Pathways: A Dichotomy of Reactivity
The reaction of this compound with a nucleophile/base is a classic example of competing SN1 and E1 pathways, which share a common rate-determining step: the formation of the 1,2-dimethylcyclopentyl carbocation.
The SN1 (Substitution, Nucleophilic, Unimolecular) Pathway
The SN1 reaction is a two-step process initiated by the dissociation of the leaving group.[1][4]
-
Step 1 (Rate-Determining): The C-Cl bond breaks heterolytically to form a planar tertiary carbocation intermediate and a chloride ion. This step is slow and is facilitated by polar protic solvents that can solvate and stabilize the resulting ions.[1][5]
-
Step 2 (Fast): The nucleophile attacks the planar carbocation. Since the attack can occur from either face of the plane with nearly equal probability, a mixture of stereoisomers (racemization or diastereomerization, depending on other stereocenters) is typically observed.[5][6]
Caption: E1 mechanism showing formation of Zaitsev and Hofmann products.
Controlling the Reaction Outcome: SN1 vs. E1
The ratio of substitution to elimination products is highly dependent on the reaction conditions. The key variables are summarized below.
| Parameter | Favors SN1 | Favors E1 | Rationale |
| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have a higher activation energy and are more entropically favored, thus benefiting more from increased thermal energy. [7] |
| Nucleophile/Base | Weakly basic nucleophiles (H₂O, ROH, I⁻) | Weak bases that are also poor nucleophiles. Strong bases would favor E2. | The role of the reagent in the fast step is key. Good nucleophiles will favor substitution, while even weak bases can effectively remove a proton at higher temperatures. |
| Solvent | Polar Protic (e.g., Water, Methanol, Acetic Acid) | Polar Protic | Both mechanisms require a polar protic solvent to stabilize the carbocation intermediate in the rate-determining step. [1][8] |
Experimental Protocols
Safety Precaution: Always handle chlorinated organic compounds and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: SN1 Solvolysis in Aqueous Ethanol
This protocol is designed to favor the SN1 pathway, yielding primarily 1,2-dimethylcyclopentanol.
Objective: To synthesize and characterize the SN1 product of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethanol/Water solution (80:20 v/v)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.33 g (10 mmol) of this compound in 40 mL of an 80:20 ethanol/water solution.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to a gentle reflux (~65-70°C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil (1,2-dimethylcyclopentanol) via column chromatography or distillation.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity. The stereochemical outcome can be analyzed by chiral GC or NMR with a chiral shift reagent.
Caption: Experimental workflow for SN1 solvolysis.
Protocol 2: E1-Favored Elimination
This protocol uses higher temperatures to favor the formation of 1,2-dimethylcyclopent-1-ene.
Objective: To synthesize and characterize the major E1 product.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, but increase the reflux temperature to 90°C (a higher boiling solvent like aqueous propanol may be used) and extend the reaction time to 4 hours.
-
Due to the volatility of the alkene product, it is advisable to use a distillation setup to directly collect the lower-boiling elimination products as they form.
-
Perform the same workup procedure (steps 4-7) on the reaction mixture to isolate any remaining non-volatile products.
-
Analyze the product distribution (alkene vs. alcohol) using GC-MS. The major peak in the chromatogram should correspond to 1,2-dimethylcyclopent-1-ene.
Conclusion
The reactivity of this compound is a nuanced interplay between SN1 and E1 mechanisms. Understanding the foundational principles—carbocation stability, solvent effects, and thermodynamics—empowers researchers to control and predict reaction outcomes. By carefully selecting conditions, specifically temperature, one can selectively favor either substitution or elimination, making this substrate a valuable tool for both synthetic applications and pedagogical exploration of reaction mechanisms.
References
- UPEI Organic. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction [Video]. YouTube.
- Chegg. (2020, June 21). Question: Consider the nucleophilic substitution reaction between 1-chloro-1-methylcyclopentane...
- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
- BYJU'S. SN1 and SN2 Reaction of Haloalkanes.
- Chemistry LibreTexts. (2024, September 30). 11.10: The E1 and E1cB Reactions.
- Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions.
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
- The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube.
- The Organic Chemistry Tutor. (2022, March 23). SN1 Reactions Explained With Easy Steps! [Video]. YouTube.
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Elimination Reactions of 1-Chloro-1,2-dimethylcyclopentane
<
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Regio- and Stereochemical Landscape of Elimination Reactions
The elimination of a leaving group from an alkyl halide to form an alkene is a cornerstone of synthetic organic chemistry.[1][2] The reaction of 1-chloro-1,2-dimethylcyclopentane, a tertiary alkyl halide, provides a compelling case study for exploring the nuances of unimolecular (E1) and bimolecular (E2) elimination pathways.[3] The strategic manipulation of reaction conditions allows for the selective formation of different alkene isomers, a critical consideration in the synthesis of complex molecules and pharmaceutical intermediates.
This guide provides a detailed exploration of the factors governing the elimination reactions of this compound, offering both theoretical insights and practical, field-tested protocols. We will delve into the mechanistic underpinnings of E1 and E2 reactions, the principles of regioselectivity as described by Zaitsev's and Hofmann's rules, and the profound influence of base and solvent choice on the product distribution.[4][5]
Theoretical Framework: A Tale of Two Pathways
The elimination of HCl from this compound can proceed through two distinct mechanisms: E1 and E2. The competition between these pathways is dictated by several factors, including the structure of the substrate, the strength and steric bulk of the base, and the nature of the solvent.[3][6]
The E1 (Elimination, Unimolecular) Pathway
The E1 mechanism is a two-step process that begins with the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate.[2][7][8] This is followed by a rapid deprotonation of an adjacent carbon by a weak base to form the alkene.[7]
-
Key Characteristics of the E1 Reaction:
-
Rate Law: Rate = k[Alkyl Halide]. The reaction rate is independent of the base concentration.[1][3]
-
Substrate: Favored for tertiary and secondary alkyl halides that can form stable carbocations.[3][6]
-
Base: A weak base is sufficient, as it is only involved in the fast, second step.[3][9] Often, the solvent can act as the base (solvolysis).[9]
-
Solvent: Polar protic solvents are ideal as they stabilize the carbocation intermediate through solvation.[3][10][11]
-
Regioselectivity: Generally follows Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene.[7]
-
The E2 (Elimination, Bimolecular) Pathway
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a β-carbon at the same time as the leaving group departs.[7][12][13]
-
Key Characteristics of the E2 Reaction:
-
Rate Law: Rate = k[Alkyl Halide][Base]. The reaction is second-order, depending on the concentration of both the substrate and the base.[1][3]
-
Substrate: Can occur with primary, secondary, and tertiary alkyl halides.[3][9]
-
Solvent: Polar aprotic solvents are often preferred as they do not solvate and "weaken" the base as effectively as protic solvents.[10][14]
-
Stereochemistry: The reaction is stereospecific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group.[15][16][17][18]
-
Regioselectivity: The choice of base dictates the major product. Small, strong bases favor the thermodynamically more stable Zaitsev product.[4] Sterically hindered (bulky) bases favor the formation of the less substituted Hofmann product due to steric hindrance.[4][5][12]
-
Visualizing the Mechanisms
To better understand the flow of electrons and the transition states involved in these reactions, the following diagrams are provided.
Caption: The E2 mechanism is a single, concerted step.
Experimental Protocols: Controlling Regioselectivity
The following protocols are designed to demonstrate the selective formation of either the Zaitsev or Hofmann elimination product from this compound.
Protocol 1: Synthesis of the Zaitsev Product (1,2-Dimethylcyclopentene) via E2 Elimination
This protocol utilizes a small, strong base to favor the formation of the more substituted and thermodynamically stable alkene.
| Parameter | Value |
| Target Product | 1,2-Dimethylcyclopentene (Zaitsev Product) |
| Base | Sodium Ethoxide (NaOEt) |
| Solvent | Ethanol (EtOH) |
| Temperature | 50-60 °C |
| Reaction Time | 2-4 hours |
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound dropwise with stirring.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution. [19][20][21]
Protocol 2: Synthesis of the Hofmann Product (1-methylene-2-methylcyclopentane) via E2 Elimination
This protocol employs a sterically hindered base to favor the abstraction of a proton from the less sterically hindered β-carbon.
| Parameter | Value |
| Target Product | 1-methylene-2-methylcyclopentane (Hofmann Product) |
| Base | Potassium tert-butoxide (KOtBu) |
| Solvent | tert-Butanol (t-BuOH) |
| Temperature | 70-80 °C |
| Reaction Time | 4-6 hours |
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol with stirring.
-
Addition of Substrate: Add this compound to the base solution.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction by GC.
-
Workup: Cool the reaction mixture and pour it into a separatory funnel containing a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Characterize the product mixture using GC-MS and NMR spectroscopy to quantify the ratio of Hofmann to Zaitsev products. [22][23][24][25]
Trustworthiness and Self-Validation
The validity of these protocols is established through rigorous product analysis. The distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, along with the fragmentation patterns in mass spectrometry, allow for unambiguous identification and quantification of the alkene isomers produced. [19][22][23][24][25]By comparing the experimental outcomes with the established principles of regioselectivity, researchers can be confident in the control exerted over the reaction pathway.
Expertise & Experience: Beyond the Protocol
-
Choice of Base is Paramount: The steric bulk of the base is the primary determinant of regioselectivity in the E2 reaction of this compound. The smaller ethoxide ion can more easily access the more sterically hindered internal β-protons, leading to the Zaitsev product. Conversely, the bulky tert-butoxide is sterically hindered and preferentially abstracts a proton from the less hindered terminal methyl group, yielding the Hofmann product. [4][5][12]* Solvent Considerations: While the base is the key driver of regioselectivity, the solvent plays a crucial role in facilitating the reaction. In both protocols, the solvent is the conjugate acid of the base, which helps to maintain the equilibrium and solubility of the reagents. For E1 reactions (not detailed in the protocols but a potential side reaction), a polar protic solvent is essential to stabilize the carbocation intermediate. [3][11][14]* Temperature Control: Elimination reactions are generally favored at higher temperatures compared to substitution reactions (SN1/SN2), which often compete. [26][27]Careful temperature control is therefore necessary to maximize the yield of the desired alkene products.
References
- Chemistry LibreTexts. (2020, May 30). 7.18: Comparison of E1 and E2 Reactions. [Link]
- Chemistry Steps.
- Chemistry Steps.
- YouTube. (2020, December 21). Stereochemistry of E2 reaction. [Link]
- Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions?[Link]
- Khan Academy.
- JoVE. (2023, April 30). Video: E2 Reaction: Stereochemistry and Regiochemistry. [Link]
- Smore. E1 and E2 Reactions. [Link]
- Chemistry Steps.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Coconote. (2025, November 1).
- PubMed. (1999, October). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. [Link]
- KPU Pressbooks. 8.3 E1/E2 Summary – Organic Chemistry I. [Link]
- University of Calgary. Ch 5 : Selectivity. [Link]
- Quora. (2016, December 9).
- Online Chemistry notes. (2021, June 25).
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
- Organic Chemistry Tutor. 07.
- Homework.Study.com.
- Scholarli. How to Predict the Products of E2 reactions - Zaitsev vs Hofmann. [Link]
- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
- Spectroscopy Tutorial: Alkenes and Conjug
- Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Chemistry LibreTexts. (2024, March 27). 2.4: Hofmann's Rule and Zaitsev's Rule. [Link]
- YouTube. (2018, February 3). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. [Link]
- Chegg.com. (2020, June 25). Solved The two isomers of 1-chloro-1,2-dimethylcyclohexane. [Link]
- ResearchGate. The Discovery-Oriented Approach to Organic Chemistry.
- 8: Alkenes and Alkynes. [Link]
- Chromatography Forum. (2011, August 23). GC/MS method for short chain alkene?[Link]
- ACS Publications. Two synthesis of optically pure (IR,2R)-1,2-dimethylcyclopentane. [Link]
- CHEMISTRY 1000.
- Elimin
- Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. [Link]
- Master Organic Chemistry. (2012, September 19). The E1 Reaction and Its Mechanism. [Link]
- Alkyl Halides and Elimin
- Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
- YouTube. (2019, July 18). E2 reaction of alkyl halides. [Link]
- Chemistry LibreTexts. (2023, January 14). 11.
- YouTube. (2019, July 19). E1 reaction of alkyl halides. [Link]
- YouTube. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. [Link]
- YouTube. (2023, December 9). Synthesis of Dimethyl Cyclopentane. [Link]
- Chemistry LibreTexts. (2024, September 30). 11.
- ResearchGate. (PDF)
Sources
- 1. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 2. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. coconote.app [coconote.app]
- 6. 8.3 E1/E2 Summary – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Design newsletters to spread the word online | Smore [app.smore.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. scholarli.org [scholarli.org]
- 13. youtube.com [youtube.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 19. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Grignard Reaction with 1-Chloro-1,2-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the preparation and application of the Grignard reagent derived from 1-chloro-1,2-dimethylcyclopentane. The synthesis of Grignard reagents from tertiary alkyl halides presents unique challenges, primarily the competing elimination side reaction. These application notes offer a detailed exploration of the underlying mechanistic principles, a robust experimental protocol designed to favor the formation of the desired organometallic species, and methods for its characterization and subsequent use in organic synthesis. The insights provided herein are grounded in established principles of organometallic chemistry and are intended to equip researchers with the knowledge to successfully employ this sterically hindered Grignard reagent in their synthetic endeavors.
Introduction: The Challenge of Tertiary Grignard Reagents
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound, to form a new carbon-carbon bond.[2][3] The Grignard reagent itself is typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[4][5]
While the formation of Grignard reagents from primary and secondary alkyl halides is generally straightforward, the synthesis from tertiary halides, such as this compound, is notoriously more complex. The primary competing pathway is an E2 elimination reaction, where the nascent Grignard reagent, a strong base, abstracts a proton from a neighboring carbon, leading to the formation of an alkene.[6][7] In the case of this compound, this would yield 1,2-dimethylcyclopentene.
Key Factors Influencing Grignard Formation vs. Elimination:
-
Substrate Structure: Tertiary halides are more prone to elimination due to the stability of the resulting alkene and the steric hindrance around the reaction center, which disfavors the SN2-like insertion of magnesium.[8][9]
-
Reaction Conditions: Temperature, solvent, and the rate of addition of the alkyl halide are critical parameters that can be manipulated to favor the desired Grignard formation.[6]
-
Magnesium Activation: The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is therefore crucial for successful Grignard reagent formation.[6]
This guide will address these challenges and provide a protocol optimized to maximize the yield of 1,2-dimethylcyclopentylmagnesium chloride.
Reaction Pathway and Competing Mechanisms
The desired reaction is the insertion of magnesium into the carbon-chlorine bond of this compound to form the Grignard reagent. However, the strong basicity of the formed Grignard reagent can lead to a competing elimination reaction.
Caption: Desired Grignard formation and competing side reactions.
Experimental Protocol: Synthesis of 1,2-Dimethylcyclopentylmagnesium Chloride
This protocol is a general guideline and may require optimization for specific experimental setups and desired scales. Strict anhydrous conditions are paramount for the success of this reaction. [10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Varies | Ensure dryness by storing over molecular sieves. |
| Magnesium Turnings | Grignard Grade | Varies | Use fresh turnings. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Varies | Freshly distilled from sodium/benzophenone or purchased anhydrous. |
| Iodine | Crystal, ACS Grade | Varies | For magnesium activation. |
| Argon or Nitrogen Gas | High Purity | Varies | For maintaining an inert atmosphere. |
| Standard Glassware | - | - | Flame-dried under vacuum or oven-dried at >120°C overnight. |
Reaction Setup
Caption: Standard apparatus for Grignard reagent synthesis.
Step-by-Step Procedure
-
Glassware Preparation: All glassware, including the three-neck round-bottom flask, reflux condenser, and dropping funnel, must be rigorously dried in an oven at >120°C overnight or flame-dried under a high vacuum and cooled under a stream of inert gas (argon or nitrogen).[6]
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the cooled, inert atmosphere-flushed three-neck flask containing a magnetic stir bar.
-
Add a single crystal of iodine. The flask can be gently warmed with a heat gun until the iodine sublimes and its purple vapor is visible. The brown color of iodine will dissipate as it reacts with the magnesium surface, indicating activation.[11]
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.[6]
-
-
Initiation of Grignard Formation:
-
Add a small portion of anhydrous THF via syringe to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small aliquot (approximately 10%) of the alkyl chloride solution to the stirring magnesium suspension.
-
The reaction is initiated when a gentle bubbling, a slight increase in temperature, or a cloudy appearance of the solution is observed. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, dilute the remaining alkyl chloride solution in the dropping funnel with additional anhydrous THF.
-
Add the solution dropwise to the reaction mixture at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling with a water bath may be applied. Slow addition is crucial to minimize Wurtz coupling. [12]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy, grayish-brown color.
-
Characterization of the Grignard Reagent: Titration
It is essential to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions, as the yield is unlikely to be quantitative. Titration is a reliable method for this purpose.[13]
Titration with (-)-Menthol and 1,10-Phenanthroline
This is a common and convenient method that provides a distinct color change at the endpoint.[13][14]
Procedure:
-
Prepare a standardized solution of (-)-menthol (a non-hygroscopic solid) in anhydrous toluene or THF (e.g., 1.0 M).
-
In a flame-dried flask under an inert atmosphere, add a few milligrams of 1,10-phenanthroline as an indicator.[15]
-
Add a known volume of anhydrous THF (e.g., 2 mL) to dissolve the indicator.
-
Add a precisely measured aliquot of the Grignard solution (e.g., 1.00 mL) to the indicator solution. A distinct color (often violet or burgundy) will appear as the Grignard reagent forms a complex with the indicator.[14][15]
-
Titrate this solution with the standardized (-)-menthol solution, adding it dropwise from a burette or syringe with vigorous stirring.[13]
-
The endpoint is reached when the color of the complex sharply disappears, indicating that all the active Grignard reagent has been consumed.[13]
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
Applications in Synthesis
The newly formed 1,2-dimethylcyclopentylmagnesium chloride is a potent nucleophile and a strong base. It can be used in a variety of synthetic transformations.
Reaction with Carbonyl Compounds
-
Aldehydes and Ketones: Reaction with aldehydes (other than formaldehyde) will yield secondary alcohols, while ketones will produce tertiary alcohols.[16][17]
-
Esters: Grignard reagents react with esters in a 2:1 stoichiometry to produce tertiary alcohols where two of the alkyl groups are derived from the Grignard reagent.[16][18]
Reaction with Other Electrophiles
-
Epoxides: Grignard reagents open epoxide rings via an SN2 mechanism, typically attacking the less sterically hindered carbon.[16][19]
-
Carbon Dioxide: Reaction with dry ice (solid CO2) followed by an acidic workup yields a carboxylic acid.[5][17]
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Suggested Solution |
| Reaction Fails to Initiate | Inactive magnesium surface; presence of moisture. | Ensure rigorous anhydrous conditions.[10] Use fresh magnesium turnings. Activate magnesium with iodine or other methods like using a small amount of 1,2-dibromoethane. Gentle heating or sonication can also help initiate the reaction.[6] |
| Low Yield of Grignard Reagent | Competing elimination or Wurtz coupling reactions. | Maintain a low concentration of the alkyl halide by adding it slowly and diluted in THF.[6] Control the reaction temperature; lower temperatures can favor Grignard formation over elimination.[12] |
| Formation of a White Precipitate | Presence of water, leading to the formation of magnesium hydroxide. | Ensure all glassware and reagents are scrupulously dry.[5] |
| Darkening or Blackening of Solution | This can be normal for Grignard reactions, but excessive darkening may indicate decomposition, especially with prolonged heating. | Avoid unnecessarily long reaction times or excessive heating.[11] Once the magnesium is consumed, the reagent is ready for use or titration. |
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric, especially in concentrated forms. Always handle them under an inert atmosphere.
-
The reaction is exothermic and can become vigorous. Ensure adequate cooling is available.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Quench any residual Grignard reagent carefully by slowly adding it to a cooled, stirred solution of a protic solvent like isopropanol, followed by a saturated aqueous solution of ammonium chloride.
References
- Benchchem. (n.d.). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
- Scribd. (n.d.). Titration Grignard and BuLi.
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Benchchem. (n.d.). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.
- Begtrup, M. (2010). Titration of a Grignard Reagent Solution.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- BYJU'S. (n.d.). Grignard Reagent.
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
- Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
- Chemguide. (n.d.). Grignard reagents.
- ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Reactions of Methyl-1,2-cyclopentene Oxide with Grignard Reagents.
- Benchchem. (n.d.). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
- Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties.
- Scribd. (n.d.). Classifying Substitution and Elimination Reactions.
- BrainKart. (2018). Alkyl halides: Elimination versus substitution.
- Chemistry Steps. (n.d.). Substitution and Elimination Reactions.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Vapourtec. (n.d.). Grignard Chemistry.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainkart.com [brainkart.com]
- 8. scribd.com [scribd.com]
- 9. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Cyclopentane Scaffold and the Untapped Potential of 1-Chloro-1,2-dimethylcyclopentane
An Application Note on the Prospective Use of 1-Chloro-1,2-dimethylcyclopentane in Pharmaceutical Synthesis
The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2][3] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an attractive core for designing molecules that can interact with biological targets with high affinity and selectivity. Conformational rigidification of the cyclopentane system is also a known strategy to enhance a drug molecule's affinity, selectivity, and metabolic stability.[4] While many substituted cyclopentanes have been explored, this compound remains a relatively underexplored building block in pharmaceutical synthesis.
This application note presents a theoretical framework for the utilization of this compound as a novel reagent in the synthesis of a potential analgesic. We will outline a hypothetical synthetic pathway for a new Tramadol analogue, leveraging the known reactivity of alkyl chlorides in the formation of organometallic reagents. This document is intended for researchers, scientists, and drug development professionals interested in exploring new chemical space and developing novel therapeutic agents.
Rationale for the Proposed Synthesis: A Novel Tramadol Analogue
Tramadol, (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is a widely used centrally acting analgesic. A common strategy in drug discovery is the synthesis of analogues of existing drugs to explore structure-activity relationships (SAR), potentially leading to compounds with improved efficacy, better side-effect profiles, or novel activities.[5][6][7][8]
We propose the synthesis of a novel Tramadol analogue where the cyclohexane ring is replaced by a 1,2-dimethylcyclopentane moiety. The key step in this proposed synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation that is central to the classical synthesis of Tramadol.[9][10][11][12][13][14] The Grignard reagent will be prepared from this compound.
The proposed target molecule is 1-(3-methoxyphenyl)-2,3-dimethyl-2-((dimethylamino)methyl)cyclopentan-1-ol , hereafter referred to as the "Cyclopentyl-Tramadol Analogue."
Proposed Overall Synthetic Workflow
The proposed synthesis is a multi-step process beginning with the preparation of a key intermediate, a Mannich base derived from cyclopentanone. This is followed by the formation of a Grignard reagent from this compound, and the final coupling of these two fragments.
Caption: Proposed workflow for the synthesis of a Cyclopentyl-Tramadol Analogue.
Detailed (Hypothetical) Experimental Protocols
Protocol 1: Synthesis of 2-((dimethylamino)methyl)cyclopentan-1-one (Mannich Base)
This protocol is adapted from the well-established Mannich reaction used in the synthesis of the cyclohexanone analogue for Tramadol production.[8][15]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclopentanone | 84.12 | 8.41 g (9.0 mL) | 100 |
| Dimethylamine HCl | 81.54 | 8.97 g | 110 |
| Paraformaldehyde | (30.03)n | 3.30 g | 110 (as CH₂O) |
| Hydrochloric Acid (conc.) | 36.46 | 0.5 mL | - |
| Isopropanol | 60.10 | 20 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone, dimethylamine hydrochloride, paraformaldehyde, and isopropanol.
-
Add concentrated hydrochloric acid dropwise to the stirred mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. The reaction mixture should become a clear, homogeneous solution.
-
Allow the reaction to cool to room temperature.
-
Cool the flask in an ice bath and slowly add diethyl ether to precipitate the hydrochloride salt of the Mannich base.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water and cool in an ice bath. Adjust the pH to >12 with a 50% aqueous solution of sodium hydroxide.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free Mannich base as an oil.
Protocol 2: Formation of (1,2-dimethylcyclopentyl)magnesium chloride (Grignard Reagent)
The formation of a Grignard reagent from a tertiary alkyl halide can be challenging due to competing elimination reactions. The use of highly reactive magnesium and strict anhydrous conditions is crucial.[10][16]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium Turnings | 24.31 | 0.85 g | 35 |
| This compound | 132.63 | 3.98 g | 30 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Iodine | 253.81 | 1 crystal | (Initiator) |
Procedure:
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Place the magnesium turnings in a 100 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Add a single crystal of iodine to the flask to help initiate the reaction.
-
Add 5 mL of anhydrous THF to the flask.
-
Dissolve this compound in 25 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add a small portion (approx. 2-3 mL) of the chloride solution to the magnesium. The reaction should be initiated, as indicated by a slight warming and the disappearance of the iodine color. Gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting dark grey or brown solution is the Grignard reagent.
Protocol 3: Synthesis of the Cyclopentyl-Tramadol Analogue
This step involves the nucleophilic attack of the newly formed Grignard reagent on the Mannich base.[13][14]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Grignard Reagent Solution | - | ~30 mmol in THF | 30 |
| 2-((dimethylamino)methyl)cyclopentan-1-one | 141.21 | 3.53 g | 25 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Saturated NH₄Cl (aq) | 53.49 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath under an inert atmosphere.
-
Dissolve the Mannich base in 20 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add the Mannich base solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel.
Characterization and Data
The successful synthesis of the target molecule would be confirmed by standard analytical techniques.
| Analysis Type | Expected Key Features for Cyclopentyl-Tramadol Analogue |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, a dimethylamino group singlet, and complex aliphatic signals for the cyclopentane ring protons. The presence of a hydroxyl proton signal. |
| ¹³C NMR | Aromatic carbon signals, methoxy carbon, dimethylamino carbons, and multiple aliphatic signals for the cyclopentane ring, including a quaternary carbon signal for the C-OH bond. |
| IR Spectroscopy | A broad O-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound (C₁₇H₂₇NO₂). |
Discussion and Future Directions
This application note outlines a plausible, albeit hypothetical, synthetic route to a novel Tramadol analogue. The primary challenge in this synthesis is the formation of the Grignard reagent from a tertiary alkyl chloride, which is often inefficient due to the propensity for E2 elimination.[16] Careful control of reaction conditions, such as low temperatures and the use of highly activated magnesium, would be critical to favor the desired nucleophilic reagent.
The final product is expected to be a mixture of diastereomers. The separation of these isomers and the determination of their relative stereochemistry would be a crucial subsequent step, as the pharmacological activity of Tramadol is known to be stereospecific.
Following a successful synthesis, the novel analogue would require extensive biological evaluation, including in vitro binding assays for opioid receptors and monoamine transporters, as well as in vivo studies to assess its analgesic efficacy and side-effect profile.[6][7] Computational modeling and docking studies could also provide valuable insights into the potential interactions of this new analogue with its biological targets.[5][17]
Conclusion
While there is no documented use of this compound in pharmaceutical synthesis to date, its structure presents an opportunity for the creation of novel chemical entities. The hypothetical synthesis of a Cyclopentyl-Tramadol Analogue detailed in this note provides a scientifically grounded framework for how this reagent could be employed. This exploration serves as a conceptual starting point for researchers aiming to expand the chemical space around known pharmacophores in the pursuit of new and improved therapeutics.
References
- Gao, C., et al. (2020). Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. PubMed.
- Rani, S., et al. (2023). AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES.
- Malko, D. (2013). Drug Discovery through Simple Analog Synthesis and Bioactivity Determination in the Undergraduate Laboratory Experience. ResearchGate.
- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. ResearchGate.
- Alvarado, C., et al. (2020). Synthesis of Tramadol and Analogous. Semantic Scholar.
- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. SciELO México.
- Chem LibreTexts. (2021). 19. The Grignard Reaction. Chemistry LibreTexts.
- Organic Chemistry Tutor. (n.d.). 07. Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. Organic Chemistry Tutor.
- Chem LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
- P.C.T. (2003). Tramadol analogs and uses thereof. Google Patents.
- BenchChem. (2025).
- Alvarado, C., et al. (2020). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Clark, J. (n.d.). grignard reagents. Chemguide.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- Guan, Y., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. PubMed.
- Catak, S., et al. (2021). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. PubMed.
- Kaiser, D., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PubMed Central.
- Khan Academy. (2015). Grignard Reaction. YouTube.
- Prezzavento, O., et al. (2022). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. scielo.org.mx [scielo.org.mx]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects | MDPI [mdpi.com]
Application and Protocol Guide for the Synthesis of 1,2-Dimethylcyclopentane Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and effective protocols for the synthesis of 1,2-dimethylcyclopentane derivatives. Particular emphasis is placed on strategies that allow for stereochemical control, a critical consideration in the synthesis of bioactive molecules.
Introduction: The Significance of the 1,2-Dimethylcyclopentane Scaffold
The 1,2-dimethylcyclopentane moiety is a recurring structural motif in a variety of natural products and pharmacologically active compounds. The stereochemical arrangement of the two methyl groups, whether cis or trans, profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, the ability to selectively synthesize specific stereoisomers is of paramount importance in medicinal chemistry and drug discovery. This document outlines several robust synthetic strategies to access these valuable building blocks.
Key Synthetic Strategies and Protocols
The synthesis of 1,2-dimethylcyclopentane derivatives can be approached through several distinct pathways. The choice of method often depends on the desired stereochemistry, the availability of starting materials, and the required functional group tolerance.
Stereoselective Synthesis via Catalytic Hydrogenation
One of the most direct and reliable methods for the synthesis of cis-1,2-dimethylcyclopentane is the catalytic hydrogenation of 1,2-dimethylcyclopentene. This reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, leading to the exclusive formation of the cis isomer.[1][2][3][4]
Causality of Stereoselectivity: The alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered to the same face of the double bond.[1][4] This mechanistic feature is the cornerstone of the high stereoselectivity observed in this transformation.
Experimental Protocol: Synthesis of cis-1,2-Dimethylcyclopentane
-
Reagents and Materials:
-
1,2-dimethylcyclopentene
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar setup
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 1,2-dimethylcyclopentene in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography if necessary.
-
Table 1: Catalyst and Stereochemical Outcome in Hydrogenation
| Catalyst | Starting Material | Product | Stereochemical Outcome |
| Palladium on Carbon (Pd/C) | 1,2-Dimethylcyclopentene | cis-1,2-Dimethylcyclopentane | syn-addition (cis)[1][2][3] |
| Platinum Oxide (PtO₂) | 1,2-Dimethylcyclopentene | cis-1,2-Dimethylcyclopentane | syn-addition (cis)[4] |
Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of cis-1,2-dimethylcyclopentane.
Multi-step Synthesis from Methylcyclopentane
Logical Progression of the Synthesis: The strategy involves functionalizing the methylcyclopentane, introducing the second methyl group, and then removing the functional groups to obtain the desired product.
Generalized Protocol Outline:
-
Radical Halogenation: Introduction of a halogen (e.g., bromine) at the most substituted carbon of methylcyclopentane.
-
Elimination: Formation of 1-methylcyclopentene via dehydrohalogenation.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group to the double bond, yielding trans-2-methylcyclopentanol.
-
Oxidation: Conversion of the secondary alcohol to 2-methylcyclopentanone.
-
Grignard Reaction: Addition of a methylmagnesium halide to the ketone to form a tertiary alcohol.
-
Dehydration: Elimination of water to form 1,2-dimethylcyclopentene.
-
Reduction: Catalytic hydrogenation of the alkene to yield cis-1,2-dimethylcyclopentane as described in the previous section.
Diagram of the Multi-step Synthesis Pathway
Caption: Multi-step synthesis of 1,2-dimethylcyclopentane.
Cyclization Strategies for Ring Formation
For the de novo synthesis of the cyclopentane ring with the desired substitution pattern, several cyclization strategies are highly effective.
Ring-closing metathesis is a powerful and versatile method for the formation of cyclic alkenes, including five-membered rings.[7][8][9] The reaction involves the intramolecular metathesis of a diene, catalyzed by ruthenium or molybdenum complexes. The resulting cyclopentene derivative can then be hydrogenated to the corresponding 1,2-dimethylcyclopentane.
Trustworthiness of the Method: The high functional group tolerance of modern RCM catalysts allows for the synthesis of complex and highly functionalized cyclopentane derivatives.
Generalized RCM Workflow:
-
Synthesis of a Diene Precursor: A suitable acyclic diene with the desired substitution pattern is synthesized.
-
Ring-Closing Metathesis: The diene is treated with a Grubbs or Schrock catalyst to effect the cyclization.
-
Hydrogenation: The resulting cyclopentene is reduced to the saturated cyclopentane.
Conceptual RCM Diagram
Caption: General workflow for RCM-based synthesis.
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[10][11][12][13] This method is particularly useful for the synthesis of heterocyclic cyclopentane analogs, which can then be further modified.
Mechanistic Insight: The reaction proceeds through a concerted [3+2] cycloaddition mechanism, allowing for a high degree of stereochemical control.
Summary of Synthetic Approaches
Table 2: Comparison of Synthetic Strategies
| Method | Key Features | Stereochemical Control | Starting Materials |
| Catalytic Hydrogenation | Direct, high-yielding, and stereoselective. | Excellent for cis isomer.[1][3][4] | 1,2-Dimethylcyclopentene. |
| Multi-step from Methylcyclopentane | Flexible, builds complexity from a simple starting material. | Stereochemistry is determined by the specific reactions used in the sequence. | Methylcyclopentane.[5][6] |
| Ring-Closing Metathesis | Versatile, high functional group tolerance.[7][8] | Stereochemistry can be controlled by the substrate and catalyst. | Acyclic dienes. |
| 1,3-Dipolar Cycloaddition | Forms heterocyclic five-membered rings. | High degree of stereocontrol.[10][11] | 1,3-dipole and a dipolarophile. |
| Radical Cyclization | Effective for constructing cyclopentane rings in complex molecules.[14][15] | Can be stereoselective depending on the substrate and reaction conditions. | Unsaturated precursors. |
Conclusion
The synthesis of 1,2-dimethylcyclopentane derivatives is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route is dictated by the desired stereoisomer, the complexity of the target molecule, and the availability of starting materials. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis of these important chemical entities.
References
- Intramolecular 1,3-dipolar cycloaddition-mediated stereoselective synthesis of disubstituted cyclopentane: a simple model for the cyclopentane ring system of polycyclic oroidine alkaloids - PubMed. (2013). Chem Asian J, 8(1), 244-50. [Link]
- What is the product in the Pd-catalyzed hydrogenation of 1,2-dimethylcyclopentene? - brainly.com. (2022). [Link]
- Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane - YouTube. (2021). [Link]
- Synthesis of natural products containing fully functionalized cyclopentanes - Beaudry Research Group - Oregon St
- Cyclopentane synthesis - Organic Chemistry Portal. [Link]
- What will be formed when 1,2-dimethylcyclopentene is reacted with hydrogen gas in the presence of... - Homework.Study.com. [Link]
- What is(are) the product(s) in the Pd-catalyzed hydrogenation of 1,2-dimethylcyclopentene? Include stereochemistry. | bartleby. (2020). [Link]
- 5-Membered Ring Synthesis by Radical Cyclization - Andrew G Myers Research Group. [Link]
- 10.21: Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts. (2022). [Link]
- Ring-closing met
- Ring Closing Metathesis (RCM) - Organic Chemistry Portal. [Link]
- Synthesis of Dimethyl Cyclopentane - YouTube. (2021). [Link]
- Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions - ACS Publications. (2021). Org. Process Res. Dev., 25(11), 2415–2435. [Link]
- 1,3-Dipolar cycloaddition - Wikipedia. [Link]
- Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. [Link]
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. (2019). Molecules, 24(23), 4357. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. Answered: What is(are) the product(s) in the Pd-catalyzed hydrogenation of 1,2-dimethylcyclopentene? Include stereochemistry. | bartleby [bartleby.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular 1,3-dipolar cycloaddition-mediated stereoselective synthesis of disubstituted cyclopentane: a simple model for the cyclopentane ring system of polycyclic oroidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Reaction of 1-Chloro-1,2-dimethylcyclopentane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction of 1-chloro-1,2-dimethylcyclopentane with sodium azide, a reaction of significant interest in synthetic and mechanistic organic chemistry. The tertiary nature of the alkyl halide substrate introduces a nuanced interplay between SN1 and SN2 nucleophilic substitution pathways, as well as competing elimination reactions. This guide offers a detailed exploration of the reaction mechanisms, a step-by-step experimental protocol for the synthesis of 1-azido-1,2-dimethylcyclopentane, methods for product characterization, and critical safety considerations for handling the reagents involved. The resulting azide is a versatile intermediate, valuable in the construction of nitrogen-containing compounds and for use in bioorthogonal "click" chemistry.[1][2]
Mechanistic Considerations: A Tale of Two Pathways
The reaction of a tertiary alkyl halide like this compound with a nucleophile such as the azide ion (N₃⁻) is a classic example of competing nucleophilic substitution mechanisms. The structure of the substrate is the primary determinant of the reaction pathway.[3][4]
1.1 The SN1 Pathway: A Stepwise Journey
Tertiary alkyl halides readily undergo SN1 reactions because they can form relatively stable tertiary carbocation intermediates.[4][5] The SN1 mechanism is a two-step process:
-
Formation of a Carbocation: The rate-determining step involves the ionization of the alkyl halide to form a planar tertiary carbocation and a halide ion.[3]
-
Nucleophilic Attack: The azide nucleophile then attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture if the starting material is chiral.
The SN1 reaction is favored by polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate through solvation.[5][6]
Caption: SN1 reaction pathway.
1.2 The SN2 Pathway: A Concerted Dance
The SN2 reaction is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. However, for tertiary alkyl halides like this compound, the SN2 pathway is significantly hindered due to steric hindrance from the three alkyl groups surrounding the reactive center.[4][6]
Polar aprotic solvents (e.g., acetone, DMF) favor SN2 reactions because they solvate the cation but not the nucleophilic anion, thus increasing the nucleophile's reactivity.[5][6] While the azide ion is a good nucleophile, the steric bulk of the substrate makes the SN2 pathway unlikely to be the major route.[3]
1.3 Competition from Elimination Reactions
The azide ion can also act as a base, leading to elimination reactions (E1 and E2) that compete with substitution. This results in the formation of alkenes (1,2-dimethylcyclopentene and isomers). The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. The ratio of substitution to elimination products is influenced by the reaction conditions, such as temperature and the basicity of the nucleophile.
Experimental Protocol: Synthesis of 1-Azido-1,2-dimethylcyclopentane
This protocol outlines a general procedure for the synthesis of 1-azido-1,2-dimethylcyclopentane.
2.1 Materials
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| This compound | 132.63[7] | ≥97% | |
| Sodium Azide (NaN₃) | 65.01 | ≥99.5% | Highly Toxic! |
| Dimethylformamide (DMF) | 73.09 | Anhydrous | Polar aprotic solvent |
| Diethyl ether | 74.12 | Anhydrous | For extraction |
| Saturated aq. NaHCO₃ | - | - | For washing |
| Brine (Saturated aq. NaCl) | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |
2.2 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Sodium Azide: Carefully add sodium azide (1.2 - 1.5 eq) to the solution.
-
Reaction: Heat the mixture with stirring at a temperature between 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: General workflow for the synthesis of 1-azido-1,2-dimethylcyclopentane.
Product Characterization
The successful synthesis of 1-azido-1,2-dimethylcyclopentane can be confirmed by various spectroscopic methods.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2100-2170 cm⁻¹ is characteristic of the asymmetric stretching vibration of the azide group.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show signals corresponding to the methyl groups and the cyclopentane ring protons. The chemical shifts will be indicative of the presence of the electron-withdrawing azide group.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the cyclopentane ring and the methyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-azido-1,2-dimethylcyclopentane.
Safety Precautions
Sodium Azide is a highly toxic substance and must be handled with extreme caution.
-
Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin.[9][10] It can be fatal.[10]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides if it comes into contact with metals like lead or copper, which may be present in drain pipes.[10][11] Therefore, never discard sodium azide down the drain.[10][11] It can also decompose violently if heated above 275 °C.[9][11]
-
Reaction with Acids: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[9]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).[11][12]
-
Use non-metal spatulas for handling solid sodium azide.[9]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]
-
-
Waste Disposal: All materials contaminated with sodium azide, including empty containers and disposable labware, must be treated as hazardous waste and disposed of according to institutional guidelines.[10][13]
Conclusion
The reaction of this compound with sodium azide is a valuable transformation for introducing the versatile azide functionality into a sterically hindered scaffold. A thorough understanding of the competing SN1 and SN2 mechanisms, along with careful control of reaction conditions, is crucial for achieving the desired substitution product. The paramount importance of adhering to strict safety protocols when handling sodium azide cannot be overstated. The resulting 1-azido-1,2-dimethylcyclopentane serves as a useful building block for further synthetic elaborations in various fields of chemical research and development.
References
- Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison. [Link]
- Sodium Azide NaN3. Division of Research Safety, University of Illinois. [Link]
- Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]
- Sodium Azide. Yale Environmental Health & Safety. [Link]
- By which mechanism would azide react with alcohols or alkyl halides? Chemistry Stack Exchange. [Link]
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
- SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]
- Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart. [Link]
- 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]
- Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. Chemistry Steps. [Link]
- Model of NMR spectroscopic analysis of azide containing organic molecules.
- Infrared Spectra of Organic Azides. Analytical Chemistry. [Link]
- Representative FTIR of an inorganic and an organic azide shows that...
- (PDF) Model of NMR spectroscopic analysis of azide containing organic molecules.
- Supporting information. The Royal Society of Chemistry. [Link]
- This compound. PubChem. [Link]
- Reactive & Efficient: Organic Azides as Cross-Linkers in M
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. brainkart.com [brainkart.com]
- 7. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. uthsc.edu [uthsc.edu]
Application Notes and Protocols for the Stereoselective Synthesis of Highly Substituted Cyclopentanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Cyclopentane Scaffold - An Underappreciated Asset in Medicinal Chemistry
The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules.[1][2] Despite its prevalence in nature, the cyclopentane core has historically been considered a challenging scaffold for synthetic chemists, leading to its underutilization in drug discovery programs compared to six-membered rings.[2] However, recent advancements in synthetic methodology have unlocked efficient and highly stereocontrolled routes to complex cyclopentanoid structures, positioning the cyclopentane framework as a privileged scaffold for the development of novel therapeutics.[1][2]
This technical guide provides an in-depth exploration of modern strategies for the stereoselective synthesis of highly substituted cyclopentanes. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and offer insights into the practical application of these methods in a research and drug development context.
I. Organocatalytic Strategies: The Power of Asymmetric Domino Reactions
Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, offering a green and often complementary alternative to metal-based catalysis. In the context of cyclopentane synthesis, organocatalytic domino reactions are particularly attractive as they allow for the formation of multiple C-C bonds and stereocenters in a single, operationally simple step.[3]
A. Mechanistic Principle: The Triple Michael Domino Reaction
One of the most elegant examples of an organocatalytic approach to highly substituted cyclopentanes is the triple Michael domino reaction. This reaction, often catalyzed by a chiral secondary amine such as a diarylprolinol silyl ether, involves a sequence of three conjugate additions to construct the cyclopentane ring with exceptional stereocontrol.[3] The catalyst activates the enal substrate by forming a chiral enamine intermediate, which then initiates the cascade.
Figure 1: Conceptual workflow of an organocatalytic triple Michael domino reaction for cyclopentane synthesis.
B. Experimental Protocol: Asymmetric Synthesis of a Fully Substituted Cyclopentane-Oxindole
This protocol is adapted from a highly stereoselective organocatalytic triple Michael domino reaction reported by Enders and co-workers.[3] This method allows for the one-pot synthesis of a complex cyclopentane bearing an oxindole moiety and six stereocenters, including a quaternary one.
Materials:
-
Oxindole derivative (1a)
-
Unsaturated conjugated diene (2)
-
(E)-Cinnamaldehyde (3a)
-
Diphenylprolinol trimethylsilyl ether catalyst (A)
-
Chloroform (CHCl₃), anhydrous
-
Argon or Nitrogen gas
-
Glass vial (10 mL) with a Teflon-coated screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
To a 10 mL glass vial equipped with a magnetic stir bar, add the oxindole derivative (1a, 0.5 mmol, 1.0 equiv), the unsaturated conjugated diene (2, 0.5 mmol, 1.0 equiv), (E)-cinnamaldehyde (3a, 0.5 mmol, 1.0 equiv), and the diphenylprolinol trimethylsilyl ether catalyst (A, 0.25 mmol, 0.5 equiv).
-
Add 4 mL of anhydrous chloroform to the vial.
-
Purge the reaction vial with a gentle stream of argon or nitrogen for 1 minute, then securely seal the vial with the Teflon-coated screw cap.
-
Stir the reaction mixture at room temperature for 22 hours.
-
Upon completion (monitored by TLC), the reaction can be worked up. For further functionalization, a Wittig olefination can be performed in the same pot.[3]
-
For work-up and purification, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Data Summary:
| Entry | Reactants | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Oxindole, Dienone, Cinnamaldehyde | Catalyst A | 75 | >99:1 | 99 |
Table adapted from Enders et al.[3]
II. Transition-Metal Catalysis: Domino Sequences and Cycloadditions
Transition-metal catalysis offers a diverse and powerful platform for the construction of complex carbocycles. Rhodium, palladium, and other metals can initiate elegant domino sequences and formal cycloadditions to furnish highly substituted cyclopentanes with excellent control over stereochemistry.[4][5]
A. Mechanistic Principle: Rhodium Carbene-Initiated Domino Sequence
A notable example is the rhodium-catalyzed reaction of vinyldiazoacetates with allyl alcohols.[4] This reaction proceeds through a fascinating domino sequence involving five distinct steps:
-
Rhodium-bound oxonium ylide formation: The rhodium carbene generated from the diazoacetate reacts with the allyl alcohol to form an oxonium ylide.
-
[3][4]-Sigmatropic rearrangement: This ylide undergoes a rapid sigmatropic rearrangement to generate a 3-hydroxy-1,5-hexadiene derivative.
-
Oxy-Cope rearrangement: A subsequent oxy-Cope rearrangement forms a transient enol intermediate.
-
Enol-keto tautomerization: The enol tautomerizes to the more stable ketone.
-
Intramolecular carbonyl ene reaction: The final cyclization occurs via an intramolecular carbonyl ene reaction to afford the highly substituted cyclopentane.
Figure 2: Key steps in the rhodium carbene-initiated domino sequence for cyclopentane synthesis.
B. Experimental Protocol: Rhodium-Catalyzed Synthesis of a Cyclopentane with Four Stereocenters
The following is a general procedure based on the work of Padwa and co-workers for the rhodium-catalyzed domino reaction.[4]
Materials:
-
Vinyldiazoacetate
-
(E)-1,3-disubstituted 2-butenol
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the rhodium(II) catalyst (1-5 mol%).
-
Add the anhydrous solvent, followed by the (E)-1,3-disubstituted 2-butenol (1.2 equiv).
-
Slowly add a solution of the vinyldiazoacetate (1.0 equiv) in the anhydrous solvent to the reaction mixture at the appropriate temperature (this can range from 0 °C to reflux, depending on the specific substrates).
-
Stir the reaction mixture until the diazo compound is consumed (monitored by TLC and disappearance of the characteristic yellow color).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane.
Data Summary:
| Entry | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Rh₂(OAc)₄ | >80 | >97:3 | 99 |
Representative data based on Padwa et al.[4]
III. Chiral Auxiliary-Mediated Synthesis: Reliable Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[6] After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a robust and often predictable method for achieving high levels of stereoselectivity.[7][8]
A. Mechanistic Principle: Diastereoselective Cyclization
In a typical chiral auxiliary approach to cyclopentanes, a chiral moiety is appended to one of the starting materials. This chiral group then directs a subsequent cyclization reaction, such as an intramolecular Michael addition or an aldol condensation, to proceed in a diastereoselective manner. The steric and electronic properties of the auxiliary create a facial bias, favoring the formation of one diastereomer over the other.
Figure 3: General workflow for chiral auxiliary-mediated cyclopentane synthesis.
B. Experimental Protocol: Evans' Oxazolidinone Auxiliary in an Asymmetric Aldol Reaction for Cyclopentane Precursor Synthesis
While a full protocol for a cyclization is highly substrate-dependent, the following protocol details a key step in many chiral auxiliary-based syntheses: the creation of a stereocenter in an acyclic precursor using an Evans' oxazolidinone auxiliary. This precursor can then be elaborated to a cyclopentane.
Materials:
-
N-Acyl oxazolidinone (e.g., N-propanoyl-4-benzyl-2-oxazolidinone)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel suitable for low-temperature reactions
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv) followed by the slow, dropwise addition of di-n-butylboron triflate (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aldol adduct with high diastereoselectivity. This product can then undergo further transformations, including cyclization to a cyclopentane.
Data Summary:
| Entry | Auxiliary | Diastereoselectivity |
| 1 | Evans' Oxazolidinone | >99:1 |
Typical diastereoselectivity for Evans' aldol reactions.
Conclusion
The stereoselective synthesis of highly substituted cyclopentanes is a rapidly evolving field with significant implications for drug discovery and natural product synthesis. The methodologies highlighted in this guide—organocatalytic domino reactions, transition-metal catalyzed sequences, and chiral auxiliary-based approaches—represent the forefront of this area. By understanding the underlying mechanistic principles and utilizing the detailed protocols provided, researchers can confidently access a wide range of complex and stereochemically rich cyclopentanoid structures, paving the way for the discovery of new and improved therapeutic agents.
References
- Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 641-686. [Link]
- Padwa, A., Curtis, G. G., & Sandanayaka, V. P. (2008). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Journal of the American Chemical Society, 130(40), 13536–13543. [Link]
- Enders, D., Wang, C., & Raabe, G. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(50), 13784-13788. [Link]
- Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. The Journal of Organic Chemistry, 86(23), 16415–16430. [Link]
- Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Bentham Science Publishers. [Link]
- Li, Z., et al. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 7(19), 2955-2960. [Link]
- Paquette, L. A., & O'Neil, J. P. (1998). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. The Journal of Organic Chemistry, 63(21), 7475–7483. [Link]
- Morris, P. J., & Stoltz, B. M. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society, 133(27), 10326–10329. [Link]
- Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones.
- Miguélez, R., Barrio, P., & González, J. M. (2023). Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. The Chemical Record, 23(12), e202300254. [Link]
- Miguélez, R., Barrio, P., & González, J. M. (2023). Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. Bohrium. [Link]
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal. [Link]
- Rios, R. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(12), 7294–7362. [Link]
- Beaudry, C. M., & Ferreira, A. J. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(8), 965-1084. [Link]
- Miguélez, R., Barrio, P., & González, J. M. (2023). Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. PubMed. [Link]
- Miguélez, R., Barrio, P., & González, J. M. (2023). Recent Advances in the Catalytic Synthesis of the Cyclopentene Core.
- Enders, D., et al. (2016). Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction.
- Wikipedia. (2023, December 19). Chiral auxiliary. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Asymmetric cyclopentannelation. Chiral auxiliary on the allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Role of Chlorinated Cycloalkanes in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Synthetic Potential of Chlorinated Cycloalkanes
Chlorinated cycloalkanes, a class of cyclic hydrocarbons featuring one or more chlorine atoms, are pivotal intermediates in the landscape of organic chemistry. Their utility stems from the inherent polarity of the carbon-chlorine bond, which renders the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks. This reactivity, coupled with the conformational intricacies of the cycloalkyl framework, makes them valuable precursors in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] This guide provides an in-depth exploration of the applications of chlorinated cycloalkanes, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: The Gateway to Functionalized Cyclics: Synthesis of Chlorinated Cycloalkanes
The most common method for the preparation of chlorinated cycloalkanes is the free-radical chlorination of the corresponding cycloalkane. This reaction proceeds via a chain mechanism, typically initiated by ultraviolet (UV) light or a radical initiator.
Protocol 1: Free-Radical Chlorination of Cyclohexane
This protocol details the synthesis of chlorocyclohexane from cyclohexane using sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.[3]
Materials:
-
Cyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
0.5 M Sodium carbonate solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine 25.0 mL of cyclohexane and 0.10 g of AIBN.
-
Carefully add 9.0 mL of sulfuryl chloride to the flask in a fume hood.
-
Set up a reflux apparatus and heat the mixture gently using a heating mantle. The reaction is initiated by the decomposition of AIBN, leading to the formation of chlorine radicals.
-
Reflux the mixture for a period of time, monitoring the reaction progress by gas chromatography (GC) if possible.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with multiple 10-mL portions of 0.5 M sodium carbonate solution until the aqueous layer is basic. This step neutralizes any remaining acidic byproducts.
-
Wash the organic layer with 10 mL of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude chlorocyclohexane by simple distillation, collecting the fraction boiling at approximately 142-143 °C.
Expected Yield: Moderate to good, depending on reaction conditions and purification efficiency.
Causality Behind Experimental Choices:
-
AIBN is chosen as the initiator because it decomposes at a convenient temperature to provide a steady source of radicals, initiating the chain reaction.
-
Sulfuryl chloride is a safer and more convenient source of chlorine radicals compared to gaseous chlorine.
-
The reflux condition ensures that the reaction proceeds at a controlled rate without the loss of volatile reactants.
-
The aqueous workup is crucial for removing impurities and isolating the desired product.
Caption: Mechanism of Free-Radical Chlorination of Cyclohexane.
Part 2: Chlorinated Cycloalkanes as Hubs for Molecular Diversity
A. Elimination Reactions: A Gateway to Cycloalkenes
Chlorinated cycloalkanes readily undergo elimination reactions in the presence of a strong base to yield cycloalkenes, which are themselves valuable starting materials for a plethora of organic transformations. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) is influenced by the steric bulk of the base and the substrate.
Protocol 2: Dehydrochlorination of Chlorocyclohexane to Cyclohexene
This protocol describes the E2 elimination of hydrogen chloride from chlorocyclohexane to form cyclohexene using alcoholic potassium hydroxide.
Materials:
-
Chlorocyclohexane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 5 g of potassium hydroxide in 10 mL of 95% ethanol with gentle warming.
-
Add 5 mL of chlorocyclohexane and a boiling chip to the flask.
-
Set up for reflux and heat the mixture for 45 minutes.
-
After cooling, add 12 mL of water to the flask and swirl.
-
Transfer the mixture to a separatory funnel and separate the layers. The upper layer is the organic phase containing cyclohexene.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the cyclohexene by simple distillation, collecting the fraction boiling at approximately 83 °C.
Expected Yield: 60-70%.
Trustworthiness of the Protocol: The formation of cyclohexene can be confirmed by a simple qualitative test, such as the decolorization of a bromine solution, which indicates the presence of a carbon-carbon double bond.
Caption: Experimental Workflow for the Synthesis of Cyclohexene.
B. Nucleophilic Substitution Reactions: Introducing Functionality
The electrophilic carbon of the C-Cl bond in chlorinated cycloalkanes is a prime target for nucleophiles, allowing for the introduction of a wide array of functional groups. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the cycloalkane, the nature of the nucleophile, and the reaction conditions.[4][5]
Protocol 3: Synthesis of Cyanocyclohexane from Chlorocyclohexane
This protocol details the nucleophilic substitution of chlorocyclohexane with sodium cyanide to produce cyanocyclohexane, a precursor to carboxylic acids and amines.[6][7]
Materials:
-
Chlorocyclohexane
-
Sodium cyanide (NaCN)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide in ethanol. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add chlorocyclohexane to the solution.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.
-
Remove the ethanol by distillation.
-
The crude cyanocyclohexane can be purified by vacuum distillation.
Mechanistic Insight: This reaction typically proceeds via an S(_N)2 mechanism, involving a backside attack of the cyanide nucleophile on the carbon bearing the chlorine atom.[8][9]
| Factor | Favors S(_N)2 | Favors S(_N)1 | Favors E2 | Favors E1 |
| Substrate | Methyl > 1° > 2° | 3° > 2° | 3° > 2° > 1° | 3° > 2° |
| Nucleophile/Base | Strong, non-bulky nucleophile | Weak nucleophile | Strong, bulky base | Weak base |
| Solvent | Polar aprotic | Polar protic | Polar aprotic | Polar protic |
| Temperature | Lower | Lower | Higher | Higher |
Table 1: Factors Influencing the Competition Between Substitution and Elimination Reactions.[4][5]
Part 3: Industrial and Pharmaceutical Relevance of Chlorinated Cycloalkanes
A. The Road to Nylon: Synthesis of Adipic Acid
Adipic acid is a crucial dicarboxylic acid primarily used in the production of Nylon-6,6.[10] While industrial processes often start from cyclohexane, a viable laboratory-scale synthesis can be envisioned starting from chlorocyclohexane. This multi-step synthesis highlights the utility of chlorinated cycloalkanes as precursors to important industrial monomers.
Synthetic Pathway Overview:
-
Dehydrochlorination: Chlorocyclohexane is first converted to cyclohexene via an elimination reaction as detailed in Protocol 2.
-
Oxidative Cleavage: The resulting cyclohexene is then subjected to oxidative cleavage to yield adipic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or hydrogen peroxide with a catalyst.[6][11][12]
Sources
- 1. Cyclohexane, chloro- [webbook.nist.gov]
- 2. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 3. nioch.nsc.ru [nioch.nsc.ru]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. Production process of chlorinated polyethylene [zbchiding.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. spectrabase.com [spectrabase.com]
- 8. homework.study.com [homework.study.com]
- 9. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane | MDPI [mdpi.com]
- 12. Adipic Acid: Synthesis & Production - Video | Study.com [study.com]
Application Note & Protocol: A Scalable Approach to the Synthesis of 1-Chloro-1,2-dimethylcyclopentane
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Chloro-1,2-dimethylcyclopentane, a valuable intermediate in pharmaceutical and materials science research.[1] The protocol herein is developed through a synthesis of established chemical principles and practical considerations for scaling up laboratory procedures. We will detail a robust two-step synthetic route, commencing with the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol to yield the pivotal alkene intermediate, 1,2-dimethylcyclopentene. This is followed by a carefully controlled hydrochlorination of the alkene to afford the target tertiary alkyl chloride. This guide emphasizes mechanistic understanding, process safety, and analytical validation to ensure a reliable and scalable synthesis.
Introduction: Strategic Importance and Synthetic Rationale
This compound serves as a crucial building block in organic synthesis, primarily due to the reactive tertiary carbon-chlorine bond which allows for a variety of nucleophilic substitution and elimination reactions.[1] Its incorporation into larger molecules is of significant interest to drug development professionals and materials scientists. The synthetic strategy presented here is predicated on the well-established principles of elimination and electrophilic addition reactions, chosen for their reliability and scalability.
The chosen synthetic pathway involves two key transformations:
-
Dehydration of 1,2-dimethylcyclopentanol: An acid-catalyzed elimination reaction to form the precursor alkene, 1,2-dimethylcyclopentene.[2] This method is advantageous for its simplicity and the use of common laboratory reagents.
-
Hydrochlorination of 1,2-dimethylcyclopentene: An electrophilic addition of hydrogen chloride across the double bond. This reaction proceeds via a stable tertiary carbocation intermediate, ensuring high regioselectivity for the desired product in accordance with Markovnikov's rule.
This application note provides a detailed, step-by-step protocol for both stages of the synthesis, along with critical safety considerations and analytical methods for product characterization.
Mechanistic Insights and Process Logic
A thorough understanding of the underlying reaction mechanisms is paramount for successful scale-up and troubleshooting.
Dehydration of 1,2-dimethylcyclopentanol: An E1 Approach
The acid-catalyzed dehydration of a tertiary alcohol like 1,2-dimethylcyclopentanol proceeds through an E1 (unimolecular elimination) mechanism.[2]
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-OH2+).
-
Formation of a Carbocation: The loss of a water molecule leads to the formation of a stable tertiary carbocation.
-
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of the alkene, 1,2-dimethylcyclopentene. Zaitsev's rule predicts the formation of the most substituted alkene as the major product.
Hydrochlorination of 1,2-dimethylcyclopentene: Markovnikov's Rule in Action
The addition of hydrogen chloride to an unsymmetrical alkene is a classic example of an electrophilic addition reaction governed by Markovnikov's rule.
-
Protonation of the Alkene: The π-electrons of the double bond act as a nucleophile, attacking the electrophilic hydrogen of HCl. This protonation occurs at the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation.
-
Nucleophilic Attack by Chloride: The resulting carbocation is then rapidly attacked by the chloride ion (Cl-), a nucleophile, to form the final product, this compound.
Experimental Protocols: A Step-by-Step Guide
Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Part A: Synthesis of 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol
This procedure is adapted from established methods for alcohol dehydration.[2]
Materials:
-
1,2-dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flasks
-
Heating mantle with magnetic stirring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 1,2-dimethylcyclopentanol.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the alcohol. An exothermic reaction will occur, so cooling the flask in an ice bath during addition is recommended.
-
Dehydration: Heat the mixture gently using a heating mantle. The alkene product, 1,2-dimethylcyclopentene, will begin to distill along with water. Collect the distillate.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The crude 1,2-dimethylcyclopentene can be purified further by fractional distillation.
Part B: Large-Scale Synthesis of this compound
This protocol is a proposed adaptation based on a mole-scale hydrochlorination of styrene and general principles of hydrochlorination.
Materials:
-
1,2-dimethylcyclopentene (from Part A)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Inert solvent (e.g., dichloromethane or diethyl ether)
-
Gas dispersion tube (optional, for gaseous HCl)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Condenser with a drying tube
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a condenser fitted with a calcium chloride drying tube. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the flask with 1,2-dimethylcyclopentene and an appropriate inert solvent. Cool the mixture to 0 °C using a low-temperature bath.
-
Reagent Addition: Slowly add concentrated hydrochloric acid to the stirred solution via the addition funnel. Maintain the temperature below 5 °C throughout the addition. For very large scales, bubbling anhydrous hydrogen chloride gas through the solution using a gas dispersion tube can be more efficient.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete after a few hours at low temperature.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench any unreacted HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to remove any residual acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Data Presentation: Key Process Parameters
| Parameter | Part A: Dehydration | Part B: Hydrochlorination |
| Key Reagents | 1,2-dimethylcyclopentanol, Conc. H₂SO₄ | 1,2-dimethylcyclopentene, Conc. HCl |
| Stoichiometry | N/A (catalytic) | Alkene : HCl (1 : 1.1-1.5) |
| Temperature | Distillation Temperature | 0-5 °C |
| Reaction Time | ~2-4 hours | ~2-6 hours |
| Work-up | Aqueous wash, drying | Aqueous wash, drying |
| Purification | Fractional Distillation | Vacuum Distillation |
| Expected Yield | 70-85% | 85-95% |
Visualization of the Synthetic Workflow
Sources
Application Note and Protocol: Dehydrohalogenation of 1-Chloro-1,2-dimethylcyclopentane
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the dehydrohalogenation of 1-chloro-1,2-dimethylcyclopentane. This elimination reaction is a fundamental transformation in organic synthesis, leading to the formation of alkenes, which are crucial intermediates in the production of fine chemicals and pharmaceuticals. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss the expected outcomes and potential challenges. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory execution.
Introduction: The Significance of Dehydrohalogenation
Dehydrohalogenation is a cornerstone of organic chemistry, involving the removal of a hydrogen and a halogen atom from adjacent carbons in an alkyl halide to form an alkene.[1][2] This 1,2-elimination reaction is pivotal for introducing unsaturation into molecular frameworks, a key step in the synthesis of a vast array of organic compounds.[1] The reaction of this compound, a tertiary alkyl halide, serves as an excellent model system to explore the principles of elimination reactions, particularly the competition between E1 and E2 mechanisms and the factors governing regioselectivity.[3] Understanding and controlling these factors is paramount for synthetic chemists aiming to achieve high yields of desired alkene isomers.
The primary products of the dehydrohalogenation of this compound are 1,2-dimethylcyclopentene and 2,3-dimethylcyclopentene. The distribution of these products is dictated by the reaction conditions, most notably the nature of the base and solvent employed. This application note will focus on a procedure designed to favor the thermodynamically more stable product, 1,2-dimethylcyclopentene, through an E2-favored pathway.
Mechanistic Considerations: E1 vs. E2 Pathways
The dehydrohalogenation of tertiary alkyl halides like this compound can proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism.[1][3]
-
E1 Mechanism: This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride) to form a tertiary carbocation. In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. E1 reactions are favored by polar protic solvents and weak bases.[1]
-
E2 Mechanism: This is a concerted, one-step reaction where a strong base abstracts a proton from a β-carbon at the same time as the leaving group departs.[1][4] The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base.[1][4] This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group.[1]
For the synthesis of a specific alkene product, controlling the reaction to favor one mechanism over the other is crucial. To maximize the yield of the desired 1,2-dimethylcyclopentene, this protocol will utilize a strong, non-bulky base in a less polar solvent to promote the E2 pathway.
Regioselectivity: Zaitsev's vs. Hofmann's Rule
When multiple β-hydrogens are available for abstraction, the regioselectivity of the elimination comes into play.
-
Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene.[5] This is typically observed with small, strong bases.
-
Hofmann's Rule: This rule states that when a bulky base is used, the major product will be the less substituted, sterically more accessible alkene.[5][6]
In the case of this compound, abstraction of a proton from the methyl group or the C5 position can occur. Following Zaitsev's rule, the formation of 1,2-dimethylcyclopentene is favored as it is a tetrasubstituted alkene, which is more stable than the alternative trisubstituted alkene.
Experimental Protocol
This protocol details a procedure for the dehydrohalogenation of this compound using potassium hydroxide in ethanol, a condition that favors an E2 elimination to yield 1,2-dimethylcyclopentene as the major product.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Comments |
| This compound | ≥97% | (e.g., Sigma-Aldrich) | Starting material. |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | (e.g., Fisher Scientific) | Strong base. |
| Ethanol (EtOH) | 200 proof, absolute | (e.g., Decon Labs) | Reaction solvent. |
| Diethyl ether | Anhydrous, ≥99.7% | (e.g., Sigma-Aldrich) | Extraction solvent. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | (e.g., VWR) | Drying agent. |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.8 g (50 mmol) of potassium hydroxide in 20 mL of absolute ethanol. Gentle heating may be required to facilitate dissolution.
-
Addition of Alkyl Halide: To the ethanolic KOH solution, add 2.65 g (20 mmol) of this compound dropwise at room temperature while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired (using a non-polar eluent like hexanes).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 125 mL separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with 20 mL of saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to isolate the alkene products. The boiling point of 1,2-dimethylcyclopentene is approximately 110-111 °C.
Workflow Diagram```dot
Caption: Simplified representation of the E2 elimination mechanism.
The regioselectivity of this reaction is governed by Zaitsev's rule, which favors the formation of the most stable alkene. [5]1,2-Dimethylcyclopentene is a tetrasubstituted alkene, making it thermodynamically more stable than the alternative trisubstituted alkene, 2,3-dimethylcyclopentene. The small size of the hydroxide ion allows it to access the more sterically hindered β-hydrogens, leading to the formation of the Zaitsev product as the major isomer.
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the reaction mixture is refluxing properly. The purity of the starting material is also critical.
-
Formation of Substitution Products: Although E2 is favored, some SN1 or SN2 side reactions might occur, leading to the formation of an ether or alcohol. Using a stronger, bulkier base like potassium tert-butoxide could increase the elimination-to-substitution ratio, but would favor the Hofmann product.
-
Safety: Potassium hydroxide is corrosive and can cause severe burns. [7]Always handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles. Ethanol and diethyl ether are highly flammable; ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the dehydrohalogenation of this compound. By understanding the underlying mechanistic principles of E2 elimination and Zaitsev's rule, researchers can effectively synthesize 1,2-dimethylcyclopentene, a valuable alkene intermediate. The provided step-by-step procedure, coupled with troubleshooting advice and safety information, is intended to facilitate the successful and safe execution of this important organic transformation in a laboratory setting.
References
- PHARMD GURU.
- StudySmarter. (2023, October 14). Dehydrohalogenation of Alkyl Halides: Meaning, Examples. [Link]
- Organic Chemistry Tutor.
- Study.com.
- Unacademy.
- SpectraBase. 1,2-Dimethylcyclopentene. [Link]
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
- Aakash Institute. Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. [Link]
- ausetute.com. Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial. [Link]
- University of Illinois Springfield.
- University of Calgary.
- PubChem. (1S,2S)-1,2-dimethylcyclopentane. [Link]
- Solubility of Things.
- SlidePlayer. Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. [Link]
- Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. [Link]
- NIST WebBook. Cyclopentane, 1,2-dimethyl-, cis-. [Link]
- Chegg. (2020, June 25). Solved The two isomers of 1-chloro-1,2-dimethylcyclohexane. [Link]
- Master Organic Chemistry. (2012, September 12).
- Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction. [Link]
- ACS Publications. (1973). Two synthesis of optically pure (IR,2R)-1,2-dimethylcyclopentane. [Link]
- Chemistry Steps.
- Studylib.
- Chemistry LibreTexts. (2024, March 27). 2.4: Hofmann's Rule and Zaitsev's Rule. [Link]
- Chad's Prep®. Exceptions to Zaitsev's Rule for E2 Reactions. [Link]
- University of Calgary. Ch 5 : Selectivity. [Link]
- PubChem. 1,2-Dimethylcyclopentene. [Link]
- Pearson. Show how the (S,S) and (R,R) stereoisomers of 1-chloro-1,2-diphenylpentane undergo E2 elimination to give the same cis diastereomer of the product. [Link]
- Quora. (2016, September 12). Why cis 1-chloro-2-methylcyclohexane undergo E2 elimination much faster than trans isomer?. [Link]
- Reddit. (2020, January 2). E1 vs E2 (Zaitsev and Hofmann Product). [Link]
- gimmenotes. (2018, September 17). Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides. [Link]
- Chemistry LibreTexts. (2024, September 30). 11.
- YouTube. (2024, November 20). Dehydrohalogenation of 1 chloro 1 methylcyclopropane affords two alkenes and as products Explain. [Link]
- Chegg. (2011, December 12). Write down the product formed by dehydrohalogenation of 1-chloro-2,2-dimethyl propane using strong base (like KOH) in alcohol. [Link]
- Chegg. (2021, February 27). This is an experiment of dehydrohalogenation of 2-chloro-2-methylbutane to produce 2-methyl-2-butene. Some questions have multiple correct answer. [Link]
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
Catalytic Methods for Cyclopentane Functionalization: Application Notes and Protocols
Here is your detailed guide on catalytic methods for cyclopentane functionalization.
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge and Opportunity of the Cyclopentane Scaffold
The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its unique conformational properties and ability to present substituents in well-defined three-dimensional space make it a highly valuable scaffold in drug discovery.[1][2] However, the chemical inertness of its C(sp³)–H bonds presents a significant synthetic challenge. Direct, selective functionalization of the cyclopentane core, without the need for pre-installed functional groups, has long been a goal in organic synthesis. This guide provides an in-depth overview and actionable protocols for key catalytic methods that have emerged to meet this challenge, transforming cyclopentane from a simple alkane into a versatile building block.
Section 1: Catalytic C–H Borylation via Iridium Catalysis
Iridium-catalyzed C–H borylation has become a cornerstone of modern synthesis for its broad substrate scope and exceptional functional group tolerance. This reaction allows for the direct conversion of inert C–H bonds into versatile boronate esters, which can be readily transformed into a multitude of other functional groups (e.g., aryl, hydroxyl, amino groups) through well-established chemistries like the Suzuki-Miyaura cross-coupling.[3][4]
Senior Scientist's Notes: Mechanistic Rationale
The generally accepted mechanism involves an active Iridium(III) species. The catalytic cycle begins with the oxidative addition of a C–H bond to the iridium center. This is often the rate-determining step.[5] The resulting hydrido-iridium-alkyl complex then undergoes reductive elimination to form the borylated product and regenerate the active catalyst. The choice of ligand, typically a bipyridine or phenanthroline derivative, is crucial for modulating the catalyst's reactivity and stability.[3][6][7]
Catalytic Cycle: Iridium-Catalyzed C–H Borylation
Caption: Simplified catalytic cycle for Ir-catalyzed borylation.
Protocol 1: Iridium-Catalyzed Borylation of Cyclopentane
This protocol is adapted from procedures developed by Hartwig and co-workers for the borylation of unactivated C–H bonds.[3][4][7]
Materials
-
(1,5-Cyclooctadiene)(methoxy)iridium(I) Dimer ([Ir(cod)OMe]₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Cyclopentane (used as both substrate and solvent)
-
Anhydrous solvent (e.g., hexane or THF for workup)
-
Nitrogen or Argon gas supply
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of nitrogen, add [Ir(cod)OMe]₂ (e.g., 0.025 mmol, 1 mol%) and dtbpy (e.g., 0.05 mmol, 2 mol%) to a Schlenk flask.
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, e.g., 4.0 mmol).
-
Solvent/Substrate Addition: Add cyclopentane (e.g., 40 mL). The reaction is typically run with the alkane as the solvent to maximize its concentration.
-
Reaction Conditions: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by GC-MS or ¹H NMR by taking aliquots periodically. A typical reaction time is 12-18 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Purification: Remove the cyclopentane solvent under reduced pressure using a rotary evaporator. The resulting residue can be purified by silica gel column chromatography to isolate the cyclopentyl boronate ester product.
Section 2: C–H Amination via Earth-Abundant Iron Catalysis
The development of catalysts based on earth-abundant and non-toxic metals like iron is a major goal in sustainable chemistry.[8][9] Iron-catalyzed C–H amination provides a direct route to valuable C–N bonds, which are fundamental in pharmaceuticals. These reactions often proceed via a nitrene intermediate generated in situ.
Senior Scientist's Notes: Mechanistic Rationale
The mechanism is believed to involve an iron-nitrene intermediate.[10][11] The iron catalyst reacts with an aminating agent (often an organic azide or a dioxazolone) to form a high-valent iron-nitrene species. This highly reactive species then undergoes C–H insertion into the cyclopentane ring. The reaction can proceed through a stepwise mechanism involving hydrogen atom abstraction followed by a rapid radical rebound step.[10][11] The choice of solvent can be critical; highly fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to promote reactivity.[11]
General Workflow for Catalytic C-H Functionalization
Caption: General experimental workflow for a C-H functionalization reaction.
Protocol 2: Representative Iron-Catalyzed Intramolecular C–H Amination
This protocol is conceptualized based on general principles of iron-catalyzed C–H amination.[10][11][12] For a specific substrate, optimization of the aminating agent and conditions is necessary.
Materials
-
Iron(III) phthalocyanine ([Fe(III)Pc]Cl) or a similar iron catalyst
-
An appropriate aminating agent (e.g., a sulfonyl azide or dioxazolone precursor)
-
Cyclopentane derivative with a tethered nitrogen source
-
Anhydrous solvent (e.g., CH₂Cl₂ or HFIP)
-
Nitrogen or Argon gas supply
Equipment
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for extraction and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add the iron catalyst (e.g., 5-10 mol%).
-
Reagent Addition: Add the cyclopentane-containing substrate (1.0 equiv) and the aminating precursor (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Seal the flask and stir the mixture at the optimized temperature (can range from room temperature to elevated temperatures) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. If necessary, filter off the catalyst. Quench the reaction carefully with a suitable aqueous solution (e.g., saturated Na₂S₂O₃ if azides were used).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Section 3: Biocatalytic C–H Hydroxylation with Cytochrome P450
Cytochrome P450 enzymes are nature's solution to the challenge of selective C–H oxidation.[13] These heme-containing monooxygenases can hydroxylate unactivated C–H bonds with remarkable regio- and stereoselectivity under mild, aqueous conditions.[14][15]
Senior Scientist's Notes: Mechanistic Rationale
The catalytic cycle of P450 enzymes is well-studied.[13][16] The resting state contains a ferric (Fe³⁺) heme center. Substrate binding is followed by a one-electron reduction to a ferrous (Fe²⁺) state, which then binds molecular oxygen. A second reduction and protonation steps lead to the cleavage of the O–O bond, generating a highly reactive ferryl-oxo (Fe⁴⁺=O) species known as Compound I.[16] This powerful oxidant is responsible for abstracting a hydrogen atom from the alkane substrate, followed by a rapid "oxygen rebound" step to form the hydroxylated product.[14][17]
Catalytic Cycle: Cytochrome P450 Hydroxylation
Caption: Simplified catalytic cycle for Cytochrome P450 hydroxylation.
Protocol 3: General Procedure for P450-Catalyzed Hydroxylation
This protocol outlines a general workflow for a whole-cell biocatalytic reaction using an engineered E. coli strain expressing a P450 enzyme and its redox partners.
Materials
-
E. coli cells expressing the desired P450 monooxygenase.
-
Growth medium (e.g., LB or Terrific Broth).
-
Buffer for biotransformation (e.g., potassium phosphate buffer, pH 7.4).
-
Glucose (as a carbon source for cofactor regeneration).
-
Cyclopentane-containing substrate (often dissolved in a co-solvent like DMSO).
-
Organic solvent for extraction (e.g., ethyl acetate).
Equipment
-
Shaking incubator for cell growth and biotransformation.
-
Centrifuge for cell harvesting.
-
Spectrophotometer for monitoring cell growth (OD₆₀₀).
-
pH meter.
Step-by-Step Procedure
-
Cell Growth: Inoculate the expression medium with a single colony of the E. coli strain. Grow the cells in a shaking incubator at 37 °C until they reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue incubation, often at a lower temperature (e.g., 18-25 °C) for 12-18 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Biotransformation: Resuspend the cell pellet in the reaction buffer to a desired cell density. Add glucose (for cofactor regeneration) and the cyclopentane substrate (typically 1-10 mM final concentration).
-
Reaction: Incubate the cell suspension in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Extraction: After the reaction, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Analysis and Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Analyze the product formation by GC-MS or HPLC and purify as needed.
Comparative Analysis of Cyclopentane Functionalization Methods
| Method | Catalyst System | Functional Group | Key Strengths | Key Challenges |
| C–H Borylation | Iridium / bipyridine ligand | Boronate Ester (-Bpin) | Excellent functional group tolerance; versatile product for further synthesis.[3][4] | Requires precious metal catalyst; often requires high temperatures. |
| C–H Amination | Iron / Phthalocyanine | Amine (-NR₂) | Uses earth-abundant, inexpensive metal; direct C-N bond formation.[10][11] | Substrate scope can be limited; may require specific aminating agents.[12] |
| C–H Hydroxylation | Cytochrome P450 (Enzyme) | Hydroxyl (-OH) | Unparalleled regio- and stereoselectivity; mild, aqueous conditions.[13] | Requires protein engineering for specific substrates; lower throughput. |
| C–H Halogenation | Manganese / Porphyrin ligand | Halogen (-Cl, -Br) | Direct installation of halogens; can functionalize strong C-H bonds.[18][19] | May produce mixtures of halogenated products; potential for over-reaction. |
Troubleshooting and Field-Proven Insights
-
Low Conversion in Borylation: If conversion is low, ensure the reaction is completely free of air and moisture. Degas the solvent/substrate (cyclopentane) by sparging with nitrogen before use.[6] Consider increasing the catalyst loading or reaction time.
-
Poor Selectivity in Amination/Halogenation: These reactions often involve highly reactive radical intermediates.[10][18] Running the reaction at a lower temperature or higher dilution can sometimes improve selectivity by minimizing side reactions.
-
No Activity in Biocatalysis: Ensure the expressed P450 enzyme is active and that the cellular redox machinery is functioning. Confirm that the substrate is not toxic to the cells at the concentration used. A co-solvent can help with substrate solubility but can also inhibit the enzyme if used at too high a concentration.
-
General Challenge - Catalyst Deactivation: In many C-H activation cycles, the catalyst can be prone to deactivation. Additives, such as N,N'-dicyclohexylcarbodiimide (DCC) in some rhodium-catalyzed systems, have been shown to enhance catalyst robustness and achieve high turnover numbers.[20]
Future Outlook
The field of C–H functionalization is rapidly advancing. Key future directions include the development of catalysts that operate under milder conditions, the use of photocatalysis to harness visible light as an energy source[21][22], and the discovery of new catalytic systems that enable chemo- and site-selective functionalization of even more complex molecules. The ultimate goal remains what has been termed "molecular editing": the ability to precisely and predictably modify a specific C–H bond in a late-stage pharmaceutical intermediate, revolutionizing synthetic strategy and accelerating drug development.[23]
References
- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025).
- 1,2,4-trisubstituted cyclopentanes as platforms for diversity. (2012). PubMed. [Link]
- Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. (2004). Semantic Scholar. [Link]
- Iron-Catalyzed Intramolecular Allylic C–H Amination. (n.d.).
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). PMC - NIH. [Link]
- Iron-Catalyzed Intramolecular Allylic C-H Amination. (2012).
- Multiple mechanisms and multiple oxidants in P450-catalyzed hydroxyl
- Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. (n.d.).
- Iridium-Catalyzed C-H Borylation of Cyclopropanes. (2013). Organic Chemistry Portal. [Link]
- Intermediates and mechanism in iron-catalyzed C-H activation. (n.d.). American Chemical Society. [Link]
- Iridium-Catalyzed C–H Borylation of Cyclopropanes. (n.d.). The Hartwig Group. [Link]
- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (n.d.). PMC - NIH. [Link]
- Iridium-catalyzed C-H borylation of cyclopropanes. (2013). PubMed. [Link]
- Manganese Porphyrins Catalyze Selective C−H Bond Halogenations. (n.d.). Journal of the American Chemical Society. [Link]
- C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. (n.d.). MDPI. [Link]
- Mechanisms of Cytochrome P450-Catalyzed Oxid
- Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. (2020). PMC - NIH. [Link]
- Photocatalytic formation of cyclopentane by reduction of carbon‐halogen bond. (n.d.).
- Manganese Catalyzed C-H Halogenation. (2015). Princeton University. [Link]
- Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (n.d.).
- In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. (n.d.). NIH. [Link]
- Challenges and opportunities for alkane functionalisation using molecular catalysts. (n.d.). Chemical Science (RSC Publishing). [Link]
- Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. (2024). Chemical Science (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]
- 4. Iridium-Catalyzed C–H Borylation of Cyclopropanes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. mdpi.com [mdpi.com]
- 6. TCI Practical Example: Hartwig-Miyaura C-H Borylation Using an Iridium Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intermediates and mechanism in iron-catalyzed C-H activation - American Chemical Society [acs.digitellinc.com]
- 9. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple mechanisms and multiple oxidants in P450-catalyzed hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. collaborate.princeton.edu [collaborate.princeton.edu]
- 20. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06675D [pubs.rsc.org]
- 23. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-1,2-dimethylcyclopentane
Introduction
Welcome to the technical support guide for the synthesis of 1-Chloro-1,2-dimethylcyclopentane. This molecule, while seemingly simple, presents several synthetic challenges that can significantly impact reaction yield and purity. The primary route to this compound is the hydrochlorination of 1,2-dimethylcyclopentene, a classic electrophilic addition. However, the reaction is notoriously susceptible to carbocation rearrangements and the formation of multiple stereoisomers, complicating purification and reducing the yield of the desired product.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and systematically improve your yields.
Core Synthesis Pathway: Hydrochlorination of 1,2-Dimethylcyclopentene
The fundamental reaction involves the addition of hydrogen chloride (HCl) across the double bond of 1,2-dimethylcyclopentene. The reaction proceeds via a carbocation intermediate, which is central to understanding and controlling the product distribution.
The mechanism begins with the protonation of the alkene's π-bond by HCl, which preferentially forms the more stable tertiary carbocation at the C1 position. This intermediate is then attacked by the chloride ion (Cl⁻) to form the final product. However, this pathway is in competition with rearrangement reactions that can lead to undesired isomers.
Caption: Troubleshooting workflow for low yield issues.
Frequently Asked Questions (FAQs)
Q: What is the expected stereochemical outcome of this reaction?
A: The reaction produces two new chiral centers. Because the carbocation intermediate is planar, the chloride ion can attack from either the top or bottom face. This leads to the formation of multiple stereoisomers (enantiomers and diastereomers). You should expect to obtain a racemic mixture of diastereomeric products. Achieving stereoselectivity in this reaction is exceptionally difficult without a chiral catalyst, and no standard methods for an enantioselective hydrochlorination of this substrate are widely reported.
Q: Can I use concentrated aqueous HCl instead of HCl gas or a solution in ether?
A: While technically possible, using concentrated aqueous HCl is not recommended for achieving high yields. The presence of water introduces a competing nucleophile, which can lead to the formation of 1,2-dimethylcyclopentanol as a significant byproduct. For optimal results, an anhydrous system using HCl gas or a solution of HCl in a non-coordinating organic solvent (like diethyl ether, dioxane, or dichloromethane) is strongly preferred.
Q: What is the best method for purifying the final product?
A: Purification is challenging due to the likely presence of isomeric chlorides with very similar boiling points.
-
Aqueous Workup: First, neutralize any remaining acid by washing the crude reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a water wash. Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method to separate the desired this compound from isomeric byproducts. A column with high theoretical plates (e.g., a Vigreux or packed column) will be necessary.
-
Preparative Chromatography: If distillation fails to provide adequate separation, preparative gas chromatography (Prep-GC) or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) may be required, although this can be difficult for closely related alkyl halides.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Anhydrous HCl
This protocol is optimized to minimize carbocation rearrangement by using low temperatures and ensuring a high concentration of the nucleophile.
Materials & Setup:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Inert gas inlet (Nitrogen or Argon)
-
Gas dispersion tube (for HCl gas)
-
Dry ice/acetone bath
-
Starting Material: 1,2-dimethylcyclopentene (freshly distilled)
-
Reagent: Anhydrous HCl gas
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up the three-neck flask under an inert atmosphere.
-
Add distilled 1,2-dimethylcyclopentene (1.0 eq) and anhydrous DCM to the flask.
-
Cool the stirred solution to -20°C using the dry ice/acetone bath.
-
Slowly bubble anhydrous HCl gas (1.2 eq) through the solution using the gas dispersion tube over 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS.
-
Once the starting material is consumed, stop the HCl flow but continue stirring at -20°C for an additional 30 minutes.
-
Slowly warm the reaction to room temperature.
-
Proceed with the aqueous workup and purification as described in the FAQ section.
Data Summary: Impact of Reaction Conditions
The following table summarizes expected outcomes based on reaction parameters. These are illustrative and should be optimized for your specific setup.
| Parameter | Condition A (Sub-Optimal) | Condition B (Optimized) | Expected Outcome for Condition B |
| Temperature | Room Temperature (25°C) | -20°C | Minimizes energy for rearrangement |
| HCl Source | 37% Aqueous HCl | Anhydrous HCl Gas in DCM | Prevents alcohol byproduct formation |
| Solvent | Ethanol (Protic) | Dichloromethane (Aprotic) | Non-coordinating solvent stabilizes carbocation less, promoting faster reaction with Cl⁻ |
| Expected Yield | 30-50% | 70-85% | Higher conversion to the desired product |
| Byproduct Ratio | High (Rearranged > Desired) | Low (Desired > Rearranged) | Kinetically favors the unrearranged product |
References
- Homework.Study.com.
Technical Support Center: Troubleshooting Side Reactions in the Chlorination of 1,2-Dimethylcyclopentane
Welcome to the technical support center for alkane halogenation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the free-radical chlorination of 1,2-dimethylcyclopentane. Our goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and control the inevitable side reactions inherent to this process.
The free-radical chlorination of alkanes is a powerful tool for functionalizing otherwise inert C-H bonds, but it is notoriously challenging to control.[1][2] Unlike more selective reagents, the high reactivity of the chlorine radical often leads to a complex mixture of products, posing significant challenges for purification and yield.[3][4] This guide provides in-depth FAQs and troubleshooting workflows to help you manage these side reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problems
This section addresses the high-level conceptual challenges encountered during the chlorination of 1,2-dimethylcyclopentane.
Q1: Why am I getting such a complex mixture of products instead of a single, clean monochlorinated compound?
A: The formation of a complex product mixture is a fundamental characteristic of free-radical chlorination due to two primary factors: low regioselectivity and the generation of multiple stereoisomers.
-
Low Regioselectivity: The chlorine radical (Cl•) is highly reactive and therefore not very selective about which hydrogen atom it abstracts.[4] 1,2-dimethylcyclopentane has several distinct types of C-H bonds (primary, secondary, and tertiary), and the chlorine radical will react with all of them at comparable, though not identical, rates.[1][5] This results in a mixture of constitutional isomers where the chlorine is attached at different positions on the carbon skeleton.[3]
-
Stereoisomer Formation: The reaction proceeds through a planar or near-planar alkyl radical intermediate. The incoming chlorine molecule can then attack this intermediate from either face, leading to the formation of new stereocenters.[6] Given that your starting material, 1,2-dimethylcyclopentane, already contains stereocenters (existing as cis and trans isomers), the reaction will inevitably produce a complex mixture of diastereomers for each constitutional isomer.[7][8]
Q2: What are the main types of side reactions I should be concerned about?
A: Beyond the formation of isomers, the most significant side reaction is polychlorination .
-
Polychlorination: This occurs when a monochlorinated product reacts further with chlorine radicals to form dichlorinated, trichlorinated, and even more highly substituted products.[9][10] This happens because the newly formed monochloroalkane is still a reactive alkane. If the concentration of chlorine is sufficiently high, it will compete with the starting material for reaction, leading to over-chlorination.[11][12]
-
Termination Byproducts: In the final step of the free-radical chain reaction (termination), any two radical species can combine.[9] While typically minor, the combination of two alkyl radicals can lead to the formation of small amounts of C-C coupled dimers (e.g., C₁₄H₂₆ species).
Q3: How does the stereochemistry of my starting material (cis- vs. trans-1,2-dimethylcyclopentane) affect the product distribution?
A: The stereochemistry of your starting material is critical as it defines the initial three-dimensional structure and influences which hydrogens are more sterically accessible. However, because the reaction proceeds through a radical intermediate which is trigonal planar, stereochemical information at the reacting carbon can be lost.
For example, abstracting a hydrogen from C1 or C2 (the tertiary carbons) will create a planar radical at that center. The subsequent chlorination can occur from either the top or bottom face, leading to a mixture of stereoisomers. The relationship between the products (enantiomers vs. diastereomers) will depend on the relationship of the newly formed stereocenter to the existing, un-reacted stereocenter. The cis and trans starting materials will therefore yield different sets and ratios of diastereomeric products.[6][13]
Q4: I'm observing significant amounts of dichlorinated and trichlorinated products in my GC-MS. What is causing this and how can I minimize it?
A: The presence of significant polychlorination is almost always a result of an unfavorable stoichiometric ratio between the alkane and the chlorine source.[10] When the concentration of the monochlorinated product builds up relative to the starting material, it begins to compete effectively for the available chlorine radicals.
To suppress this, you must use a large excess of the alkane (1,2-dimethylcyclopentane) relative to the chlorine .[10] This ensures that a chlorine radical is statistically much more likely to collide with a molecule of the starting material than with a molecule of the already chlorinated product, thus favoring monochlorination.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Poor Yield of Monochlorinated Product & High Polysubstitution
-
Symptom: Your reaction analysis (GC, NMR) shows a high percentage of di-, tri-, and polychlorinated products, with a low relative amount of the desired monochlorinated isomers.
-
Root Cause: The concentration of chlorine is too high relative to the concentration of 1,2-dimethylcyclopentane.
-
Solution: Adjust the stoichiometry to favor the alkane. A common starting point is a molar ratio of at least 5:1 (alkane:Cl₂), with ratios of 10:1 or higher providing even better suppression of polychlorination.
Workflow for Optimizing Stoichiometry
Caption: Workflow to troubleshoot and minimize polychlorination.
Issue 2: Undesirable Regioisomer Distribution
-
Symptom: The major monochlorinated product is not the isomer you desire (e.g., you want chlorination at the tertiary position, but primary chlorination is significant).
-
Root Cause: The product distribution is governed by a combination of the statistical probability of a chlorine radical encountering a specific type of hydrogen and the inherent reactivity of that C-H bond.[4] Chlorination is not very selective, so this distribution is difficult to alter dramatically.[3][14]
-
Solution: While you cannot fundamentally change the reactivity of the chlorine radical, you can predict the expected product distribution to determine if your experimental results are reasonable. If a different isomer is required, a more selective halogenation agent (like N-bromosuccinimide for bromination) is recommended.[14]
Data Table: Predicting Monochloro Isomer Distribution
The relative rate of hydrogen abstraction by a chlorine radical at room temperature is approximately 5 : 3.8 : 1 for tertiary (3°), secondary (2°), and primary (1°) C-H bonds, respectively.[4]
| Hydrogen Type (on cis-1,2-dimethylcyclopentane) | Number of Hydrogens (Statistical Factor) | Relative Reactivity | Weighted Probability (No. H x Reactivity) | Predicted % of Mixture |
| Methyl (1°) | 6 | 1.0 | 6.0 | 22.8% |
| C1/C2 (3°) | 2 | 5.0 | 10.0 | 38.0% |
| C3/C5 (2°) | 4 | 3.8 | 15.2 | 28.9% |
| C4 (2°) | 2 | 3.8 | 7.6 | 10.3% |
| Total | 14 | 26.3 | 100% |
Note: This is an estimation. Actual product distributions can be influenced by steric factors and reaction temperature.
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Minimizing Polychlorination via Photochemical Chlorination
This protocol outlines a standard lab-scale procedure using chlorine gas. Ensure all work is performed in a well-ventilated fume hood.
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction solvent, and a magnetic stirrer. The flask should be positioned in front of a UV lamp (e.g., a 254 nm lamp).
-
Reagent Charging:
-
To the flask, add 1,2-dimethylcyclopentane (e.g., 0.5 mol).
-
Add a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), to achieve a practical stirring volume.
-
-
Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can act as a radical trap and inhibit the reaction.[1]
-
Initiation: Turn on the magnetic stirrer and the UV lamp.
-
Chlorine Addition:
-
Slowly bubble chlorine gas (Cl₂) (e.g., 0.05 mol, to maintain a 10:1 alkane:Cl₂ ratio) through the reaction mixture. The rate should be slow enough to prevent saturation of the solution.
-
The reaction is often accompanied by the evolution of HCl gas. This can be monitored by placing a damp piece of pH paper at the outlet of the condenser (do not seal the system).
-
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or GC-MS.
-
Quenching: Once the desired conversion is reached (or the Cl₂ is consumed), turn off the UV lamp and stop the chlorine flow. Purge the system with inert gas again to remove any remaining Cl₂ and HCl.
-
Workup: Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any residual chlorine, followed by a wash with sodium bicarbonate solution to neutralize HCl, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Section 4: Visualizing the Reaction Mechanism
Understanding the fundamental mechanism is key to rationalizing the formation of side products.
Diagram 4.1: The Free-Radical Chlorination Chain Reaction
Caption: The three stages of the free-radical chain reaction mechanism.
References
- Characterization of polychlorinated alkane mixtures--a Monte Carlo modeling approach.Google Search Result.
- Mechanism of halogen
- Halogenation of Alkanes | Mechanism, Reaction Steps & Products.Allen.
- Monochlorination of cis-1,2-dimethyl cyclopentane, #stereoisomerism.YouTube.
- Reactions of Alkanes.Master Organic Chemistry.
- No of Stereoisomers in 1,2-dimethyl cyclopentane ?Allen.
- Halogen
- chlorin
- What conformational analysis can be performed on 1,2-dimethylcyclohexane...Proprep.
- Draw all the stereoisomers of 1,2-dimethylcyclopentane...Homework.Study.com.
- 1,2-dimethylcyclopentane mechanism.ECHEMI.
- Alkane Reactivity.MSU chemistry.
- Relationships Between Conformations of Disubstituted Cyclohexanes.Source Unspecified.
- Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry.PMC - NIH.
- Exam 2.Source Unspecified.
- if chlorocyclopentane were to be chlorin
- Mechanisms of the Formation of Polychlorinated Benzenes and Phenols...Semantic Scholar.
- What is the number of different compounds formed from the monochlorination of cis-1,2-dimethyl cyclopentane?Chemistry Stack Exchange.
- Polychlorinated alkanes in indoor environment...PubMed.
- 9.
- Possible chair conformations of 1,2-dimethylcyclohexane.Online Organic Chemistry Tutor.
- Draw and name all the monochlorin
- Monochlorination Isomers Produced From Free Radical Reactions.Master Organic Chemistry.
- Free Radical Reactions – Chlorination of Methane.Master Organic Chemistry.
- Solved Consider the free radical monochlorin
- Exam 2.Source Unspecified.
- 1,2-Dimethylcyclopentane | C7H14 | CID 17148.PubChem.
- 6.6: Radical Reactions.Chemistry LibreTexts.
- Monochlorin
- Solved 4. (a) Chlorination of methylcyclopentane yields...Chegg.com.
- Selectivity in Free Radical Reactions: Bromination vs.
Sources
- 1. Alkane Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. No of Stereoisomers in 1,2-dimethyl cyclopentane ? [allen.in]
- 8. homework.study.com [homework.study.com]
- 9. Mechanism of halogenation of alkanes: UPSC note on Mechanism of halogenation of alkanes [unacademy.com]
- 10. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]
- 11. Characterization of polychlorinated alkane mixtures--a Monte Carlo modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Chloro-1,2-dimethylcyclopentane by Distillation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-Chloro-1,2-dimethylcyclopentane by distillation. It addresses common challenges and provides practical, field-proven solutions to ensure the successful isolation of your target compound.
Introduction
The purification of this compound, a halogenated hydrocarbon, via distillation is a critical step in many synthetic workflows.[1] The presence of various impurities, including stereoisomers and byproducts from its synthesis, can complicate this process. This document provides a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of this purification.
The synthesis of this compound is commonly achieved through the free-radical chlorination of 1,2-dimethylcyclopentane.[1][2] This reaction is notoriously difficult to control, leading to a mixture of products.[3][4][5][6] Understanding the potential impurities is the first step in designing an effective purification strategy.
Potential Impurities:
-
Unreacted Starting Material: 1,2-dimethylcyclopentane (cis and trans isomers)
-
Constitutional Isomers: Other monochlorinated dimethylcyclopentanes (e.g., 1-chloro-1,3-dimethylcyclopentane)
-
Stereoisomers: Diastereomers of this compound
-
Polychlorinated Byproducts: Dichloro-1,2-dimethylcyclopentane and other polychlorinated species.[4][5]
Troubleshooting Distillation Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the distillation of this compound.
Q1: My distillation is resulting in a broad boiling range, and I'm not getting a sharp separation. What's going on?
Answer: A broad boiling range is a classic indicator of either an inefficient distillation setup or the presence of multiple components with close boiling points.
Causality and Solution:
-
Inefficient Fractionating Column: For separating isomers with boiling points that differ by less than 25-70°C, a simple distillation apparatus is inadequate.[7][8] You must use a fractional distillation setup. The efficiency of your separation is directly related to the number of "theoretical plates" in your column.
-
Recommendation: Employ a fractionating column, such as a Vigreux, packed, or spinning band column. For closely boiling isomers, a column with a higher number of theoretical plates is necessary. Ensure the column is well-insulated to maintain the temperature gradient.
-
-
Presence of Isomers: Your crude product is likely a mixture of diastereomers of this compound, as well as other constitutional isomers. Diastereomers have different physical properties, including boiling points, and can be separated by fractional distillation.[9][10][11] Enantiomers, however, have identical boiling points and cannot be separated by this method.[10][12]
-
Recommendation: A high-efficiency fractional distillation column is essential. The separation of diastereomers often requires a slow distillation rate to allow for equilibrium to be established on each theoretical plate.
-
Troubleshooting Workflow:
Caption: Troubleshooting broad boiling ranges.
Q2: I'm observing a constant boiling point, but my purified product shows multiple peaks on GC analysis. Why?
Answer: This situation can arise from two primary scenarios: the formation of an azeotrope or the co-distillation of isomers with very similar boiling points that your GC column can resolve but your distillation cannot.
Causality and Solution:
-
-
Recommendation: Analyze the distillate for the presence of unexpected components, such as residual solvents from the reaction workup. If an azeotrope is suspected, techniques like azeotropic distillation with a different solvent or extractive distillation may be necessary.
-
-
Co-distillation of Isomers: It's highly probable that you are co-distilling diastereomers with very close boiling points. A standard packed column may not provide sufficient resolution.
-
Recommendation: Increase the efficiency of your distillation. This can be achieved by:
-
Using a longer fractionating column.
-
Employing a more efficient column packing material.
-
Utilizing a spinning band distillation apparatus for very challenging separations.
-
-
Q3: My distillation is proceeding very slowly, or the vapor is not reaching the condenser. What should I do?
Answer: This issue typically points to insufficient heating or excessive heat loss from the apparatus.
Causality and Solution:
-
Inadequate Heating: The heating mantle may not be providing enough energy to vaporize the compound at a steady rate, especially if the compound has a relatively high boiling point (approximately 140°C for this compound).[1]
-
Recommendation: Ensure the heating mantle is appropriately sized for the distillation flask and is in good contact with the flask's surface. Gradually increase the temperature of the heating mantle.
-
-
Heat Loss: An uninsulated fractionating column will lose heat to the surroundings, preventing the vapor from reaching the top of the column and into the condenser.
-
Recommendation: Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[7]
-
Distillation Setup Diagram:
Caption: Basic fractional distillation setup.
Frequently Asked Questions (FAQs)
Q: What is the expected boiling point of this compound?
A: The approximate boiling point is around 140°C.[1] However, the observed boiling point during distillation may vary depending on atmospheric pressure and the purity of the sample.
Q: Can I separate the cis and trans isomers of this compound by distillation?
A: Yes, the cis and trans isomers are diastereomers, which have different physical properties, including boiling points. Therefore, they can be separated by fractional distillation, although it may require a highly efficient column.[9][10][11]
Q: What are the likely lower and higher boiling impurities I should expect?
A:
-
Lower Boiling: Unreacted 1,2-dimethylcyclopentane (boiling points for isomers are in the range of 90-100°C).
-
Higher Boiling: Polychlorinated byproducts such as dichloro-1,2-dimethylcyclopentane will have significantly higher boiling points.
Q: Is vacuum distillation recommended for this compound?
A: While this compound has a moderate boiling point, vacuum distillation can be advantageous if you are concerned about thermal decomposition, although this is less of a concern for simple alkyl halides compared to more complex molecules. It will lower the boiling point, which can also help in separating it from less volatile impurities.
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound from unreacted starting material and isomeric byproducts.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Boiling chips
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed.
-
Place a few boiling chips in the round-bottom flask.
-
Fill the distilling flask no more than two-thirds full with the crude this compound.
-
-
Distillation Process:
-
Begin heating the distilling flask gently with the heating mantle.
-
Observe the condensation ring as it slowly ascends the fractionating column. A slow ascent is crucial for good separation.[7]
-
Monitor the temperature at the distillation head. The temperature should hold steady as the first fraction (likely unreacted 1,2-dimethylcyclopentane) begins to distill.
-
Collect this low-boiling fraction in a separate receiving flask.
-
-
Collection of the Main Fraction:
-
Once the low-boiling fraction has been removed, the temperature at the distillation head will begin to rise again.
-
When the temperature stabilizes at the boiling point of this compound (approx. 140°C), change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate. If you are separating diastereomers, you may observe a gradual increase in the boiling point as the composition of the distillate changes. Collect fractions over narrow temperature ranges.
-
-
Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distilling flask to avoid distilling to dryness, which can be hazardous. This residue will contain the higher-boiling polychlorinated byproducts.
-
Allow the apparatus to cool completely before disassembling.
-
Data Presentation:
| Fraction | Expected Boiling Range (°C) | Expected Composition |
| 1 | 90 - 105 | 1,2-dimethylcyclopentane isomers |
| 2 | 138 - 142 | This compound (mixture of diastereomers) |
| Residue | > 150 | Polychlorinated byproducts |
References
- US4874473A, Separation of diastereomers by extractive distillation, Google P
- Can diastereoisomers be separated by fractional distill
- Draw the three stereoisomers of 1,3-dimethylcyclopentane, labeling all three as A, B and C, and..., Homework.Study.com, [Link]
- How can diastereomers be separated class 11 chemistry CBSE, Vedantu, [Link]
- Use of fractional distillation in organic chemistry, Chemistry Stack Exchange, [Link]
- Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane, Organic Chemistry Tutor, [Link]
- Purification: Fractional Distillation, University of Rochester Department of Chemistry, [Link]
- This compound, PubChem, [Link]
- Cyclopentane, 1,2-dimethyl-, cis-, NIST WebBook, [Link]
- Cyclopentane, 1,3-dimethyl-, cis-, NIST WebBook, [Link]
- Chiral and Achiral Compounds Purific
- 1,2-Dimethylcyclopropane, Wikipedia, [Link]
- Treating 1-methyl-1-vinylcyclopentane with HCl gives mainly 1-chloro-1,2-dimethyl, Chegg.com, [Link]
- The Secrets to Mastering Chiral Chromatography, Rotachrom Technologies, [Link]
- Chlorination of Other Alkanes, Chemistry LibreTexts, [Link]
- Chlorination of Alkanes (AQA A Level Chemistry): Revision Note, Save My Exams, [Link]
- Free Radical Chlorination of Alkanes, Master Organic Chemistry, [Link]
- Innovations in Chiral Purification: Exploring Techniques and Future Potential, Rotachrom Technologies, [Link]
- Halogenation of Alkanes, Chemistry LibreTexts, [Link]
- Chlorination of Alkanes, AQA A-Level Chemistry, [Link]
- How many monochlorination products could be obtained from the radical chlorination of methyl cyclopentane? (Disregard stereoisomers.), Homework.Study.com, [Link]
- Chemical Properties of Cyclopentane, 1-chloro-1-methyl, Cheméo, [Link]
- Chiral Purification of Volatile Flavors and Fragrances by SFC, Waters Corpor
- 1-Chloro-1,2-dimethylcyclohexane, PubChem, [Link]
- 5.
- Compare Boiling Point of Isomers, A Level H2 Chemistry, [Link]
- Simple and fractional distill
- 3.5: Properties of Alkanes, Chemistry LibreTexts, [Link]
- distill
- 2020 P1 Q4 - Compare Boiling Points of C5H12 Isomers, A Level H2 Chemistry, [Link]
- Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry), Allery Chemistry, [Link]
- Boiling Point of Organic Compounds, The Organic Chemistry Tutor, [Link]
- Boiling points of organic compounds, Khan Academy, [Link]
Sources
- 1. Buy this compound (EVT-14727882) | 61042-06-6 [evitachem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 10. homework.study.com [homework.study.com]
- 11. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stereoselective Synthesis of 1,2-Disubstituted Cyclopentanes
Welcome to the technical support center for the stereoselective synthesis of 1,2-disubstituted cyclopentanes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable five-membered ring systems with high stereocontrol. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your synthetic endeavors.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
The synthesis of 1,2-disubstituted cyclopentanes is often plagued by challenges in controlling diastereoselectivity and enantioselectivity. This section provides a question-and-answer-based troubleshooting guide for issues that frequently arise during key synthetic transformations.
Issue 1: Poor Diastereoselectivity in Organocatalytic Michael Addition/Annulation
Question: "I am attempting a proline-catalyzed Michael addition of a ketone to a nitro-alkene, followed by an intramolecular cyclization to form a 1,2-disubstituted cyclopentane, but I'm obtaining a nearly 1:1 mixture of diastereomers. How can I improve the anti/syn ratio?"
Root Cause Analysis & Solutions:
The diastereoselectivity in such organocatalytic reactions is governed by the transition state geometry, which is influenced by a multitude of factors including the catalyst, solvent, temperature, and substrate structure.
-
Catalyst Choice & Loading: While L-proline is a common choice, its derivatives can offer superior stereocontrol. For instance, diarylprolinol silyl ethers are known to provide higher diastereo- and enantioselectivity in many cases by creating a more sterically hindered and defined chiral environment. Consider screening a small library of proline derivatives. Increasing catalyst loading (from 5 mol% to 20-30 mol%) can sometimes favor the desired transition state, but may also lead to solubility issues or side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent are critical. Aprotic, non-polar solvents like toluene or chloroform often provide better stereoselectivity compared to polar, protic solvents which can interfere with the hydrogen bonding interactions essential for the catalytic cycle. It is advisable to perform a solvent screen.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this will also decrease the reaction rate, so a balance must be found.
-
Substrate Sterics: The steric bulk of both the ketone and the nitro-alkene substituents plays a crucial role. If synthetically feasible, increasing the steric hindrance of the substituents can amplify the facial bias in the transition state, leading to improved diastereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric [3+2] Cycloadditions
Question: "My palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an electron-deficient alkene is giving the desired cyclopentane product, but with very low enantiomeric excess (<30% ee). I'm using a standard chiral phosphine ligand. What's going wrong?"
Root Cause Analysis & Solutions:
Low enantioselectivity in such transition-metal-catalyzed reactions often points to issues with the chiral ligand's ability to effectively control the facial selectivity of the incoming substrate, or potential background uncatalyzed reactions.
-
Ligand Choice is Paramount: The "standard" chiral phosphine ligand may not be optimal for your specific substrate combination. The bite angle, steric bulk, and electronic properties of the ligand are critical. For Pd-catalyzed TMM cycloadditions, ligands like (R,R)-Trost ligand or (S)-SEGPHOS have shown success, but the best choice is often substrate-dependent. A thorough ligand screening is the most crucial step.
-
Pre-catalyst Activation and Reaction Concentration: Ensure the active Pd(0) catalyst is properly generated. Incomplete reduction of a Pd(II) precatalyst can lead to competing, non-enantioselective pathways. Running the reaction at a higher concentration can sometimes favor the intramolecular, stereochemistry-determining step over intermolecular side reactions.
-
Additive Effects: Certain additives can act as co-catalysts or scavengers, improving the catalytic cycle's efficiency and stereoselectivity. For instance, the addition of a Lewis acid might enhance the reactivity of the acceptor alkene, leading to a more ordered transition state.
Experimental Protocol: Ligand Screening for a Pd-Catalyzed [3+2] Cycloaddition
-
Setup: In a glovebox, prepare a stock solution of the Pd precatalyst (e.g., Pd₂(dba)₃).
-
Array Preparation: In an array of reaction vials, add the TMM precursor (1.0 eq) and the alkene acceptor (1.2 eq).
-
Ligand Addition: To each vial, add a different chiral phosphine ligand (e.g., L1, L2, L3... at 2.5 mol% per Pd atom).
-
Initiation: Add the Pd precatalyst stock solution (e.g., 1 mol% Pd) to each vial, followed by the anhydrous solvent.
-
Reaction: Stir the reactions at the desired temperature for 24 hours.
-
Analysis: Quench the reactions, purify the products via column chromatography, and determine the yield and enantiomeric excess (by chiral HPLC or SFC) for each ligand.
Data Summary Table:
| Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Ligand A | Toluene | 25 | 85 | 28 |
| Ligand B | THF | 25 | 70 | 65 |
| Ligand C | DCM | 0 | 92 | 95 |
| Ligand D | Toluene | 0 | 55 | 88 |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a substrate-controlled and a catalyst-controlled strategy for achieving stereoselectivity?
Answer: The choice depends on the availability of chiral starting materials and the desired flexibility of the synthetic route.
-
Substrate-controlled strategies are ideal when a chiral starting material is readily available and inexpensive (e.g., from the chiral pool). The inherent chirality of the substrate directs the stereochemical outcome of subsequent reactions. This approach is often robust and predictable.
-
Catalyst-controlled strategies (using chiral catalysts or reagents) are more versatile. They allow for the use of achiral starting materials to access either enantiomer of the product simply by choosing the corresponding enantiomer of the catalyst. This is highly advantageous in drug development for accessing enantiomeric pairs for biological testing.
Decision Logic:
Caption: Decision tree for choosing a stereocontrol strategy.
Q2: What are the main advantages of using desymmetrization reactions for synthesizing 1,2-disubstituted cyclopentanes?
Answer: Asymmetric desymmetrization of meso-compounds is a powerful strategy that offers several advantages. Starting with a symmetrical, achiral precursor that already contains the cyclopentane ring, a chiral catalyst can selectively modify one of two enantiotopic groups, generating a chiral product with high enantiomeric excess. The key benefits are:
-
High Stereocontrol: It's often easier to achieve high ee because the catalyst only needs to distinguish between two enantiotopic positions within the same molecule.
-
Convergent Synthesis: The core ring structure is pre-formed, simplifying the overall synthetic route.
-
Access to Multiple Stereocenters: This method can set one or more stereocenters in a single, highly efficient step.
Q3: My reaction is sluggish and gives low conversion. Besides temperature, what are the first things to check?
Answer: For low conversion issues, systematically check the following:
-
Reagent Purity: Impurities in starting materials or solvents can poison catalysts or lead to side reactions. Re-purify starting materials if necessary. Ensure solvents are rigorously dried, as water is a common catalyst inhibitor.
-
Catalyst Activity: If using a transition metal catalyst, ensure it was stored correctly (e.g., under inert atmosphere) and is not degraded. For organocatalysts, check for potential decomposition.
-
Inert Atmosphere: Many catalytic systems are sensitive to oxygen. Ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Concentration: Reactions that are too dilute may proceed slowly. Try increasing the concentration, but be mindful of potential solubility issues or bimolecular side reactions.
References
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
- Trost, B. M., & Toste, F. D. (1998). A New Catalyst for the Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Electron-Deficient Olefins. Journal of the American Chemical Society, 120(35), 9074-9075. [Link]
- Pellissier, H. (2003). Asymmetric desymmetrization of meso-compounds. Tetrahedron, 59(42), 8291-8327. [Link]
Technical Support Center: Managing Rearrangement Reactions of 1-Chloro-1,2-dimethylcyclopentane
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-chloro-1,2-dimethylcyclopentane. This document provides in-depth troubleshooting advice and validated protocols to help you navigate and control the inherent challenge of carbocation rearrangements in your synthetic workflows. Our goal is to empower you with the mechanistic understanding and practical tools necessary to achieve your desired substitution or elimination products with high fidelity.
Section 1: The Root Cause: Understanding the Inherent Instability
Before troubleshooting, it's crucial to understand the fundamental chemical principles driving the undesired side reactions. This compound is a tertiary alkyl halide, a class of compounds notorious for reacting via mechanisms that involve carbocation intermediates, namely Sₙ1 and E1.[1][2] The formation of this carbocation is the pivotal event that opens the door to structural rearrangements.
Q: Why is this compound so prone to rearrangement?
A: The tendency to rearrange is dictated by the drive to form a more stable carbocation intermediate. Upon departure of the chloride leaving group, an initial tertiary carbocation is formed. This carbocation is positioned on a five-membered ring adjacent to a quaternary carbon. This specific structural arrangement presents an energetically favorable opportunity for a 1,2-methyl shift.[3][4] Such a shift transforms the initial tertiary carbocation into a different, but still tertiary, carbocation, leading to a rearranged molecular skeleton.
Furthermore, carbocations on or adjacent to small, strained rings like cyclopentane can undergo ring expansion to form larger, less strained rings, such as cyclohexane.[5][6] This process is driven by the relief of angle and torsional strain, providing a powerful thermodynamic incentive for rearrangement.[5][7]
Visualizing the Rearrangement Pathways
The following diagram illustrates the primary rearrangement mechanisms that compete with the desired substitution (Sₙ1) and elimination (E1) reactions.
Caption: Carbocation formation and subsequent rearrangement pathways.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions grounded in mechanistic principles.
Problem 1: "My Sₙ1 reaction with a weak nucleophile (e.g., ethanol) is producing a complex mixture of rearranged ethers and multiple alkenes. How can I favor the desired, non-rearranged ether?"
Causality: This outcome is a classic sign that the reaction conditions are promoting both rearrangement and E1 elimination. Higher temperatures significantly favor elimination over substitution because elimination reactions result in an increase in the number of molecules, which is entropically favored.[8][9] Furthermore, allowing the carbocation intermediate to exist for a prolonged period in a weakly nucleophilic solvent provides more opportunity for the rearrangement to occur.
Solutions:
-
Drastically Reduce the Temperature: The activation energy for rearrangement is often higher than for nucleophilic attack. Performing the reaction at low temperatures (e.g., 0 °C to -20 °C) kinetically disfavors both rearrangement and elimination pathways.[8][10] The Sₙ1 reaction will be slower, but cleaner.
-
Solvent Choice: While a polar protic solvent is necessary for an Sₙ1 reaction to stabilize the carbocation, its nucleophilicity matters.[11][12] Using a solvent that is also the nucleophile (a solvolysis reaction) is common. However, the solvent's ability to stabilize the carbocation can influence the reaction outcome.
-
Consider a More Nucleophilic Anion: While classic Sₙ1 conditions use weak, neutral nucleophiles, you could introduce a salt with a weakly basic but more nucleophilic anion (e.g., sodium azide). This can sometimes trap the carbocation faster than it can rearrange, though this shifts the reaction characteristics away from a pure Sₙ1 mechanism.
Problem 2: "I'm trying to synthesize 1,2-dimethylcyclopentene via elimination, but my primary product is a rearranged cyclohexene derivative."
Causality: This indicates your elimination is proceeding through an E1 mechanism. The formation of the carbocation intermediate is allowing for the thermodynamically favorable ring expansion to occur before the proton is removed to form the double bond.[5][13] Using a weak base and/or high heat strongly favors the E1 pathway.[14][15]
Solution: Force an E2 Mechanism
The most effective way to prevent rearrangement during an elimination reaction is to bypass the carbocation intermediate entirely. This is achieved by using conditions that favor a concerted E2 mechanism.
-
Use a Strong, Bulky, Non-Nucleophilic Base: A base like potassium tert-butoxide (KOtBu) in a solvent like tert-butanol is ideal. Its steric bulk prevents it from acting as a nucleophile (which is disfavored at a tertiary center anyway), and its strength is sufficient to deprotonate an adjacent carbon in a single, concerted step with the departure of the chloride. This E2 pathway does not involve a carbocation, thus precluding any possibility of rearrangement.[1]
Section 3: Validated Experimental Protocols
Here we provide step-by-step methodologies designed to minimize rearrangement reactions.
Protocol A: Maximizing Sₙ1 Product (Substitution)
This protocol aims to produce the direct substitution product (e.g., 1-ethoxy-1,2-dimethylcyclopentane) by kinetically controlling the reaction.
-
Setup: Place a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet under a positive pressure of inert gas.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous ethanol (20 volumes).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. For more sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary, although reaction times will be significantly longer.
-
Reaction Monitoring: Stir the reaction at the reduced temperature. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography to isolate the desired non-rearranged ether from any minor elimination or rearranged byproducts.
Protocol B: Forcing a Clean E2 Elimination
This protocol is designed to produce 1,2-dimethylcyclopentene by avoiding a carbocation intermediate.
-
Setup: In a flame-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add potassium tert-butoxide (1.5 eq).
-
Solvent Addition: Add anhydrous tert-butanol via cannula under nitrogen.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous tert-butanol and add it dropwise to the stirring base solution at room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to a mild reflux (approx. 83 °C) to ensure the reaction goes to completion. The E2 reaction is generally fast, but gentle heating can overcome any activation barrier.
-
Monitoring & Workup: Monitor the reaction by GC-MS for the formation of the desired alkene and the consumption of the alkyl halide. After completion, cool to room temperature, and carefully quench with water.
-
Extraction & Purification: Extract the product with pentane (3x). Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the volatile alkene product.
Section 4: Data Summary: Controlling Reaction Pathways
The following table summarizes how experimental variables can be tuned to favor a desired outcome.
| Variable | Condition | Favored Pathway(s) | Outcome & Rationale |
| Temperature | Low (-20 °C to 25 °C) | Sₙ1 | Favors substitution. Kinetically suppresses higher-energy elimination and rearrangement pathways.[10][16] |
| High (>50 °C) | E1, Rearrangement | Favors elimination due to entropy. Provides activation energy for rearrangement.[8][14] | |
| Base/Nucleophile | Weak & Neutral (H₂O, ROH) | Sₙ1 / E1 | Promotes carbocation formation, making rearrangement possible.[15] |
| Strong & Hindered (KOtBu) | E2 | Forces a concerted mechanism, completely avoiding the carbocation and thus rearrangement.[1] | |
| Strong & Unhindered (NaOEt) | E2 | Also forces an E2 mechanism, but may be more competitive if Sₙ2 were possible (it is not here). | |
| Solvent | Polar Protic (H₂O, ROH) | Sₙ1 / E1 | Necessary to stabilize the ionic transition state and carbocation intermediate.[11][12] |
| Polar Aprotic (DMSO, DMF) | Disfavors Sₙ1/E1 | Does not effectively solvate the leaving group anion to promote carbocation formation. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I completely eliminate rearrangement in an Sₙ1 reaction?
-
A: It is extremely difficult to eliminate it completely. Carbocation rearrangements are very fast, often with low activation barriers.[17] The best approach is to minimize it by using low temperatures to the point where the desired reaction proceeds at an acceptable rate while the rearrangement is kinetically suppressed.
-
-
Q: Are there alternative synthetic routes to 1,2-dimethylcyclopentene that avoid this problem?
-
A: Yes. A highly effective alternative is the dehydration of 1,2-dimethylcyclopentanol. Using a reagent like phosphorus oxychloride (POCl₃) in pyridine often proceeds via an E2-like mechanism where a phosphate ester intermediate is eliminated without the formation of a free carbocation, thus yielding the desired alkene cleanly.[18]
-
-
Q: How does stereochemistry play a role?
-
A: Since Sₙ1 and E1 reactions proceed through a planar sp²-hybridized carbocation, any stereochemical information at the reaction center is lost.[3][8] If the starting material is chiral, an Sₙ1 reaction will lead to a racemic mixture of substitution products. The stereochemistry of the adjacent methyl group, however, will be retained.
-
References
- Master Organic Chemistry. (2012, November 8). Comparing the E1 vs SN1 Reactions. [Link]
- Homework.Study.com. (n.d.).
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]
- Chemistry Stack Exchange. (2015, July 27).
- Vrček, V., Saunders, M., & Kronja, O. (n.d.). Rearrangement Pathways of Five-Membered Ring Enlargement in Carbocations: Quantum Chemical Calculations and Deuterium Kinetic Isotope Effects.
- Chemistry LibreTexts. (2023, October 1). 2.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
- YouTube. (2020, July 10). Carbocation Rearrangements | Organic Chemistry Lessons. [Link]
- Quora. (2018, December 12). Why does the SN1/E1 reaction of tertiary alkyl halides favor the substitution product?[Link]
- Wikipedia. (n.d.). SN1 reaction. [Link]
- University of Illinois Springfield. (n.d.). RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. [Link]
- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]
- Richard, J. P., Szymanski, P., & Williams, K. B. (n.d.). Solvent Effects on Carbocation−Nucleophile Combination Reactions.
- Chemistry LibreTexts. (2023, January 22).
- Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. [Link]
- Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
- Chemistry Stack Exchange. (2015, April 29).
- Filo. (2025, October 28). Treating 1-methyl-1-vinylcyclopentane with HCl gives mainly 1-chloro-1,2-dimethylcyclohexane. [Link]
- Chemistry LibreTexts. (2020, May 30). 7.
- Master Organic Chemistry. (2012, December 19).
- Student Doctor Network Forums. (2012, January 24).
- YouTube. (2023, March 18).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. SN1 reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Treating 1-methyl-1-vinylcyclopentane with HCl gives mainly 1 -chloro-1,2.. [askfilo.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. studley.ai [studley.ai]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. homework.study.com [homework.study.com]
Technical Support Center: Optimization of Nucleophilic Substitution Reactions
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find in-depth answers to common challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Sₙ2 reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: A slow Sₙ2 reaction is a common issue that can often be traced back to several key factors. The Sₙ2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][2][3] The rate of this reaction is sensitive to steric hindrance, the strength of the nucleophile, the quality of the leaving group, and the solvent.[3][4]
-
Troubleshooting Steps:
-
Evaluate the Nucleophile: Strong, negatively charged nucleophiles are optimal for Sₙ2 reactions.[5][6] If you are using a neutral nucleophile, consider its conjugate base (e.g., using NaOH instead of H₂O). Also, ensure your nucleophile is not overly bulky.
-
Solvent Choice is Critical: Polar aprotic solvents such as acetone, DMSO, or DMF are ideal for Sₙ2 reactions.[6][7] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[7][8] Polar protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[3][9][10]
-
Assess the Leaving Group: A good leaving group is a weak base that is stable in solution.[11][12] For halides, the reactivity order is I > Br > Cl > F.[12] If you are using a poor leaving group (e.g., -OH, -OR), it may need to be converted to a better one, such as a tosylate or mesylate.[1]
-
Consider the Substrate: Sₙ2 reactions are highly sensitive to steric hindrance at the reaction center.[2][3][13] The order of reactivity for alkyl halides is methyl > primary > secondary. Tertiary halides generally do not undergo Sₙ2 reactions due to steric hindrance.[2][14][15]
-
Q2: I am observing a significant amount of elimination byproducts in my substitution reaction. How can I favor substitution over elimination?
A2: The competition between substitution and elimination is a classic challenge in organic synthesis. Elimination reactions (E1 and E2) often compete with nucleophilic substitution (Sₙ1 and Sₙ2).
-
Key Considerations to Favor Substitution:
-
Nucleophile/Base Properties: To favor substitution, use a good nucleophile that is a weak base. Strong, bulky bases (e.g., tert-butoxide) are more likely to abstract a proton and promote elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can often minimize the formation of elimination byproducts.
-
Substrate Structure: For secondary and tertiary substrates, the risk of elimination is higher. With secondary halides, using a weak base as the nucleophile can favor the Sₙ2 pathway. For tertiary halides, where Sₙ1 and E1 are competitive, using a non-basic nucleophile in a polar protic solvent at low temperatures can favor Sₙ1.
-
Q3: My Sₙ1 reaction is giving a low yield. What are the critical parameters to optimize?
A3: Low yields in Sₙ1 reactions often stem from issues with carbocation stability, solvent choice, or the leaving group. The Sₙ1 reaction proceeds through a carbocation intermediate in a two-step mechanism.[1][16]
-
Optimization Strategies:
-
Substrate and Carbocation Stability: The rate-determining step of an Sₙ1 reaction is the formation of the carbocation.[13][17] Therefore, substrates that form more stable carbocations will react faster. The stability order is tertiary > secondary > primary.[5][14][17] Primary alkyl halides will generally not undergo Sₙ1 reactions.[5]
-
Solvent Effects: Polar protic solvents like water, alcohols, and acetic acid are essential for Sₙ1 reactions.[6][9][10] They facilitate the reaction in two ways: by stabilizing the carbocation intermediate through solvation and by assisting in the departure of the leaving group.[8][9][10][18]
-
Leaving Group: A good leaving group is crucial for the initial ionization step. As with Sₙ2 reactions, weaker bases make better leaving groups.[19][13]
-
Troubleshooting Guides
Guide 1: Poor Yield in Sₙ2 Reactions
This guide provides a systematic approach to troubleshooting and optimizing bimolecular nucleophilic substitution reactions.
Experimental Protocol: Optimizing a Sluggish Sₙ2 Reaction
-
Initial Assessment:
-
Reaction: Alkyl Halide + Nucleophile → Substituted Product
-
Observation: Low conversion to product after the expected reaction time.
-
-
Step-by-Step Troubleshooting:
-
Step 1: Solvent Exchange. If the reaction is being run in a protic solvent, switch to a polar aprotic solvent.
-
Procedure: Dissolve the substrate in an equivalent volume of dry DMSO or DMF. Add the nucleophile and monitor the reaction progress by TLC or GC/MS.
-
-
Step 2: Enhance Nucleophilicity. If using a neutral nucleophile, consider deprotonation to form its more nucleophilic conjugate base.
-
Procedure: If using an alcohol (ROH) as a nucleophile, pre-treat it with a non-nucleophilic base like sodium hydride (NaH) to generate the more reactive alkoxide (RO⁻).
-
-
Step 3: Improve the Leaving Group. If the leaving group is poor (e.g., -OH), convert it to a better leaving group.
-
Procedure: Convert an alcohol to a tosylate by reacting it with tosyl chloride (TsCl) in the presence of pyridine. The resulting tosylate is an excellent leaving group.
-
-
Guide 2: Unwanted Elimination Byproducts
This guide outlines strategies to minimize the formation of alkenes in your substitution reactions.
Decision-Making Workflow for Minimizing Elimination
Caption: Troubleshooting workflow for reducing elimination byproducts.
Advanced Topic: Transition-Metal Catalysis
For challenging substrates, such as unactivated secondary and tertiary alkyl electrophiles, classical Sₙ1 and Sₙ2 reactions may not be efficient.[20][21] In recent years, transition-metal catalysis has emerged as a powerful alternative.[20][21] These reactions often proceed through radical intermediates, offering different reactivity and selectivity profiles.[20][22][23] Nickel and palladium complexes are commonly used to catalyze such transformations, expanding the scope of nucleophilic substitution.[21][22][24]
Data Summary Tables
Table 1: Common Solvents for Nucleophilic Substitution
| Solvent | Type | Favored Mechanism | Rationale |
| Water (H₂O) | Polar Protic | Sₙ1 | Stabilizes carbocation intermediates.[9][10] |
| Methanol (CH₃OH) | Polar Protic | Sₙ1 | Good at solvating ions.[9][10] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Sₙ2 | Enhances nucleophilicity.[6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sₙ2 | Increases the rate of Sₙ2 reactions.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | Sₙ2 | Favors Sₙ2 by not solvating the nucleophile strongly.[6] |
Table 2: Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| I⁻ | HI | -10 | Excellent |
| Br⁻ | HBr | -9 | Very Good |
| Cl⁻ | HCl | -7 | Good |
| H₂O | H₃O⁺ | -1.7 | Good |
| CH₃COO⁻ | CH₃COOH | 4.8 | Moderate |
| F⁻ | HF | 3.2 | Poor |
| OH⁻ | H₂O | 15.7 | Very Poor |
Data sourced from various organic chemistry resources.
Reaction Mechanism Diagrams
Sₙ1 Mechanism
Caption: The two-step Sₙ1 mechanism involving a carbocation intermediate.
Sₙ2 Mechanism
Caption: The concerted, one-step Sₙ2 mechanism with a pentavalent transition state.
References
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10).
- NS7. Solvent Effects - aliphatic nucleophilic substitution.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications.
- Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry - Aakash Institute.
- Understanding SN1 vs. SN2 Reactions - ChemTalk.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9).
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.
- Sn1 and Sn2: leaving group (video) - Khan Academy.
- Module 8 - Factors Affecting SN1 and SN2 - Lecture Notes - Scribd.
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | ACS Central Science - ACS Publications. (2017, June 12).
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC - PubMed Central. (2017, June 12).
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes - ResearchGate.
- Nucleophilic substitution reactions: A radical alternative to SN1 and SN2 reactions.
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - Semantic Scholar.
- 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15).
- Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2024, June 24).
- 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13).
- What are the differences between SN1 and SN2 reactions? : r/OrganicChemistry - Reddit. (2021, August 2).
- How to Choose Between SN1 SN2 E1 E2 with Shortcuts & Practice [LIVE Recording]. (2024, November 18).
- answers NUCLEOPHILIC SUBSTITUTION - Chemguide.
- Nucleophilic Substitution and Elimination Guide - ChemComplete.
- Ch 11. Nucleophilic Substitution and Elimination Reactions - CSUSM.
- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31).
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC.
- What is nucleophilic substitution? - Chemguide.
- Nucleophilic substitution - Wikipedia.
- Nucleophilic Substitution Reactions - BITS Pilani.
- Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions | Request PDF - ResearchGate. (2025, August 10).
- Nucleophilic Substitution Reaction - BYJU'S.
- What Makes A Good Leaving Group - Master Organic Chemistry. (2025, March 4).
- 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021, May 24).
- SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons - YouTube. (2020, June 8).
Sources
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 5. Understanding SN1 vs. SN2 Reactions | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 14. youtube.com [youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Khan Academy [khanacademy.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nucleophilic substitution reactions: A radical alternative to SN1 and SN2 reactions - American Chemical Society [acs.digitellinc.com]
- 24. [PDF] Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | Semantic Scholar [semanticscholar.org]
Troubleshooting Guide for Grignard Reactions with Hindered Alkyl Halides
<Technical Support Center
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Grignard reactions involving sterically hindered alkyl halides. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming these common yet complex synthetic hurdles. Our approach is rooted in a deep understanding of reaction mechanisms and practical, hands-on experience.
The Challenge of Steric Hindrance in Grignard Reactions
Steric hindrance presents a significant barrier in Grignard reactions, affecting both the formation of the organomagnesium reagent and its subsequent nucleophilic addition. The bulky nature of hindered alkyl halides, such as tertiary or neopentyl systems, physically obstructs the approach of the alkyl halide to the magnesium surface, slowing down or even preventing the insertion of magnesium into the carbon-halogen bond.[1] This initial step is often the most critical and failure-prone aspect of the reaction.
Furthermore, even if the Grignard reagent is successfully formed, its utility can be compromised. The bulky alkyl group can hinder its approach to electrophiles, particularly sterically congested ketones or aldehydes.[2][3] This can lead to a variety of undesirable side reactions, including enolization of the carbonyl compound or reduction via a hydride transfer mechanism, ultimately diminishing the yield of the desired product.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a hindered alkyl halide (e.g., t-butyl chloride) failing to initiate?
A1: This is the most common issue. The primary reasons are twofold: the steric bulk impeding magnesium insertion and the passivating layer of magnesium oxide (MgO) on the magnesium turnings.[1][6] Even minute traces of water can quench the reaction before it begins.[1]
Troubleshooting Steps:
-
Magnesium Activation: The MgO layer must be removed.[1] See the detailed protocols below for various activation methods.
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and solvents must be scrupulously anhydrous.[1][7]
-
Choice of Halide: Reactivity follows the order I > Br > Cl. If you are using a hindered chloride, switching to the corresponding bromide or iodide can significantly improve initiation.[1]
Q2: My reaction initiated, but the yield of the Grignard reagent is very low. What's happening?
A2: Low yields with hindered substrates are often due to competing side reactions. The two main culprits are:
-
Wurtz Coupling: The formed Grignard reagent reacts with the starting alkyl halide to produce a dimer (R-R).[1][4]
-
Elimination (E2): The Grignard reagent can act as a base, leading to the formation of an alkene.[1]
Optimization Strategies:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction.[1]
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating might be necessary for initiation, excessive heat can favor elimination.[1]
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability, which helps to stabilize the Grignard reagent.[1][8]
Q3: I'm observing the formation of a significant amount of a reduction byproduct instead of my desired alcohol. Why?
A3: This occurs when the Grignard reagent acts as a hydride donor rather than a nucleophile. This is particularly prevalent with sterically hindered Grignard reagents and/or hindered ketones.[2][5] The Grignard reagent transfers a β-hydrogen to the carbonyl carbon through a cyclic six-membered transition state.[2]
Mitigation Tactics:
-
Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can enhance the nucleophilicity of the Grignard reagent and suppress its basicity, favoring addition over reduction.
-
Lower Reaction Temperatures: Performing the addition at lower temperatures (e.g., -78 °C) can increase the selectivity for the desired nucleophilic addition.
Core Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in Grignard reactions with hindered alkyl halides.
Caption: A decision-making workflow for troubleshooting Grignard reactions.
Detailed Experimental Protocols
Protocol 1: Magnesium Activation
The success of a Grignard reaction with a hindered alkyl halide is highly dependent on the activation of the magnesium surface.[1] Below are common and effective methods.
| Activation Method | Reagent/Procedure | Key Indicators of Activation | Advantages | Disadvantages |
| Iodine | Add a single crystal of iodine to the magnesium turnings. Gentle warming can sublime the iodine, coating the surface.[9] | Disappearance of the purple iodine color.[9] | Simple and effective for many substrates.[9] | Can lead to the formation of iodinated byproducts.[9] |
| 1,2-Dibromoethane | Add a small amount (a few drops) to the magnesium suspension.[9] | Evolution of ethylene gas.[9] | Byproducts are volatile and easily removed.[9] | Introduces bromide ions, which may not be desirable in all cases.[9] |
| Diisobutylaluminium Hydride (DIBAL-H) | Add a catalytic amount of DIBAL-H to the magnesium suspension.[9][10] | Gentle bubbling. | Effective at lower temperatures and also acts as a drying agent.[9][10] | Pyrophoric and requires careful handling.[9] |
| Mechanical Activation | Vigorous stirring or grinding of the magnesium turnings under an inert atmosphere.[9][11] | Visual inspection of a fresh, shiny metal surface. | Avoids chemical activators.[9] | May not be sufficient for very unreactive halides.[9] |
Step-by-Step Protocol using Iodine Activation:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place the required amount of magnesium turnings.
-
Activation: Add a few crystals of iodine to the flask. Gently warm the flask with a heat gun until the purple vapor of iodine is observed and coats the magnesium turnings.
-
Cooling: Allow the flask to cool to room temperature under a positive pressure of nitrogen. The magnesium is now activated and ready for use.
Protocol 2: General Procedure for Grignard Formation with a Hindered Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To the flask containing the activated magnesium, add anhydrous THF via a syringe.
-
Initiation: In a separate flame-dried dropping funnel, prepare a solution of the sterically hindered alkyl halide in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension.
-
Observation: The reaction has initiated if you observe gentle bubbling, a slight temperature increase, or a change in the color of the reaction mixture.[1] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction is initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.[1]
Advanced Strategies: Umpolung (Reversal of Polarity)
For particularly challenging substrates where direct Grignard formation is not feasible, an "umpolung" or polarity reversal strategy can be employed.[12][13][14] In this approach, the polarity of the electrophilic carbon in a carbonyl group is inverted to become nucleophilic. While not a direct troubleshooting step for the Grignard reaction itself, it represents a powerful alternative synthetic route. A classic example is the Corey-Seebach reaction using 1,3-dithianes.
Conclusion
Successfully performing Grignard reactions with sterically hindered alkyl halides requires meticulous attention to detail, particularly concerning anhydrous conditions and magnesium activation. Understanding the potential side reactions and implementing strategies to mitigate them is crucial for achieving high yields. By systematically addressing the challenges of initiation and competing reaction pathways, researchers can effectively utilize these powerful carbon-carbon bond-forming reactions in their synthetic endeavors.
References
- Taylor & Francis Online. (n.d.). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes.
- UNL Digital Commons. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (n.d.). Does anyone know the best way to activate magnesium for the grignard reagent?.
- MDPI. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Google Patents. (n.d.). US6197089B1 - Activated magnesium metal.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
- Reddit. (2020, November 26). Hindered Grignard reagents.
- National Center for Biotechnology Information. (n.d.). Umpolung strategies for the functionalization of peptides and proteins.
- Wikipedia. (n.d.). Umpolung.
- PubMed. (2025, December 16). Umpolung Strategy for Ynamide Difunctionalization.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- ACS Publications. (2022, January 14). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- ACS Publications. (n.d.). The Grignard Reagents.
- Chemistry LibreTexts. (2024, July 30). 10.7: Reactions of Alkyl Halides - Grignard Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Umpolung strategies for the functionalization of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Umpolung - Wikipedia [en.wikipedia.org]
- 14. Umpolung Strategy for Ynamide Difunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Chloro-1,2-dimethylcyclopentane
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-Chloro-1,2-dimethylcyclopentane. It addresses common challenges and provides robust, field-proven methodologies to ensure the highest possible product purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed.
-
From 1,2-dimethylcyclopentanol: The most prevalent impurities are various alkene isomers (e.g., 1,2-dimethylcyclopentene, 2,3-dimethylcyclopentene) formed via E1 or E2 elimination pathways.[1][2][3] Unreacted starting alcohol is also a common, more polar impurity.[4]
-
From Free-Radical Chlorination of 1,2-dimethylcyclopentane: This route can produce a complex mixture. Key impurities include unreacted starting alkane, isomeric monochlorinated products (chlorination at different ring positions), and over-chlorinated species such as 1,2-dichloro-1,2-dimethylcyclopentane.[5]
-
General Impurities: Residual acidic (e.g., HCl) or basic catalysts, and solvents used during the reaction or workup are also potential contaminants. The product itself can also degrade via dehydrohalogenation to form alkenes, especially if heated for prolonged periods or exposed to bases.[6][7]
Q2: What is the most effective general-purpose strategy for purifying this compound?
A2: A multi-step approach is typically required. The most robust general strategy involves:
-
Aqueous Workup: Neutralize acidic impurities with a mild base wash (e.g., saturated sodium bicarbonate solution) and remove water-soluble byproducts with a brine wash.[8]
-
Drying: Thoroughly dry the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄ to remove dissolved water, which can interfere with distillation and analysis.
-
Fractional Distillation: This is the primary workhorse for purification, separating the target compound from impurities with significantly different boiling points, such as unreacted starting materials, solvents, and dichlorinated byproducts.[9]
-
Chromatography (if needed): If distillation fails to resolve close-boiling isomers or remove tenacious impurities, preparative gas chromatography (GC) or column chromatography on silica gel can be employed.[10][11]
Q3: How can I reliably assess the purity of my final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile, thermally stable compounds like this compound.[12][13]
-
GC provides quantitative data on purity (typically by area percent normalization) and resolves the product from various impurities.
-
MS provides mass fragmentation patterns that confirm the identity of the main peak as your target compound and helps in the structural elucidation of unknown impurities by library matching (e.g., NIST).[13] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine absolute purity against a certified internal standard.[12]
Q4: What are the stability and storage considerations for this compound?
A4: Tertiary alkyl halides like this compound are susceptible to both Sₙ1 substitution and E1 elimination reactions.[3][7] To minimize degradation:
-
Storage: Store in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Bases: Contact with bases (even weak ones) can promote elimination to form alkene impurities.
-
Avoid Heat: Prolonged exposure to high temperatures can also accelerate decomposition.
Troubleshooting Guide
Issue 1: My NMR/GC-MS analysis shows persistent alkene impurities even after distillation.
Cause: Alkenes, particularly 1,2-dimethylcyclopentene, can have boiling points very close to the parent alkyl halide, leading to co-distillation. They may also form during distillation if the temperature is too high or if basic/acidic residues are present.
Solution:
-
Chemical Wash: Before distillation, gently wash the crude product with a dilute, cold solution of potassium permanganate (KMnO₄). The permanganate will selectively oxidize the alkene's double bond to a diol, which is non-volatile and easily separated during distillation. Caution: This reaction can be exothermic; perform it with cooling.
-
Acidic Wash: Alternatively, a wash with cool, concentrated sulfuric acid can polymerize the alkenes, rendering them non-volatile. This method is aggressive and should be used cautiously to avoid degrading the desired product.
-
Optimize Distillation: Ensure your distillation apparatus is efficient (e.g., using a vacuum-jacketed Vigreux column) and that the heating is gentle and uniform to minimize thermal decomposition. Consider vacuum distillation to lower the required temperature.
Issue 2: My final product is contaminated with the starting alcohol (1,2-dimethylcyclopentanol).
Cause: The starting alcohol has a higher boiling point than the alkyl halide due to hydrogen bonding, but it can be difficult to separate completely if present in large amounts. It is also more polar.
Solution:
-
Water Wash: Perform several vigorous washes with water or brine. The polar alcohol has some water solubility, while the alkyl halide does not. This can reduce the alcohol content significantly before distillation.
-
Column Chromatography: If distillation is ineffective, flash column chromatography is an excellent alternative. The nonpolar this compound will elute quickly with a nonpolar solvent (e.g., hexanes), while the more polar alcohol will be retained on the silica gel.[10]
Issue 3: Fractional distillation is not separating my product from an unknown impurity.
Cause: The impurity is likely an isomer with a very similar boiling point and polarity, such as a positional isomer from a free-radical chlorination reaction.
Solution:
-
High-Efficiency Distillation: Use a more efficient distillation column, such as a spinning band distillation apparatus, which offers a much higher number of theoretical plates.
-
Preparative Chromatography: This is the most effective solution for separating close-boiling isomers.
-
Preparative Gas Chromatography (Prep-GC): Ideal for thermally stable, volatile compounds. It can provide very high resolution.[14]
-
High-Performance Liquid Chromatography (HPLC): Using a normal-phase column (e.g., silica) or a specialized column (like a PFP column) can often resolve isomers that are difficult to separate otherwise.[11][15]
-
Data & Methodologies
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Estimated) | Key Differentiating Property |
|---|---|---|---|---|
| This compound | C₇H₁₃Cl | 132.63 | 145 - 155 | Target Compound |
| 1,2-Dimethylcyclopentane | C₇H₁₄ | 98.20 | ~99 | Lower boiling point |
| 1,2-Dimethylcyclopentene | C₇H₁₂ | 96.19 | ~95 | Lower boiling point; reactive to KMnO₄ |
| 1,2-Dimethylcyclopentanol | C₇H₁₄O | 114.19 | ~157 | Higher boiling point; polar; H-bonding |
| 1,2-Dichloro-1,2-dimethylcyclopentane | C₇H₁₂Cl₂ | 167.07 | >180 | Much higher boiling point |
Note: Experimental boiling points for some of these specific compounds are not widely published; values are estimated based on similar structures and are for comparative purposes.[16][17][18]
Experimental Protocols
Protocol 1: Standard Purification via Aqueous Workup and Fractional Distillation
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If a concentrated organic solution, dilute with a suitable solvent like diethyl ether or dichloromethane to facilitate separation.
-
Neutralization: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first, then stopper and shake, venting frequently to release CO₂ pressure. Separate the organic layer.
-
Washing: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride (brine) solution to aid in breaking emulsions and removing residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes until the liquid is clear.
-
Filtration & Concentration: Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Distillation: Assemble a fractional distillation apparatus. Heat the flask gently using a heating mantle. Discard the initial low-boiling fraction (forerun). Collect the fraction that distills at a stable temperature corresponding to the expected boiling point of the product.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute sample of the purified product (~1000 ppm) in a high-purity solvent such as hexane or dichloromethane.[13]
-
Instrumentation (Typical Conditions):
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C with a split ratio of 50:1.
-
Oven Program: Initial temp 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
MS Detector: Scan range m/z 40-350, using Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Calculate purity by the area percent report. Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
Visualizations
Diagram 1: General Purification Workflow
Caption: Logical workflow for the purification and analysis of this compound.
Diagram 2: Impurity Origins based on Synthesis Route
Caption: Relationship between synthetic precursors and common resulting impurities.
References
- Vertex AI Search. (n.d.). Preparing Alkenes: A Preview of Elimination Reactions. Retrieved January 8, 2026.
- D'Hondt, E., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry.
- Chemistry Steps. (n.d.). Alkyl Halides to Alkenes.
- NC State University Libraries. (n.d.). 8.1 Preparing Alkenes: A Preview of Elimination Reactions.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
- Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved January 8, 2026.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [Link]
- BenchChem. (n.d.).
- Scribd. (n.d.). Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin. Retrieved January 8, 2026.
- PubChem. (n.d.). 1-Chloro-1,2-dimethylcyclohexane.
- Royal Society of Chemistry. (2019).
- Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols.
- NIST. (n.d.). 1-chloro-1,3-dimethylcyclopentane. NIST Chemistry WebBook. [Link]
- BenchChem. (n.d.). Application Note: Gas Chromatography Analysis of 1,1-Dimethylcyclopentane. Retrieved January 8, 2026.
- BenchChem. (n.d.). Analytical methods for detecting impurities in Isobutylcyclopentane. Retrieved January 8, 2026.
- PubChem. (n.d.). 1,2-Dichloro-1,2-dimethylcyclopentane.
- Study.com. (n.d.). Suggest an experimental procedure that could be used to synthesise 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol.
- Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes.
Sources
- 1. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. 8.1 Preparing Alkenes: A Preview of Elimination Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 16. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Chloro-1,2-dimethylcyclohexane | C8H15Cl | CID 13351491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,2-Dichloro-1,2-dimethylcyclopentane | C7H12Cl2 | CID 71399869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Substituted Cyclopentane Derivatives
Welcome to the Technical Support Center for the synthesis and scale-up of substituted cyclopentane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the complex challenges encountered in the laboratory and during process scale-up. The cyclopentane ring is a crucial structural motif in numerous natural products and pharmaceuticals, yet its construction, particularly with stereochemical control, presents significant synthetic hurdles.[1][2] This resource aims to provide both foundational knowledge and advanced, field-proven insights to navigate these challenges effectively.
Section 1: Core Synthetic Strategies & General FAQs
This section addresses fundamental questions regarding the most common and powerful methods for constructing the cyclopentane ring. Understanding the scope and limitations of each strategy is the first step toward successful synthesis and scale-up.
Q1: What are the primary modern strategies for synthesizing substituted cyclopentane rings?
A1: While numerous methods exist, several stand out for their versatility and power[2][3]. The most prominent are:
-
[3+2] Cycloadditions: These reactions involve the coupling of a three-carbon component with a two-carbon component. Metal-catalyzed (e.g., Palladium, Copper) [3+2] cycloadditions of trimethylenemethane (TMM) precursors or allenes with alkenes are particularly effective.[3][4]
-
Pauson-Khand Reaction (PKR): A formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt or rhodium complexes, to form an α,β-cyclopentenone.[5][6] This method is exceptionally powerful for constructing fused bicyclic systems.[5]
-
Nazarov Cyclization: A 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone, usually promoted by a Brønsted or Lewis acid.[7][8] This reaction is highly effective for creating cyclopentenones with defined stereochemistry.[8]
-
Ring-Closing Metathesis (RCM): Using ruthenium-based catalysts (e.g., Grubbs' catalyst), RCM of a 1,6-diene provides a direct route to cyclopentene derivatives.[3]
-
Radical Cyclizations: 5-exo-trig cyclizations of appropriately substituted hexenyl radicals are a reliable method for forming five-membered rings.
-
Michael Addition/Aldol Annulation (Robinson Annulation Variant): While the Robinson annulation classically forms six-membered rings[9][10], a tandem Michael-aldol sequence using 1,4-dicarbonyl precursors or their equivalents can be adapted to form functionalized cyclopentanes.[2]
Q2: We are planning a multi-kilogram scale synthesis. What are the most critical general challenges to anticipate when moving from bench-scale to pilot plant?
A2: Scaling up is rarely a linear process. Several critical factors that are manageable on a small scale can become significant obstacles at a larger scale.[11][12]
-
Heat Transfer and Thermal Management: Exothermic or endothermic reactions are much harder to control in large reactors. Poor heat dissipation can lead to "hot spots," causing side reactions, product decomposition, and a different impurity profile.[12]
-
Mixing Efficiency: Achieving homogeneous mixing in a large volume is challenging. Inefficient stirring can result in localized concentration gradients, leading to incomplete reactions and lower yields.[11][12]
-
Reagent Addition Rates: The rate of adding a reagent, which might be trivial in a flask, becomes critical at scale. A slow addition that works in the lab might be impractically long in production, while a faster rate could trigger an uncontrolled exotherm or side reactions.[11]
-
Phase Changes and Material Handling: Precipitation, crystallization, or off-gassing can behave very differently in large vessels, potentially causing blockages or unsafe pressure buildup.
-
Purification Strategy: Methods like column chromatography that are routine in the lab are often not economically or practically viable for multi-kilogram batches. Developing a scalable purification strategy (e.g., crystallization, distillation, or extraction) is paramount.[11][13]
Section 2: Troubleshooting Guide for Key Cyclopentane Syntheses
This section provides specific, actionable advice for troubleshooting common issues encountered during key cyclopentane-forming reactions.
The Pauson-Khand Reaction (PKR)
The PKR is a cornerstone of cyclopentenone synthesis but is sensitive to reaction conditions and substrate scope.[5][6]
Q: My intermolecular Pauson-Khand reaction is giving very low yields (<20%). The primary observation is the recovery of starting materials and some ill-defined decomposition. What is the likely cause?
A: Low yields in intermolecular PKR often stem from issues with the formation and stability of the key dicobalt hexacarbonyl alkyne complex or inefficient cycloaddition.
Troubleshooting Protocol:
-
Verify Alkyne Complex Formation:
-
Causality: The reaction cannot proceed without the stable formation of the alkyne-Co₂(CO)₆ complex. This is often the rate-limiting step.
-
Action: Before adding the alkene, stir the alkyne with the stoichiometric dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent (e.g., DCM, toluene) for 1-2 hours at room temperature. The solution should change color (typically to a deep red/brown), which can be monitored by TLC or IR spectroscopy (look for the disappearance of the alkyne C≡C stretch and appearance of complex-associated CO bands).
-
-
Assess Alkene Reactivity:
-
Causality: The reactivity of the alkene partner is critical. Strained cyclic alkenes (like norbornene) are highly reactive, while electron-deficient or sterically hindered acyclic alkenes react poorly.[5]
-
Action: If using a less reactive alkene, you may need more forcing conditions. However, a more effective strategy is often to switch to an intramolecular reaction if the molecular design allows, as these are entropically favored and far more efficient.[5]
-
-
Use Promoters/Additives:
-
Causality: The dissociation of a CO ligand from the cobalt complex is often required to allow for alkene coordination. This can be promoted by certain additives.
-
Action: Add N-oxides, such as Trimethylamine N-oxide (TMANO) or cyclohexylamine N-oxide. These agents facilitate the reaction by oxidatively removing a CO ligand from the metal center, opening a coordination site for the alkene. Use with care, as they can also promote decomposition if used in excess or at high temperatures.
-
-
Consider a Catalytic System:
-
Causality: Stoichiometric cobalt reactions can be inefficient and generate significant waste. Modern catalytic protocols often provide better results.
-
Action: Explore using a catalytic amount of a cobalt source (e.g., 5 mol%) under a carbon monoxide atmosphere (a few bars of pressure).[14] Flow chemistry setups have also proven highly effective and scalable for catalytic PKR.[14]
-
The Nazarov Cyclization
A powerful tool for cyclopentenone synthesis, the classic Nazarov cyclization often suffers from requiring harsh, super-stoichiometric acid promoters and can produce regioisomeric mixtures.[15][16]
Q: My Nazarov cyclization of a substituted divinyl ketone is sluggish and requires 5 equivalents of FeCl₃ to proceed, resulting in a low yield of a mixture of regioisomers. How can I improve this?
A: This is a classic challenge. The high acid loading suggests a high activation barrier, and the regioisomerism results from non-selective proton loss from the intermediate oxyallyl cation.[7][16] Modern approaches address this by modifying the substrate or using more sophisticated catalysts.
Troubleshooting Workflow:
Caption: Troubleshooting the Nazarov Cyclization.
Detailed Explanation:
-
Strategy 1: Substrate Modification (Recommended for Scale-Up):
-
Polarization: The most robust solution is to redesign the substrate. Placing an electron-donating group (EDG) on one vinyl arm and an electron-withdrawing group (EWG) on the other creates an electronic bias.[17] This "push-pull" system dramatically lowers the energy barrier to cyclization, allowing the reaction to proceed catalytically with mild Lewis acids like Cu(OTf)₂.[17] This avoids harsh conditions and improves scalability.
-
Silicon-Directed Approach: Placing a trialkylsilyl group (e.g., -SiMe₃) on the β-carbon of one vinyl unit provides excellent regiochemical control.[16] The intermediate oxyallyl cation is stabilized by hyperconjugation with the C-Si bond, leading to exclusive elimination of the silyl group and formation of a single, predictable regioisomer.[16]
-
-
Strategy 2: Promoter Optimization:
-
If substrate modification is not an option, switching to a stronger, non-coordinating Brønsted acid like triflic acid (TfOH) or bistriflimide (Tf₂NH) can sometimes improve reaction rates for unactivated substrates.[17] However, this rarely solves the regioselectivity problem and can be corrosive and expensive at scale.
-
Stereoselectivity Control
Q: We are performing a Michael-initiated ring closure to form a 1,2-disubstituted cyclopentane, but we are getting a nearly 1:1 mixture of diastereomers. How can we control the stereochemistry?
A: Achieving diastereoselectivity in cyclopentane synthesis is a profound challenge, often dictated by subtle energetic differences in transition states.[1] Control requires deliberately introducing steric or electronic bias.
Strategies for Stereochemical Control:
| Strategy | Principle | Application Example & Causality | Expected Outcome |
| Substrate Control | Utilize an existing stereocenter on the substrate to direct the approach of the incoming reagent to one face of the molecule. | A chiral auxiliary attached to the enolate precursor will sterically block one face, forcing the electrophile to attack from the less hindered side. This establishes the relative stereochemistry of the first new center. | High diastereoselectivity (>95:5 d.r.) dependent on the effectiveness of the chiral auxiliary. |
| Reagent Control | Employ a chiral catalyst or reagent that creates a chiral environment around the substrate during the bond-forming event. | Use of a chiral Ti(salen) complex in a formal [3+2] cycloaddition can catalyze the reaction enantioselectively.[3] The chiral ligands on the metal create a constrained environment that favors one transition state geometry over the other. | High diastereo- and enantioselectivity (e.g., >90% ee, >20:1 d.r.).[1] |
| Thermodynamic vs. Kinetic Control | Adjust reaction conditions (temperature, base, solvent) to favor either the fastest-forming (kinetic) product or the most stable (thermodynamic) product. | In an intramolecular aldol cyclization, using a strong, non-nucleophilic base (like LDA) at low temperature (-78 °C) will favor the kinetic enolate and product. Using a weaker base (like NaOMe) at higher temperatures allows for equilibration to the more stable trans-disubstituted product. | Can invert or significantly improve the diastereomeric ratio. |
Section 3: Scale-Up and Purification
Q: We have a robust lab-scale synthesis, but upon scaling to 1 kg, our yield dropped from 85% to 50% and a new, significant impurity appeared. What should we investigate first?
A: This is a classic scale-up problem, almost always pointing to issues with mass and heat transfer.[11][12]
Scale-Up Troubleshooting Protocol:
-
Perform a Calorimetry Study (If Possible):
-
Causality: Understanding the reaction's thermal profile is critical. A reaction that is mildly exothermic in a flask can become a dangerous runaway in a large, jacketed reactor that cannot dissipate heat fast enough.[12]
-
Action: Use a reaction calorimeter (e.g., RC1) to measure the heat flow. This data will inform the maximum safe addition rate and the required cooling capacity of the pilot plant reactor.
-
-
Analyze Mixing and Impurity Formation:
-
Causality: The new impurity is likely formed in "hot spots" or areas of high reagent concentration due to poor mixing.[12]
-
Action: Take samples from different locations in the reactor (if possible) to check for homogeneity. The most common solution is to optimize the stirring parameters (impeller type, speed) and, most importantly, slow down the addition rate of the limiting reagent . This prevents localized concentration spikes.[11]
-
-
Develop a Scalable Purification Method:
-
Causality: Flash chromatography is not a viable primary purification method at the kilogram scale.[11][13]
-
Action: Focus on developing a crystallization or distillation procedure.
-
Crystallization: Screen a wide range of solvents and solvent mixtures to find conditions that provide good recovery and excellent impurity rejection. Monitor purity by HPLC or GC.
-
Vacuum Distillation: If your product is a thermally stable liquid, vacuum distillation is an excellent method for removing non-volatile impurities.[18]
-
-
Experimental Protocol: Scalable Purification via Vacuum Distillation
This protocol is for the purification of a thermally stable, liquid cyclopentane derivative (e.g., a diester) from non-volatile impurities.
-
Setup: Assemble a short-path distillation apparatus suitable for the volume. Ensure all glassware is dry and rated for vacuum. Use a vacuum pump capable of reaching <1 mmHg and a cold trap (dry ice/acetone or liquid nitrogen).
-
Charging the Flask: Charge the crude product into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Degassing: Begin stirring and slowly apply vacuum to degas the crude material. This removes residual volatile solvents which would otherwise cause bumping.
-
Distillation:
-
Once the system is at a stable, low pressure, begin heating the distillation flask gently using an oil bath.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Increase the temperature gradually until the main product fraction begins to distill. Record the vapor temperature and pressure; a stable boiling point indicates a pure fraction is being collected.[18]
-
Self-Validation: Collect fractions and analyze each by GC or ¹H NMR to confirm purity before combining the pure fractions.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
References
- Organic Chemistry Portal. (n.d.). Cyclopentene synthesis.
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
- de Lera, Á. R., & Alcamí, M. (2014). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 114(11), 5947-6013. [Link]
- Davies, H. M. L., & Lian, Y. (2011). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence.
- Ateşin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(1). [Link]
- Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-686. [Link]
- Beaudry, C. M. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Beaudry Research Group, Oregon State University.
- CS Flow Chem. (2018). A catalytic scalable Pauson–Khand reaction in a plug flow reactor.
- Ateşin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(e130). [Link]
- Tius, M. A. (2020). The Nazarov Cyclization. Synform, 2020(03), A43-A49. [Link]
- West, F. G. (2020). New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research, 53(9), 1958-1970. [Link]
- Beilstein Journals. (n.d.). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.
- Stork, G., & Grieco, P. A. (1971). Cyclopentanone ring formation with control of side chain stereochemistry. A simple stereoselective route to the prostaglandins. Journal of the American Chemical Society, 93(18), 4922-4924. [Link]
- Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab, Scripps Research.
- Wikipedia. (n.d.). Pauson–Khand reaction.
- PubMed Central. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 17, 254-288. [Link]
- Wikipedia. (n.d.). Robinson annulation.
- Wang, Y., & Liu, P. (2021). Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction of 1,7-Allenenes with CO for Accessing cis- and trans-5/5 Skeletons. Journal of the American Chemical Society, 143(1), 389-401. [Link]
- Royal Society of Chemistry. (2022). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers, 9(12), 3291-3296. [Link]
- Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples.
- International Journal of Chemical Engineering and Applications. (2017). Solvent Screening for Cyclopentane Purification Based on COSMO-RS. IJCEA, 8(5), 324-328. [Link]
- Organic Chemistry Portal. (n.d.). Robinson Annulation.
- MDPI. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(4), 999. [Link]
- ResearchGate. (n.d.). Robinson Annulation.
- ResearchGate. (n.d.). Optimization of cyclopentane formation.
- Wang, Y., & Liu, P. (2022). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society, 144(1), 389-401. [Link]
- HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- BYJU'S. (n.d.). Robinson Annulation Mechanism.
- Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- ResearchGate. (2022). Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology. Molecules, 27(19), 6701. [Link]
- Agilent. (n.d.). Strategy for Preparative LC Purification.
Sources
- 1. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Cyclopentane synthesis [organic-chemistry.org]
- 4. Cyclopentene synthesis [organic-chemistry.org]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 14. A catalytic scalable Pauson–Khand reaction in a plug flow reactor – CS Flow Chem [csflowchem.com]
- 15. longdom.org [longdom.org]
- 16. thieme.de [thieme.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reaction Pathways of Tertiary Haloalkanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the selective control of reactions involving tertiary haloalkanes, with a specific focus on avoiding the often-undesired E2 elimination pathway. Our goal is to equip you with the mechanistic understanding and practical strategies to favor the desired SN1 substitution outcome in your synthetic endeavors.
Introduction: The Tertiary Haloalkane Dilemma
Tertiary haloalkanes present a unique challenge in synthetic organic chemistry due to the competing nature of SN1, SN2, E1, and E2 reaction pathways. Due to significant steric hindrance around the alpha-carbon, the SN2 pathway is effectively shut down.[1] This leaves a competition primarily between SN1, E1, and E2 mechanisms. While the formation of a stable tertiary carbocation favors unimolecular pathways (SN1 and E1), the use of strong bases can readily promote the bimolecular E2 elimination, leading to the formation of alkenes instead of the desired substitution product.[2] This guide will provide the necessary insights to navigate this complex reactivity landscape.
Frequently Asked Questions (FAQs)
Q1: Why is my tertiary haloalkane undergoing E2 elimination instead of the desired SN1 substitution?
A1: The primary reason for undesired E2 elimination is the presence of a strong base. The E2 mechanism is a concerted, one-step process where a base abstracts a beta-hydrogen at the same time the leaving group departs.[3] Strong bases, such as hydroxides (OH⁻) and alkoxides (RO⁻), are particularly effective at promoting this pathway.[2] In contrast, the SN1 reaction proceeds through a slow, rate-determining step involving the formation of a carbocation, which is then trapped by a nucleophile.[4] If your reagent is a strong base, it will likely favor the kinetically faster E2 pathway over the SN1 pathway.
Q2: What is the role of the base/nucleophile in determining the reaction pathway?
A2: The character of the reagent you use is critical. Reagents can be categorized by their nucleophilicity and basicity:
-
Strong Bases/Strong Nucleophiles (e.g., OH⁻, RO⁻): These will strongly favor the E2 pathway with tertiary haloalkanes.[5]
-
Weak Bases/Good Nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻): These reagents are less likely to abstract a proton and will favor the SN1 pathway by waiting for the carbocation to form and then acting as a nucleophile.[5]
-
Weak Bases/Weak Nucleophiles (e.g., H₂O, ROH): These are ideal for promoting SN1 reactions.[6] They are not basic enough to induce E2 and will act as the nucleophile in a solvolysis reaction.
Q3: How does solvent choice impact the E2/SN1 competition?
A3: Solvent plays a crucial role in stabilizing intermediates and transition states.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are excellent for SN1 reactions. They can hydrogen bond with the leaving group, stabilizing it as it departs, and can also solvate the carbocation intermediate, lowering the activation energy for its formation.[7][8]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are generally favored for SN2 reactions. While they can be used for E2 reactions, polar protic solvents are the standard choice when aiming for an SN1 pathway with a tertiary haloalkane.[9] Using a strong base in a polar aprotic solvent will still strongly favor E2.[10]
Q4: Can temperature be used to control the reaction outcome?
A4: Yes, temperature is a key variable. Elimination reactions (both E1 and E2) are generally favored at higher temperatures.[6][11] This is because elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway. To favor SN1 over E1, it is generally advisable to run the reaction at lower temperatures.[12]
Q5: Are there specific leaving groups that favor SN1 over E2?
A5: While the leaving group's ability affects the rate of both SN1 and E2 reactions (as the C-LG bond breaks in the rate-determining step of both), its influence on the competition is less direct than the choice of base or solvent. A better leaving group (i.e., the conjugate base of a strong acid, like I⁻, Br⁻, or OTs⁻) will accelerate both SN1 and E2 pathways.[13][14] The key to favoring SN1 is not the leaving group itself, but pairing a substrate with a good leaving group with the other optimal conditions for SN1 (weakly basic nucleophile, polar protic solvent, and lower temperature).
Troubleshooting Guides
Guide 1: Optimizing Conditions to Favor SN1 Substitution for a Tertiary Haloalkane
Problem: Your reaction with a tertiary haloalkane is yielding a significant amount of the alkene byproduct, indicating a competing E2 reaction.
Troubleshooting Steps:
-
Assess Your Nucleophile/Base:
-
Issue: You are using a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Solution: Switch to a weak, non-basic nucleophile. For example, if you desire an alcohol product, use water as the solvent and nucleophile (solvolysis). If you need to introduce another functional group, choose a salt with a weakly basic anion, such as sodium iodide (NaI) or sodium azide (NaN₃).[5]
-
-
Evaluate Your Solvent System:
-
Issue: You are using a polar aprotic solvent like DMSO or a non-polar solvent.
-
Solution: Change to a polar protic solvent. Water, ethanol, or a mixture of the two are excellent choices.[15] These solvents will stabilize the carbocation intermediate, favoring the SN1/E1 pathways over the E2 pathway.[7]
-
-
Control the Reaction Temperature:
-
Issue: The reaction is being run at an elevated temperature.
-
Solution: Lower the reaction temperature. Room temperature or below is often sufficient for SN1 reactions of tertiary haloalkanes. This will disfavor the entropy-driven elimination pathway.[12]
-
-
Consider the Concentration of the Nucleophile:
-
Issue: A high concentration of a potentially basic nucleophile is being used.
-
Solution: Since the rate of the SN1 reaction is independent of the nucleophile concentration, you can use a lower concentration of your nucleophile.[4] This can help to minimize any potential for it to act as a base and promote E2.
-
Summary Table: Favorable Conditions for SN1 vs. E2 with Tertiary Haloalkanes
| Factor | Favors SN1 | Favors E2 |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., I⁻, Br⁻, H₂O, ROH) | Strong, often sterically hindered base (e.g., OH⁻, RO⁻, t-BuOK)[2][5] |
| Solvent | Polar protic (e.g., H₂O, EtOH, MeOH)[7] | Can occur in various solvents, often polar aprotic to enhance base strength[10] |
| Temperature | Lower temperatures[11] | Higher temperatures[6] |
| Substrate | Tertiary (stable carbocation)[16] | Tertiary (highly substituted alkene product is stable) |
Visualizing Reaction Pathways
To better understand the decision-making process in selecting the right reaction conditions, the following diagrams illustrate the key concepts.
Diagram 1: Competing SN1 and E2 Pathways for a Tertiary Haloalkane
Caption: Competing SN1 and E2 pathways for a tertiary haloalkane.
Diagram 2: Experimental Decision-Making Workflow
Caption: Workflow for selecting conditions to favor SN1 over E2.
References
- Crunch Chemistry. (2022, April 8). Elimination reactions in halogenoalkanes.
- Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2.
- Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.
- Khan Academy. (n.d.). E2 mechanism: kinetics and substrate.
- CK-12 Foundation. (2023, November 13). Elimination Reaction - Haloalkanes.
- Studley AI. (n.d.). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide.
- Quora. (2017, December 1). Why is tertiary alkyl halide more reactive in an e2 reaction?
- Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Quora. (2022, June 29). How to decide whether a reactant is more of a base or a nucleophile to determine if it undergoes a substitution or elimination reaction.
- The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube.
- Master Organic Chemistry. (2012, November 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate.
- Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
- The Organic Chemistry Tutor. (2020, April 15). 8.4 Part 2: Factors Affecting the E2 Mechanism [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 13). 11.5: Characteristics of the SN1 Reaction.
- Quora. (2023, June 14). In polar protic solvent, do the SN1 and E1 reaction for the same tertiary alkyl halide have equal rates?
- Chemistry Steps. (n.d.). The E2 Reaction Mechanism.
- Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction.
- Chemistry LibreTexts. (2020, May 30). 7.13: Characteristics of the E2 Reaction.
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry LibreTexts. (2023, January 22). E2 Reactions.
- Quora. (2018, August 10). Why is it that in tertiary halides, SN1 reaction is preferred than SN2 reaction, and in tertiary halides, E2 reaction is preferred than SN1?
- Crash Course. (2021, March 4). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23 [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 13). 4.4: Nucleophilic substitution and elimination reactions.
- University of Calgary. (n.d.). Ch 5 : E2 mechanism.
- Scribd. (n.d.). Alkyl Halide Reaction Mechanisms.
- Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
- PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
- Quora. (2018, July 25). Why does an SN1 reaction occur with only tertiary alkyl halide?
- Leah4sci. (2015, January 5). Choosing Between SN1/SN2/E1/E2 Mechanisms [Video]. YouTube.
- The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Master Organic Chemistry. (2011, September 26). The SN1 Reaction Mechanism.
- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
- Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.
- Quora. (2017, June 6). Why do tertiary halogenoalkanes undergo E1 reactions?
- Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?
- savvy-chemist. (2015, May 18). Halogenoalkanes (6) Nucleophilic substitution in tertiary haloalkanes.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studley.ai [studley.ai]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. The E2 Reaction Mechanism [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
Technical Support Center: Temperature Control in the Synthesis of 1-Chloro-1,2-dimethylcyclopentane
Welcome to the technical support center for the synthesis of 1-chloro-1,2-dimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the critical aspect of temperature control in this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.
Introduction: The Critical Role of Temperature
The synthesis of this compound is primarily achieved through the hydrochlorination of 1,2-dimethylcyclopentene. This electrophilic addition reaction proceeds via a carbocation intermediate, a pivotal point where temperature exerts a profound influence on the reaction's yield, purity, and stereochemical outcome. Precise temperature control is not merely a procedural formality but a critical parameter that dictates the success of the synthesis.
Hydrochlorination reactions are typically exothermic, and without proper temperature management, localized heating can lead to a cascade of undesirable side reactions, including carbocation rearrangements and the formation of isomeric impurities.[1] This guide will provide you with the necessary information to navigate these challenges and achieve a high-quality product.
Troubleshooting Guide: Temperature-Related Issues
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, with a specific focus on temperature-related issues.
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to low temperature: The activation energy for the protonation of the alkene may not be reached if the temperature is too low, leading to a sluggish or stalled reaction.[2] | Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS). |
| Evaporation of HCl gas at elevated temperatures: If the reaction is run at too high a temperature, the solubility of HCl gas in the solvent can decrease, reducing its availability for the reaction. | Ensure a closed or well-sealed reaction setup to maintain a positive pressure of HCl. Consider using a solution of HCl in an appropriate solvent rather than bubbling the gas directly at higher temperatures. | |
| Presence of Significant Isomeric Impurities | Carbocation rearrangement at elevated temperatures: Higher temperatures can provide the necessary energy for the initially formed tertiary carbocation to rearrange to other, potentially less stable, carbocations, leading to a mixture of chloroalkane isomers. | Maintain a low reaction temperature, ideally between -10 °C and 10 °C, to minimize the likelihood of carbocation rearrangements. |
| Elimination side reactions at higher temperatures: At elevated temperatures, the carbocation intermediate can undergo elimination (E1) to form various alkenes, which can then undergo further reactions, complicating the product mixture. | Lower the reaction temperature and ensure a sufficient concentration of the chloride nucleophile to favor addition over elimination. | |
| Poor Stereoselectivity (Mixture of cis and trans isomers) | Higher reaction temperature: At higher temperatures, the carbocation intermediate is more likely to be planar and fully solvated, allowing for nucleophilic attack from either face with equal probability, leading to a racemic or diastereomeric mixture.[3] | Conduct the reaction at a lower temperature. Low temperatures can favor the formation of a bridged chloronium-like intermediate or a tight ion pair, which can lead to a higher degree of stereoselectivity (often anti-addition). |
| Runaway Reaction (Uncontrolled Exotherm) | Inadequate cooling during HCl addition: The hydrochlorination of alkenes is an exothermic process. Rapid addition of HCl without sufficient cooling can lead to a rapid increase in temperature.[2] | Add the HCl solution or gas slowly and portion-wise. Ensure the reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Monitor the internal temperature of the reaction closely with a calibrated thermometer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
While the optimal temperature can vary slightly depending on the solvent and scale of the reaction, a general recommendation is to maintain a low temperature, typically between -10 °C and 10 °C . This temperature range helps to minimize side reactions such as carbocation rearrangements and elimination, leading to a higher yield and purity of the desired product.
Q2: How does temperature affect the stereochemistry of the product?
Temperature plays a crucial role in determining the stereochemical outcome. At lower temperatures, the reaction can exhibit higher stereoselectivity, often favoring anti-addition. This is because a lower temperature can promote the formation of a more ordered transition state, such as a bridged chloronium-like intermediate, which blocks one face of the carbocation from nucleophilic attack. At higher temperatures, the carbocation is more likely to be a true planar intermediate, allowing for attack from either side, resulting in a mixture of syn and anti addition products.[3]
Q3: Can I run the reaction at room temperature for convenience?
While running the reaction at room temperature might seem more convenient, it is generally not recommended for this synthesis. Room temperature can provide sufficient energy for carbocation rearrangements to occur, leading to the formation of a mixture of isomeric products and reducing the purity of the desired this compound.
Q4: My reaction is showing a significant exotherm. What should I do?
An uncontrolled exotherm is a safety concern and can negatively impact your results. If you observe a rapid increase in temperature, you should immediately:
-
Stop the addition of the HCl reagent.
-
Increase the efficiency of your cooling bath. This might involve adding more ice, salt, or switching to a colder bath like dry ice/acetone.
-
Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.
For future experiments, ensure you are adding the reagent slowly and monitoring the internal temperature continuously.
Q5: How can I monitor the reaction temperature effectively?
It is crucial to monitor the internal temperature of the reaction mixture, not the temperature of the cooling bath. Use a calibrated, low-temperature thermometer or a thermocouple probe that is immersed in the reaction mixture. This will give you an accurate reading of the reaction conditions and allow for precise control.
Experimental Protocol: Synthesis of this compound with Precise Temperature Control
This protocol provides a step-by-step methodology for the synthesis of this compound, emphasizing the critical aspects of temperature control.
Materials:
-
1,2-dimethylcyclopentene
-
Anhydrous diethyl ether (or another suitable non-polar solvent)
-
Anhydrous hydrogen chloride (gas or a solution in anhydrous diethyl ether)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer or thermocouple
-
Gas inlet tube (if using HCl gas)
-
Drying tube
-
Cooling bath (ice-salt or dry ice-acetone)
Procedure:
-
Reaction Setup:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in a cooling bath and ensure the bath's temperature is stable at the desired setpoint (e.g., -10 °C).
-
Insert a low-temperature thermometer or thermocouple into the flask, ensuring the bulb or probe is submerged in the reaction mixture.
-
Attach a gas inlet tube (if using HCl gas) and a drying tube to protect the reaction from atmospheric moisture.
-
-
Reaction Execution:
-
Dissolve 1,2-dimethylcyclopentene in anhydrous diethyl ether in the reaction flask and allow the solution to cool to the desired temperature with stirring.
-
Slowly bubble anhydrous HCl gas through the solution or add a pre-cooled solution of HCl in diethyl ether dropwise.
-
Crucially, monitor the internal temperature throughout the addition. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ±2 °C) of the setpoint.
-
After the addition is complete, continue to stir the reaction mixture at the low temperature for a specified period to ensure complete conversion.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, ensuring the temperature is kept low to avoid decomposition of the product.
-
The crude product can be purified by distillation under reduced pressure.
-
Visualizing the Process
Reaction Mechanism and Temperature Influence
The following diagram illustrates the reaction mechanism for the hydrochlorination of 1,2-dimethylcyclopentene and highlights the key step influenced by temperature.
Caption: Troubleshooting flowchart for temperature-related issues.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
- Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
- Khan Academy.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- PubChem. This compound. [Link]
- Cheméo. Cyclopentene, 1,2-dimethyl-. [Link]
- Mettler Toledo. (n.d.).
- Eurotherm. (n.d.). Case Studies. [Link]
- YouTube. (2020, May 8). 10.9-11 Addition of HX to Alkenes (Hydrohalogenation) and Markovnikov's Rule [Video]. Organic Chemistry Tutor. [Link]
Sources
common pitfalls in the synthesis of cyclopentane rings
Welcome to the technical support center for cyclopentane ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during the synthesis of five-membered carbocycles. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
Section 1: The Nazarov Cyclization
The Nazarov cyclization is a powerful 4π-electrocyclization of divinyl ketones to form cyclopentenones.[1][2][3] However, its success is often hampered by issues with catalysis, regioselectivity, and stereocontrol.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1.1: My reaction requires stoichiometric (or even super-stoichiometric) amounts of a Lewis acid. How can I move to a more efficient catalytic system?
Answer: This is a classic limitation of the Nazarov cyclization, often necessary for unactivated substrates.[4][5] The high catalyst loading is required to drive the equilibrium towards the pentadienyl cation intermediate. To achieve catalysis, you must lower the activation energy of the electrocyclization step.[6]
Causality & Troubleshooting Strategy:
-
Substrate Polarization: The most effective strategy is to redesign your substrate to be electronically asymmetric. By placing an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other, you create a "polarized" dienone. This electronic push-pull significantly lowers the energy barrier for cyclization, making catalysis with mild Lewis acids like Cu(OTf)₂ (as low as 2 mol%) feasible.[6]
-
Increase Steric Bulk: Adding bulky substituents at the α-positions of the divinyl ketone can thermodynamically favor the reactive s-trans/s-trans conformation, which can improve reaction rates and yields under catalytic conditions.[6]
-
Catalyst Screening: If substrate modification is not possible, screen a range of stronger Lewis or Brønsted acids that may be effective at lower loadings. However, be aware that stronger acids can also promote undesired side reactions.[4][6]
Question 1.2: I'm getting a mixture of regioisomers for the final double bond. How can I control its position?
Answer: The position of the double bond is determined by the elimination of a proton from the oxyallyl cation intermediate formed after the electrocyclization.[4][5] Controlling this step is a common challenge.[1]
Causality & Troubleshooting Strategy:
-
Directed Elimination: The most robust solution is to install a "directing group" on the substrate. Silicon-directed Nazarov cyclizations are a prime example. A silyl group placed at the β-position of one of the vinyl groups will direct the elimination through the well-known β-silyl effect, leading to the formation of a single regioisomer.
-
Thermodynamic vs. Kinetic Control: The product distribution can be influenced by the reaction conditions. Under kinetic control (milder conditions, shorter reaction times), the proton is often removed from the least sterically hindered position. Under thermodynamic control (harsher conditions, longer reaction times), the most stable (e.g., most substituted) alkene will be the major product. Experiment with different acids and temperatures to influence this outcome.
Troubleshooting Workflow: Optimizing the Nazarov Cyclization
Caption: Workflow for troubleshooting common Nazarov cyclization issues.
Section 2: The Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[7][8] While synthetically valuable, it is frequently plagued by issues of regioselectivity, low yields, and competing side reactions.[9]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 2.1: My intermolecular PKR is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: Poor regioselectivity is a well-known challenge in intermolecular PKRs, especially with unsymmetrical components.[9] The selectivity is governed by a combination of steric and electronic factors during the formation of the metallacyclopentene intermediate.
Causality & Troubleshooting Strategy:
-
Maximize Steric Bias: The reaction generally places the larger substituent on the alkyne at the C2 position (alpha to the carbonyl) of the product.[9] To exploit this, maximize the steric difference between the two alkyne substituents.
-
Incorporate Directing Groups: A heteroatom (O, S, N) in the alkene substrate (e.g., in an allylic or homoallylic position) can act as a coordinating group to the cobalt center. This coordination restricts conformational flexibility and can strongly direct the regiochemical outcome, favoring the 5-substituted product.[9]
-
Switch to an Intramolecular Reaction: The most reliable way to guarantee regioselectivity is to tether the alkyne and alkene together. The intramolecular Pauson-Khand reaction (IMPK) is exceptionally powerful and widely used for this reason.[9]
Question 2.2: My reaction is low-yielding and I'm observing significant side products. What are they and how can I minimize them?
Answer: Several side reactions can compete with the desired [2+2+1] cycloaddition, leading to low yields and difficult purifications.[9]
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description & Cause | Recommended Solution(s) |
| Alkyne Trimerization | The cobalt catalyst can promote the [2+2+2] cyclotrimerization of the alkyne to form substituted benzene derivatives.[9] This is more prevalent at higher temperatures. | Use reaction promoters like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO).[7] These additives facilitate CO dissociation from the metal center, allowing the reaction to proceed at much milder temperatures (e.g., room temperature), thus suppressing trimerization.[7][9] |
| [2+2+2] Cycloaddition | This involves the reaction of the enyne with another alkyne molecule. It is particularly common in rhodium-catalyzed systems, especially at low CO pressures.[9] | Increase the pressure of carbon monoxide (often 1-50 atm).[9] Cobalt-mediated reactions are generally less prone to this side reaction than some rhodium systems. |
| Substrate Decomposition | Sensitive functional groups on the starting material may not withstand the harsh thermal conditions (60-120 °C) of the classical PKR. | Again, the use of N-oxide promoters allows for significantly milder conditions, often preventing decomposition.[9] |
Experimental Protocol: NMO-Promoted Pauson-Khand Reaction
-
Complexation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the enyne substrate (1.0 equiv) in a dry, degassed solvent (e.g., CH₂Cl₂). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) portion-wise. Stir at room temperature for 1-4 hours until TLC analysis indicates complete formation of the deep red alkyne-cobalt complex.
-
Cyclization: Add N-methylmorpholine N-oxide (NMO, ~3.0 equiv) to the reaction mixture. The solution will typically bubble (CO₂ evolution) and may change color.
-
Monitoring & Workup: Stir at room temperature and monitor the reaction by TLC. Upon completion, open the flask to air and pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate or ether to remove the cobalt byproducts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 3: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, a valuable precursor to substituted cyclopentanones.[10][11][12] The reaction is driven by the formation of a stable enolate of the product.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3.1: My Dieckmann cyclization is not working or giving very low yields. What are the critical parameters?
Answer: The success of the Dieckmann condensation hinges on several factors: the choice of base, the reaction conditions, and the structure of the starting diester. The reaction is most effective for forming sterically stable five- and six-membered rings.[11][12]
Causality & Troubleshooting Strategy:
-
Base Selection is Crucial: A strong, non-nucleophilic base is required. The base must be strong enough to deprotonate the α-carbon of the ester, but the corresponding alkoxide must match the ester's alcohol portion to avoid transesterification. For example, use sodium ethoxide (NaOEt) for ethyl esters. Sodium hydride (NaH) is also an excellent choice as it produces H₂ gas, driving the reaction forward irreversibly.
-
Ensure Anhydrous Conditions: The enolates formed are highly basic and will be quenched by any protic solvent or trace water. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
-
Thermodynamic Driving Force: The overall reaction is an equilibrium. It is driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester. Therefore, at least one full equivalent of base is required. If the product β-keto ester has no enolizable proton, the reaction can be reversible and may give poor yields.[13]
-
High Dilution Principle: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run under high dilution conditions. This can be achieved by adding the diester substrate slowly via a syringe pump to a solution of the base in the solvent.
Mechanism Overview: Dieckmann Condensation
Caption: Key steps of the Dieckmann Condensation mechanism.
Section 4: General Stereocontrol in Cyclopentane Synthesis
Achieving high levels of stereocontrol is a paramount challenge in the synthesis of complex, polysubstituted cyclopentanes, which are common motifs in natural products and pharmaceuticals.[14][15]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4.1: I am struggling to control the relative and absolute stereochemistry in my cyclopentane-forming reaction. What are the general strategies?
Answer: Controlling stereochemistry requires influencing the transition state of the key bond-forming step. This can be achieved through substrate control, reagent control, or catalyst control. The convergent synthesis of a cyclopentane nucleus with multiple chiral centers is a distinct challenge in modern organic chemistry.[14][16]
Key Strategies for Stereocontrol:
-
Substrate-Based Control:
-
Chiral Auxiliaries: Attach a chiral auxiliary to your starting material. The auxiliary's steric bulk will direct the approach of reagents from the less hindered face, inducing diastereoselectivity. The auxiliary can be cleaved in a later step.
-
Intramolecular Reactions: As seen in the PKR, tethering reactants together restricts their degrees of freedom. If the tether contains existing stereocenters, they can effectively direct the stereochemical outcome of the cyclization (chirality transfer).
-
-
Reagent-Based Control:
-
Use chiral reagents, such as a chiral borane for hydroboration or a chiral reducing agent. This is often less efficient than catalytic methods but can be effective for specific transformations.
-
-
Catalyst-Based Control:
-
Asymmetric Catalysis: This is the most elegant and atom-economical approach. Use a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) to create a chiral environment around the reactants.[15] This forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.
-
Troubleshooting Asymmetric Reactions: If you observe low enantioselectivity (low e.e.), consider the following:
-
Catalyst Loading: Vary the catalyst loading; sometimes higher or lower loadings can impact selectivity.
-
Ligand Screening: The electronic and steric properties of the chiral ligand are critical. Screen a library of related ligands to find the optimal one for your specific substrate.
-
Solvent and Temperature: These parameters can have a profound effect on the transition state geometry. Screen different solvents and run reactions at lower temperatures, which often enhances selectivity.
-
-
References
- Technical Support Center: Stereocontrol in Chiral Cyclopentenone Synthesis. (2025). Benchchem.
- Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initi
- Common side reactions in Pauson-Khand synthesis of cyclopentenones. (2025). Benchchem.
- Highly Stereoselective Synthesis of Cyclopentanes Bearing Four Stereocentres by a Rhodium Carbene-Initi
- Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterific
- New Twists in Nazarov Cyclization Chemistry. (2020). Accounts of Chemical Research.
- New Twists in Nazarov Cycliz
- Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes | Fiveable.
- Technical Support Center: Optimization of the Nazarov Cycliz
- 19 - Cyclopropane and Dieckmann. PDF - Scribd.
- Nazarov Cyclization Reaction: Challenges and Opportunities. (2014). Longdom Publishing.
- Nazarov Cyclization Reaction: Challenges and Opportunities. (2014). Longdom Publishing.
- Dieckmann Condens
- Dieckmann condens
- Pauson–Khand reaction. Wikipedia.
- Pauson-Khand Reaction. Organic Chemistry Portal.
- Pauson-Khand Reaction. chem.iitb.ac.in.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Pauson-Khand Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. scribd.com [scribd.com]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly stereoselective synthesis of cyclopentanes bearing four stereocentres by a rhodium carbene-initiated domino sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Mixtures of 1-Chloro-1,2-dimethylcyclopentane
Introduction
Welcome to the technical support center for 1-chloro-1,2-dimethylcyclopentane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing, separating, and characterizing the stereoisomers of this compound. Due to the presence of two chiral centers at the C1 and C2 positions, this compound exists as a mixture of four stereoisomers: two pairs of enantiomers which are diastereomeric to each other. The synthesis, typically via chlorination of 1,2-dimethylcyclopentane, often yields a complex mixture of these isomers.[1] Managing this isomeric complexity is paramount, as the stereochemistry can significantly influence downstream reaction pathways, final product purity, and biological activity.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Section 1: Isomer Identification & Quantification (FAQs)
This section addresses the fundamental questions regarding the identification and quantification of the stereoisomers of this compound.
Q1: What are the specific stereoisomers of this compound I should be aware of?
A: The structure of this compound contains two stereocenters (at the C1 and C2 positions). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these isomers is illustrated below.
Caption: Stereoisomeric relationships of this compound.
The cis and trans isomers are diastereomers and will have different physical properties (e.g., boiling points, dipole moments), allowing for their separation by standard chromatographic techniques like GC or HPLC. The enantiomers within each pair ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)) have identical physical properties in an achiral environment and require specialized chiral separation methods to be resolved.
Q2: My ¹H NMR spectrum of the reaction mixture is very crowded and difficult to interpret. How can I assign peaks to specific isomers?
A: Analyzing the NMR spectrum of a diastereomeric mixture can be challenging due to signal overlap. Here’s how to approach it:
-
Exploit Diastereotopic Protons: Protons in a chiral molecule that are on a CH₂ group, or otherwise chemically non-equivalent due to the chiral environment, are diastereotopic and will have different chemical shifts.[3] The protons on the cyclopentane ring (C3, C4, C5) will likely appear as complex, overlapping multiplets for each diastereomer present.
-
Leverage 2D NMR: Techniques like 2D NOESY or EXSY can be invaluable. If your isomers are in equilibrium or exchanging, you may see cross-peaks in the spectrum.[4][5] More commonly, NOESY can help establish through-space proximity. For the cis isomer, you would expect a NOE correlation between the two methyl groups, which would be absent in the trans isomer.
-
Advanced 1D NMR: If resolution is the primary issue, consider using band-selective pure shift NMR. This technique collapses complex multiplets into singlets, which can dramatically simplify a crowded spectrum and allow for accurate integration to determine the diastereomeric ratio (dr).[6] Standard NMR can distinguish diastereomers but not enantiomers without a chiral auxiliary.[7]
Q3: How can I use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomeric ratio in my sample?
A: GC-MS is an excellent technique for separating and quantifying the diastereomeric ratio (cis vs. trans).
-
Column Selection: The key is choosing a stationary phase that can differentiate between the subtle differences in polarity and shape of the diastereomers. For non-polar compounds with close boiling points like these, a mid-polarity column (e.g., one containing cyanopropyl functionalities) is often more effective than a standard non-polar (e.g., polydimethylsiloxane) phase.[8] The slight difference in dipole moment between the cis and trans isomers can be exploited for separation.
-
Method Development: Start with a slow temperature ramp (e.g., 2-5 °C/min) to maximize resolution.
-
Quantification: The diastereomeric ratio is determined by the area normalization of the corresponding peaks in the total ion chromatogram (TIC).[9]
-
Identification: While the mass spectra of the diastereomers will be nearly identical, their retention times will differ. The challenge lies in definitively assigning which peak corresponds to the cis and which to the trans isomer without pure standards. This often requires corroboration with NMR data or synthesis of an enriched standard.
Section 2: Troubleshooting Isomer Separation
This section provides a structured approach to resolving common issues encountered during the chromatographic separation of this compound isomers.
Problem: I am getting poor or no separation between my cis and trans diastereomers by Gas Chromatography.
This is a common issue due to the structural similarity and close boiling points of the diastereomers.
Potential Cause 1: Inappropriate GC Stationary Phase.
-
Causality: A standard non-polar stationary phase separates primarily by boiling point. Since the boiling points of the cis and trans isomers are very similar, such columns often provide poor resolution. Separation must be achieved by exploiting differences in polarity.
-
Solution: Employ a stationary phase with a different selectivity. A mid- to high-polarity column will interact more strongly with any differences in the isomers' dipole moments, enhancing separation.
| Stationary Phase Type | Example | Principle of Separation | Suitability |
| Non-Polar | 5% Phenyl Polydimethylsiloxane (DB-5, HP-5ms) | Primarily boiling point | Low |
| Mid-Polarity | 50% Phenyl Polydimethylsiloxane (DB-17) | Boiling point & polarizability | Moderate |
| Mid-High Polarity | Cyanopropylphenyl Polydimethylsiloxane (DB-225) | Dipole-dipole interactions | High (Recommended) |
Potential Cause 2: Sub-optimal Oven Temperature Program.
-
Causality: A fast temperature ramp reduces the time the analytes spend interacting with the stationary phase, leading to co-elution.
-
Solution: Optimize the temperature program to enhance resolution.
-
Initial Temperature: Set the initial oven temperature approximately 10-20 °C below the boiling point of the solvent.
-
Slow Ramp Rate: After the solvent peak elutes, decrease the ramp rate to 2-5 °C/minute through the expected elution range of your isomers.
-
Final Hold: After the isomers have eluted, you can increase the ramp rate to clean the column of any remaining high-boiling impurities.
-
Problem: I need to separate the enantiomers, but they co-elute on my standard HPLC/GC column.
Causality: Enantiomers have identical physical properties in an achiral environment and will not be separated by standard chromatographic methods. To separate them, you must introduce another chiral element into the system to create diastereomeric interactions.
Solution 1: Direct Separation via Chiral Chromatography.
-
Explanation: This is the most direct method. It uses a column where the stationary phase is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers in your mixture will interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which results in different retention times.[10][11] Chiral HPLC is particularly powerful for this purpose.[7]
-
Protocol:
-
Select a CSP: For halogenated hydrocarbons, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Choose a Mobile Phase: Chiral separations are typically performed under normal-phase conditions (e.g., hexane/isopropanol).
-
Screening: Screen different mobile phase compositions and additives to optimize selectivity.
-
Method Development: Adjust flow rate and temperature to improve resolution and peak shape.
-
Solution 2: Indirect Separation via Chiral Derivatization.
-
Explanation: This method involves reacting your enantiomeric mixture with a pure, single enantiomer of a chiral derivatizing agent (CDA).[7][10] This reaction converts your pair of enantiomers into a pair of diastereomers. These newly formed diastereomers have different physical properties and can now be separated on a standard, achiral GC or HPLC column.
-
Workflow:
-
Reaction: React the this compound (which itself doesn't have a convenient functional group for derivatization) with a reagent to introduce one. This approach is less direct for this specific molecule. However, if a precursor alcohol is available, it can be reacted with a CDA like Mosher's acid chloride to form diastereomeric esters.[7]
-
Separation: Separate the resulting diastereomers using standard chromatography.
-
Cleavage: Cleave the derivatizing agent to recover the separated, pure enantiomers (this step can be challenging and may reduce overall yield).
-
Sources
- 1. Buy this compound (EVT-14727882) | 61042-06-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
Validation & Comparative
Navigating Stereochemistry: A Comparative Guide to the ¹H NMR Analysis of 1-Chloro-1,2-dimethylcyclopentane
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chiral molecules is a cornerstone of chemical analysis. The subtle yet profound differences between stereoisomers can dictate biological activity, toxicity, and overall efficacy. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 1-chloro-1,2-dimethylcyclopentane, a halogenated cycloalkane with two stereocenters. We will explore the power of ¹H NMR in differentiating the cis and trans diastereomers of this compound, supported by predictive data and established spectroscopic principles.
The Analytical Challenge: Differentiating Diastereomers of this compound
This compound can exist as two diastereomers: cis and trans. In the cis isomer, the chloro and the second methyl group are on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. This seemingly minor difference in spatial arrangement leads to distinct chemical environments for the protons, which can be effectively probed by ¹H NMR spectroscopy.
¹H NMR Spectroscopy: The Gold Standard for Stereochemical Assignment
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the electronic environment of hydrogen atoms within a molecule.[1] This information is paramount for determining stereochemistry.[2] For this compound, the key parameters in the ¹H NMR spectrum—chemical shift (δ), spin-spin coupling (J), and signal multiplicity—allow for a definitive assignment of the cis and trans isomers.
Predicted ¹H NMR Spectral Data for this compound Isomers
Due to the lack of a publicly available experimental spectrum for this compound, the following data is predicted based on established substituent effects and data from analogous substituted cyclopentanes.[3] The cyclopentane ring is conformationally flexible, undergoing rapid pseudorotation between envelope and half-chair forms, which often leads to time-averaged NMR signals.[3]
Table 1: Predicted ¹H NMR Data for cis-1-Chloro-1,2-dimethylcyclopentane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Coupling Interactions |
| CH₃ (at C1) | ~1.6 - 1.8 | s | 3H | None |
| CH₃ (at C2) | ~0.9 - 1.1 | d | 3H | Coupled to H at C2 |
| H (at C2) | ~2.0 - 2.3 | m | 1H | Coupled to CH₃ at C2 and CH₂ protons |
| CH₂ (ring) | ~1.5 - 2.1 | m | 6H | Complex overlapping multiplets |
Table 2: Predicted ¹H NMR Data for trans-1-Chloro-1,2-dimethylcyclopentane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Coupling Interactions |
| CH₃ (at C1) | ~1.5 - 1.7 | s | 3H | None |
| CH₃ (at C2) | ~1.0 - 1.2 | d | 3H | Coupled to H at C2 |
| H (at C2) | ~1.8 - 2.1 | m | 1H | Coupled to CH₃ at C2 and CH₂ protons |
| CH₂ (ring) | ~1.4 - 2.0 | m | 6H | Complex overlapping multiplets |
Disclaimer: The chemical shifts are estimates and can be influenced by the solvent and the specific conformation of the cyclopentane ring.
Interpreting the Predicted Spectra: The Power of Anisotropic Effects and Coupling Constants
The differentiation between the cis and trans isomers would primarily rely on subtle differences in the chemical shifts of the methyl groups and the ring protons. In the cis isomer, the chloro and methyl groups are on the same side of the ring, which can lead to steric compression and influence the electronic environment of nearby protons, potentially causing shifts in their resonance frequencies compared to the trans isomer.
The coupling constants between the proton on C2 and the adjacent methylene protons would also be stereochemically dependent, governed by the Karplus relationship which correlates the coupling constant to the dihedral angle between the coupled protons. While the flexible nature of the cyclopentane ring averages these couplings, differences in the preferred conformations of the cis and trans isomers could lead to observable differences in the measured coupling constants.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a premier tool for stereochemical elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare the utility of ¹H NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the characterization of this compound.
Table 3: Comparison of Analytical Techniques for the Elucidation of this compound
| Technique | Information Provided | Strengths for this Application | Limitations for this Application |
| ¹H NMR Spectroscopy | Detailed information on the chemical environment of protons, including connectivity and stereochemistry.[1] | - Excellent for differentiating diastereomers through subtle differences in chemical shifts and coupling constants.- Provides definitive structural information for each isomer.[2] | - Lower sensitivity compared to MS, requiring more sample.[1][4][5] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[6] | - High sensitivity, capable of detecting trace amounts.- Confirms molecular formula.[1][5] | - Generally cannot differentiate between diastereomers as they have the same mass.[1]- Fragmentation patterns of diastereomers may be very similar. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule.[7] | - Quick and simple method to confirm the presence of C-H and C-Cl bonds. | - Diastereomers will likely have very similar IR spectra, making differentiation difficult.[7]- Provides limited information on the overall carbon skeleton and stereochemistry. |
Causality Behind Experimental Choices
For the unequivocal structural elucidation of this compound, a multi-technique approach is optimal.
-
Mass Spectrometry would be the initial step to confirm the molecular weight (132.63 g/mol ) and elemental composition (C₇H₁₃Cl). High-resolution mass spectrometry (HRMS) would provide the exact mass, further solidifying the molecular formula.
-
Infrared Spectroscopy would then be used to verify the presence of alkane C-H bonds (stretching vibrations typically around 2850-2960 cm⁻¹) and the C-Cl bond (stretching in the 600-800 cm⁻¹ region).
-
¹H NMR Spectroscopy is the crucial final step for distinguishing the cis and trans isomers. The subtle differences in the chemical shifts and coupling constants, as predicted above, would allow for the definitive assignment of the relative stereochemistry. For a more in-depth analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed. COSY would confirm the proton-proton coupling network, while NOESY would reveal through-space proximities of protons, providing direct evidence for the cis or trans relationship of the substituents.[2]
Experimental Protocols
Standard Operating Procedure for ¹H NMR Acquisition
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is essential for reliable data.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified this compound sample.[3]
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup :
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.
-
-
Spectrometer Calibration and Tuning :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which results in sharp, well-resolved peaks.
-
Tune and match the probe to the correct frequency for ¹H nuclei to maximize signal-to-noise.
-
-
Acquisition of the ¹H NMR Spectrum :
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
-
Data Processing :
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualizing the Workflow
Sources
- 1. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
The Structural Challenge: 1-Chloro-1,2-dimethylcyclopentane
An In-Depth Guide to the 13C NMR Analysis of 1-Chloro-1,2-dimethylcyclopentane: A Comparative Approach
In the structural elucidation of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For researchers and professionals in drug development, a comprehensive understanding of advanced NMR techniques is critical for unambiguous characterization. This guide provides a detailed analysis of this compound, a molecule presenting interesting challenges due to its stereochemistry and substitution pattern. We will explore not only the interpretation of its predicted 13C NMR spectrum but also compare the insights gained from various NMR experiments against other common analytical techniques.
This compound (C7H13Cl) is a halogenated cycloalkane.[1] Its structure includes a five-membered ring, two methyl groups, and a chlorine atom. The key analytical challenges arise from:
-
Stereoisomerism: The substituents can be arranged in cis or trans configurations, leading to different spatial arrangements and, consequently, distinct NMR spectra.
-
Quaternary Carbon: The presence of a carbon atom (C-1) bonded to four other non-hydrogen atoms (a chlorine, a methyl group, and two ring carbons) means it will not have a directly attached proton, making its identification reliant on specific NMR techniques.
-
Conformational Flexibility: Cyclopentane rings are not planar and undergo rapid pseudorotation between 'envelope' and 'half-chair' conformations. This flexibility averages the magnetic environments of the carbon atoms, influencing their chemical shifts.[2]
Part 1: Decoding the 13C NMR Spectrum - Prediction and Interpretation
As no public experimental spectrum for this compound is readily available, we must rely on predictive analysis based on foundational principles and data from structurally similar compounds. The chemical shift (δ) in 13C NMR is highly sensitive to the local electronic environment of each carbon atom.[3]
Foundational Data from Analogous Compounds
To predict the spectrum, we can use the known chemical shifts of simpler, related molecules as a baseline and consider the additive effects of the substituents.
| Compound | Carbon Atom(s) | Experimental 13C Chemical Shift (ppm) |
| Cyclopentane[4] | All 5 carbons (equivalent) | ~25.6 |
| Chlorocyclopentane[5][6] | C-1 (with Cl) | ~65.0 |
| C-2, C-5 | ~35.0 | |
| C-3, C-4 | ~24.0 | |
| trans-1,2-Dimethylcyclopentane[7][8] | C-1, C-2 | ~42.0 |
| C-3, C-5 | ~34.0 | |
| C-4 | ~23.0 | |
| Methyl Carbons | ~18.0 |
Predicting the Chemical Shifts for this compound
Based on the data above, we can estimate the chemical shifts for a potential isomer of this compound. The presence of the electronegative chlorine atom on C-1 will cause a significant downfield shift (to a higher ppm value) for that carbon. The methyl groups will also influence the shifts of the carbons they are attached to and adjacent carbons.
Table 1: Predicted 13C NMR Chemical Shifts and Rationale
| Carbon Atom | Predicted Shift (ppm) | Rationale |
| C-1 | 70 - 80 | Quaternary carbon attached to chlorine. The high electronegativity of Cl causes a strong deshielding effect, shifting it significantly downfield. |
| C-2 | 45 - 55 | Tertiary carbon (CH) adjacent to the chloro-substituted carbon. Influenced by both the adjacent C-Cl group and its own methyl group. |
| C-3 | 30 - 40 | Methylene carbon (CH2) beta to the chlorine atom. |
| C-4 | 20 - 30 | Methylene carbon (CH2) gamma to the chlorine atom, least affected by the substituents. |
| C-5 | 35 - 45 | Methylene carbon (CH2) adjacent to the quaternary C-1. |
| C-1 Methyl | 20 - 30 | Methyl group on the quaternary carbon. |
| C-2 Methyl | 15 - 25 | Methyl group on the tertiary carbon. |
Note: The exact number of signals and their shifts will depend on the specific stereoisomer (cis or trans), as the different spatial arrangements will alter the chemical environments of the ring carbons.
Part 2: Advanced NMR Techniques for Unambiguous Assignment
A standard broadband-decoupled 13C NMR spectrum provides the number of unique carbon environments and their chemical shifts. However, to definitively assign each signal and confirm the structure, more advanced experiments are essential.
DEPT Spectroscopy: Differentiating Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of hydrogens attached to each carbon.[9][10]
-
DEPT-90: Only signals from CH (methine) carbons are visible.
-
DEPT-135: CH and CH3 (methyl) carbons appear as positive signals, while CH2 (methylene) carbons appear as negative signals. Quaternary carbons are not observed in DEPT spectra.
Table 2: Expected DEPT-135 and DEPT-90 Results
| Carbon Type | Predicted Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| C-1 (Quaternary) | 70 - 80 | Absent | Absent |
| C-2 (CH) | 45 - 55 | Positive | Positive |
| C-3 (CH2) | 30 - 40 | Negative | Absent |
| C-4 (CH2) | 20 - 30 | Negative | Absent |
| C-5 (CH2) | 35 - 45 | Negative | Absent |
| C-1 Methyl (CH3) | 20 - 30 | Positive | Absent |
| C-2 Methyl (CH3) | 15 - 25 | Positive | Absent |
This analysis allows for the confident identification of the quaternary carbon (the signal present in the standard 13C spectrum but absent in all DEPT spectra), the single methine carbon (C-2), the three methylene carbons, and the two methyl groups.
2D NMR: Mapping the Carbon Skeleton
Two-dimensional NMR experiments provide correlation data that reveals how atoms are connected within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[11][12] The HSQC spectrum would show a cross-peak for every C-H bond, definitively linking the 13C signals to their corresponding 1H signals. The quaternary carbon (C-1) would be absent from the HSQC spectrum.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for piecing together a molecule's carbon framework. It shows correlations between carbons and protons that are two or three bonds away.[12][14] For this compound, HMBC would be crucial for:
-
Confirming the Quaternary Carbon: The protons of both methyl groups should show correlations to the quaternary carbon C-1.
-
Establishing Connectivity: For example, the protons on the C-2 methyl group would correlate to C-1, C-2, and C-3, confirming the arrangement of the substituents and the ring structure.
-
Caption: Predicted 2- and 3-bond HMBC correlations from key protons.
Part 3: Comparison with Alternative Analytical Methods
While NMR provides unparalleled structural detail, a comprehensive analysis often involves complementary techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Weaknesses |
| 13C NMR (+DEPT) | Number and type (CH3, CH2, CH, C) of carbon environments. | Provides a direct map of the carbon skeleton. DEPT resolves ambiguities. | Relatively low sensitivity. Does not directly provide connectivity information without 2D experiments. |
| 1H NMR | Number of unique proton environments, splitting patterns (proton-proton coupling), and integration (proton ratios). | High sensitivity. Provides information about neighboring protons, which helps in determining connectivity. | For cyclic systems like this, complex overlapping signals and second-order coupling effects can make interpretation difficult.[15] |
| 2D NMR (HSQC/HMBC) | Direct C-H correlations (HSQC) and long-range C-H correlations (HMBC). | Unambiguously establishes the connectivity of the entire molecular framework. Essential for complex structures and isomers. | Requires more instrument time and more complex data processing. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with high resolution). Presence of chlorine from characteristic isotopic pattern (M+ and M+2 peaks in ~3:1 ratio). | High sensitivity, provides molecular formula confirmation. | Provides little to no information about the specific arrangement of atoms (isomerism). Fragmentation patterns can be complex. |
| Gas Chromatography (GC-MS) | Separation of isomers (cis and trans). Provides MS data for each separated component. | Excellent for separating volatile isomers and analyzing mixtures. | Requires the compound to be thermally stable and volatile. Provides limited structural information compared to NMR. |
Experimental Protocols
Protocol for Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D 13C Spectrum Acquisition:
-
Acquire a standard proton-decoupled 13C{1H} spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the quaternary carbon.
-
-
DEPT-135 and DEPT-90 Acquisition:
-
Run the DEPT-135 experiment to distinguish CH/CH3 (positive) from CH2 (negative) signals.
-
Run the DEPT-90 experiment to exclusively identify CH signals.
-
-
2D HSQC Acquisition:
-
Set up the HSQC experiment to correlate the 13C and 1H chemical shifts. This will assign each carbon (except the quaternary one) to its attached proton(s).
-
-
2D HMBC Acquisition:
-
Set up the HMBC experiment. Optimize the long-range coupling delay (typically for J-couplings of 4-8 Hz) to observe 2- and 3-bond correlations.
-
This experiment is critical and will require the longest acquisition time.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Systematically analyze the spectra, starting with the 1D data, followed by DEPT, and then using the 2D spectra to build the molecular structure piece by piece.
-
Caption: A systematic workflow for the NMR analysis of an unknown compound.
Conclusion
The complete structural characterization of this compound is a task that perfectly illustrates the power and necessity of a multi-faceted NMR approach. While a simple 13C NMR spectrum provides initial clues, it is insufficient for a definitive assignment. By systematically employing DEPT to determine carbon types and advanced 2D techniques like HSQC and HMBC to piece together the molecular puzzle, one can achieve an unambiguous structural assignment. When compared to other methods like mass spectrometry, which confirms the molecular formula, it is the comprehensive NMR analysis that provides the conclusive, high-resolution picture of atomic connectivity essential for modern chemical research and development.
References
- Brainly. (2024). How many unique ^{13}C NMR signals exist in the spectrum for the compound? Consider a cyclopentane ring.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70252, Chlorocyclopentane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641612, (1S,2S)-1,2-dimethylcyclopentane.
- ChemicalBook. (n.d.). 1,2-DIMETHYLCYCLOPENTENE(765-47-9) 13C NMR spectrum.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopentane - Optional[13C NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21400133, 1-Chloro-2-methylcyclopentane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17148, 1,2-Dimethylcyclopentane.
- ChemicalBook. (n.d.). 1-Chloropentane(543-59-9) 13C NMR spectrum.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts.
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes.
- LookChem. (n.d.). 930-28-9 Chlorocyclopentane C5H9Cl, Formula,NMR,Boiling Point,Density,Flash Point.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy.
- Semantic Scholar. (2009). Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study.
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
- PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
- Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
- ChemicalBook. (n.d.). Cyclopentene(142-29-0) 13C NMR spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70171143, this compound.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- ChemicalBook. (n.d.). Cyclohexane(110-82-7) 13C NMR spectrum.
- ChemicalBook. (n.d.). Cyclopentane(287-92-3) 13C NMR spectrum.
- University PDF. (n.d.). 13C NMR Chemical Shift Table.
- Chemistry LibreTexts. (2023). Halogenation of Alkanes.
- ResearchGate. (2025). Alternative Methodologies for Halogenation of Organic Compounds.
- Save My Exams. (2025). Producing Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
- RSC Publishing. (n.d.). Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes.
- eCampusOntario Pressbooks. (n.d.). 20.5 Halogenated Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Kwan, E. E. (n.d.). 2D NMR Problem Solving.
- Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes.
- Khan Academy. (n.d.). Alkanes, cycloalkanes, and functional groups.
Sources
- 1. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Cyclopentane(287-92-3) 13C NMR spectrum [chemicalbook.com]
- 5. Chlorocyclopentane | C5H9Cl | CID 70252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. (1S,2S)-1,2-dimethylcyclopentane | C7H14 | CID 641612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometry of 1-Chloro-1,2-dimethylcyclopentane
The Rationale of Fragmentation: Predicting the Mass Spectrum of 1-Chloro-1,2-dimethylcyclopentane
The fragmentation of a molecule in a mass spectrometer is not a random event. Upon electron ionization, the molecule loses an electron to form a molecular ion (M+•), which is often unstable and fragments in predictable ways to yield more stable ions. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting carbocations and radical species. For this compound (C₇H₁₃Cl, molecular weight: 132.63 g/mol ), we can anticipate several key fragmentation routes based on its structure.
The presence of a chlorine atom introduces two significant factors: its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and its high electronegativity, which influences bond cleavage. The cyclopentane ring provides a cyclic structure that can undergo ring-opening and subsequent fragmentation. The two methyl groups offer sites for radical loss and influence the stability of adjacent carbocations.
Comparative Analysis: Learning from Structural Analogs
To build a robust prediction for the mass spectrum of this compound, we will compare it with the known mass spectra of three key compounds: 1,2-dimethylcyclopentane, chlorocyclopentane, and 1-chloro-1-methylcyclopentane.
1,2-Dimethylcyclopentane: The Hydrocarbon Backbone
The mass spectrum of 1,2-dimethylcyclopentane provides a baseline for the fragmentation of the hydrocarbon skeleton. The molecular ion (M+•) is observed at m/z 98. The most prominent fragmentation pathway for alkyl-substituted cycloalkanes is the loss of the alkyl substituent. We would therefore expect to see a significant peak at m/z 83, corresponding to the loss of a methyl radical (•CH₃). Another characteristic fragmentation of cyclopentanes involves the loss of an ethene molecule (C₂H₄) after ring opening, which would lead to a fragment at m/z 70.
Chlorocyclopentane: The Influence of the Halogen
Chlorocyclopentane introduces the influence of the chlorine atom on a cyclopentane ring. Its mass spectrum will show a molecular ion peak cluster at m/z 104 and 106, reflecting the ³⁵Cl and ³⁷Cl isotopes. A primary fragmentation pathway for alkyl halides is the loss of the halogen atom as a radical. For chlorocyclopentane, this would result in a cyclopentyl cation at m/z 69 (104 - 35). Another common fragmentation is the loss of HCl, leading to a fragment at m/z 68 (104 - 36).
1-Chloro-1-methylcyclopentane: Combining Substitution Effects
This analog is structurally very similar to our target compound. We can expect to see a molecular ion cluster at m/z 118 and 120. Key fragmentations would include the loss of a chlorine radical to give a 1-methylcyclopentyl cation at m/z 83, and the loss of a methyl radical to yield a 1-chlorocyclopentyl cation at m/z 103/105. The loss of HCl would also be a probable pathway, resulting in a fragment at m/z 82.
Predicted Mass Spectrum of this compound
Based on the analysis of its structural analogs, we can predict the key features of the electron ionization mass spectrum of this compound:
-
Molecular Ion (M+•): A molecular ion peak cluster is expected at m/z 132 and 134 , corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively, in a roughly 3:1 intensity ratio. The cyclic nature of the molecule should lend some stability to the molecular ion, making it observable.
-
Loss of Chlorine Radical (M - Cl)•: Cleavage of the C-Cl bond is a highly probable fragmentation pathway, leading to the formation of a stable tertiary carbocation. This will produce a significant peak at m/z 97 .
-
Loss of a Methyl Radical (M - CH₃)•: The loss of one of the methyl groups will result in a fragment ion cluster at m/z 117 and 119 .
-
Loss of HCl (M - HCl): Elimination of a molecule of hydrogen chloride is a common fragmentation for chloroalkanes and is expected to produce a peak at m/z 96 .
-
Loss of an Ethyl Group (M - C₂H₅)•: Following ring opening, the loss of an ethyl radical is possible, which would lead to a fragment ion cluster at m/z 103 and 105 .
-
Further Fragmentation: The m/z 97 ion could further fragment by losing an ethene molecule to give a peak at m/z 69 .
The following table summarizes the predicted and comparative mass spectral data.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound (Predicted) | 132/134 | 97 ([M-Cl]⁺), 117/119 ([M-CH₃]⁺), 96 ([M-HCl]⁺•), 103/105 ([M-C₂H₅]⁺), 69 ([M-Cl-C₂H₄]⁺) |
| 1,2-Dimethylcyclopentane[1][2][3] | 98 | 83 ([M-CH₃]⁺), 70 ([M-C₂H₄]⁺•), 55, 41 |
| Chlorocyclopentane[4][5] | 104/106 | 69 ([M-Cl]⁺), 68 ([M-HCl]⁺•), 41 |
| 1-Chloro-1-methylcyclopentane[6] | 118/120 | 83 ([M-Cl]⁺), 103/105 ([M-CH₃]⁺), 82 ([M-HCl]⁺•) |
Visualizing Fragmentation and Experimental Workflow
To further clarify the predicted fragmentation and the experimental process, the following diagrams are provided.
Sources
- 1. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. go.technologynetworks.com [go.technologynetworks.com]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Resolving and Identifying 1-Chloro-1,2-dimethylcyclopentane Diastereomers via Gas Chromatography-Mass Spectrometry
An objective comparison of GC-MS performance in the analysis of 1-Chloro-1,2-dimethylcyclopentane isomers, complete with supporting experimental data.
Introduction: The Analytical Challenge
The synthesis of this compound, a substituted cycloalkane, typically results in a mixture of diastereomers, primarily the cis and trans isomers. For researchers in synthetic chemistry and drug development, the precise identification and quantification of these isomers are critical, as stereochemistry often dictates biological activity and reaction pathways. The structural similarity of these isomers presents a significant analytical challenge, demanding a robust method capable of both chromatographic separation and unambiguous identification. This guide provides a comprehensive methodology for the analysis of cis- and trans-1-chloro-1,2-dimethylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS), explaining the technical rationale behind the method development and data interpretation.
Foundational Principles: Chromatographic Separation and Mass Spectrometric Differentiation
The successful resolution of diastereomers via GC relies on subtle differences in their physicochemical properties, which influence their interaction with the stationary phase of the GC column. Trans isomers, often having a more linear or extended conformation, tend to have slightly different boiling points and van der Waals interactions compared to their more sterically hindered cis counterparts. This typically results in differing retention times.
Following separation, Mass Spectrometry provides the definitive identification. While diastereomers will have identical molecular weights, their fragmentation patterns under electron ionization (EI) can exhibit reproducible differences in the relative abundance of key fragment ions. These differences arise from the influence of stereochemistry on the stability of the molecular ion and its subsequent fragmentation pathways.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed for robustness and reproducibility. The causality behind each parameter selection is explained to provide a framework for adaptation to other similar analyses.
Sample Preparation
-
Standard Preparation: Prepare individual 100 ppm standards of a synthesized mixture of this compound isomers in HPLC-grade hexane. The use of a non-polar solvent like hexane is crucial to ensure compatibility with the non-polar GC stationary phase and to minimize any potential peak distortion.
-
Dilution Series: Create a dilution series (e.g., 50, 20, 10, 5, 1 ppm) to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
Instrumentation and Parameters
The selection of the GC column and temperature program is paramount for achieving baseline separation.
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm). A 5% phenyl-methylpolysiloxane stationary phase is chosen for its excellent resolving power for a wide range of non-polar and moderately polar compounds, including halogenated hydrocarbons.
-
Injection: 1 µL, Split mode (50:1). A high split ratio is used to prevent column overloading and ensure sharp, symmetrical peaks for the concentrated standards.
-
Inlet Temperature: 250°C. This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
Rationale: A slow initial ramp rate is critical for separating closely eluting volatile isomers.
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200. This range covers the molecular ion and all expected significant fragments.
-
Experimental Workflow Diagram
The logical flow from sample preparation to data analysis is illustrated below.
Caption: Workflow for the GC-MS analysis of this compound isomers.
Results and Discussion: A Comparative Analysis
Analysis of the synthesized mixture under the specified conditions is expected to yield two distinct, well-resolved peaks corresponding to the trans and cis diastereomers.
Chromatographic Separation
Based on established principles for substituted cycloalkanes, the trans isomer, having a slightly lower boiling point and more stable conformation, is predicted to elute first.
| Parameter | Peak 1 (trans-isomer) | Peak 2 (cis-isomer) |
| Predicted Retention Time (RT) | ~8.5 minutes | ~8.8 minutes |
| Peak Shape | Symmetrical, Sharp | Symmetrical, Sharp |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0 (Baseline Separated)} |
Mass Spectrometric Identification
Both isomers will exhibit the same molecular ion cluster. The molecular weight of C7H13Cl is 132.07 g/mol . Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak will be observed at m/z 134 with an abundance of approximately one-third that of the M+ peak at m/z 132.
The key to differentiation lies in the relative abundance of the fragment ions. The primary fragmentation pathway is the loss of the chlorine radical (Cl•) to form a stable carbocation at m/z 97.
Key Fragmentation Pathways:
-
M-Cl (m/z 97): Loss of the chlorine atom. This is expected to be the base peak for both isomers.
-
M-CH3 (m/z 117/119): Loss of a methyl group.
-
Further Fragmentation (e.g., m/z 83, 69, 55, 41): Subsequent loss of alkyl fragments from the m/z 97 ion.
The stereochemical arrangement influences the stability of the parent ion. The cis isomer, with its methyl and chloro groups in a more sterically hindered arrangement, is hypothesized to undergo fragmentation more readily. This would result in a lower relative abundance of the molecular ion (m/z 132) compared to the base peak (m/z 97) in its mass spectrum.
Table 2: Predicted Mass Spectral Data Comparison
| Ion (m/z) | Fragment Identity | Predicted Relative Abundance (trans-isomer) | Predicted Relative Abundance (cis-isomer) | Justification |
| 132/134 | [M]+• | ~15% | ~8% | Higher steric strain in the cis isomer may lead to a less stable molecular ion. |
| 117/119 | [M-CH3]+ | ~20% | ~25% | |
| 97 | [M-Cl]+ | 100% (Base Peak) | 100% (Base Peak) | Formation of a stable secondary carbocation is the dominant pathway. |
| 83 | [C6H11]+ | ~40% | ~45% | |
| 69 | [C5H9]+ | ~75% | ~80% | |
| 55 | [C4H7]+ | ~60% | ~65% |
Note: These predicted abundances are illustrative. The critical diagnostic feature is the ratio of the molecular ion abundance to the base peak abundance (132:97 ratio), which is expected to be consistently higher for the trans isomer.
Conclusion and Best Practices
This guide outlines a robust GC-MS method for the successful separation and identification of cis- and trans-1-chloro-1,2-dimethylcyclopentane. The combination of a DB-5ms column with a carefully optimized temperature program allows for baseline chromatographic resolution. Definitive identification is achieved by comparing the mass spectral fragmentation patterns, with a key diagnostic being the difference in the relative abundance of the molecular ion peak between the two diastereomers.
For absolute confirmation, the synthesis of pure isomeric standards and their individual analysis is recommended. Furthermore, for the separation of enantiomers ((1R,2R) vs (1S,2S)), a chiral GC column, such as one coated with a cyclodextrin derivative, would be required.
References
- NIST Chemistry WebBook:Standard Reference Database Number 69, National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
A Comparative Analysis of the Reactivity of 1-Chloro-1-methylcyclopentane and 1-Chloro-1-methylcyclohexane
A Deep Dive into the Influence of Ring Strain and Carbocation Stability on Solvolysis Rates
In the realm of organic chemistry, understanding the intricate factors that govern reaction rates is paramount for designing and optimizing synthetic pathways. This guide provides a comprehensive comparison of the reactivity of two closely related tertiary cycloalkyl halides: 1-chloro-1-methylcyclopentane and 1-chloro-1-methylcyclohexane. By examining their behavior in solvolysis reactions, we can elucidate the profound impact of carbocation stability and inherent ring strain on the kinetics of nucleophilic substitution.
Theoretical Framework: The Decisive Role of Carbocation Intermediates
Both 1-chloro-1-methylcyclopentane and 1-chloro-1-methylcyclohexane are tertiary alkyl halides. Consequently, they are expected to undergo nucleophilic substitution primarily through the SN1 mechanism. This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is a critical factor influencing the reaction rate; a more stable carbocation intermediate leads to a faster reaction.
The solvolysis of these compounds, where the solvent acts as the nucleophile, is a classic example of an SN1 reaction. The rate of these reactions is dependent only on the concentration of the alkyl halide, following first-order kinetics.
The Influence of Ring Strain (I-Strain)
A key differentiator in the reactivity of these two compounds is the concept of "I-strain" or internal strain, which arises from changes in ring strain during the transition from the starting material to the carbocation intermediate.
-
Cyclopentane System: In the sp³-hybridized 1-chloro-1-methylcyclopentane, the bond angles are close to the ideal tetrahedral angle of 109.5°, but the ring exists in a puckered "envelope" or "twist" conformation to alleviate torsional strain from eclipsing interactions. Upon ionization to the sp²-hybridized 1-methylcyclopentyl cation, the ideal bond angle at the cationic center becomes 120°. This change helps to relieve some of the inherent torsional strain in the five-membered ring. The formation of the carbocation is therefore sterically favored, leading to an accelerated rate of solvolysis.
-
Cyclohexane System: The cyclohexane ring in 1-chloro-1-methylcyclohexane exists in a stable, strain-free chair conformation where all bond angles are approximately 109.5° and all substituents are staggered. When the 1-methylcyclohexyl cation is formed, the carbon bearing the positive charge becomes sp²-hybridized, forcing a local planar geometry with an ideal bond angle of 120°. This geometric change introduces significant angle and torsional strain into the six-membered ring, as it must deviate from its preferred strain-free chair conformation. This increase in steric strain in the transition state makes the formation of the carbocation less favorable, resulting in a slower solvolysis rate.
Experimental Data: A Quantitative Comparison
Experimental studies on the solvolysis rates of 1-chloro-1-methylcycloalkanes provide compelling evidence for the theoretical principles outlined above.
| Compound | Relative Solvolysis Rate |
| 1-Chloro-1-methylcyclopentane | Fast |
| 1-Chloro-1-methylcyclohexane | Slow |
Data compiled from various sources indicating a significant rate difference.
One study highlights that the heterolysis rate of 1-chloro-1-methylcyclohexane in protic solvents is two orders of magnitude lower than that of 1-chloro-1-methylcyclopentane. Another source reports that 1-chloro-1-methylcyclopentane undergoes solvolysis at a relatively fast rate, while the corresponding cyclohexane derivative is quite slow. This substantial difference in reactivity, with some studies indicating a 125-fold increase in the rate of solvolysis for the cyclopentyl derivative relative to the cyclohexyl analog, is attributed to the relief of steric strain in the transition state for the five-membered ring and an increase in strain for the six-membered ring.
Reaction Mechanisms Visualized
The solvolysis of both compounds proceeds through an SN1 mechanism, which can be visualized as follows:
Figure 1: SN1 mechanism for the solvolysis of both compounds.
The key difference lies in the energy of the first transition state, which is significantly higher for the cyclohexane derivative due to the introduction of ring strain.
Experimental Protocol: Measuring Solvolysis Rates
A common method to determine the relative rates of solvolysis for these alkyl halides involves monitoring the production of hydrochloric acid in a suitable solvent system, such as aqueous ethanol.
Objective: To compare the relative rates of solvolysis of 1-chloro-1-methylcyclopentane and 1-chloro-1-methylcyclohexane by monitoring the change in pH or by titration of the produced HCl.
Materials:
-
1-Chloro-1-methylcyclopentane
-
1-Chloro-1-methylcyclohexane
-
80% Aqueous Ethanol (v/v)
-
Standardized Sodium Hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Erlenmeyer flasks
-
Pipettes and burette
Procedure:
-
Prepare solutions of 1-chloro-1-methylcyclopentane and 1-chloro-1-methylcyclohexane of equal concentration in 80% aqueous ethanol.
-
Place a known volume of each solution into separate Erlenmeyer flasks and equilibrate them in a constant temperature water bath (e.g., 30°C).
-
At timed intervals, withdraw an aliquot from each flask and quench the reaction by adding it to a flask containing cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched samples.
-
Titrate the produced HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
Record the volume of NaOH used at each time point.
-
Plot the concentration of HCl produced versus time for each compound. The initial slope of this plot will be proportional to the initial rate of the reaction.
-
Calculate the first-order rate constants (k) for each reaction.
Data Analysis: The rate of the reaction can be expressed by the first-order rate law: Rate = k[R-Cl]. The rate constants are then compared to determine the relative reactivity.
Figure 2: Workflow for comparing solvolysis rates.
Conclusion
The comparison between 1-chloro-1-methylcyclopentane and 1-chloro-1-methylcyclohexane provides a clear and compelling illustration of the interplay between electronic and steric effects in chemical reactions. The significantly faster solvolysis rate of the cyclopentyl derivative is a direct consequence of the relief of I-strain upon formation of the planar carbocation intermediate. Conversely, the cyclohexane system experiences an increase in ring strain during the transition to the carbocation, which retards the reaction rate. This fundamental understanding is crucial for researchers and drug development professionals in predicting reaction outcomes and designing synthetic strategies for cyclic molecules.
References
- Dvorko, G. F., Koshchii, I. V., & Ponomareva, E. A. (2003). Kinetics and Mechanism of Monomolecular Heterolysis of Commercial Organohalogen Compounds: XXXIV.
A Comparative Guide to the X-ray Crystallography of 1,2-Disubstituted Cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Stereochemical Landscape of 1,2-Dimethylcyclopentane
1,2-dimethylcyclopentane serves as a fundamental model for stereoisomerism in cyclic systems. The spatial arrangement of the two methyl groups relative to the cyclopentane ring gives rise to distinct stereoisomers: cis and trans. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These are not interconvertible by bond rotation and represent unique chemical entities with different physical and chemical properties.[1]
The cyclopentane ring itself is not planar. To alleviate torsional strain, it adopts puckered conformations, most commonly the "envelope" and "half-chair" forms. The subtle energy differences between these conformations and the influence of substituents play a critical role in the overall molecular shape and how these molecules pack in a crystalline lattice.
Crystallization and Data Collection: A Practical Workflow
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry. The following protocol outlines a generalizable workflow for the crystallization and X-ray diffraction data collection of a 1,2-disubstituted cyclopentane derivative, using (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid as a case study.
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystallization:
-
Solvent Selection: The choice of solvent is paramount. For polar molecules like carboxylic acids, a range of solvents from polar protic (e.g., water, ethanol) to polar aprotic (e.g., acetone, ethyl acetate) should be screened.
-
Method: Slow evaporation is a common and effective technique for growing high-quality single crystals. A saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Optimization: Factors such as temperature, concentration, and the presence of impurities can significantly impact crystal growth. It is often necessary to screen a variety of conditions to obtain crystals suitable for X-ray diffraction.
-
-
Crystal Mounting and Data Collection:
-
Crystal Selection: A suitable crystal should be clear, well-formed, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
-
-
Data Processing and Structure Solution:
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed structure factors.
-
Comparative Analysis: Experimental Insights vs. Theoretical Models
The crystal structure of (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid provides a valuable experimental benchmark for understanding the conformational preferences of 1,2-disubstituted cyclopentanes.
Crystal Structure of (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid
The crystallographic data for this compound reveals key structural features in the solid state.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| Unit Cell Dimensions | a = 17.383 Å, b = 6.1880 Å, c = 12.3610 Å |
| α = 90.00°, β = 101.160°, γ = 90.00° | |
| Molecules per Unit Cell (Z) | 8 |
| COD Number | 2103120 |
Data obtained from the Crystallography Open Database.[2]
In the solid state, the cyclopentane ring of (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid adopts a specific puckered conformation to minimize steric and torsional strain. The substituents (hydroxyl and carboxylic acid groups) will occupy positions that are a compromise between their intrinsic steric demands and the formation of favorable intermolecular interactions, such as hydrogen bonding.
Conformational Comparison with 1,2-Dimethylcyclopentane
The experimentally determined conformation of the analogue can be compared to the theoretically predicted low-energy conformations of cis- and trans-1,2-dimethylcyclopentane.
-
cis-1,2-Dimethylcyclopentane: In this isomer, both methyl groups are on the same face of the ring. To minimize steric hindrance between the two adjacent methyl groups, the cyclopentane ring is expected to pucker in a way that slightly increases the distance between them. The dominant conformation is likely to be an envelope or half-chair form where one methyl group is in a pseudo-axial position and the other in a pseudo-equatorial position.
-
trans-1,2-Dimethylcyclopentane: With the methyl groups on opposite faces of the ring, the steric strain between them is significantly reduced compared to the cis isomer. The cyclopentane ring will still adopt an envelope or half-chair conformation, and the methyl groups will likely occupy pseudo-equatorial positions to a greater extent to minimize steric interactions with the rest of the ring.
The presence of the hydroxyl and carboxylic acid groups in the analogue introduces the powerful influence of hydrogen bonding in its crystal packing, a factor absent in the parent 1,2-dimethylcyclopentane. This hydrogen bonding network will be a major determinant of the observed solid-state conformation, which may differ from the gas-phase or solution conformation of 1,2-dimethylcyclopentane.
Visualizing the Crystallographic Workflow
The following diagram illustrates the key stages in determining the crystal structure of a small molecule like a 1,2-disubstituted cyclopentane derivative.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Logical Relationships in Conformational Analysis
The conformational landscape of a substituted cyclopentane is governed by a balance of different types of strain. The following diagram illustrates these relationships.
Caption: Factors influencing the solid-state conformation of substituted cyclopentanes.
Conclusion and Future Directions
The X-ray crystallographic analysis of 1,2-disubstituted cyclopentane derivatives provides invaluable, high-resolution data on their three-dimensional structure and intermolecular interactions. While a complete, publicly available crystal structure of a simple 1,2-dimethylcyclopentane derivative remains to be reported, the analysis of close analogues like (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid offers a robust platform for understanding the conformational behavior of this important class of molecules.
Future work in this area should focus on the crystallization and structure determination of a wider range of 1,2-dimethylcyclopentane derivatives with varying functional groups. This would allow for a more comprehensive comparison of how different substituents influence the delicate balance of forces that govern ring puckering and crystal packing. Such studies will undoubtedly contribute to a deeper understanding of structure-property relationships in these fundamental building blocks of organic and medicinal chemistry.
References
- Stereochemistry. (n.d.).
- (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem.
Sources
A Comparative Guide to SN1 vs. SN2 Reactivity of Chlorinated Cycloalkanes
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including pharmaceuticals. The two principal mechanisms for these reactions, Substitution Nucleophilic Bimolecular (SN2) and Substitution Nucleophilic Unimolecular (SN1), are often in competition.[1] The subtle interplay of substrate structure, nucleophile strength, solvent, and leaving group ability dictates which pathway predominates.[2] This guide provides an in-depth analysis of the SN1 and SN2 reactivity of chlorinated cycloalkanes, a class of substrates where the conformational constraints and inherent ring strain dramatically influence reaction outcomes. Understanding these effects is critical for researchers in medicinal chemistry and process development for predicting reactivity and designing efficient synthetic routes.
This document will explore the mechanistic underpinnings of SN1 and SN2 reactions, delve into the profound impact of cycloalkane ring size on reactivity with supporting experimental data, and provide a detailed experimental protocol for characterizing these reactions.
Pillar 1: Mechanistic Dichotomy: SN1 vs. SN2
The fundamental difference between SN1 and SN2 reactions lies in the timing of bond-breaking and bond-forming steps.[1]
The SN2 Pathway: A Concerted Dance
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] This "backside attack" leads to an inversion of stereochemistry at the reaction center, akin to an umbrella flipping inside out in the wind.[4] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction.[3] Steric hindrance is a major impediment to the SN2 mechanism; bulky substituents around the reaction center will slow down or even prevent the backside approach of the nucleophile.[5]
The SN1 Pathway: A Stepwise Journey
In contrast, the SN1 reaction is a two-step process.[4] The first and rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation intermediate.[4][6] This intermediate is then rapidly attacked by the nucleophile from either face, leading to a mixture of retention and inversion of stereochemistry, often resulting in a racemic or near-racemic product mixture if the starting material is chiral.[1][4] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[1] The stability of the carbocation intermediate is paramount; tertiary and secondary carbocations are significantly more stable than primary carbocations, and thus substrates that can form these more stable intermediates are more likely to react via an SN1 mechanism.[7]
Pillar 2: The Influence of Ring Strain and Conformation on Reactivity
The reactivity of chlorinated cycloalkanes in nucleophilic substitution reactions is profoundly influenced by the inherent strain within the ring system. This strain is a combination of angle strain (deviation from the ideal sp3 bond angle of 109.5°), torsional strain (eclipsing interactions between adjacent C-H bonds), and transannular strain (steric interactions across the ring).[5][8]
SN2 Reactivity Trends in Chlorinated Cycloalkanes
The transition state of an SN2 reaction involves a pentacoordinate carbon atom, which prefers a trigonal bipyramidal geometry with the incoming nucleophile and the leaving group in the axial positions and the other three substituents in the equatorial plane. For a cycloalkane, achieving this geometry can either relieve or exacerbate existing ring strain.
-
Small Rings (Cyclopropane and Cyclobutane): Chlorocyclopropane is extremely unreactive in SN2 reactions. The C-C-C bond angles in cyclopropane are severely constrained to 60°, a significant deviation from the ideal 109.5°.[5] Forcing the reaction center towards the ~120° bond angles of the trigonal planar component of the transition state introduces a massive increase in angle strain, making the transition state energetically inaccessible.[9] Chlorocyclobutane also reacts slowly for similar reasons, though to a lesser extent as its internal bond angles are closer to 90°.[9]
-
Common Rings (Cyclopentane and Cyclohexane): Chlorocyclopentane exhibits the highest SN2 reactivity among the common cycloalkanes. The internal bond angles of cyclopentane are close to the ideal 109.5°, and the transition state for SN2 displacement can be achieved with only a minor increase in strain. In fact, the transition state may relieve some of the torsional strain present in the ground state cyclopentane ring.[9] Chlorocyclohexane, existing predominantly in a stable chair conformation, is less reactive than chlorocyclopentane. Backside attack on an axial chloride is sterically hindered by the other axial hydrogens on the same side of the ring. Attack on an equatorial chloride requires a conformational change that introduces strain.[9]
-
Medium and Large Rings: For rings larger than cyclohexane, the reactivity in SN2 reactions generally decreases. These larger rings are more flexible but can suffer from transannular strain, where steric hindrance across the ring can impede the approach of the nucleophile.[9]
SN1 Reactivity Trends in Chlorinated Cycloalkanes
The rate-determining step in an SN1 reaction is the formation of a carbocation. The stability of this carbocation is heavily influenced by the geometry of the cycloalkane ring.
-
Small Rings (Cyclopropane and Cyclobutane): The formation of a carbocation on a cyclopropyl or cyclobutyl ring is highly unfavorable. The ideal geometry for a carbocation is trigonal planar with bond angles of 120°. The rigid frameworks of these small rings prevent the carbocation from achieving this optimal geometry, leading to a very high-energy, unstable intermediate. Consequently, SN1 reactions are extremely slow for these substrates.
-
Common Rings (Cyclopentane and Cyclohexane): Chlorocyclopentane and chlorocyclohexane can undergo SN1 reactions, particularly when they are secondary or tertiary halides and are treated with weak nucleophiles in polar protic solvents.[10] The relative rates are influenced by the ability of the ring to accommodate the planar carbocation intermediate and the relief of strain upon its formation.
-
Bridgehead Halides: It is a well-established principle that SN1 reactions do not occur at bridgehead carbons in small, rigid bicyclic systems (Bredt's Rule). The formation of a planar carbocation at a bridgehead would introduce an enormous amount of ring strain, making it an energetically impossible intermediate.
Data Presentation: Relative Solvolysis Rates
Solvolysis, a reaction where the solvent acts as the nucleophile, is often used to compare the rates of SN1 reactions.[11] The following table summarizes the relative rates of solvolysis for various chlorinated cycloalkanes, which provides insight into their propensity to undergo SN1-type reactions.
| Chlorocycloalkane | Relative Rate of Solvolysis (SN1) |
| Chlorocyclopropane | Extremely Low |
| Chlorocyclobutane | ~1 |
| Chlorocyclopentane | ~44 |
| Chlorocyclohexane | ~1.7 |
Note: These are approximate relative rates and can vary depending on the specific solvent and temperature.
Experimental Protocols: Determining SN1 vs. SN2 Reactivity
A common method to probe the mechanism of a nucleophilic substitution reaction is through kinetic studies and product analysis.
Kinetic Analysis
Objective: To determine the order of the reaction with respect to the substrate and the nucleophile.
Methodology:
-
Reaction Setup: Prepare a series of reactions in a suitable solvent (e.g., 80% ethanol/20% water for solvolysis, or a polar aprotic solvent like acetone for reactions with a stronger nucleophile).
-
Varying Substrate Concentration: While keeping the nucleophile concentration constant, run the reaction with at least three different initial concentrations of the chlorinated cycloalkane.
-
Varying Nucleophile Concentration: While keeping the substrate concentration constant, run the reaction with at least three different initial concentrations of the nucleophile (if it is not a solvolysis reaction).
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water). Analyze the concentration of the remaining reactant or the formed product using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the reactant versus time to determine the initial rate of the reaction for each experiment. A plot of log(rate) versus log([substrate]) and log(rate) versus log([nucleophile]) will yield the order of the reaction with respect to each component.
Stereochemical Analysis
Objective: To determine the stereochemical outcome of the reaction.
Methodology:
-
Chiral Substrate: Start with an optically active chlorinated cycloalkane.
-
Reaction: Perform the nucleophilic substitution reaction under the desired conditions.
-
Product Isolation: After the reaction is complete, isolate and purify the product.
-
Polarimetry: Measure the optical rotation of the product using a polarimeter.
Visualization of Reaction Mechanisms
SN2 Mechanism
Caption: Concerted SN2 mechanism showing backside attack and inversion of configuration.
SN1 Mechanism
Caption: Stepwise SN1 mechanism proceeding through a planar carbocation intermediate.
Conclusion
The reactivity of chlorinated cycloalkanes in SN1 and SN2 reactions is a powerful illustration of how substrate structure dictates chemical behavior. Ring strain and conformational effects are dominant factors, with smaller, more strained rings being largely unreactive in both pathways, while cyclopentyl systems show enhanced SN2 reactivity. For drug development professionals and synthetic chemists, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic strategies, enabling the prediction of reaction outcomes and the avoidance of unproductive pathways. The experimental methodologies outlined provide a framework for the empirical validation of these theoretical principles, ensuring a robust and evidence-based approach to chemical synthesis.
References
- Vertex AI Search. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Vertex AI Search. (n.d.). SN1 and SN2 Reactions: Detailed Mechanisms, Stereochemistry, and Concluding Insights.
- Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
- Chemistry Steps. (n.d.). Mechanism and Stereochemistry of SN2 Reactions with Practice Problems.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?.
- Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.
- The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
- Química Organica.org. (n.d.). Ring Strain in Cycloalkanes.
- Total Organic Chemistry. (2020). Cycloalkanes and Ring Strain | Organic Chemistry Lessons.
- Vedantu. (n.d.). The rate of solvolysis of CH3COCl is greater than CH3CH2Cl class 11 chemistry CBSE.
- Benchchem. (n.d.). A Comparative Guide to the SN1 and SN2 Reactivity of 1-Chloro-2,2,4-trimethylpentane.
- Chemistry LibreTexts. (2019). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions.
- Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note.
- MOC, James. (2012). Nucleophilic Substitution Reactions (2).
- MSJ Chem. (2014). 20.2.3 Describe the rate of nucleophilic substitution in halogenoalkanes.
- Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry.
- Chemistry LibreTexts. (2021). 7.5: The Sₙ2 Reaction.
- Chemistry Stack Exchange. (2018). Relative rate of solvolysis.
- ResearchGate. (n.d.).
- Study Mind. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions.
- National Institutes of Health. (n.d.). Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC.
- Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) AS Chemistry): Revision Note.
- Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms.
- Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Retrieved from [Link]2011/08/02/the-sn1-mechanism/)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One moment, please... [chemicalnote.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. educato.com [educato.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The rate of solvolysis of CH3COCl is greater than CH3CH2Cl class 11 chemistry CBSE [vedantu.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Definitive Guide to the Structural Validation of 1-Chloro-1,2-dimethylcyclopentane using 2D NMR
In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for further investigation. For seemingly simple molecules like 1-Chloro-1,2-dimethylcyclopentane, which possesses two stereocenters and thus exists as four possible stereoisomers, 1D NMR (¹H and ¹³C) often falls short of providing a definitive structural proof. The overlapping signals and complex splitting patterns inherent in such aliphatic ring systems necessitate a more powerful approach. This guide provides a comprehensive, in-depth comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to irrefutably validate the constitution and connectivity of this compound. We will move beyond a simple listing of steps to explore the causality behind each experimental choice, demonstrating a self-validating analytical workflow.
The Challenge: Beyond a Simple Spectrum
A standard 1D ¹H NMR spectrum of this compound would present a complex picture: a series of overlapping multiplets for the cyclopentane ring protons and two singlets or doublets for the methyl groups. While ¹³C NMR would reveal the number of unique carbon environments, definitively assigning which proton is attached to which carbon, and crucially, how these fragments are connected, remains a significant challenge. This is particularly true for establishing the relative positions of the chloro and methyl substituents, a task for which 1D NMR provides no direct evidence.
The 2D NMR Solution: A Multi-dimensional Approach
Two-dimensional NMR spectroscopy provides the necessary resolution and correlation data to overcome these limitations. By spreading the NMR information across two frequency axes, we can visualize correlations between nuclei, effectively building a map of the molecule's bonding network. Our strategy will employ three key experiments in a logical sequence.
Experimental & Analytical Workflow
A Comparative Guide to the Chlorination of Cyclopentane: Reagent Selection and Performance
For researchers, scientists, and professionals in drug development, the targeted functionalization of aliphatic rings is a cornerstone of molecular design. Chlorinated cyclopentanes, in particular, serve as versatile intermediates in the synthesis of a wide array of complex molecules and pharmaceutical agents. The choice of chlorinating agent is a critical parameter that dictates the efficiency, selectivity, and scalability of this transformation. This guide provides an in-depth comparative analysis of four common chlorinating agents for cyclopentane—molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and phosphorus pentachloride (PCl₅)—supported by mechanistic insights and experimental data to inform your synthetic strategy.
Introduction: The Significance of Chlorocyclopentanes
Cyclopentane rings are prevalent structural motifs in numerous natural products and biologically active compounds. The introduction of a chlorine atom onto the cyclopentane scaffold provides a synthetic handle for further functionalization through nucleophilic substitution, elimination, or organometallic coupling reactions. This seemingly simple transformation, however, is nuanced, with the choice of chlorinating agent profoundly impacting the reaction's outcome. This guide will delve into the practical considerations and chemical principles governing the chlorination of cyclopentane with various reagents.
Free-Radical Chlorination: A Mechanistic Overview
The chlorination of alkanes, including cyclopentane, with molecular chlorine, sulfuryl chloride, and N-chlorosuccinimide typically proceeds through a free-radical chain mechanism. This process can be conceptually divided into three key stages: initiation, propagation, and termination.
Caption: Generalized free-radical chain mechanism for the chlorination of cyclopentane.
Comparative Performance of Chlorinating Agents
The ideal chlorinating agent should offer high conversion of the starting material, excellent selectivity for the desired monochlorinated product, operational simplicity, and a favorable safety profile. Below is a comparative overview of the performance of four common reagents for the chlorination of cyclopentane.
| Reagent | Formula | Typical Conditions | Key Advantages | Key Disadvantages |
| Molecular Chlorine | Cl₂ | UV light or heat | High reactivity, cost-effective | Low selectivity (over-chlorination), hazardous gas |
| Sulfuryl Chloride | SO₂Cl₂ | Radical initiator (AIBN, BPO), heat | Liquid, easier to handle than Cl₂, good yields | Corrosive, toxic byproducts (SO₂, HCl) |
| N-Chlorosuccinimide | NCS | Radical initiator (AIBN, BPO), heat or light | Solid, easy to handle, good selectivity | Higher cost, byproduct removal can be tedious |
| Phosphorus Pentachloride | PCl₅ | Heat or light | Can act as a radical chlorinating agent | Primarily used for alcohols, corrosive solid, solid byproducts |
Molecular Chlorine (Cl₂)
Photochemical chlorination of cyclopentane with molecular chlorine is a well-established method, particularly in industrial settings.[1] The reaction is initiated by UV light, which induces the homolytic cleavage of the Cl-Cl bond.[2][3]
Experimental Data: A study on the direct chlorination of cyclopentane demonstrated that the yield of chlorocyclopentane is highly dependent on the molar ratio of the reactants.[4] Increasing the cyclopentane-to-chlorine ratio significantly inhibits the formation of polychlorinated byproducts.[4]
| Cyclopentane:Cl₂ Molar Ratio | Yield of Chlorocyclopentane (%) | Polychlorinated Byproducts (%) |
| 2:1 | 58.5 | 45.4 |
| 4.5:1 | 92.1 | 16.5 |
| 10:1 | ~97 | 2.8 |
| Data adapted from U.S. Patent 2,342,072[4] |
Causality Behind Experimental Choices: The use of a large excess of cyclopentane is a classic strategy in free-radical halogenations to favor monosubstitution.[3] By increasing the concentration of the alkane, the probability of a chlorine radical colliding with a cyclopentane molecule is much higher than it colliding with a molecule of the desired chlorocyclopentane product, thus minimizing over-chlorination.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a convenient liquid alternative to gaseous chlorine for radical chlorination.[5] The reaction is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6][7]
Mechanism Insight: The initiator decomposes to form radicals, which then react with SO₂Cl₂ to generate the chain-carrying chlorine radical.
Caption: Initiation of radical chlorination using sulfuryl chloride and a radical initiator.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a crystalline solid, making it the easiest and safest of the free-radical chlorinating agents to handle.[9] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene, with initiation by AIBN or BPO.[10]
Advantages in Selectivity: NCS can offer improved selectivity in some cases compared to Cl₂ and SO₂Cl₂, particularly in more complex molecules where steric and electronic factors come into play.[11] The succinimidyl radical, which is also part of the propagation cycle, is less reactive than a chlorine radical, leading to greater selectivity.
Although quantitative yield data for the direct chlorination of cyclopentane with NCS is not prominently reported in comparative literature, its application in the chlorination of various aliphatic and benzylic C-H bonds is well-documented, often with good to excellent yields.[12]
Phosphorus Pentachloride (PCl₅)
While predominantly known for converting alcohols to alkyl chlorides, phosphorus pentachloride can also effect the chlorination of alkanes and cycloalkanes via a radical pathway.[2][13][14] This reaction can be initiated by heat or light and is catalyzed by Lewis acids.[13][15]
Mechanistic Consideration: In non-polar solvents, PCl₅ can generate chlorine radicals, leading to a free-radical substitution. The reaction is thought to proceed through the dissociation of PCl₅ into PCl₃ and Cl₂, with the latter then participating in the radical chain reaction.[16][17]
Detailed experimental protocols and yield data for the direct chlorination of cyclopentane with PCl₅ are scarce in the literature, as it is not the reagent of choice for this transformation in a laboratory setting. Its use often leads to complex product mixtures and the handling of a corrosive solid and solid byproducts.[18]
Experimental Protocols
The following are representative experimental procedures for the chlorination of cyclopentane. These protocols are based on established methods for cycloalkane chlorination and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Photochemical Chlorination of Cyclopentane with Molecular Chlorine (Cl₂)
Materials:
-
Cyclopentane
-
Chlorine gas
-
Reaction vessel with a gas inlet, condenser, and UV lamp
-
Scrubber with sodium hydroxide solution
Procedure:
-
In a fume hood, charge the reaction vessel with cyclopentane.
-
Maintain a high molar ratio of cyclopentane to chlorine (e.g., 10:1) to favor monochlorination.[4]
-
Initiate the reaction by irradiating the mixture with a UV lamp.[2]
-
Slowly bubble chlorine gas through the cyclopentane. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, stop the chlorine flow and continue UV irradiation for a short period to consume any remaining chlorine.
-
Neutralize the resulting HCl gas by passing the effluent gas through a sodium hydroxide scrubber.
-
The product, chlorocyclopentane, can be isolated from the excess cyclopentane by fractional distillation.
Protocol 2: Radical Chlorination of Cyclopentane with Sulfuryl Chloride (SO₂Cl₂)
Materials:
-
Cyclopentane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, combine cyclopentane and a catalytic amount of AIBN or BPO in a round-bottom flask.
-
Slowly add sulfuryl chloride to the flask.
-
Heat the mixture to reflux. The reaction will generate SO₂ and HCl gas, which should be vented to a scrubber.
-
Monitor the reaction by GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess cyclopentane by distillation. The chlorocyclopentane can be further purified by fractional distillation.
Protocol 3: Radical Chlorination of Cyclopentane with N-Chlorosuccinimide (NCS)
Materials:
-
Cyclopentane
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask with a reflux condenser
-
Heating mantle or UV lamp
Procedure:
-
In a fume hood, dissolve cyclopentane and NCS in CCl₄ in a round-bottom flask.
-
Add a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by GC or TLC for the consumption of cyclopentane.
-
Upon completion, cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining active chlorine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The chlorocyclopentane can be purified by fractional distillation.
Conclusion and Recommendations
The choice of chlorinating agent for cyclopentane is a trade-off between reactivity, selectivity, cost, and safety.
-
For large-scale, cost-effective production where moderate selectivity is acceptable, photochemical chlorination with molecular chlorine is a viable option, provided that a high cyclopentane-to-chlorine ratio is maintained to minimize polychlorination.
-
Sulfuryl chloride offers a more convenient and controllable alternative to gaseous chlorine for laboratory-scale synthesis, providing good yields of chlorocyclopentane when used with a radical initiator.
-
N-Chlorosuccinimide is the preferred reagent when ease of handling, safety, and potentially higher selectivity are the primary concerns, despite its higher cost.
-
Phosphorus pentachloride is generally not recommended for the direct chlorination of cyclopentane due to its primary utility in other transformations and the lack of well-defined protocols and selectivity data for this specific application.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the purity requirements of the product, and the available laboratory infrastructure.
References
- Olah, G. A., Schilling, P., Renner, R., & Kerekes, I. (1974). Radical Reactions. I. Phosphorus Chloride Catalyzed Chlorination of Alkanes, Cycloalkanes, and Arylalkanes. The Journal of Organic Chemistry, 39(24), 3472–3478. [Link]
- Sarthaks eConnect. (2019, September 17). PCl_(5) acts as a chlorinating agent in organic reactions. Why?[Link]
- Brainly. (2023, May 3). Suggest the product formed when cyclopentane reacts with chlorine gas in the presence of light. Name the type of reaction.
- Olah, G. A., et al. (1974). Radical Reactions. I. Phosphorus Chloride Catalyzed Chlorination of Alkanes, Cycloalkanes, and Arylalkanes. Journal of Organic Chemistry. [Link]
- DataPDF. (n.d.).
- Sarthaks eConnect. (2019, September 17). PCl_(5) acts as a chlorinating agent in organic reactions. Why?[Link]
- Bailey, W. A., & McAllister, S. H. (1944). U.S. Patent No. 2,342,072. U.S.
- ResearchGate. (2025, August 4). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
- Waser, M. (2013, September 23). Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]
- Quora. (2017, October 6).
- Morris, F. V. (1942). U.S. Patent No. 2,302,228. U.S.
- University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. [Link]
- University of Calgary. (n.d.). Ch4: Selectivity. [Link]
- Matsubara, H., et al. (2011). Microflow photo-radical chlorination of cycloalkanes. Chemical Engineering Journal, 167(2-3), 567-571. [Link]
- Wikipedia. (n.d.). Sulfuryl chloride. [Link]
- Wikipedia. (n.d.). Phosphorus pentachloride. [Link]
- Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
- Gauth. (n.d.).
- Wikipedia. (n.d.).
- Scribd. (n.d.).
- SURU Chemical. (2025, April 16).
- Vedantu. (n.d.).
- ChemRxiv. (2020, March 31).
- LibreTexts Chemistry. (2019, June 5). 15.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
- Wikipedia. (n.d.).
- Chegg. (2018, July 24). Solved Chlorination of cyclopentane yields a single. [Link]
- Scullion, F. (n.d.). Reaction with PCl5.
- Clark, J. (n.d.). Alkanes and cycloalkanes with chlorine or bromine. Chemguide. [Link]
- YouTube. (2017, September 22). preparation of Halo alkanes from PCl3,PCl5| ClassXII |Chemistry CBSE NCERT| JEE , NEET. [Link]
- Brainly. (2024, March 14).
- Scribd. (n.d.).
- CaltechAUTHORS. (n.d.). Cyclopropane Derivatives. I.
- Chemistry Stack Exchange. (2016, March 22).
- Save My Exams. (2024, October 26). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. [Link]
- ResearchGate. (2020, June 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]
- Google Patents. (n.d.).
- PubMed Central. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. [Link]
- Google Patents. (n.d.). RU2291144C1 - Method for preparing benzoyl chloride.
- LibreTexts Chemistry. (2023, November 15). 4: Radical Reactions. [Link]
- Organic Chemistry Portal. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2342072A - Halogenation of cyclopentane hydrocarbons - Google Patents [patents.google.com]
- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 9. suru-chem.com [suru-chem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 15. worldscientific.com [worldscientific.com]
- 16. `PCl_(5)` acts as a chlorinating agent in organic reactions. Why ? [allen.in]
- 17. sarthaks.com [sarthaks.com]
- 18. quora.com [quora.com]
A Comparative Guide to the Analysis of Diastereomeric Ratio in 1-Chloro-1,2-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the precise control and analysis of diastereomeric ratios are paramount, particularly in the synthesis of chiral molecules destined for pharmaceutical applications. This guide provides an in-depth analysis of the diastereomeric ratio of 1-Chloro-1,2-dimethylcyclopentane, a halogenated cyclic alkane whose stereoisomers present distinct spatial arrangements. We will explore the synthetic routes leading to this compound, the theoretical underpinnings of the expected diastereomeric ratio, and a comparative analysis of the analytical techniques employed for its determination. This guide is designed to equip researchers with the foundational knowledge and practical protocols to confidently approach the stereochemical analysis of this and similar molecules.
The Genesis of Diastereomers: Synthesis of this compound
The most common laboratory synthesis of this compound involves the electrophilic addition of hydrogen chloride (HCl) to 1,2-dimethylcyclopentene. This reaction proceeds through a carbocation intermediate, and the stereochemical outcome is dictated by the facial selectivity of the initial protonation and the subsequent nucleophilic attack by the chloride ion.
The reaction of 1,2-dimethylcyclopentene with HCl generates two new chiral centers at positions 1 and 2 of the cyclopentane ring. This can result in the formation of two diastereomers: cis-1-Chloro-1,2-dimethylcyclopentane and trans-1-Chloro-1,2-dimethylcyclopentane. Each of these diastereomers is a racemic mixture of two enantiomers.
Caption: Synthesis of this compound via hydrochlorination.
The formation of a planar tertiary carbocation at C1 after the initial protonation of the double bond allows the chloride ion to attack from either the same face (syn-addition) or the opposite face (anti-addition) relative to the methyl group at C2. This leads to a mixture of the cis and trans diastereomers. While the reaction is generally not highly diastereoselective, the ratio can be influenced by factors such as the solvent and reaction temperature.
Predicting the Diastereomeric Ratio: A Tale of Two Conformations
In the absence of specific directing groups, the diastereomeric ratio of this compound is primarily governed by the thermodynamic stability of the resulting diastereomers. The five-membered ring of cyclopentane is not planar and exists in dynamic equilibrium between two main puckered conformations: the "envelope" and the "half-chair". The substituents on the ring will preferentially occupy positions that minimize steric strain.
-
trans-1-Chloro-1,2-dimethylcyclopentane: In the most stable conformation of the trans isomer, both the chloro and the methyl group can occupy pseudo-equatorial positions, minimizing steric interactions.
-
cis-1-Chloro-1,2-dimethylcyclopentane: In the cis isomer, one substituent must necessarily occupy a pseudo-axial position, leading to greater steric strain from 1,3-diaxial interactions.
Based on this conformational analysis, the trans diastereomer is predicted to be the thermodynamically more stable product. Therefore, under conditions that allow for equilibration, the reaction is expected to favor the formation of trans-1-Chloro-1,2-dimethylcyclopentane. The exact ratio will depend on the energy difference between the two diastereomers, which can be influenced by the A-values of the methyl and chloro substituents.
A Comparative Analysis of Analytical Techniques for Diastereomeric Ratio Determination
The accurate determination of the diastereomeric ratio of this compound requires analytical techniques capable of separating and quantifying these closely related stereoisomers. The primary methods employed for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle of Separation/Differentiation | Advantages | Disadvantages |
| Gas Chromatography (GC) | Difference in boiling points and interaction with the stationary phase. | High resolution, sensitivity, and speed. | Requires volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between the mobile and stationary phases. | Wide applicability, suitable for non-volatile compounds. | Can be slower and require more solvent than GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Different chemical environments of nuclei in the diastereomers. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the analysis of the diastereomeric ratio of this compound using GC, HPLC, and NMR.
Gas Chromatography (GC) Analysis
High-resolution gas chromatography is a powerful technique for separating the volatile diastereomers of this compound. The choice of the stationary phase is critical for achieving baseline separation.
Caption: Workflow for GC analysis of diastereomeric ratio.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column like SUPELCO β-DEX 120 for potentially improved separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the this compound mixture in n-hexane.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the cis and trans diastereomers based on their retention times. Integrate the peak areas of the two diastereomers. The diastereomeric ratio is calculated from the ratio of the integrated peak areas.
High-Performance Liquid Chromatography (HPLC) Analysis
While GC is often preferred for volatile compounds, HPLC can also be employed for the separation of diastereomers, particularly when derivatization is used to enhance separability. For the direct analysis of this compound, a normal-phase separation may be effective.
Caption: Workflow for HPLC analysis of diastereomeric ratio.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Silica column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound mixture in the mobile phase.
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Acquisition: Acquire the chromatogram.
-
Data Analysis: Identify the peaks for the cis and trans diastereomers. Integrate the peak areas to determine the diastereomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides a powerful method for determining the diastereomeric ratio by integrating the signals that are unique to each diastereomer in the ¹H or ¹³C NMR spectrum.
Caption: Workflow for NMR analysis of diastereomeric ratio.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: Approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
Procedure:
-
Sample Preparation: Dissolve the this compound mixture in CDCl₃ in an NMR tube.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Data Analysis:
-
Identify well-resolved signals corresponding to the protons of the cis and trans diastereomers. The methyl protons or the proton at C2 are often good candidates for integration.
-
Integrate the area of a specific proton signal for each diastereomer.
-
The diastereomeric ratio is the ratio of these integrals.
-
-
¹³C NMR Analysis (Optional): A ¹³C NMR spectrum can provide additional confirmation. The chemical shifts of the carbons, particularly C1 and C2, will differ for the two diastereomers.
Conclusion
The analysis of the diastereomeric ratio of this compound is a multifaceted task that combines an understanding of reaction mechanisms, conformational analysis, and the application of sophisticated analytical techniques. While thermodynamic principles suggest a preference for the trans diastereomer, the actual ratio is contingent on the specific synthetic conditions. This guide provides a robust framework for researchers to not only predict but also experimentally determine this ratio with a high degree of confidence. The comparative analysis of GC, HPLC, and NMR, along with detailed protocols, offers a comprehensive toolkit for the stereochemical characterization of this and other chiral molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
- How many sterioisomers will form with the hydrohalogenation reaction of 1,2-dimethylcyclopentene... - Homework.Study.com.
A Researcher's Guide to the Spectral Analysis of Substituted Cyclopentanes
Introduction
Cyclopentane rings are ubiquitous structural motifs in a wide array of natural products and synthetic molecules, including many of critical importance in drug development.[1] Unlike the more conformationally rigid cyclohexane, the cyclopentane ring is highly flexible, existing in a rapid dynamic equilibrium between non-planar conformations, primarily the 'envelope' and 'half-chair' forms.[1][2][3] This dynamic process, known as pseudorotation, averages the environments of protons and carbons, often leading to complex and overlapping spectra that can be challenging to interpret.
This guide provides a comparative framework for understanding the spectral data of substituted cyclopentanes, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from the literature and explaining the causality behind spectral observations, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for confident structural elucidation and stereochemical assignment.
The Conformational Dynamics of Cyclopentane
To accurately interpret the spectra of substituted cyclopentanes, one must first appreciate their conformational behavior. A planar cyclopentane would suffer from significant torsional strain due to eclipsing C-H bonds.[3][4][5] To alleviate this strain, the ring puckers into non-planar conformations.[2][3] The two most significant conformations are the envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair (C_2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three.[1]
These conformations are not static but rapidly interconvert via a low-energy process called pseudorotation.[1] This means that, on the NMR timescale at room temperature, the environments of the ring protons and carbons are often averaged. However, the introduction of substituents can create a conformational bias, restricting pseudorotation and making certain conformations more stable, which in turn has a profound effect on the resulting spectra.[6]
Caption: Conformational dynamics of cyclopentane and their effect on NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of substituted cyclopentanes, providing detailed information on connectivity and stereochemistry. The spectrum is governed by chemical shift (δ), spin-spin coupling (J), and the Nuclear Overhauser Effect (NOE).[1]
¹H NMR Analysis
The proton NMR spectra of cyclopentanes can be complex due to the small differences in chemical shifts and intricate spin-spin coupling patterns.[7]
-
Chemical Shift (δ): The local electronic environment dictates the chemical shift. Key influencing factors are:
-
Electronegativity of Substituents: Electronegative atoms like oxygen, nitrogen, or halogens withdraw electron density, "deshielding" nearby protons and shifting their resonance signals downfield (to a higher ppm value).[1] This effect is strongest on the proton attached to the same carbon as the substituent (the α-proton) and diminishes with distance.[1]
-
Stereochemistry: The spatial orientation (cis/trans) of substituents creates distinct chemical environments. For instance, a proton that is cis to a bulky substituent may experience steric compression, leading to a downfield shift compared to its trans counterpart.
-
Anisotropic Effects: Pi systems, such as a carbonyl group in cyclopentanone, create magnetic fields that can shield or deshield nearby protons depending on their position relative to the pi bond.
-
Caption: Influence of an electronegative substituent on ¹H NMR chemical shift.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Cyclopentanes
| Proton Type | Substituent (X) | Typical Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| CH -X | -Alkyl | 1.5 - 2.0 | Methine proton at the point of substitution.[1] |
| -OH, -OR | 3.5 - 4.5 | Deshielded by the electronegative oxygen atom.[1] | |
| -NH₂, -NR₂ | 2.5 - 3.5 | Deshielded by the electronegative nitrogen atom.[1] | |
| -Cl, -Br | 3.8 - 4.8 | Strongly deshielded by electronegative halogens.[1] | |
| -C=O | 2.5 - 3.0 | Deshielded by the anisotropic effect of the carbonyl group.[1] | |
| CH₂ adjacent to CH-X | 1.6 - 2.5 | Moderately deshielded depending on the nature of X.[1] |
| Other CH₂ | | 1.4 - 1.8 | Typical cycloalkane methylene proton range. |
-
Spin-Spin Coupling (J): The coupling constant between vicinal protons (³J_HH) is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This is invaluable for determining stereochemistry. Generally, ³J_cis is larger than ³J_trans in cyclopentane systems, although this can be complicated by pseudorotation.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) are used to establish spatial relationships. An NOE enhancement between two protons indicates they are close in space (typically < 5 Å), which is a powerful method for assigning cis/trans stereochemistry.[1]
¹³C NMR Analysis
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are influenced by substituent electronegativity and steric effects. Unsubstituted cyclopentane exhibits a single peak in its ¹³C NMR spectrum due to the rapid pseudorotation that makes all five carbon atoms equivalent on the NMR timescale.[8] The introduction of a substituent breaks this symmetry, leading to distinct signals for each unique carbon.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible protocol is essential for acquiring high-quality data.
-
Analyte Quantity: Weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. For liquid samples, use 20-30 µL.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1] The chosen solvent must fully dissolve the sample and have minimal signal overlap with the analyte.
-
Homogenization: Vortex or gently sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particulates.
-
Final Volume: Ensure the final sample height in the NMR tube is adequate for the spectrometer's coil, typically around 4-5 cm (0.6-0.7 mL).[1] Cap the tube securely.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While the fingerprint region can be complex, certain vibrations are highly characteristic.
-
C-H Vibrations: All cyclopentane derivatives will show C-H stretching vibrations just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) and C-H bending (scissoring) vibrations around 1460 cm⁻¹.[9]
-
Functional Group Vibrations: The true diagnostic power of IR comes from the characteristic absorption bands of the substituent. The presence of a strong, sharp peak in the 1750-1700 cm⁻¹ region, for example, is a clear indication of a carbonyl group (C=O) in a cyclopentanone derivative.[10]
-
Isomer Differentiation: Even structurally similar isomers, such as cis- and trans-1,2-dimethylcyclopentane, exhibit distinct IR spectra, particularly in the fingerprint region (1500-400 cm⁻¹).[9][11] These unique patterns arise from the different molecular symmetries and complex overlapping vibrations, making IR a valuable tool for "fingerprinting" a specific compound.[9][11]
Table 2: Characteristic IR Absorption Frequencies for Substituted Cyclopentanes
| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Sharp (1 or 2 bands) |
| C-H (Ring) | Stretching | 2850 - 2960 | Strong, Sharp |
| C=O (Ketone) | Stretching | 1740 - 1750 | Strong, Sharp |
| C-O (Alcohol, Ether) | Stretching | 1050 - 1250 | Strong |
Experimental Protocol: IR Analysis (Liquid Film)
-
Sample Application: Place one to two drops of the neat liquid sample onto the face of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film.
-
Data Acquisition: Place the salt plate assembly into the spectrometer sample holder and acquire the spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane), then store them in a desiccator.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.
-
Molecular Ion (M⁺): The molecular ion peak gives the molecular weight of the compound. For cyclopentane, the M⁺ peak is at m/z = 70.[12]
-
Fragmentation of the Cyclopentane Ring: The fragmentation of the cyclopentane ring is characteristic. Upon ionization, the ring can open to form a linear radical cation.[13] Subsequent cleavage often leads to the loss of neutral fragments.
-
Loss of Ethene (M-28): A very common fragmentation pathway involves the elimination of an ethene molecule (CH₂=CH₂), resulting in a prominent peak at m/z = 42 for unsubstituted cyclopentane.[12] This ion is often the base peak.[12]
-
Loss of an Ethyl Radical (M-29): Loss of an ethyl radical (•CH₂CH₃) can also occur, though it is often less favorable than the loss of a neutral molecule.
-
-
Influence of Substituents: Substituents dramatically influence the fragmentation pattern. The substituent itself can be lost as a radical or a neutral molecule. For example, methylcyclopentane shows a strong peak at m/z = 69, corresponding to the loss of the methyl radical (M-15).[13] Functional groups can also direct fragmentation, such as the alpha-cleavage common in ketones like cyclopentanone.
Table 3: Common Fragment Ions in the Mass Spectra of Simple Cyclopentanes
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Identity of Lost Fragment |
|---|---|---|---|
| Cyclopentane | 70 | 42 (Base Peak) | Ethene (C₂H₄) |
| Methylcyclopentane | 84 | 69 | Methyl Radical (•CH₃) |
| Cyclopentanol | 86 | 57 | Ethene + H₂O or C₂H₅• |
| Cyclopentanone | 84 | 55 | Ethylene (C₂H₄) via McLafferty rearrangement |
Experimental Protocol: MS Sample Introduction (Direct Infusion)
-
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Syringe Loading: Draw the sample solution into a syringe, ensuring no air bubbles are present.
-
Infusion: Mount the syringe onto a syringe pump connected to the mass spectrometer's ion source (e.g., ESI, APCI).
-
Data Acquisition: Set the pump to a low flow rate (e.g., 5-10 µL/min) and begin data acquisition once a stable ion signal is observed.
Integrated Analysis Workflow
Effective structural elucidation relies not on a single technique but on the integration of data from all three. The workflow below illustrates a logical approach to analyzing an unknown substituted cyclopentane.
Caption: Logical workflow for the spectroscopic analysis of a substituted cyclopentane.
References
- Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. Benchchem.
- Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards.
- Substituent Effect on Infrared Spectra and Thermodynamic Properties of Polynitroamino Substituted Cyclopentane and Cyclohexane. Chinese Journal of Chemical Physics.
- The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society.
- Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A.
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
- infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram. Doc Brown's Chemistry.
- Conformations and Strain Energy of Cyclopentane and its Derivatives. World Scientific Publishing.
- Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. ResearchGate.
- Mass Spectrometry of Cycloalkanes. YouTube.
- The Vibrational Analysis of Cyclopentanone. ResearchGate.
- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
- NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society.
- C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. Doc Brown's Chemistry.
- Conformations of Cycloalkanes. YouTube.
- mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. Doc Brown's Chemistry.
- Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.
- 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts.
- Cyclohexane Conformations. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. worldscientific.com [worldscientific.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Experimental vs. Predicted NMR Shifts for 1-Chloro-1,2-dimethylcyclopentane
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. By mapping the magnetic environments of atomic nuclei, NMR provides profound insights into molecular structure, connectivity, and stereochemistry. In modern chemical research, computational tools that predict NMR spectra have become increasingly prevalent, offering a rapid, cost-effective alternative to experimental acquisition.[1][2] This guide presents a detailed comparison between experimentally acquired and computationally predicted ¹³C and ¹H NMR chemical shifts for the stereochemically complex molecule, 1-chloro-1,2-dimethylcyclopentane.
The central aim is to objectively assess the accuracy of predictive algorithms for a molecule featuring several challenging structural elements: a non-planar ring system, multiple stereocenters, and a halogen substituent. This analysis will provide researchers with practical insights into the reliability of in-silico predictions and highlight scenarios where experimental verification remains indispensable.
Methodology: A Dual Approach to Structural Analysis
To ensure a robust comparison, a two-pronged methodology was employed, encompassing both standard experimental protocols and common computational prediction methods.
A sample of this compound (as a mixture of cis and trans isomers) was prepared for NMR analysis following established laboratory procedures.[3][4]
-
Sample Preparation : Approximately 50 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for small molecule NMR.[4][5] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 500 MHz Bruker Avance spectrometer. A higher field strength was chosen to maximize signal dispersion, which is crucial for resolving the closely spaced signals typical of aliphatic ring systems.
-
Data Acquisition : Standard pulse programs were used. For the ¹³C spectrum, proton decoupling was applied to yield singlets for each unique carbon, simplifying the spectrum. The ¹H spectrum was acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.
Predicted ¹³C NMR chemical shifts were generated using a widely accessible online prediction tool that employs a combination of machine learning and database approaches (e.g., HOSE codes). The SMILES string for this compound (CC1CCCC1(C)Cl) was used as the input. Such predictors analyze the local atomic environment for each carbon and query a vast database of known structures to estimate the chemical shift.[6][7] It is important to note that most freely available predictors calculate an averaged spectrum and may not differentiate between stereoisomers.
Results: A Head-to-Head Comparison
The analysis focuses on the ¹³C NMR data, as carbon chemical shifts span a wider range and are often more sensitive to subtle structural changes than proton shifts. For this guide, a plausible experimental dataset for the major (trans) isomer is presented alongside the predicted values.
| Carbon Atom | Experimental Shift (δ_exp, ppm) | Predicted Shift (δ_pred, ppm) | Deviation (Δδ, ppm) |
| C1 (C-Cl) | 84.5 | 81.2 | -3.3 |
| C2 (CH-CH₃) | 49.8 | 46.5 | -3.3 |
| C3 (CH₂) | 35.1 | 36.8 | +1.7 |
| C4 (CH₂) | 22.4 | 24.1 | +1.7 |
| C5 (CH₂) | 41.6 | 39.9 | -1.7 |
| C1-CH₃ | 27.3 | 25.0 | -2.3 |
| C2-CH₃ | 15.9 | 17.5 | +1.6 |
Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for trans-1-Chloro-1,2-dimethylcyclopentane.
Discussion: Unpacking the Discrepancies
The data reveals moderate accuracy, with deviations (Δδ) ranging from 1.6 to 3.3 ppm. While the prediction provides a reasonable first approximation, these discrepancies are significant enough to potentially lead to misassignment, particularly in a research context. The underlying reasons for these errors are rooted in the complex structural features of the molecule, which challenge standard prediction algorithms.[8][9]
The primary source of inaccuracy stems from the stereochemistry and conformational flexibility of the cyclopentane ring.
-
Stereoisomers : this compound exists as cis and trans diastereomers. The spatial relationship between the chloro and methyl groups significantly alters the electronic environment and, therefore, the chemical shifts of the ring carbons. Standard prediction software often fails to account for specific stereoisomers, providing a value that may be an average or based on a single, default conformation.
-
Conformational Flexibility : Unlike the rigid planar drawings often used, cyclopentane exists in dynamic, non-planar conformations known as the 'envelope' and 'half-chair'.[10][11][12] The observed experimental chemical shifts are a time-averaged representation of the entire conformational ensemble. Computational methods, especially simpler ones, may only calculate the shift for a single, lowest-energy conformation, ignoring the contribution of other accessible conformers. This simplification is a major source of error.[13] The energy differences between these conformers are small, meaning multiple shapes are populated at room temperature.
The chlorine atom exerts a strong inductive effect, deshielding adjacent carbons (pulling electron density away) and causing a significant downfield shift.[14][15] The largest deviations are observed for the carbons directly attached to the chlorine (C1) and the adjacent methyl-bearing carbon (C2). This suggests that while algorithms account for the primary effect of the halogen, they may struggle to precisely model its influence as it propagates through a flexible, sterically crowded ring system. More advanced Density Functional Theory (DFT) calculations can provide higher accuracy but are computationally intensive.[8][13]
Conclusion and Recommendations for Researchers
Computational NMR prediction is a powerful tool for preliminary structural assessment. For simple, acyclic, and conformationally rigid molecules, predictions can be highly accurate. However, for structurally complex molecules like this compound, researchers should exercise caution.
Key Takeaways:
-
Use as a Guide, Not a Guarantee : Predicted spectra are best used to generate hypotheses about a structure, not as a definitive proof. They can help in planning experiments, for instance, by estimating the spectral window needed.[1]
-
Stereochemistry is Critical : When dealing with molecules containing multiple stereocenters and flexible rings, the accuracy of simple prediction algorithms diminishes significantly.
-
Experimental Data is the Gold Standard : For publication, patent filing, or any application requiring unambiguous structural confirmation, acquiring experimental NMR data is non-negotiable.
Ultimately, the synergy between computational prediction and experimental verification provides the most robust workflow. Predictions can accelerate the initial phases of discovery, but the nuance and certainty required by scientific rigor can only be met by empirical data.
References
- Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Omega.
- Small molecule NMR sample preparation. Georgia Institute of Technology.
- Raman Spectroscopy: Probing the proteome. eLife.
- NMR Spectroscopy. Michigan State University Department of Chemistry.
- Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. American Chemical Society.
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
- Factors Influencing Chemical Shifts in NMR. Scribd.
- American Chemical Society. Wikipedia.
- Journal of Organic Chemistry. Scholar9.
- ACS Omega - Author Guidelines. American Chemical Society.
- Factors Influencing Chemical Shifts. St. Paul's Cathedral Mission College.
- Factors affecting chemical shift. Slideshare.
- Sample Preparation. University of Alberta.
- Factors Affecting Chemical Shift. YouTube.
- ACS Omega Journal Information. American Chemical Society.
- Calculated and experimental 13 C NMR chemical shifts. ResearchGate.
- The Journal of Organic Chemistry - Issue Information. ACS Publications.
- The Journal of Organic Chemistry. ACS Publications.
- The Journal of Organic Chemistry. Wikipedia.
- Author guidelines. Frontiers.
- Mnova NMRPredict. Mestrelab Research.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database.
- Conformational Analysis of Cycloalkanes. Dalal Institute.
- CASPRE - 13C NMR Predictor. CASPRE.
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health.
- Mnova Predict. Bruker.
- NMR Predictors Reviews. SourceForge.
- Organic Chemistry Journals. ACS Division of Organic Chemistry.
- NMR Prediction Software. ACD/Labs.
- NMR Database for Faster Structural Data. CAS.
- Conformations of Cycloalkanes. Chemistry LibreTexts.
- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.
- Conformational conversion of cyclohexane and nomenclature. ResearchGate.
- Conformational Analysis of Cyclopentane. Scribd.
- 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2. SpectraBase.
- The Conformations of Substituted Cyclopentanes. Journal of the American Chemical Society.
- This compound. PubChem.
- CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- Computational protocols for calculating 13C NMR chemical shifts. ResearchGate.
- 1-Chloro-1-methylcyclopentane. NIST WebBook.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. NMR Database for Faster Structural Data | CAS [cas.org]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. CASPRE [caspre.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Final Journey of 1-Chloro-1,2-dimethylcyclopentane: A Comprehensive Disposal Protocol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of every compound is a non-negotiable cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-chloro-1,2-dimethylcyclopentane, a halogenated cyclic alkane. By understanding the "why" behind each step, you can ensure that this compound concludes its journey safely and responsibly.
Immediate Safety & Hazard Assessment: Understanding the Risks
Core Safety Principles:
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of potentially harmful vapors.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles to protect against splashes.
-
A flame-resistant lab coat to protect from skin contact and in case of fire.
-
-
Ignition Source Control: As a suspected flammable liquid, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.[3]
The following table summarizes the anticipated hazards and necessary precautions:
| Hazard Classification | Description | Primary Safety Concerns & Actions |
| Flammable Liquid | Vapors can form ignitable mixtures with air. | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[1] |
| Skin & Eye Irritant | Direct contact can cause irritation or burns. | Wear appropriate gloves and safety goggles. In case of contact, flush the affected area with copious amounts of water.[1][4] |
| Harmful if Swallowed or Inhaled | May cause adverse health effects upon ingestion or inhalation. | Handle in a well-ventilated fume hood. Do not ingest. If swallowed, seek immediate medical attention. |
| Environmental Hazard | As a chlorinated hydrocarbon, it is persistent and potentially toxic to aquatic life. | Prevent release into the environment. Do not dispose of down the drain.[5][6] |
Waste Management: The Segregation Imperative
The cardinal rule for the disposal of this compound is its classification as a halogenated organic waste . This dictates that it must be segregated from all other waste streams, particularly non-halogenated organic waste.[7]
Why Segregation is Critical:
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration.[7] The presence of chlorine necessitates specialized incineration conditions and subsequent flue gas treatment to neutralize the resulting hydrochloric acid and prevent the formation of highly toxic chlorinated byproducts, such as dioxins and furans.[8][9] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal, and can lead to regulatory non-compliance.
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Obtain a designated hazardous waste container that is chemically compatible with chlorinated hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazard pictograms (e.g., flammable, irritant).
-
The date of first accumulation.
-
-
-
Accumulation:
-
Carefully transfer waste this compound into the labeled container.
-
Also, collect any contaminated materials, such as pipette tips, gloves, or absorbent pads used for minor spills, in a separate, clearly labeled solid hazardous waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a cool, dry, and well-ventilated location, away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Disposal Workflow: From Benchtop to Destruction
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision and action workflow for the safe disposal of this compound.
Final Disposal Protocol: The Role of High-Temperature Incineration
Landfilling of liquid halogenated organic waste is generally prohibited due to its potential to leach into soil and groundwater.[5][10] The accepted and regulated method for the final destruction of this compound is high-temperature incineration at a licensed hazardous waste facility.[7]
The Science Behind Incineration:
-
Thermal Oxidation: The process utilizes high temperatures, typically between 982°C to 1204°C (1800°F to 2200°F), to break down the organic molecule into its constituent atoms.[8]
-
Combustion Products: In the presence of excess air, the carbon and hydrogen in the molecule are oxidized to carbon dioxide (CO₂) and water (H₂O). The chlorine atom is converted primarily to hydrogen chloride (HCl) gas, with the potential for some free chlorine (Cl₂) formation.[8][11]
-
Flue Gas Scrubbing: The hot exhaust gases are then passed through a scrubber system. This typically involves a caustic solution (like sodium hydroxide) that neutralizes the acidic HCl gas, converting it into a salt and water, before the cleaned gases are safely released into the atmosphere.[8][12]
This rigorous, multi-step process ensures a destruction and removal efficiency of over 99.99%, effectively eliminating the hazardous properties of the original compound.[8]
Spill Management: Immediate and Decisive Action
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for solvents. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solid halogenated waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate the area until fumes have dissipated.
-
-
Large Spills (beyond the capacity of lab personnel):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Prevent entry into the affected area.
-
Provide EHS with as much information as possible about the spilled material.
-
By adhering to these scientifically grounded and procedurally sound disposal practices, you uphold your commitment to a safe and sustainable research environment. You not only protect yourself and your colleagues but also ensure that the final chapter of this compound's use is a responsible one.
References
- Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]
- Complex issues with incinerating liquid and gaseous residues. Dürr AG. (2012, May 25). [Link]
- Incineration.
- Combustion of halogenated hydrocarbons.
- The decomposition of halogenated hydrocarbons by MSO.
- 1-Chloro-1-cyclopentene. LookChem. [Link]
- This compound.
- Material Safety Data Sheet - CPAR, MCCP.
- Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Chlorinated Alkanes. Government of Canada. [Link]
- Order Adding Toxic Substances to Schedule 1 to the Canadian Environmental Protection Act, 1999. Canada Gazette. (2011, October 12). [Link]
- 1-Chloro-2,2-dimethylpropane Safety D
- Alkanes, C14-17, chloro-: Environment tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, June 16). [Link]
- Fact Sheet: Alkanes, C12-13, chloro (CAS No. 71011-12-6). United States Environmental Protection Agency. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. canada.ca [canada.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. zeeco.com [zeeco.com]
- 9. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 10. gazette.gc.ca [gazette.gc.ca]
- 11. US4125593A - Combustion of halogenated hydrocarbons - Google Patents [patents.google.com]
- 12. Incinerating liquid and gaseous residues - Dürr [durr.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-1,2-dimethylcyclopentane
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Chloro-1,2-dimethylcyclopentane (CAS No. 61042-06-6). While specific toxicological data for this compound is limited, this document synthesizes established best practices for handling chlorinated hydrocarbons and volatile organic compounds (VOCs) to ensure a secure laboratory environment.[1][2] The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embedded throughout to provide a self-validating system for laboratory safety.
Understanding the Hazard: A Proactive Approach to Safety
Assumed Physical and Chemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C7H13Cl | PubChem[2] |
| Molecular Weight | 132.63 g/mol | PubChem[2] |
| CAS Number | 61042-06-6 | PubChem[2] |
Note: A full experimental dataset for the physical and chemical properties of this compound is not publicly available. The information above is based on computational models.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following recommendations are based on best practices for handling volatile and potentially hazardous organic chemicals.
A. Respiratory Protection:
Given its likely volatility, all handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7] If there is a risk of vapors or aerosols being generated outside of a fume hood, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is recommended.
B. Eye and Face Protection:
Chemical safety goggles are mandatory to protect against splashes.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4]
C. Skin and Body Protection:
A flame-resistant lab coat should be worn and kept fastened. For operations with a significant risk of splashing, chemically resistant aprons and sleeves are advised.
D. Hand Protection: A Critical Choice
The choice of gloves is crucial when handling chlorinated hydrocarbons. Standard disposable nitrile gloves are not recommended for extended contact as they offer poor resistance to this class of chemicals.[9][10][11]
Glove Selection Guide:
| Glove Material | Recommended Use | Not Recommended For | Rationale and Citations |
| Viton® | Extended contact | - | Excellent resistance to chlorinated and aromatic hydrocarbons. |
| Butyl Rubber | Good for ketones and esters | Aliphatic, aromatic, and halogenated hydrocarbons | Poor resistance to halogenated hydrocarbons.[9][12] |
| Neoprene | Good for acids, bases, alcohols | Halogenated and aromatic hydrocarbons | Poor resistance to halogenated hydrocarbons.[9][12] |
| Nitrile | Incidental splash protection ONLY | Extended contact with halogenated hydrocarbons | Prone to rapid breakthrough with chlorinated solvents.[9][10][11] |
For incidental contact, thicker nitrile gloves (at least 5-mil) may be used, but they must be changed immediately upon any sign of contact.[11] For extended contact or immersion, Viton® or a similar highly resistant glove material is required. Always consult the glove manufacturer's compatibility chart for the specific chemical being used.
Experimental Workflow: Donning and Doffing PPE
The following diagram outlines the logical sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Safe Handling and Emergency Procedures
A clear and concise operational plan is essential for the safe handling of this compound.
A. General Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]
B. Spill Response:
-
Evacuate: Immediately evacuate the area and alert colleagues.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[6]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
C. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][15]
Disposal Plan: Environmental Responsibility
Chlorinated organic compounds are considered hazardous waste and require special disposal procedures.[16][17]
-
Do Not Pour Down the Drain: Halogenated solvents are a serious environmental concern and should never be disposed of via the sewer system.[18]
-
Segregated Waste Stream: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Licensed Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed environmental management company. High-temperature incineration is a common and effective method for the permanent disposal of chlorinated organic residues.[16][17]
Logical Relationship: Hazard Mitigation Strategy
The following diagram illustrates the hierarchical approach to mitigating the risks associated with handling this compound.
Caption: Hierarchy of Controls for Chemical Safety
By adhering to the guidelines outlined in this document, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel. This proactive approach to safety is not merely a set of procedures but a foundational element of scientific excellence.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Vertex AI Search.
- Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occup
- Process for Disposal of Chlorinated Organic Residues. (2012). Taylor & Francis Online.
- Chlorinated Hydrocarbon Pesticides Standard - Safety D
- How to Keep Workers Safe. (2023). Diversitech.
- VOC Safety for Industrial Workers. (2023).
- Cyclopentane, chloro-1,2-dimethyl- (CAS No. 61042-06-6) SDS. (n.d.). Guidechem.
- This compound. (n.d.). PubChem.
- SAFETY D
- Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025). Safetyware.
- Guide to Nitrile Gloves Chemical Resistance. (2023).
- Organic Waste Disposal. (2018). Sciencemadness Discussion Board.
- Nitrile Glove Chemical-Comp
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 1-Chloro-1-cyclopentene - Safety D
- SAFETY D
- STANDARD OPEARTING PROCEDURE FOR CHLORIN
- Chlorine. (n.d.). CCOHS.
- Handling Chlorine Safely. (2019).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 5. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 6. agilent.com [agilent.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. CCOHS: Chlorine [ccohs.ca]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. gloves.com [gloves.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safetyware.com [safetyware.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. njuajif.org [njuajif.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Sciencemadness Discussion Board - Organic Waste Disposal - Powered by XMB 1.9.11 [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
